5-Bromo-2-methylnicotinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVLKYARFQYAMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593632 | |
| Record name | 5-Bromo-2-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-02-6 | |
| Record name | 5-Bromo-2-methyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methylnicotinic acid (C₇H₆BrNO₂) is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and materials science. As a key building block, a thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. In light of the limited publicly available experimental data for this specific compound, this document emphasizes the robust experimental methodologies required for its characterization. By detailing these protocols, this guide serves as a practical resource for researchers, enabling them to generate reliable data and advance their work.
Introduction: The Significance of Physicochemical Characterization
The physical properties of an active pharmaceutical ingredient (API) or a key intermediate like this compound are critical determinants of its behavior in both chemical and biological systems. Properties such as melting point, solubility, and pKa influence reaction kinetics, formulation strategies, bioavailability, and crystal engineering efforts. While extensive databases exist for many common reagents, the specific properties of novel or less-common substituted heterocycles are often not well-documented. This guide addresses this gap by not only collating available information but also by providing the scientific foundation and practical protocols for researchers to determine these properties in their own laboratories.
Molecular and Chemical Identity
A foundational aspect of physical property analysis is the confirmation of the molecular identity and structure of the compound .
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| IUPAC Name | 5-Bromo-2-methylpyridine-3-carboxylic acid | N/A |
| CAS Number | 351003-02-6 | N/A |
Note: While a Material Safety Data Sheet provides the molecular formula and weight, it explicitly states that the chemical and physical properties have not been thoroughly investigated[1].
Thermal Properties: Melting Point and Decomposition
The melting point of a crystalline solid is a key indicator of its purity. For pure compounds, a sharp melting range is expected, while impurities typically lead to a depressed and broader melting range.
Expected Melting Point Behavior
While no experimental melting point for this compound is readily available, data from related compounds can offer an approximation. For instance, the ethyl ester of this compound has a reported melting point of 38-42°C. Generally, the free acid is expected to have a significantly higher melting point due to intermolecular hydrogen bonding between the carboxylic acid moieties. For comparison, nicotinic acid itself has a high melting point of 236-239 °C[2]. The introduction of a bromine atom and a methyl group will influence the crystal packing and intermolecular forces, and thus the melting point.
Experimental Determination of Melting Point
Two primary methods are recommended for the precise determination of the melting point: the capillary method and Differential Scanning Calorimetry (DSC).
This is a classical and widely used method for determining the melting range of a solid.
Methodology:
-
Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating Profile:
-
Rapid Heating: Initially, heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the sample. Pure compounds typically have a melting range of 1-2°C[3].
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature[4]. It provides a more quantitative measure of the melting process.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.
-
An inert nitrogen atmosphere should be maintained throughout the experiment.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram. The area under the peak corresponds to the heat of fusion.
Caption: Workflow for Melting Point Determination using DSC.
Solubility Profile
Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. The solubility of ionizable compounds like this compound is highly pH-dependent.
Predicted Solubility
Given the presence of a carboxylic acid group, this compound is expected to be an acidic compound with low solubility in acidic aqueous media and higher solubility in neutral to basic media where it can form a soluble carboxylate salt. The related ethyl ester is described as "slightly soluble in water"[5], suggesting the free acid will also have limited aqueous solubility in its neutral form.
Experimental Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Methodology:
-
Media Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Sample Addition: Add an excess amount of this compound to each buffer solution in separate vials. The solid should be in a finely powdered form to maximize surface area.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).
-
Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
pH Measurement: Measure the final pH of each saturated solution.
Acidity Constant (pKa)
The pKa is the pH at which the ionized and unionized forms of the compound are present in equal concentrations. For a carboxylic acid, this represents the equilibrium between the neutral (-COOH) and anionic (-COO⁻) forms.
Predicted pKa
The pKa of nicotinic acid is approximately 4.85[2]. The electron-withdrawing nature of the bromine atom at the 5-position is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa value for this compound compared to the parent nicotinic acid.
Experimental Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of an ionizable compound.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water (co-solvents like methanol or DMSO may be used if aqueous solubility is low, followed by extrapolation to 0% co-solvent).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Spectroscopic Properties
Spectroscopic analysis is essential for structural confirmation and quantification.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted pyridines typically exhibit characteristic absorption bands in the UV region.
-
Expected Spectral Features: Nicotinic acid derivatives show characteristic peaks around 210 nm and 260 nm[6][7]. The exact λmax for this compound will be influenced by the bromo and methyl substituents. The UV spectrum is also pH-dependent due to the ionization of the carboxylic acid group.
-
Experimental Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution).
-
Prepare a series of dilutions to fall within the linear range of the spectrophotometer.
-
Scan the absorbance of the solutions from approximately 200 to 400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure.
-
¹H NMR - Expected Chemical Shifts:
-
Aromatic Protons: The protons on the pyridine ring will resonate in the downfield region (typically δ 7.0-9.0 ppm). The electron-withdrawing bromine atom and carboxylic acid group, along with the electron-donating methyl group, will influence their precise chemical shifts.
-
Methyl Protons: A singlet corresponding to the methyl group protons will appear in the upfield region (typically δ 2.0-3.0 ppm).
-
Carboxylic Acid Proton: A broad singlet for the acidic proton will be observed, the chemical shift of which is highly dependent on the solvent and concentration.
-
-
¹³C NMR - Expected Chemical Shifts:
-
Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region (typically δ 120-160 ppm).
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear significantly downfield (typically δ 160-180 ppm).
-
Methyl Carbon: The methyl carbon will resonate in the upfield aliphatic region.
-
-
General NMR Protocol:
-
Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Further structural elucidation can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC to establish connectivity.
-
Caption: General Workflow for NMR-based Structural Elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Expected Vibrational Bands:
-
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid. The FT-IR spectrum of nicotinic acid shows a characteristic C=O band at 1698 cm⁻¹[6].
-
C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹, can be attributed to the C-Br bond.
-
-
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the diamond crystal of the ATR accessory is clean.
-
Record a background spectrum.
-
Place a small amount of the powdered this compound onto the crystal.
-
Apply pressure using the anvil.
-
Collect the sample spectrum.
-
Safety and Handling
Based on the available Material Safety Data Sheet, this compound should be handled with care in a well-ventilated area[1]. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[1].
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the key physical properties of this compound. While experimentally determined data for this specific compound remains scarce in the public domain, the protocols and theoretical considerations outlined herein equip researchers with the necessary tools to perform a thorough physicochemical characterization. The generation of such data is not only crucial for the immediate research applications of this molecule but also contributes valuable knowledge to the broader scientific community.
References
- MSDS of 5-Bromo-2-methyl-nicotinic acid. (n.d.). Retrieved from [URL of the MSDS if available, otherwise describe as per search result]
- Melting point determination. (n.d.).
- Differential scanning calorimetry (DSC). (n.d.).
- Shake-flask method for solubility determination. (n.d.). Retrieved from [URL of a general solubility protocol]
- Potentiometric titration for pKa determination. (n.d.).
- UV-Vis Spectroscopy of Nicotinic Acid Deriv
- NMR Spectroscopy of Pyridine Deriv
- FT-IR Spectroscopy of Carboxylic Acids. (n.d.). Retrieved from [URL of a general IR spectroscopy resource]
- 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER. (n.d.). ECHEMI.
- Nicotinic acid Properties. (n.d.). ChemicalBook.
- Differential scanning calorimetry. (n.d.). Wikipedia.
- Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet. (n.d.). Starna Cells.
- Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. (2022). Future Journal of Pharmaceutical Sciences, 8(1).
- Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. (n.d.).
- Nicotinic acid. (n.d.). ChemicalBook.
Sources
An In-Depth Technical Guide to 5-Bromo-2-methylnicotinic Acid: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Nicotinic Acids
Nicotinic acid, or niacin (Vitamin B3), and its derivatives have a rich history in therapeutic applications, most notably as the first lipid-lowering agent.[1] The strategic functionalization of the pyridine ring of nicotinic acid has unlocked a vast chemical space for the development of novel therapeutic agents. Among these, halogenated derivatives, particularly brominated scaffolds, serve as versatile intermediates in medicinal chemistry. 5-Bromo-2-methylnicotinic acid is a prime example of such a scaffold, offering multiple reaction sites for the construction of complex molecules with diverse biological activities. Its utility as a precursor for a range of pharmaceuticals, including potential anticancer agents, underscores its significance in modern drug discovery and development. This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of this compound, tailored for the discerning researcher.
Physicochemical Properties
This compound is a powdered solid at room temperature.[2] Its core structure consists of a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | [3] |
| Molecular Weight | 216.03 g/mol | [3] |
| CAS Number | 351003-02-6 | [2] |
| Appearance | Powder | [2] |
| Purity | Typically ≥99% (Lab Grade) | [2] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through a multi-step pathway, commencing with the commercially available 5-amino-2-methylpyridine. A plausible and efficient synthetic route involves a Sandmeyer-type reaction followed by oxidation of the methyl group.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-methylpyridine
This procedure is adapted from methodologies for similar Sandmeyer reactions.[4]
-
Diazotization: To a cooled (0-5 °C) solution of 5-amino-2-methylpyridine (1.0 eq) in 48% hydrobromic acid (HBr), add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (catalytic amount) in HBr. Slowly add the diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Work-up: After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt. Cool the mixture and neutralize with a strong base (e.g., NaOH) to a pH of 8-9. Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2-methylpyridine.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Low Temperature: The diazotization reaction is performed at low temperatures to prevent the premature decomposition of the unstable diazonium salt.
-
Copper(I) Bromide Catalyst: CuBr facilitates the substitution of the diazonium group with bromide in the Sandmeyer reaction, proceeding through a radical mechanism.
Step 2: Oxidation to this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-methylpyridine (1.0 eq) in water.
-
Oxidation: While stirring vigorously, add potassium permanganate (KMnO₄) (2.0-3.0 eq) portion-wise to the solution. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion. The formation of a brown manganese dioxide (MnO₂) precipitate will be observed.
-
Work-up: Once the reaction is complete, cool the mixture and filter to remove the MnO₂ precipitate. Wash the precipitate with hot water. Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of 3-4.
-
Isolation: The desired this compound will precipitate out of the acidic solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Causality Behind Experimental Choices:
-
Potassium Permanganate: KMnO₄ is a strong oxidizing agent capable of oxidizing the alkyl side chain of the pyridine ring to a carboxylic acid.
-
Acidification: The product is isolated by acidification, which protonates the carboxylate salt to the less soluble carboxylic acid, causing it to precipitate.
Predicted Spectroscopic and Chromatographic Analysis
As of the writing of this guide, detailed, publicly available experimental spectra for this compound are limited. The following analysis is predictive, based on the known spectral data of the closely related 5-bromonicotinic acid[5][6][7][8] and general principles of spectroscopic interpretation.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one for the methyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift. |
| ~8.9 | Doublet | 1H | H-6 | The proton at the 6-position is deshielded by the adjacent nitrogen and the bromine atom, appearing as a doublet due to coupling with H-4. |
| ~8.4 | Doublet | 1H | H-4 | The proton at the 4-position is deshielded by the adjacent carboxylic acid group and will appear as a doublet due to coupling with H-6. |
| ~2.6 | Singlet | 3H | -CH₃ | The methyl protons are in a relatively shielded environment and will appear as a singlet. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is predicted to show seven distinct signals.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum. |
| ~158 | C-2 | The carbon bearing the methyl group and adjacent to the nitrogen will be significantly deshielded. |
| ~153 | C-6 | The carbon adjacent to the nitrogen and bromine will be deshielded. |
| ~142 | C-4 | Aromatic CH carbon. |
| ~128 | C-3 | The carbon bearing the carboxylic acid group. |
| ~122 | C-5 | The carbon bearing the bromine atom will be deshielded, but the exact shift is influenced by other substituents. |
| ~24 | -CH₃ | The methyl carbon is in a shielded environment and appears in the aliphatic region. |
FTIR Spectroscopy (Predicted)
The infrared spectrum will be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2900 | C-H stretch | Methyl |
| 1720-1690 | C=O stretch | Carboxylic Acid |
| 1600-1450 | C=C and C=N stretch | Pyridine Ring |
| 1320-1210 | C-O stretch | Carboxylic Acid |
| ~1050 | C-Br stretch | Aryl Bromide |
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Ion | Rationale |
| 215/217 | [M]⁺ | The molecular ion peak will appear as a doublet with approximately equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
| 198/200 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 170/172 | [M-COOH]⁺ | Decarboxylation, a common fragmentation pathway for carboxylic acids. |
| 91 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring. |
Analytical Workflow
Caption: A typical workflow for the synthesis and analytical confirmation of this compound.
Applications in Drug Discovery
This compound is a highly valuable building block in the synthesis of more complex molecules for drug discovery, primarily due to its two reactive sites: the carboxylic acid group and the bromine atom.
-
Amide and Ester Formation: The carboxylic acid can be readily converted to amides and esters, allowing for the exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents.
-
Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This enables the formation of new carbon-carbon and carbon-nitrogen bonds, which is fundamental in the construction of diverse molecular libraries.
Key Role in the Synthesis of PARP Inhibitors
A significant application of nicotinic acid derivatives is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1, are crucial for DNA repair.[9] Inhibiting PARP in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations) can lead to synthetic lethality, a promising strategy in cancer therapy.[10]
The nicotinamide core of NAD⁺, the natural substrate for PARP, is mimicked by many PARP inhibitors. This compound provides a scaffold that can be elaborated through the aforementioned chemical transformations to generate potent and selective PARP inhibitors.
Caption: The central role of this compound in generating libraries of potential PARP inhibitors.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling this compound.
-
General Advice: Consult a physician and show the safety data sheet (SDS) to the doctor in attendance.[3]
-
Eye Contact: Causes serious eye irritation. In case of contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
Skin Contact: Causes skin irritation. Wash off with soap and plenty of water.[3]
-
Inhalation: May cause respiratory irritation.[3] If inhaled, move the person into fresh air. If not breathing, give artificial respiration.[3]
-
Ingestion: May be harmful if swallowed. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Use a respirator tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3]
-
Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[3]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
Conclusion
This compound is a strategically important molecule in medicinal chemistry. Its versatile structure allows for the synthesis of a wide array of complex organic molecules, most notably in the pursuit of novel therapeutics such as PARP inhibitors. A thorough understanding of its synthesis, characterization, and reactivity is crucial for any researcher aiming to leverage its potential in drug discovery and development. This guide has provided a comprehensive, albeit predictive in some analytical aspects, overview to aid in these endeavors.
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. indiamart.com [indiamart.com]
- 3. echemi.com [echemi.com]
- 4. chemscene.com [chemscene.com]
- 5. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromonicotinic acid(20826-04-4) 1H NMR [m.chemicalbook.com]
- 7. 5-Bromonicotinic acid(20826-04-4) MS [m.chemicalbook.com]
- 8. 5-Bromonicotinic acid(20826-04-4) 13C NMR spectrum [chemicalbook.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. 1060810-16-3|5-Bromo-2-methylisonicotinic acid|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Solubility of 5-Bromo-2-methylnicotinic Acid for Researchers and Drug Development Professionals
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the landscape of drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are paramount to its success. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] 5-Bromo-2-methylnicotinic acid, a substituted pyridine carboxylic acid, is a compound of interest in medicinal chemistry due to the prevalence of the nicotinic acid scaffold in pharmacologically active molecules. Understanding and accurately determining its solubility is a foundational step in pre-formulation studies, guiding the selection of appropriate dosage forms and predicting in vivo performance.[1]
This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published experimental data for this specific molecule, this document serves as a practical framework for researchers. It outlines the theoretical considerations, detailed experimental protocols for solubility determination, and the key factors influencing the dissolution of this compound. The methodologies described herein are grounded in established principles of pharmaceutical analysis, ensuring a robust and scientifically sound approach to characterizing this promising molecule.
Physicochemical Properties of this compound: A Predictive Overview
The solubility of a compound is intrinsically linked to its fundamental physicochemical characteristics. While experimental data for this compound is not widely available, we can infer its likely properties based on its structure and data from related compounds.
| Property | Predicted Value/Information | Significance for Solubility |
| Molecular Formula | C₇H₆BrNO₂ | Provides the basis for molecular weight calculation. |
| Molecular Weight | 216.03 g/mol | Influences the mass-to-volume ratio in solution. |
| pKa | ~2.90 ± 0.25 (Predicted for 6-Bromo-2-methylnicotinic acid)[2] | As a carboxylic acid, the compound's charge state, and therefore its aqueous solubility, will be highly dependent on the pH of the medium. At pH values above the pKa, the ionized carboxylate form will predominate, leading to increased water solubility. |
| logP | ~1.85 (Predicted for 6-Bromo-2-methylnicotinic acid)[3] | This predicted value suggests a moderate lipophilicity. The bromine atom is expected to increase lipophilicity compared to the parent nicotinic acid, potentially decreasing aqueous solubility while enhancing solubility in organic solvents. |
| Melting Point | Not available | A high melting point can be indicative of a stable crystal lattice, which may correlate with lower solubility as more energy is required to break the crystal lattice. |
| General Solubility | The ethyl ester derivative is described as "slightly soluble in water".[4][5] Bromopyridines are generally slightly miscible with water.[6] | This suggests that the parent acid will also have limited aqueous solubility, particularly at low pH. |
Note: The predicted pKa and logP values are for a closely related isomer and should be used as an estimation. Experimental determination is necessary for definitive values.
Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[2] This method measures the concentration of a saturated solution that is in equilibrium with the solid drug. The following protocol provides a robust procedure for determining the solubility of this compound.
Experimental Workflow for Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
Detailed Protocol: Shake-Flask Method
1. Preparation of Materials:
-
Compound: this compound powder.
-
Solvents: A range of pharmaceutically relevant solvents should be selected. This should include purified water, various pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4 to simulate physiological conditions), and organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
-
Equipment: Analytical balance, vials with screw caps, orbital shaker with temperature control, centrifuge, syringe filters (0.22 µm), and volumetric flasks.
2. Experimental Procedure:
-
Step 1: Addition of Excess Solid: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Step 2: Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (typically 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, which is often 24 to 48 hours.[4] Longer times may be necessary, and this should be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
Step 3: Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a 0.22 µm syringe filter.[6] Filtration is often preferred to remove fine particles, but care must be taken to avoid adsorption of the compound onto the filter material.
-
Step 4: Sample Preparation for Analysis: Immediately after separation, dilute an aliquot of the clear, saturated solution with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis) to bring the concentration within the range of the calibration curve.
3. Quantification by HPLC or UV-Vis Spectroscopy:
-
HPLC Method: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for determining concentration.[7]
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations.
-
Analysis: Inject the standards and the diluted sample onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Use the equation of the line to calculate the concentration of the diluted sample, and then back-calculate the original concentration in the saturated solution.[7]
-
-
UV-Vis Spectroscopy Method: This is a simpler and faster method, suitable if the compound has a chromophore and there are no interfering substances.[8]
-
Wavelength Selection: Scan a solution of the compound to determine the wavelength of maximum absorbance (λmax).
-
Calibration: Prepare a series of standard solutions and measure their absorbance at the λmax to create a calibration curve according to the Beer-Lambert law.[8]
-
Analysis: Measure the absorbance of the diluted saturated solution.
-
Quantification: Use the calibration curve to determine the concentration of the diluted sample and then calculate the solubility.
-
Factors Influencing the Solubility of this compound
The solubility of this compound is not a single value but is influenced by several interconnected factors.
Sources
In-Depth Spectroscopic Analysis of 5-Bromo-2-methylnicotinic Acid: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Preamble: The Pursuit of Empirical Data
In the landscape of chemical research and drug development, the precise and unambiguous characterization of molecular structure is paramount. Spectroscopic analysis serves as the bedrock of this endeavor, providing a detailed fingerprint of a compound's atomic and electronic framework. This guide is intended to be a comprehensive resource on the spectroscopic analysis of 5-Bromo-2-methylnicotinic acid (CAS 351003-02-6), a substituted pyridine derivative of interest in medicinal chemistry and materials science.
However, a foundational principle of scientific integrity is the reliance on empirical, verifiable data. Despite a thorough and multi-faceted search of scientific literature, spectral databases, and patent repositories, a complete and authenticated set of experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound could not be located in the public domain.
Therefore, this document will proceed by first establishing the known physical properties of the compound. Subsequently, it will provide a detailed theoretical framework for the expected spectroscopic signatures of this compound. This predictive analysis is grounded in established principles of spectroscopy and comparative data from structurally analogous compounds. This guide will also outline the rigorous, self-validating experimental protocols that would be employed to acquire this data, ensuring that when the spectra are obtained, their interpretation can be executed with the highest degree of confidence.
Compound Profile: this compound
Before delving into its spectroscopic characteristics, it is essential to establish the known physical and chemical identity of the target molecule.
| Property | Value | Source(s) |
| Chemical Name | This compound | |
| Synonym | 5-Bromo-2-methylpyridine-3-carboxylic acid | [1] |
| CAS Number | 351003-02-6 | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| Melting Point | 226-230 °C | [1] |
| Appearance | Solid | [1] |
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is divided into ¹H (proton) and ¹³C (carbon-13) NMR.
¹H NMR Spectroscopy
Theoretical Principles: ¹H NMR spectroscopy provides information on the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting). For aromatic systems like substituted pyridines, the chemical shifts are influenced by the aromatic ring current and the electronic effects (inductive and resonance) of the substituents.[2]
Predicted ¹H NMR Spectrum (in DMSO-d₆): Due to the acidic proton of the carboxylic acid, a polar aprotic solvent like DMSO-d₆ is a suitable choice for NMR analysis.
-
Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically in the range of 12.0-14.0 ppm . This broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (H-4 and H-6): The pyridine ring has two remaining protons.
-
H-6: This proton is adjacent to the nitrogen atom, which is strongly electron-withdrawing. It is also ortho to the bromine atom. It is expected to be the most downfield of the aromatic protons, likely appearing as a doublet around 8.5-8.7 ppm . The splitting would be a small meta coupling (⁴J) to H-4.
-
H-4: This proton is para to the nitrogen, ortho to the bromine, and meta to the methyl and carboxylic acid groups. It is expected to appear as a doublet around 8.2-8.4 ppm , also showing meta coupling to H-6.
-
-
Methyl Protons (-CH₃): The methyl group at the 2-position is attached to the aromatic ring. It will appear as a singlet (no adjacent protons to couple with) in the region of 2.5-2.7 ppm .
Data Summary Table (Predicted ¹H NMR):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.0 - 14.0 | br s | 1H | -COOH |
| 8.5 - 8.7 | d | 1H | H-6 |
| 8.2 - 8.4 | d | 1H | H-4 |
| 2.5 - 2.7 | s | 3H | -CH₃ |
¹³C NMR Spectroscopy
Theoretical Principles: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms or participating in double/triple bonds appearing further downfield.[3]
Predicted ¹³C NMR Spectrum (in DMSO-d₆): Six distinct carbon signals are expected for the pyridine ring and the two substituent carbons.
-
Carboxylic Carbon (-COOH): This carbon will be the most downfield, typically appearing around 165-168 ppm .
-
Aromatic Carbons:
-
C-2 and C-3: These carbons bear the methyl and carboxylic acid groups, respectively. Their chemical shifts will be significantly influenced by these substituents. C-2 is expected around 158-162 ppm , and C-3 (adjacent to the carboxyl group) around 130-135 ppm .
-
C-5: This carbon is directly bonded to the bromine atom. The "heavy atom effect" of bromine will shift this carbon's resonance upfield relative to an unsubstituted carbon, but its position on the electron-poor pyridine ring will still place it in the aromatic region, likely around 118-122 ppm .
-
C-6 and C-4: These carbons are attached to protons. C-6, being adjacent to the nitrogen, will be further downfield than C-4. Expected shifts are approximately 150-154 ppm for C-6 and 140-144 ppm for C-4.
-
-
Methyl Carbon (-CH₃): This aliphatic carbon will be the most upfield signal, expected around 20-24 ppm .
Data Summary Table (Predicted ¹³C NMR):
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 165 - 168 | -COOH |
| 158 - 162 | C-2 |
| 150 - 154 | C-6 |
| 140 - 144 | C-4 |
| 130 - 135 | C-3 |
| 118 - 122 | C-5 |
| 20 - 24 | -CH₃ |
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[4]
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending, etc.). The frequencies of these absorptions are characteristic of specific functional groups.[5]
Predicted IR Absorptions: The IR spectrum of this compound will be dominated by features from the carboxylic acid and the substituted aromatic ring.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹ . This is a hallmark of a hydrogen-bonded carboxylic acid dimer.
-
C-H Stretches:
-
Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.
-
Aliphatic C-H stretches from the methyl group will be observed just below 3000 cm⁻¹, in the range of 2850-2980 cm⁻¹ .
-
-
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption is expected in the region of 1700-1725 cm⁻¹ . The conjugation with the pyridine ring may shift this to the lower end of the typical carboxylic acid range.
-
C=C and C=N Stretches (Aromatic Ring): Several medium to strong bands are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring vibrations.
-
C-O Stretch and O-H Bend: A medium C-O stretching band coupled with O-H in-plane bending is expected around 1210-1320 cm⁻¹ .
-
Fingerprint Region (< 1000 cm⁻¹): This region will contain numerous complex bands, including C-H out-of-plane bending and a C-Br stretching vibration (typically below 700 cm⁻¹), which are unique to the overall molecular structure.
Data Summary Table (Predicted IR Absorptions):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500 - 3300 | Strong, Broad | O-H Stretch (Carboxylic Acid Dimer) |
| 3050 - 3150 | Weak-Medium | Aromatic C-H Stretch |
| 2850 - 2980 | Weak-Medium | Aliphatic C-H Stretch (-CH₃) |
| 1700 - 1725 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |
| 1400 - 1600 | Medium-Strong | C=C and C=N Stretches (Pyridine Ring) |
| 1210 - 1320 | Medium | C-O Stretch / O-H Bend |
Experimental Protocol for IR Data Acquisition (ATR):
-
Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR)-FTIR. A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the solid sample on the crystal, apply pressure using the anvil to ensure good contact, and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is automatically Fourier-transformed by the instrument software to produce the final spectrum of absorbance or transmittance versus wavenumber.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Theoretical Principles: Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. For this molecule, Electrospray Ionization (ESI) would be a suitable soft ionization technique.
Predicted Mass Spectrum (ESI): Given the presence of an acidic carboxylic acid and a basic pyridine nitrogen, this compound can be analyzed in either positive or negative ion mode.
-
Molecular Ion Peak ([M+H]⁺ or [M-H]⁻):
-
In positive ion mode, the protonated molecule [M+H]⁺ would be observed.
-
In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.
-
Crucially, bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a characteristic doublet of peaks separated by 2 m/z units, with nearly equal intensity.
-
For [M+H]⁺: m/z 216 (with ⁷⁹Br) and m/z 218 (with ⁸¹Br).
-
For [M-H]⁻: m/z 214 (with ⁷⁹Br) and m/z 216 (with ⁸¹Br).
-
-
-
Key Fragmentation Pathways:
-
Loss of H₂O: In positive ion mode, a fragment corresponding to the loss of water from the carboxylic acid ([M+H - H₂O]⁺) may be observed at m/z 198/200.
-
Loss of COOH/CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids. Loss of the entire carboxyl group as a radical (not typically seen) or loss of CO₂ (44 Da) after initial fragmentation is plausible. A key fragment would likely arise from the loss of the carboxyl group, leading to the 5-bromo-2-methylpyridinium ion.
-
Loss of Br: Cleavage of the C-Br bond could lead to a fragment at m/z 136.
-
Caption: Predicted major fragmentation pathways in positive ion ESI-MS.
Experimental Protocol for MS Data Acquisition (LC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture like methanol/water or acetonitrile/water, possibly with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, with the LC serving to introduce the sample into the ESI source of the mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Ionization: Operate the ESI source in either positive or negative ion mode.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Data Analysis: Analyze the resulting spectra to confirm the molecular weight and propose fragmentation patterns consistent with the known structure.
Conclusion: A Path Forward
The structural elucidation of this compound is a multi-faceted process requiring the synergistic application of NMR, IR, and MS. While this guide provides a robust theoretical and predictive framework for its spectroscopic analysis, the cornerstone of definitive characterization remains the acquisition of high-quality, experimental data. The protocols outlined herein represent a self-validating system for obtaining such data. By following these methodologies, researchers can ensure that the structural assignment of this compound, and any novel compounds derived from it, is built upon a foundation of empirical certainty and scientific rigor.
References
-
ResearchGate. ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative. Available at: [Link]
-
Journal of the Chemical Society, Faraday Transactions. FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region. Available at: [Link]
-
J-Stage. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Available at: [Link]
-
ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]
-
ResearchGate. NMR Spectroscopy of Aromatic Compounds. Available at: [Link]
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Royal Society of Chemistry. Supporting Information. Available at: [Link]
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Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. Available at: [Link]
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ResearchGate. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Available at: [Link]
-
ResearchGate. The GC–MS fragmentation of 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid. Available at: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Available at: [Link]
-
Chemistry Stack Exchange. Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available at: [Link]
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Royal Society of Chemistry. Supplementary Information. Available at: [Link]
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ACS Publications. Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Available at: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
-
Wikipedia. Carbon-13 nuclear magnetic resonance. Available at: [Link]
-
ResearchGate. Representation of substituted pyridines. Available at: [Link]
-
PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Available at: [Link]
-
Semantic Scholar. investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Available at: [Link]
-
Michigan State University Department of Chemistry. Infrared Spectroscopy. Available at: [Link]
-
Doc Brown's Chemistry. Infrared Spectroscopy. Available at: [Link]
- Basic 1H- and 13C-NMR Spectroscopy. Book.
-
Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
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5-Bromo-2-methylnicotinic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-methylnicotinic Acid
Introduction
This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its substituted pyridine scaffold is a common feature in a variety of pharmacologically active compounds. The strategic placement of the bromine atom, the carboxylic acid, and the methyl group provides three distinct points for chemical modification, making it a versatile intermediate for library synthesis and lead optimization. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering field-proven insights into the causality behind experimental choices and ensuring each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Pathway 1: Direct Electrophilic Aromatic Bromination
This approach is the most straightforward, involving the direct bromination of the 2-methylnicotinic acid backbone. However, the pyridine ring's inherent electron-deficient nature makes it less reactive towards electrophiles than a benzene ring, necessitating activating conditions or catalysts.[1][2]
Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1] The pyridine nitrogen and the carboxylic acid group are electron-withdrawing, deactivating the ring. However, they direct incoming electrophiles to the C-5 position. To overcome the high activation energy, a Lewis acid catalyst like FeBr₃ is often employed to polarize the bromine molecule (Br₂), creating a more potent electrophile (Br⁺).[2][3] An alternative strategy involves converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). This acyl chloride intermediate is even more deactivating but still directs the bromination to the 5-position under high temperatures.[4]
Visualizing the Pathway
Caption: Direct bromination of 2-methylnicotinic acid.
Experimental Protocol
Adapted from the bromination of nicotinic acid.[4]
-
Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add 2-methylnicotinic acid (1.0 eq) and a catalytic amount of powdered iron (0.5-2.0 wt%).
-
Acyl Chloride Formation: Carefully add thionyl chloride (2.4 eq) to the flask. Heat the mixture to 75-80°C and stir for approximately 4-6 hours, or until the solid dissolves and the evolution of HCl gas ceases. This step forms the 2-methylnicotinoyl chloride intermediate.
-
Bromination: While maintaining the temperature, add bromine (1.9 eq) dropwise from the dropping funnel over 2 hours.
-
Reaction: After the addition is complete, increase the temperature to reflux and maintain vigorous stirring for 6-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice or into chilled water to hydrolyze the remaining thionyl chloride and the acyl chloride product back to the carboxylic acid.
-
Isolation: Adjust the pH of the aqueous solution to 2.5-3.0 using a 4N sodium hydroxide solution. The this compound will precipitate out of the solution.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from an appropriate solvent like ethanol or isopropanol to yield the pure product.[4]
Pathway 2: Multi-Step Synthesis via the Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry, providing a reliable method to convert an aromatic amine into an aryl halide via a diazonium salt intermediate.[5][6] This pathway offers excellent regiochemical control, as the position of the bromine atom is dictated by the initial position of the amino group.
Mechanistic Rationale
This pathway begins with a suitable amino-substituted precursor, such as 5-amino-2-methylnicotinic acid.
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr), at low temperatures (0-5°C). This converts the amino group into a diazonium salt (-N₂⁺).
-
Radical-Nucleophilic Substitution: The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr). The copper(I) species catalyzes a single-electron transfer (SET) to the diazonium salt, which then expels nitrogen gas (N₂) to form an aryl radical. This radical abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.[5]
Visualizing the Pathway
Caption: Sandmeyer reaction pathway to the target compound.
Experimental Protocol
Based on general Sandmeyer procedures.[7][8]
-
Diazotization: Dissolve 5-amino-2-methylnicotinic acid (1.0 eq) in 48% hydrobromic acid (HBr) at -5°C to 0°C in a jacketed reactor. While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature does not exceed 5°C. Stir the resulting diazonium salt solution for an additional 30 minutes at low temperature.
-
Copper(I) Bromide Addition: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.
-
Substitution Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours to ensure the reaction goes to completion.
-
Isolation & Purification: Cool the reaction mixture and pour it into water. The crude product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Pathway 3: Synthesis via Ester Hydrolysis
This pathway involves an initial esterification of the starting material, followed by bromination of the ester, and a final hydrolysis step to yield the target carboxylic acid. This can be advantageous as the ester intermediate may be easier to purify by distillation than the carboxylic acid.
Mechanistic Rationale
-
Fischer Esterification: 2-methylnicotinic acid is first converted to its corresponding ethyl ester by reacting it with an excess of ethanol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄). This is a reversible equilibrium-driven reaction, and removing the water formed drives the reaction towards the product.[9]
-
Bromination of the Ester: The resulting ethyl 2-methylnicotinate is then subjected to electrophilic bromination as described in Pathway 1. The ester group, like the carboxylic acid, is an electron-withdrawing, meta-directing group (relative to the carboxyl), which reinforces the directing effect of the ring nitrogen to place the bromine at the C-5 position.
-
Saponification (Hydrolysis): The purified ethyl 5-bromo-2-methylnicotinate is then hydrolyzed to the carboxylic acid. This is typically achieved by heating with an aqueous base, such as sodium hydroxide (NaOH), to form the sodium carboxylate salt. A subsequent acidification step with a strong acid (e.g., HCl) protonates the carboxylate to yield the final product.
Visualizing the Pathway
Caption: Three-step synthesis via an ester intermediate.
Experimental Protocol
Protocol for esterification and hydrolysis adapted from Guidechem.[9]
-
Esterification: In a round-bottom flask, suspend 2-methylnicotinic acid (1.0 eq) in anhydrous ethanol (10-20 eq). Carefully add concentrated sulfuric acid (0.5 eq) as a catalyst. Heat the mixture to reflux for 4-8 hours. Monitor by TLC.
-
Ester Isolation: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the ethyl 2-methylnicotinate with an organic solvent like ethyl acetate. Dry the organic phase and concentrate under vacuum. The crude ester can be purified by vacuum distillation.
-
Bromination of Ester: Perform the bromination on the purified ethyl 2-methylnicotinate using the conditions described in Pathway 1. The product, ethyl 5-bromo-2-methylnicotinate, can be purified by vacuum distillation.[9]
-
Hydrolysis: Dissolve the purified ethyl 5-bromo-2-methylnicotinate (1.0 eq) in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).
-
Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated HCl.
-
Final Isolation: The this compound will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Comparative Analysis of Synthetic Pathways
| Pathway | Starting Material(s) | Key Steps | Yield | Pros | Cons |
| 1. Direct Bromination | 2-Methylnicotinic Acid | Single Step | Moderate-Good | Atom economical; shortest route. | Harsh conditions (high temp, strong acids); potential for side products; regioselectivity can be an issue without proper control.[1] |
| 2. Sandmeyer Reaction | 5-Amino-2-methylnicotinic Acid | Diazotization, Cu(I)-catalyzed substitution | Good-Excellent | Excellent regiochemical control; generally high yields. | Multi-step if starting material is not available; diazonium salts can be unstable; use of copper salts.[5][6] |
| 3. Ester Hydrolysis | 2-Methylnicotinic Acid | Esterification, Bromination, Hydrolysis | Good | Intermediates are often liquids, allowing for purification by distillation; good overall yield. | Longer, multi-step process; requires additional reagents and purification steps.[9] |
Conclusion
The synthesis of this compound can be accomplished through several viable pathways, each with distinct advantages and challenges. The choice of method will ultimately depend on factors such as the availability and cost of starting materials, the required scale of the synthesis, and the laboratory's capabilities.
-
Direct Bromination is optimal for its directness when high purity starting material is available and conditions can be carefully controlled.
-
The Sandmeyer Reaction offers unparalleled regioselectivity and is the preferred method when the corresponding amino-precursor is accessible.
-
The Ester Hydrolysis route provides a robust, albeit longer, alternative that facilitates purification of intermediates, potentially leading to a higher purity final product.
By understanding the mechanistic underpinnings and procedural nuances of each pathway, researchers can make informed decisions to efficiently and effectively synthesize this critical intermediate for their drug discovery and development programs.
References
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Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
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Shafi, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved January 11, 2026, from [Link]
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Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
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Wang, A., & Biehl, E. R. (1997). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. HETEROCYCLES, Vol. 45, No. 10. Retrieved January 11, 2026, from [Link]
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Preparing Carboxylic Acids. (2020, August 11). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
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Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506. Retrieved January 11, 2026, from [Link]
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Dyker, G. (2023, May 22). Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12 [Video]. YouTube. Retrieved January 11, 2026, from [Link]
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Electrophilic Aromatic Substitution Reactions - Bromination. (2022, September 24). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
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Preparing Carboxylic Acids. (2024, September 30). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
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Zhang, Y., et al. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 22(3), 419. Retrieved January 11, 2026, from [Link]
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Unveiling the Molecular Trajectory of 5-Bromo-2-methylnicotinic Acid: A Technical Guide to Mechanistic Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methylnicotinic acid is a synthetic organic compound belonging to the pyridine carboxylic acid class, a scaffold of significant interest in medicinal chemistry. While direct, comprehensive studies on its specific mechanism of action are not extensively documented in publicly available literature, its structural analogy to nicotinic acid (Niacin, Vitamin B3) provides a strong rationale for proposing a putative molecular target and signaling pathway. This technical guide synthesizes the available evidence for related compounds to postulate a primary mechanism of action for this compound centered on the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A . We present an in-depth, experience-driven framework for the experimental validation of this hypothesis, detailing the requisite protocols and the causal logic behind each step. This document is designed not as a static review, but as a strategic roadmap for researchers aiming to rigorously characterize this and similar small molecules.
Introduction: The Rationale for a GPR109A-Centric Hypothesis
Nicotinic acid is a well-established therapeutic agent, primarily known for its lipid-modifying effects, which are largely mediated through the activation of GPR109A, a G-protein coupled receptor (GPCR).[1][2] This receptor is highly expressed in adipocytes and various immune cells, including macrophages and neutrophils.[3] The introduction of a bromine atom and a methyl group to the nicotinic acid scaffold, as in this compound, can significantly alter the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can influence receptor binding affinity, potency, and potentially introduce functional selectivity or "biased agonism," where a ligand preferentially activates one downstream signaling pathway over another.
Given the conservation of the core pyridine-3-carboxylic acid pharmacophore, it is scientifically sound to hypothesize that this compound acts as a ligand for GPR109A. The primary objective of this guide is to provide the technical framework to test this hypothesis and fully delineate the compound's functional consequences upon receptor engagement.
The Putative Target: GPR109A Signaling Pathways
GPR109A is a pleiotropic receptor that couples to multiple intracellular signaling cascades. Understanding these pathways is critical for designing experiments that can fully profile the activity of a novel ligand like this compound. The two major pathways initiated by GPR109A activation are the canonical G-protein-mediated pathway and the β-arrestin-mediated pathway.
Canonical Gαi/o-Mediated Pathway
Upon agonist binding, GPR109A undergoes a conformational change that facilitates its coupling to inhibitory G-proteins of the Gi/o family.[1][3] This interaction is sensitive to pertussis toxin, which ADP-ribosylates the Gαi/o subunit and prevents its activation by the receptor.[1] The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate downstream effectors:
-
Gαi/o Subunit: The primary function of the Gαi/o subunit is to inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3] Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), which in adipocytes, leads to the dephosphorylation and inhibition of hormone-sensitive lipase, thereby reducing the breakdown of triglycerides (lipolysis) and the release of free fatty acids into circulation.[1]
-
Gβγ Subunit: The Gβγ dimer can also signal independently, for instance, by activating G-protein-gated inwardly rectifying potassium (GIRK) channels or inhibiting certain types of voltage-gated calcium channels.
β-Arrestin-Mediated Pathway
Following agonist-induced activation, GPR109A is phosphorylated by G-protein-coupled receptor kinases (GRKs), such as GRK2.[4] This phosphorylation promotes the binding of β-arrestin proteins (primarily β-arrestin 2, also known as arrestin 3) to the receptor's intracellular domains.[4] β-arrestin binding sterically hinders further G-protein coupling, leading to signal desensitization. However, β-arrestin is not merely a signal terminator; it can also act as a scaffold for other signaling proteins, initiating a second wave of G-protein-independent signaling. This can include the activation of mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) 1/2 pathway.[4] This pathway has been implicated in some of the non-metabolic and potentially adverse effects of GPR109A agonists, such as cutaneous flushing.[4]
Caption: Putative signaling pathways of this compound via GPR109A.
Experimental Validation Workflow
A multi-tiered approach is essential to validate the proposed mechanism of action. This workflow progresses from confirming direct physical interaction with the receptor to quantifying the functional consequences of this interaction on downstream signaling pathways.
Caption: A tiered experimental workflow for validating the mechanism of action.
Tier 1: Radioligand Binding Assay
Objective: To determine if this compound directly binds to GPR109A and to quantify its binding affinity (Ki).
Causality: This is the foundational experiment. A direct physical interaction with the receptor is a prerequisite for a direct mechanism of action. A competitive binding assay is the gold standard for this purpose.[5][6]
Protocol:
-
Preparation of Membranes:
-
Culture a cell line stably overexpressing human GPR109A (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.[7]
-
-
Assay Setup (96-well format):
-
To each well, add:
-
Cell membrane preparation (a fixed amount of protein, e.g., 10-20 µg).
-
A fixed concentration of a high-affinity GPR109A radioligand, such as [³H]-nicotinic acid (typically at or near its Kd value).[8]
-
A range of concentrations of unlabeled this compound (the "competitor").
-
-
Controls:
-
Total Binding: Wells containing membranes and radioligand only (no competitor).
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of unlabeled nicotinic acid to displace all specific binding.
-
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[8]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). The membranes with bound radioligand are trapped on the filter.
-
Quantification: Wash the filters with ice-cold buffer to remove any remaining free radioligand. Measure the radioactivity trapped on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Tier 2: cAMP Accumulation Assay
Objective: To determine if the binding of this compound to GPR109A results in a functional response, specifically the inhibition of adenylyl cyclase.
Causality: This assay directly tests the functional consequence of Gαi/o coupling. A decrease in cAMP levels upon treatment with the compound confirms it acts as an agonist for the canonical G-protein pathway.
Protocol:
-
Cell Preparation:
-
Seed GPR109A-expressing cells into a 96- or 384-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells and replace the medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. This prevents the degradation of cAMP and enhances the assay signal.
-
Add varying concentrations of this compound to the wells.
-
Stimulate adenylyl cyclase with a known activator, such as Forskolin, to induce a measurable baseline of cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure cAMP levels using a commercially available kit, such as those based on:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to an anti-cAMP antibody.[9]
-
Bioluminescence (e.g., cAMP-Glo™): An assay where cAMP stimulates Protein Kinase A (PKA) activity, consuming ATP and reducing light output from a coupled luciferase reaction.[10][11]
-
-
-
Data Analysis:
-
Normalize the data to the Forskolin-only control (representing 100% cAMP production).
-
Plot the percentage of inhibition of Forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Fit the curve using non-linear regression to determine the IC50 or EC50 value, representing the compound's potency in inhibiting adenylyl cyclase.
-
Tier 3: β-Arrestin Recruitment Assay
Objective: To determine if this compound promotes the recruitment of β-arrestin to GPR109A.
Causality: This assay specifically measures the activation of the G-protein-independent signaling pathway. Comparing the potency (EC50) from this assay with the cAMP assay can reveal if the compound is a "biased agonist," preferentially activating one pathway over the other.
Protocol:
-
Assay Principle: Utilize a cell line engineered for β-arrestin recruitment detection. Common methods include:
-
Enzyme Fragment Complementation (EFC): (e.g., PathHunter® assay) GPR109A is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary fragment (Enzyme Acceptor). Upon recruitment, the fragments combine to form an active enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[12]
-
Bioluminescence Resonance Energy Transfer (BRET): GPR109A is fused to a bioluminescent donor (e.g., Renilla Luciferase) and β-arrestin to a fluorescent acceptor (e.g., YFP). Recruitment brings the donor and acceptor into close proximity, allowing for energy transfer and the emission of light at the acceptor's wavelength.[13]
-
-
Cell Preparation:
-
Use a commercially available cell line or engineer one to express the tagged GPR109A and β-arrestin constructs.
-
Plate the cells in an appropriate microplate (e.g., white-walled for luminescence).
-
-
Assay Procedure:
-
Add varying concentrations of this compound to the cells.
-
Incubate for a period sufficient for recruitment to occur (e.g., 60-90 minutes).
-
-
Detection:
-
Add the detection reagents (e.g., substrate for EFC, coelenterazine for BRET).
-
Measure the signal (luminescence or BRET ratio) using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximum effect).
-
A "bias plot" can be generated by comparing the EC50/Emax values from the cAMP and β-arrestin assays relative to a reference agonist like nicotinic acid to quantify any signaling bias.
-
Data Summary and Interpretation
To facilitate a clear interpretation of the experimental results, all quantitative data should be summarized in a structured table.
| Assay Type | Parameter | This compound | Nicotinic Acid (Reference) |
| Radioligand Binding | Ki (nM) | Experimental Value | ~245 nM[8] |
| cAMP Inhibition | EC50 (nM) | Experimental Value | ~52-100 nM[8] |
| β-Arrestin Recruitment | EC50 (nM) | Experimental Value | Literature/Experimental Value |
Interpretation:
-
A low Ki value confirms high-affinity binding to GPR109A.
-
A low EC50 in the cAMP assay confirms potent agonism of the G-protein pathway.
-
The ratio of EC50 values between the cAMP and β-arrestin assays will indicate if the compound is balanced or biased towards one pathway. For example, a significantly lower EC50 for cAMP inhibition compared to β-arrestin recruitment would suggest a G-protein biased agonist.
Conclusion
The structural similarity of this compound to known GPR109A ligands makes this receptor a highly probable target. The technical framework presented here provides a rigorous, step-by-step methodology to move from a well-founded hypothesis to a comprehensive understanding of the compound's mechanism of action. By systematically evaluating receptor binding, G-protein signaling, and β-arrestin recruitment, researchers can fully characterize the molecular pharmacology of this compound, paving the way for its potential development as a novel therapeutic agent with a precisely defined biological activity profile.
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DiscoverX Corporation. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. Retrieved from [Link]
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Wikipedia. (n.d.). Hydroxycarboxylic acid receptor 2. Retrieved from [Link]
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Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
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Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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GenScript. (n.d.). GPCR Downstream Signaling. Retrieved from [Link]
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Biological activity of 5-Bromo-2-methylnicotinic acid
An In-depth Technical Guide to the Biological Activity of 5-Bromo-2-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated derivative of nicotinic acid (niacin or vitamin B3), a molecule of fundamental importance in both metabolic health and medicinal chemistry.[1][2] While nicotinic acid has a long-established history as the first lipid-lowering drug, the exploration of its derivatives continues to unveil novel therapeutic possibilities.[2][3] This guide provides a comprehensive technical overview of the biological activity of this compound, focusing on its primary molecular target, downstream signaling pathways, and potential therapeutic applications.
As a structural analog of nicotinic acid, the biological effects of this compound are hypothesized to be primarily mediated through the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[4] This document delves into the molecular interactions governing this activity, outlines detailed experimental protocols for its characterization, and discusses the broader implications for drug discovery in fields ranging from dyslipidemia to neuroinflammation.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is foundational to its development as a therapeutic agent. The introduction of bromine and a methyl group to the nicotinic acid scaffold significantly alters properties such as lipophilicity and reactivity, which can influence its pharmacokinetic and pharmacodynamic profile.[1]
| Property | Value | Source |
| Systematic IUPAC Name | 5-bromo-2-methylpyridine-3-carboxylic acid | [2] |
| CAS Number | 351003-02-6 | [2][5] |
| Molecular Formula | C₇H₆BrNO₂ | [2] |
| Molecular Weight | 216.03 g/mol | [2] |
| Physical Form | Solid, white to pale-yellow or brown | [2] |
| Melting Point | 226-230 °C | [2] |
Core Mechanism of Action: Targeting the GPR109A Receptor
The primary pharmacological activity of this compound is predicated on its interaction with the GPR109A receptor. This receptor is a key regulator of cellular metabolism and inflammatory responses.
GPR109A: A Key Metabolic and Immune Regulator
GPR109A is a G-protein coupled receptor that signals through the inhibitory Gi/o pathway.[4] It is expressed robustly in adipocytes (fat cells) and various immune cells, including macrophages and dendritic cells.[4][6] The receptor has two primary, well-characterized endogenous agonists: nicotinic acid and the ketone body β-hydroxybutyrate (BHB).[3][6][7] Historically, GPR109A activation by nicotinic acid was identified as the mechanism behind its potent antilipolytic effects, which contribute to its ability to lower harmful blood lipids.[8]
Downstream Signaling Cascade
As a GPR109A agonist, this compound is expected to initiate a specific intracellular signaling cascade. The binding of the agonist to GPR109A triggers the dissociation of the associated heterotrimeric G-protein into its Gαi and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase. This action leads to a reduction in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
-
Antilipolytic Effect in Adipocytes: In fat cells, decreased cAMP levels prevent the activation of Protein Kinase A (PKA). Consequently, hormone-sensitive lipase (HSL) is not phosphorylated and remains inactive, leading to a potent inhibition of triglyceride breakdown (lipolysis) and a subsequent reduction in the release of free fatty acids (FFAs) into the bloodstream.[8]
-
Anti-inflammatory Signaling: In immune cells, GPR109A activation leads to the suppression of pro-inflammatory signaling pathways.[6][7] This can result in reduced production of inflammatory cytokines like IL-6 and chemokines such as Ccl2.[6] This signaling promotes anti-inflammatory phenotypes in macrophages and dendritic cells.[9]
-
The Flushing Pathway: A notable side effect of nicotinic acid therapy is cutaneous flushing. This response is also mediated by GPR109A, but in specific immune cells of the skin (Langerhans cells). Receptor activation in these cells stimulates the synthesis and release of prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2), which cause vasodilation and the characteristic flushing sensation.[10]
Potential Therapeutic Applications
The role of GPR109A as a multifaceted biological target suggests that this compound could have therapeutic utility in several disease areas.
-
Dyslipidemia: By mimicking the antilipolytic action of nicotinic acid, the compound holds potential for the management of high cholesterol and triglyceride levels. Its primary benefit would stem from reducing the flux of FFAs to the liver, which are precursors for the synthesis of VLDL and LDL.[8]
-
Inflammatory Disorders: The demonstrated anti-inflammatory effects of GPR109A activation present opportunities for treating conditions characterized by chronic inflammation. Studies have shown that GPR109A agonists can suppress colitis and colon cancer in animal models and may protect against diabetic retinopathy by reducing inflammation in retinal cells.[6][9]
-
Neuroprotection: Emerging research highlights a crucial role for GPR109A in regulating neuroinflammation.[7] By modulating microglial activation, GPR109A agonists have shown protective effects in preclinical models of neurological diseases, suggesting a potential therapeutic avenue for conditions like Alzheimer's disease or chronic pain.[7]
Experimental Evaluation of Biological Activity
Validating the biological activity of this compound requires a systematic approach employing a series of well-established in vitro assays.
Experimental Workflow
The logical progression for characterizing a novel GPR109A agonist involves confirming its binding to the receptor, quantifying its functional impact on downstream signaling, and finally, assessing its effect in a disease-relevant cellular model.
Protocol 1: GPR109A Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the GPR109A receptor.
Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to membranes prepared from cells overexpressing the GPR109A receptor.
Methodology:
-
Membrane Preparation: Culture HEK293 cells stably expressing human GPR109A. Harvest cells and homogenize in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes and resuspend in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
A fixed concentration of a radiolabeled GPR109A antagonist (e.g., [³H]-ligand).
-
Increasing concentrations of the unlabeled test compound (this compound) or a known reference agonist (nicotinic acid).
-
Prepared cell membranes expressing GPR109A.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Detection: Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
Objective: To measure the functional potency (EC50) of this compound by quantifying its ability to inhibit cAMP production.
Principle: As GPR109A is a Gi-coupled receptor, agonist binding leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This change can be measured using various detection methods, such as HTRF (Homogeneous Time-Resolved Fluorescence).
Methodology:
-
Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing GPR109A into a 384-well plate and incubate overnight.
-
Cell Stimulation: Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and Forskolin (an adenylyl cyclase activator to induce a high basal cAMP level).
-
Compound Addition: Immediately add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the measured signal (inversely proportional to cAMP levels for some kits) against the log concentration of the agonist. Use a non-linear regression model to determine the EC50 value, representing the concentration at which the compound produces 50% of its maximal effect.
Conclusion and Future Directions
This compound emerges as a compound of significant interest due to its presumed activity as a GPR109A agonist. Its structural modifications on the nicotinic acid core position it as a valuable tool for probing the therapeutic potential of GPR109A modulation beyond dyslipidemia, particularly in the realms of chronic inflammatory diseases and neuroprotection. The strategic placement of the bromine atom not only influences its biological activity but also serves as a chemical handle for further synthetic modifications, allowing for the development of new derivatives in lead optimization campaigns.[1][11]
Future research should focus on comprehensive in vivo studies to validate the therapeutic hypotheses generated from in vitro data. Key areas of investigation will include establishing its efficacy in animal models of disease, conducting detailed pharmacokinetic and toxicological profiling, and exploring whether its structural modifications can dissociate the desired therapeutic effects from the flushing side effect that limits patient compliance with niacin. The continued exploration of such derivatives is crucial for unlocking the full potential of targeting the GPR109A receptor.
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Rahman, M., et al. (2021). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Cellular Neuroscience. Available from: [Link]
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Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. Available from: [Link]
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Kaminski, T. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available from: [Link]
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Singh, N., et al. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity. Available from: [Link]
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5-Bromo-2-methylnicotinic acid derivatives and analogs
An In-depth Technical Guide to 5-Bromo-2-methylnicotinic Acid Derivatives and Analogs for Drug Discovery Professionals
Abstract
This compound and its analogs represent a pivotal scaffold in modern medicinal chemistry. The strategic placement of the bromine atom and the carboxylic acid on the methyl-substituted pyridine ring offers a versatile platform for chemical modification, enabling the synthesis of a diverse array of biologically active compounds. This guide provides an in-depth exploration of the synthesis, characterization, and application of these compounds in drug discovery. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and examine the structure-activity relationships that drive the development of potent therapeutic agents targeting a range of diseases.
Part 1: Foundational Chemistry and Synthesis
The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The this compound core is classified as a substituted pyridine carboxylic acid and a halogenated aromatic heterocycle[1]. This unique combination of functional groups makes it a highly valuable starting material for several reasons:
-
Orthogonal Chemical Reactivity: The bromine atom and the carboxylic acid provide two distinct points for chemical modification. The bromine is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties[2]. The carboxylic acid can be readily converted into amides, esters, and other functional groups, facilitating the exploration of structure-activity relationships (SAR)[2].
-
Modulation of Physicochemical Properties: The introduction of a bromine atom significantly influences the molecule's lipophilicity, potentially enhancing its absorption and distribution in biological systems[3]. Furthermore, the bromine atom can act as a halogen bond donor, leading to more potent and selective interactions with biological targets like enzymes[3].
-
Proven Therapeutic Relevance: This scaffold is a key component in numerous pharmacologically active compounds, including the vasodilator Nicergoline, and inhibitors of critical enzymes implicated in various diseases, such as poly(ADP-ribose) polymerase (PARP) and various kinases[2][4].
Strategic Synthesis of this compound and Key Derivatives
The synthesis of this compound and its derivatives requires careful consideration of regioselectivity and reaction conditions to achieve high yields and purity.
A common and effective method for the preparation of the parent scaffold, 5-bromonicotinic acid, is through the direct bromination of nicotinic acid[2].
Experimental Protocol: Direct Bromination of Nicotinic Acid [2][5]
-
Reaction Setup: To a mixture of nicotinic acid and a catalytic amount of powdered iron (0.5-5.0 wt%), add thionyl chloride.
-
Bromination: Heat the mixture to 70-80°C and add bromine dropwise over 2 hours.
-
Reflux: Reflux the reaction mixture for 6-14 hours[2].
-
Hydrolysis: After cooling, carefully hydrolyze the reaction mixture with water.
-
Precipitation: Adjust the pH to 2.5-3.0 with an inorganic base to precipitate the 5-bromonicotinic acid product[2].
-
Purification: The crude product can be further purified by recrystallization.
Rationale: The use of thionyl chloride facilitates the reaction, and the iron powder acts as a Lewis acid catalyst, activating the bromine for electrophilic aromatic substitution. The specific pH for precipitation is crucial for isolating the product from byproducts and unreacted starting materials[5].
The ethyl ester of this compound is a common intermediate for further derivatization. Its synthesis is typically achieved through Fischer esterification.
Experimental Protocol: Esterification of this compound [6]
-
Reaction Setup: In a 250 mL three-neck flask equipped with a stirrer and distillation apparatus, add this compound, a large excess of anhydrous ethanol, an appropriate amount of concentrated sulfuric acid, and a phase transfer catalyst (e.g., benzyltriethylammonium chloride, BTEAC)[6].
-
Reaction: Heat the mixture with stirring, gradually increasing the temperature to distill off the ethanol-water azeotrope, driving the equilibrium towards the ester product[6]. The reaction temperature is controlled to around 105°C[6].
-
Work-up: After cooling to approximately 50°C, pour the mixture out. Neutralize the product with a saturated sodium carbonate solution to a pH of about 7.
-
Extraction: Extract the product with chloroform.
-
Purification: Recover the chloroform under atmospheric pressure, followed by vacuum distillation to collect the pure this compound ethyl ester at a boiling point of 92-95°C under 1.06 kPa[6].
Rationale: The use of a large excess of ethanol and the removal of water by distillation are classic techniques to maximize the yield in an equilibrium-limited esterification. A phase transfer catalyst can shorten the reaction time and increase the yield[6].
Caption: Synthetic pathways for this compound and its key derivatives.
Part 2: Analytical Characterization and Quality Control
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound and its derivatives, ensuring their structural integrity and purity, which are critical for reliable biological testing and drug development[7][8].
A Multi-technique Approach to Structural Elucidation and Purity Assessment
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The number of signals, their chemical shifts, and coupling patterns in ¹H NMR, along with the chemical shifts in ¹³C NMR, provide a detailed map of the molecule's carbon-hydrogen framework[9][10].
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C bonds[7].
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) is a characteristic signature in the mass spectrum[8].
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for purity assessment. A reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with an acid modifier like formic acid) can effectively separate the main compound from starting materials, byproducts, and degradation products[8].
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |
| 5-Bromonicotinic Acid | C₆H₄BrNO₂ | 202.01 | ¹H NMR: Signals corresponding to the three pyridine ring protons. MS: Characteristic isotopic pattern for one bromine atom.[11] |
| This compound Ethyl Ester | C₉H₁₀BrNO₂ | 244.09 | ¹H NMR: Signals for the methyl group, ethyl ester protons, and pyridine ring protons. IR: C=O stretch of the ester. MS: Molecular ion peak with bromine isotopic pattern.[6][12][13] |
General Protocol: Purity Analysis by HPLC [8]
-
Instrumentation: HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable solvent, often the mobile phase.
-
Analysis: Inject the sample and monitor the elution profile at a wavelength where the compound has maximum absorbance.
-
Data Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a launching point for the development of a wide range of therapeutic agents.
A Versatile Building Block for Diverse Therapeutic Targets
Derivatives of 5-bromonicotinic acid have been instrumental in the synthesis of inhibitors for several key enzyme families:
-
Kinase Inhibitors: The pyridine core is a common feature in kinase inhibitors, and functionalization through the bromo and carboxylic acid groups allows for the exploration of new chemical space to develop novel inhibitors for cancer therapy[2].
-
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: As targeted cancer therapies, particularly for tumors with BRCA mutations, various heterocyclic scaffolds derived from 5-bromonicotinic acid are employed in the design of potent PARP inhibitors[2].
-
Other Enzyme Inhibitors: This scaffold has been utilized to create inhibitors for caspases, soluble epoxide hydrolase (sEH), and indoleamine 2,3-dioxygenase 1 (IDO1)[2].
Case Study: Indole-Based Derivatives as VEGFR-2 and EGFR Inhibitors
Recent research has demonstrated the utility of incorporating the 5-bromoindole moiety, which can be synthesized from precursors related to 5-bromonicotinic acid, to create potent enzyme inhibitors.
-
VEGFR-2 Inhibitors: A series of 5-bromoindole-2-carboxylic acid hydrazone derivatives were synthesized and evaluated as potential inhibitors of VEGFR-2 tyrosine kinase, a key player in angiogenesis. The most potent compound, 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide, exhibited an IC₅₀ of 14.3 µM against Hep G2 hepatocellular carcinoma cells and was shown to inhibit VEGFR-2 TK activity, leading to cell cycle arrest and apoptosis[14].
-
EGFR Inhibitors: Other 5-bromoindole-2-carboxylic acid derivatives have been synthesized and shown to inhibit EGFR tyrosine kinase. Molecular docking studies revealed strong binding energies for these compounds within the EGFR active site, and they demonstrated antiproliferative activity against various cancer cell lines[15].
| Derivative Class | Target | Biological Activity (IC₅₀) | Therapeutic Area |
| 5-Bromo-2-aryl benzimidazoles | α-glucosidase, Urease | 8.15 - 354.67 µM | Diabetes, Peptic Ulcer[16] |
| 5-Bromoindole-2-carboxylic acid hydrazones | VEGFR-2 | 14.3 µM (Hep G2 cells) | Cancer[14] |
| 5-Bromo-7-azaindolin-2-ones | Various Cancer Cell Lines | 2.357 - 3.012 µM | Cancer[17] |
Mechanism of Action and Signaling Pathways
The therapeutic effects of these derivatives stem from their ability to modulate specific signaling pathways. For instance, VEGFR-2 inhibitors prevent the binding of vascular endothelial growth factor (VEGF), thereby inhibiting downstream signaling cascades that promote cell proliferation, migration, and survival, ultimately blocking angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by 5-bromoindole derivatives.
Part 4: Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for rational drug design[18].
-
Substitution on the Pyridine/Indole Ring: The nature and position of substituents dramatically affect potency and selectivity. For example, in a series of N-piperidinyl indoles, 2-substitution led to higher NOP binding affinities and full agonism, while 3-substitution resulted in NOP partial agonists[19].
-
The Role of the Carboxylic Acid Moiety: Conversion of the carboxylic acid to amides or esters allows for probing interactions with the target protein. Esterification can sometimes lead to a complete loss of activity, indicating that the carboxylic acid may be involved in a critical hydrogen bond or salt bridge interaction[18].
-
Hydrophobicity and Electronic Effects: The introduction of hydrophobic and electron-donating or withdrawing groups can modulate the compound's interaction with the target's binding pocket and influence its pharmacokinetic properties[10][20]. For instance, the addition of methoxy groups to a piperidine renin inhibitor led to a significant increase in potency, likely due to better occupancy of a hydrophobic pocket[18].
Part 5: Future Directions and Conclusion
The this compound scaffold and its analogs continue to be a fertile ground for drug discovery. Future research will likely focus on:
-
New Therapeutic Modalities: Exploring the use of these scaffolds in emerging areas like targeted protein degradation and the development of orally bioavailable "beyond Rule of 5" compounds[21].
-
Expansion to New Targets: Applying the synthetic versatility of this core to develop inhibitors for novel and challenging therapeutic targets.
-
In-depth Pharmacokinetic Studies: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives will be critical for their successful clinical translation[22].
References
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Pharmaffiliates. The Indispensable Role of 5-Bromonicotinic Acid in Modern Pharmaceutical Synthesis. [Online]. Available at: [Link]
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National Institutes of Health (NIH). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}. [Online]. Available at: [Link]
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Semantic Scholar. investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. [Online]. Available at: [Link]
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PubChem. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. [Online]. Available at: [Link]
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PubMed. 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes. [Online]. Available at: [Link]
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J&K Scientific. This compound ethyl ester, 98% | 129477-21-0. [Online]. Available at: [Link]
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National Institutes of Health (NIH). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. [Online]. Available at: [Link]
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Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Online]. Available at: [Link]
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National Institutes of Health (NIH). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. [Online]. Available at: [Link]
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PubMed. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. [Online]. Available at: [Link]
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MDPI. Organic Compounds with Biological Activity. [Online]. Available at: [Link]
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Pendidikan Kimia. Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. [Online]. Available at: [Link]
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National Institutes of Health (NIH). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Online]. Available at: [Link]
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MDPI. Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. [Online]. Available at: [Link]
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The Strategic Utility of 5-Bromo-2-methylnicotinic Acid in Modern Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: A Versatile Scaffold for Chemical Innovation
In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds and functional materials.[1] Within this class of valuable heterocycles, 5-Bromo-2-methylnicotinic acid (CAS No: 351003-02-6) has emerged as a particularly strategic building block.[2][3][4] Its utility stems from a unique combination of structural features: a pyridine core, a carboxylic acid handle, a reactive bromine atom, and a methyl group that modulates the electronic properties of the ring. This guide provides an in-depth exploration of the chemical properties, synthesis, and key applications of this compound, offering field-proven insights for its effective utilization in research and development.
The presence of both a carboxylic acid and a bromine atom on the pyridine scaffold provides two orthogonal points for chemical modification. The carboxylic acid is a versatile functional group that can be readily converted into a wide array of derivatives, including amides and esters, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).[5] Simultaneously, the bromine atom serves as a key reactive site for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many biologically active molecules.[5]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of this compound is fundamental to its effective use in synthesis. The table below summarizes its key physicochemical properties.
| Property | Value | Source(s) |
| CAS Number | 351003-02-6 | [2][3][4] |
| Molecular Formula | C₇H₆BrNO₂ | [2][3] |
| Molecular Weight | 216.03 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥97% | [1] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [2] |
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methyl protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of their positions relative to the bromine, carboxylic acid, and methyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the carbon atoms of the pyridine ring, the carboxylic acid, and the methyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, strong absorption corresponding to the C=O stretch of the carboxylic acid will be observed around 1700-1725 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis of this compound
The synthesis of this compound typically involves the bromination of 2-methylnicotinic acid. The pyridine ring is generally electron-deficient and therefore less reactive towards electrophilic aromatic substitution than benzene. Consequently, harsh reaction conditions or the use of a catalyst are often required.[6] A common strategy for the synthesis of the closely related 5-bromonicotinic acid involves the use of bromine in the presence of a Lewis acid catalyst or activation of the ring via the formation of an acyl chloride.[6][7][8]
Conceptual Synthetic Workflow:
The synthesis can be conceptualized as a two-step process starting from 2-methylnicotinic acid.
A conceptual workflow for the synthesis of this compound.
Field-Proven Protocol for Bromination of Nicotinic Acid Analogues:
The following protocol for the synthesis of 5-bromonicotinic acid can be adapted for the synthesis of this compound from 2-methylnicotinic acid.[7][8]
Reagents:
-
2-Methylnicotinic Acid
-
Thionyl chloride (SOCl₂)
-
Bromine (Br₂)
-
Powdered iron (catalyst, optional but recommended)[7]
-
Water
-
Inorganic base (e.g., sodium hydroxide)
Procedure:
-
Acyl Chloride Formation: To a flask containing 2-methylnicotinic acid, add thionyl chloride. If desired, add a catalytic amount of powdered iron (0.5-5.0 wt%). Heat the mixture to 70-80°C and stir until the evolution of HCl gas ceases, indicating the formation of the 2-methylnicotinoyl chloride intermediate.[7]
-
Bromination: Increase the temperature to 110-120°C and add bromine dropwise over several hours.
-
Reaction: Maintain the reaction mixture at 110-120°C with vigorous stirring for 10-14 hours.[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to hydrolyze the remaining thionyl chloride and the acyl chloride intermediate.
-
Isolation: Adjust the pH of the aqueous solution to 2.5-3.0 with an inorganic base. The this compound will precipitate out of the solution.[6]
-
Purification: The crude product can be collected by filtration and further purified by recrystallization from a suitable solvent.
Key Synthetic Transformations
The true power of this compound as a building block is realized through the diverse array of chemical transformations it can undergo. The carboxylic acid and bromine functionalities provide access to a wide range of derivatives.
Key synthetic transformations of this compound.
Amide Coupling
The formation of amides from the carboxylic acid moiety is a fundamental transformation in drug discovery, allowing for the introduction of diverse functional groups and the modulation of physicochemical properties.[5]
Causality Behind Experimental Choices:
The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using a coupling reagent.
Detailed Protocol (General):
-
Activation: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA or triethylamine).
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the activated carboxylic acid solution.
-
Reaction: Stir the reaction mixture at room temperature until completion, which can be monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Esterification
Esterification is another important derivatization of the carboxylic acid group, often used to protect the acid during subsequent reactions or to modify the pharmacokinetic properties of a molecule. A well-documented method for the synthesis of the ethyl ester of this compound utilizes a phase transfer catalyst to improve reaction efficiency.[9]
Detailed Protocol for Ethyl Ester Synthesis: [9]
-
Reaction Setup: In a three-neck flask equipped with a stirrer and a distillation apparatus, combine this compound (0.04 mol), anhydrous ethanol (40 mL), concentrated sulfuric acid (5.5 g), and a phase transfer catalyst such as benzyltriethylammonium chloride (BTEAC, 0.3 g).[9]
-
Reaction and Distillation: Heat the mixture with stirring. Gradually increase the temperature to distill off the ethanol-water azeotrope, which drives the equilibrium towards the ester product. A reaction temperature of 105°C is reported to give good yields.[9]
-
Work-up: After the reaction is complete, cool the mixture to approximately 50°C and pour it out. Neutralize the product with a saturated sodium carbonate solution to a pH of about 7.
-
Extraction and Purification: Extract the product with chloroform. Collect the organic layer and recover the chloroform by distillation. The desired ethyl 5-bromo-2-methylnicotinate can then be isolated by vacuum distillation (boiling point 92-95°C at 1.06 kPa).[9] An average yield of 82.6% has been reported for this method.[9]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[10] This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.[10] For substrates like this compound, it is often advantageous to protect the carboxylic acid group as an ester prior to the coupling reaction to avoid potential side reactions.[5]
Mechanistic Insights:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]
The presence of the 2-methyl group on the pyridine ring can influence the rate of oxidative addition through steric and electronic effects.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol (General, for the ester derivative): [10]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the ethyl 5-bromo-2-methylnicotinate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., a mixture of 1,4-dioxane and water or DMF).
-
Reaction: Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80-100°C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and dilute it with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
-
Hydrolysis (optional): If the free acid is the desired final product, the ester can be hydrolyzed under acidic or basic conditions.
Applications in Drug Discovery
While specific examples of marketed drugs derived directly from this compound are not prominently featured in publicly accessible literature, the structural motif is highly relevant to the synthesis of bioactive molecules. For instance, the closely related 5-bromonicotinic acid is a key starting material in the synthesis of Nicergoline, a vasodilator used to treat cerebrovascular disorders.[7] Furthermore, nicotinic acid derivatives are integral to the development of inhibitors for various enzymes, including PARP and kinases, which are important targets in cancer therapy.[7] The ability to introduce diverse aryl groups at the 5-position via Suzuki coupling makes this compound an invaluable tool for generating compound libraries for high-throughput screening and SAR studies.
Conclusion
This compound is a versatile and highly valuable building block for synthetic chemists. Its dual reactivity, stemming from the carboxylic acid and bromine functionalities, provides a robust platform for the synthesis of a wide array of complex molecules. The well-established protocols for its derivatization, particularly through amide coupling, esterification, and palladium-catalyzed cross-coupling reactions, make it an indispensable tool in the design and synthesis of novel therapeutic agents and functional materials. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, will enable researchers to fully exploit its potential in their synthetic endeavors.
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Chemsigma. This compound [ 351003-02-6 ]. Available at: [Link]
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2-Methylnicotinic Acid in Modern Organic Synthesis. The Role of 2-Methylnicotinic Acid in Modern Organic Synthesis. Available at: [Link]
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ChemBK. 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER. Available at: [Link]
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Semantic Scholar. investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Available at: [Link]
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Oriental Journal of Chemistry. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Available at: [Link]
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The Strategic Importance of Substituted Nicotinic Acids
An In-Depth Technical Guide to 5-Bromo-2-methylnicotinic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Executive Summary: this compound (CAS No. 351003-02-6) is a strategically important heterocyclic building block in medicinal chemistry. Its substituted pyridine core, featuring a carboxylic acid for derivatization, a methyl group, and a bromine atom, offers a unique combination of functionalities for constructing complex molecular architectures. The bromine atom, in particular, provides a versatile handle for cross-coupling reactions and can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. This guide provides a comprehensive overview of the compound's historical context, physicochemical properties, a detailed, mechanistically-grounded synthesis protocol, and its contemporary applications as a key intermediate in the development of novel therapeutics for a range of diseases, including neurodegenerative disorders and cancer.
Historical Context: From Vitamin B3 to Privileged Scaffolds
The story of nicotinic acid and its derivatives is one of fundamental importance in both biochemistry and synthetic chemistry.[1] Initially identified as niacin (Vitamin B3), a crucial nutrient for preventing pellagra, its significance has expanded dramatically.[1] In the field of drug discovery, the pyridine-3-carboxylic acid scaffold is now recognized as a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, making it a fertile starting point for developing new drugs. Researchers have extensively modified the core pyridine ring and carboxylic acid group to create a vast library of derivatives with a wide spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1]
The Role of Halogenation in Medicinal Chemistry
The introduction of a halogen, such as bromine, onto a pharmacologically active scaffold is a deliberate and powerful strategy in medicinal chemistry. Bromine substitution can profoundly alter a molecule's properties in several beneficial ways:
-
Lipophilicity Modulation: It can increase the molecule's lipid solubility, which may enhance its ability to cross cell membranes and improve its absorption and distribution within the body.[1]
-
Metabolic Blocking: Placing a halogen at a site that is susceptible to metabolic degradation can block that pathway, thereby increasing the drug's half-life.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming specific, non-covalent interactions with biological targets like proteins. This can lead to enhanced binding affinity and selectivity for the target enzyme or receptor.[1]
-
Synthetic Handle: From a synthetic standpoint, the bromine atom is an exceptionally useful functional group, serving as a reactive site for a wide variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
This compound: A Key Building Block
This compound embodies these strategic principles. The pyridine core is a proven pharmacophore, the carboxylic acid provides a point for amide or ester formation, the methyl group can influence binding and conformation, and the bromo substituent at the 5-position offers a key site for synthetic elaboration and property modulation. Consequently, this compound has emerged as a valuable intermediate for synthesizing advanced therapeutic candidates.[2][3]
Physicochemical Properties and Spectral Characterization
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 351003-02-6 | [][5] |
| Molecular Formula | C₇H₆BrNO₂ | [5][6] |
| Molecular Weight | 216.03 g/mol | [5][6] |
| IUPAC Name | 5-bromo-2-methylpyridine-3-carboxylic acid | [7] |
| SMILES | CC1=NC=C(Br)C=C1C(O)=O | [5] |
| Appearance | Expected to be an off-white to pale yellow solid | General Knowledge |
While detailed, publicly available experimental spectra are limited, the expected spectral features can be predicted based on the structure:
-
¹H NMR: Protons on the pyridine ring would appear in the aromatic region (typically δ 7.5-9.0 ppm). The C-4 and C-6 protons would likely appear as distinct doublets or singlets depending on coupling. The methyl protons would appear as a singlet in the upfield region (typically δ 2.0-3.0 ppm). The carboxylic acid proton would be a broad singlet at a significantly downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum would show seven distinct carbon signals. The carboxylic acid carbonyl carbon would be the most downfield signal (typically >165 ppm). The five aromatic carbons would appear in the range of ~120-160 ppm, and the methyl carbon would be the most upfield signal (~15-25 ppm).
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and various C=C and C=N stretching frequencies characteristic of the pyridine ring.
Synthesis and Mechanistic Insights
The discovery and development of this compound is rooted in the broader exploration of halogenated pyridines. Its synthesis is not attributed to a single landmark discovery but rather represents an application of established, robust methodologies for electrophilic aromatic substitution on electron-deficient pyridine rings.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound involves a direct electrophilic bromination of the commercially available starting material, 2-methylnicotinic acid. This is the most direct and industrially viable approach.
Caption: Retrosynthetic analysis of this compound.
Key Synthetic Pathway: Electrophilic Bromination
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophilic substitution than benzene.[8] Therefore, harsh conditions are typically required. A common and effective strategy involves the in-situ formation of an acyl chloride intermediate using thionyl chloride (SOCl₂).
Mechanism Causality:
-
Activation: 2-methylnicotinic acid is first reacted with thionyl chloride. This converts the carboxylic acid into the much more reactive 2-methylnicotinoyl chloride. This step is crucial as it replaces the strongly deactivating -COOH group with an even more strongly electron-withdrawing -COCl group, further deactivating the ring but also preventing unwanted side reactions at the acid moiety.
-
Electrophile Generation: Molecular bromine (Br₂) is used as the brominating agent. A Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is often employed to polarize the Br-Br bond, creating a more potent electrophile (Br⁺).[8][9]
-
Substitution: The electrophile attacks the pyridine ring. The directing effects of the ring nitrogen and the acyl chloride group favor substitution at the C-5 position. The nitrogen atom directs meta (to the C-3 and C-5 positions), while the C-3 acyl chloride group also directs meta (to the C-5 position). This strong concordance of directing effects leads to high regioselectivity for the desired 5-bromo isomer.
-
Hydrolysis (Work-up): After the reaction, the mixture is carefully quenched with water. This hydrolyzes the 5-bromo-2-methylnicotinoyl chloride intermediate back to the final carboxylic acid product, this compound.[9]
Caption: Key synthetic pathway to this compound.
Representative Experimental Protocol: Synthesis via Direct Bromination
This protocol is adapted from established procedures for the bromination of nicotinic acid and represents a field-proven methodology.[8][9][10]
-
Apparatus Setup: Equip a three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure the system is protected from atmospheric moisture with a drying tube.
-
Acyl Chloride Formation: Charge the flask with 2-methylnicotinic acid (1.0 eq). Carefully add thionyl chloride (SOCl₂, ~2.5 eq) under stirring. Heat the mixture to reflux (approx. 75-80°C) and stir for 4-6 hours, or until the evolution of HCl gas ceases and a clear solution is formed. This indicates the complete formation of the nicotinoyl chloride intermediate.
-
Bromination: Cool the reaction mixture slightly and add a catalytic amount of a Lewis acid (e.g., powdered iron or FeCl₃, 2-5 wt%).[10] Increase the temperature to 110-120°C. Add molecular bromine (Br₂, ~1.1 eq) dropwise from the dropping funnel over 2-3 hours, maintaining vigorous stirring.
-
Reaction: Maintain the reaction mixture at 110-120°C with stirring for an additional 6-12 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., HPLC or TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the reaction and hydrolyze the acyl chloride.
-
Precipitation: Adjust the pH of the resulting aqueous solution to 2.5-3.0 using a concentrated inorganic base solution (e.g., 30% NaOH).[9] The target compound, this compound, will precipitate as a solid.
-
Purification: Collect the crude solid by filtration, wash it thoroughly with cold water, and dry it under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.
Purification and Characterization Workflow
Caption: General workflow for purification and characterization.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial chemical intermediate for building more complex, biologically active molecules.[11] Its utility is demonstrated in numerous patents for novel therapeutic agents.
Role as a Key Intermediate in Synthesizing Advanced Modulators
The true value of this compound lies in its application as a scaffold. The carboxylic acid is readily converted to an amide or ester, linking the brominated pyridine core to other fragments, while the bromine atom can be used in subsequent cross-coupling reactions to build biaryl or other complex systems.
| Therapeutic Target/Area | Derivative Synthesis | Patent/Reference |
| M4 Muscarinic Receptor Modulators (Schizophrenia, Alzheimer's) | Amide coupling with cyclopropanamine using HATU as the coupling agent.[2] | WO2017112556A1[2] |
| VPS34 Inhibitors (Proliferative Disorders, Cancer) | Amide coupling with azetidine using TBTU as the coupling agent.[3] | CA2935867A1[3] |
| Histone Deacetylase (HDAC) Inhibitors (Neurodegenerative Diseases) | Esterification to methyl 5-bromo-2-methylnicotinate, followed by further elaboration.[12][13] | EP 3327019 A1[12] |
Application Workflow in Lead Compound Synthesis
The following diagram illustrates how this compound is used as a versatile starting point for creating diverse lead compounds, as documented in the patent literature.
Caption: Use of the title compound as an intermediate in drug discovery.
Conclusion and Future Outlook
This compound is a prime example of a non-obvious yet highly valuable building block in the arsenal of the medicinal chemist. While its own discovery may not be a singular historical event, its utility is repeatedly validated in the cutting-edge synthesis of complex therapeutic candidates. Its strategically placed functional groups allow for precise and versatile synthetic manipulations, enabling the exploration of novel chemical space in the pursuit of treatments for cancer, neurodegenerative diseases, and psychiatric disorders. As drug discovery continues to demand molecules of increasing complexity and specificity, the importance of well-designed, multifunctional intermediates like this compound will only continue to grow.
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An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling protocols for 5-Bromo-2-methylnicotinic acid. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The information presented herein is intended to supplement, not replace, institutional safety protocols and the critical judgment of trained scientific personnel.
Understanding the Compound: Chemical Identity and Properties
This compound is a substituted pyridine carboxylic acid. Its chemical structure, featuring a bromine atom and a methyl group on the pyridine ring, makes it a valuable building block in medicinal chemistry and drug discovery.[1] However, these same structural features also inform its potential reactivity and toxicological profile.
| Property | Value | Source |
| Chemical Formula | C₇H₆BrNO₂ | [2] |
| Molecular Weight | 216.03 g/mol | [2] |
| CAS Number | 351003-02-6 | [2] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Data not readily available; likely soluble in many organic solvents. | N/A |
Hazard Identification and GHS Classification
While comprehensive toxicological data for this compound is not available, the available Safety Data Sheets (SDS) and data for structurally similar compounds, such as 5-bromonicotinic acid, indicate that it should be handled as a hazardous substance.[2][3] The primary hazards are associated with its irritant properties.
GHS Classification (based on available data for this compound and its analogs): [2][3]
-
Skin Irritation: Category 2[3]
-
Eye Irritation: Category 2A[3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[3]
Signal Word: Warning[3]
Hazard Statements: [3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
It is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2] Therefore, a precautionary approach is paramount.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential to minimize the risk of contact with this compound.
Engineering Controls
-
Fume Hood: All work with this compound, especially when handling the solid powder or creating solutions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[4][5]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any airborne contaminants.[5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required at all times.[4] A face shield should be worn in situations with a higher risk of splashing.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.[4] Gloves must be inspected before use and changed immediately if contaminated.[7]
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are essential to prevent skin contact.[4]
-
Respiratory Protection: For situations where a fume hood is not feasible or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.[8]
Caption: Workflow for responding to a chemical spill.
Reactivity and Stability
-
Stability: this compound is stable under recommended storage conditions. [2]* Incompatibilities: As previously mentioned, it is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. [2]Reactions with these materials could potentially lead to vigorous or explosive reactions.
-
Hazardous Decomposition Products: Upon thermal decomposition, brominated aromatic compounds can produce hazardous substances such as hydrogen bromide, brominated phenols, and other toxic gases. [9][10]In case of a fire, carbon oxides (CO, CO₂) and nitrogen oxides (NOx) will also be formed. [2]
Disposal Considerations
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. [5]Do not dispose of it down the drain. [4]* Container Disposal: Empty containers should be triple-rinsed with a suitable solvent and disposed of as chemical waste.
Conclusion
This compound is a valuable research chemical that requires careful and informed handling. By understanding its potential hazards, implementing robust engineering and administrative controls, and consistently using appropriate personal protective equipment, researchers can work with this compound safely and effectively. The lack of comprehensive toxicological data underscores the importance of a conservative and precautionary approach to its handling.
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5-Bromo-2-methylnicotinic acid stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted pyridine carboxylic acid derivative utilized as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The integrity and purity of this reagent are paramount for the reliability and reproducibility of experimental outcomes. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing scientifically-grounded protocols for its optimal storage, handling, and stability assessment. Moving beyond standard datasheet information, this document elucidates the causal factors behind storage recommendations and furnishes detailed methodologies for conducting formal stability and forced degradation studies, empowering researchers to maintain compound integrity and validate its use in critical applications.
Chemical Profile and Intrinsic Stability
This compound (C₇H₆BrNO₂) is a crystalline solid at room temperature.[1] Its molecular structure, featuring a pyridine ring, a carboxylic acid group, a methyl group, and a bromine atom, dictates its chemical reactivity and stability. The compound is generally considered stable when handled and stored under recommended conditions.[2][3] However, the presence of these functional groups also presents potential pathways for degradation if the material is improperly managed.
Key reactivity insights include:
-
Thermal Stability : As a brominated aromatic compound, it possesses good thermal stability under standard conditions.[4] However, at elevated temperatures, such as those encountered in a fire, thermal decomposition can occur, leading to the release of hazardous gases including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[2][5]
-
Chemical Incompatibilities : The compound should be considered incompatible with strong oxidizing agents and strong bases.[2][3] Violent reactions are possible with these categories of chemicals.[3] Contact with such materials can initiate degradation of the molecule.
-
Physical Stability : As a finely divided powder, it may pose a dust explosion hazard if dispersed in the air in sufficient concentration, a general characteristic of many flammable organic solids.[3][6]
Optimal Storage and Handling Protocols
Adherence to precise storage and handling protocols is the first line of defense in preserving the chemical integrity of this compound. The following recommendations are based on synthesizing safety data sheet (SDS) information and chemical first principles.
Recommended Long-Term Storage Conditions
To ensure multi-year stability, the following conditions are mandatory. A summary is presented in Table 1.
-
Temperature : Store in a cool, dry place.[7] Refrigeration (2-8°C) is a common and recommended practice for long-term storage of valuable reagents.
-
Atmosphere : Store in a tightly sealed container.[3] For maximum stability, particularly for reference standards or material intended for long-duration studies, flushing the container with an inert gas like argon or nitrogen is best practice to mitigate oxidative degradation.
-
Light : While specific photostability data for this exact compound is not widely published, related nicotinic acid derivatives are known to be light-sensitive.[8] Therefore, storage in an amber or opaque container is a critical precautionary measure to prevent potential photodegradation.
-
Moisture : The compound should be stored in a dry environment.[3] A desiccator can be used for small quantities. The carboxylic acid moiety can be hygroscopic, and moisture can facilitate hydrolytic degradation or mediate other reactions.
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place (Refrigeration at 2-8°C recommended) | Slows down potential degradation kinetics. |
| Atmosphere | Tightly closed container, preferably under inert gas (Ar, N₂) | Prevents oxidation and reaction with atmospheric moisture.[3] |
| Light | Protect from light (use amber or opaque containers) | Prevents potential photodegradation, a known risk for pyridine rings.[8] |
| Moisture | Store in a desiccated environment | Minimizes water absorption, which can lead to hydrolytic instability. |
| Segregation | Store away from strong oxidizing agents and bases | Avoids potential violent reactions and chemical degradation.[2][3] |
| Table 1: Summary of Recommended Storage Conditions |
Laboratory Handling Workflow
Proper handling is crucial to prevent contamination and degradation during experimental use.
Figure 2: Workflow for a forced degradation study.
Experimental Protocols:
-
Acid/Base Hydrolysis:
-
Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.
-
Maintain the solutions at an elevated temperature (e.g., 60°C) and monitor over time (e.g., at 2, 6, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it, and analyze by HPLC. A parallel study in purified water serves as a control. [9]
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent.
-
Add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature, protected from light, and monitor over time as described above. [9]
-
-
Thermal Degradation (Solid State):
-
Place the solid compound in a controlled temperature oven at a temperature above the accelerated testing condition (e.g., 80°C).
-
Test samples at appropriate intervals to determine the extent of degradation.
-
-
Photostability:
-
Expose the solid compound to a light source that provides a standardized output of both cool white fluorescent and near-ultraviolet light, as specified in ICH Q1B guidelines.
-
A control sample should be shielded from light (e.g., with aluminum foil).
-
After the specified exposure period, analyze both the exposed and control samples.
-
Potential Degradation Pathways
Based on the chemical structure, several degradation pathways can be hypothesized and should be investigated during forced degradation studies.
-
Photolytic Debromination : The carbon-bromine bond on an aromatic ring is susceptible to cleavage upon exposure to UV light. This is a common degradation pathway for brominated flame retardants and other brominated aromatics. [10][11][12]This would result in the formation of 2-methylnicotinic acid.
-
Oxidative Degradation : The pyridine ring and the methyl group can be susceptible to oxidation, potentially leading to the formation of N-oxides or oxidation of the methyl group to a hydroxymethyl or carboxylic acid function.
-
Decarboxylation : While nicotinic acid itself is quite stable, under harsh thermal or specific catalytic conditions, loss of the carboxylic acid group as CO₂ could occur, yielding 3-bromo-6-methylpyridine.
Figure 3: Hypothesized degradation pathways for this compound.
Conclusion
The chemical integrity of this compound is best maintained through a combination of proactive, controlled storage and a thorough, science-based understanding of its stability profile. Adherence to the recommended storage conditions—cool, dry, dark, and inert—is essential for routine laboratory use. For critical applications in pharmaceutical development, implementing a formal stability testing program and conducting forced degradation studies, as outlined by ICH guidelines, are non-negotiable. These studies not only ensure the quality and reliability of the starting material but also provide invaluable insights into potential degradation products, which is a cornerstone of drug safety and regulatory compliance.
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PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. Retrieved from [Link]
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EDQM. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link] (Note: A specific deep link was not available, but the general publications portal is provided).
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Memmert. (2019). Stability tests according to ICH Q1A (R2). Retrieved from [Link]
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Qiji Chemical. (n.d.). Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. Retrieved from [Link]
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Koch, C., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Chemosphere, 229, 77-85. Retrieved from [Link]
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Khaled, A., et al. (2021). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. RSC Advances, 11(1), 1-13. Retrieved from [Link]
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A Comprehensive Technical Guide to 5-Bromo-2-methylnicotinic Acid for Advanced Research and Development
An In-depth Exploration of the Synthesis, Commercial Availability, and Strategic Applications of a Key Building Block in Modern Medicinal Chemistry
Abstract
5-Bromo-2-methylnicotinic acid, a halogenated pyridine carboxylic acid derivative, has emerged as a pivotal structural motif in the landscape of contemporary drug discovery and fine chemical synthesis. Its unique electronic properties and versatile reactivity, stemming from the presence of a bromine atom, a carboxylic acid functional group, and a methyl group on the pyridine ring, render it an invaluable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, encompassing its commercial availability, detailed synthetic methodologies, and in-depth exploration of its applications, with a particular focus on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and its utility in Suzuki-Miyaura cross-coupling reactions. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate innovation in medicinal chemistry and materials science.
Introduction
This compound (CAS No. 351003-02-6) is a specialized chemical intermediate characterized by a pyridine core substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position. This strategic arrangement of functional groups provides multiple avenues for chemical modification, making it a highly sought-after precursor in multi-step organic syntheses. The electron-withdrawing nature of the pyridine ring and the carboxylic acid, combined with the synthetic handle provided by the bromine atom, allows for precise and controlled diversification of the molecular scaffold. This guide will delve into the critical aspects of this compound, from its procurement to its strategic deployment in the synthesis of high-value molecules.
Commercial Availability
This compound is commercially available from a range of suppliers, catering to both research and bulk-scale requirements. The purity of the commercially available material is typically high, often exceeding 97-99%, which is suitable for most synthetic applications. When sourcing this reagent, it is crucial to consider the purity, quantity, and the supplier's quality control measures to ensure reproducibility in experimental outcomes.
| Supplier | Purity | CAS Number | Notes |
| Lorven Therapeutics Private Limited | 99% | 351003-02-6 | Lab Grade, Powder Form[1] |
| Various Indian Manufacturers | - | 351003-02-6 | Available from multiple suppliers in India[1] |
| Sigma-Aldrich | - | 351003-02-6 | Research and bulk quantities |
| BLD Pharm | - | 1060810-16-3 (isomer) | Offers related isomers |
| ChemScene | ≥96% | 1060805-97-1 (isomer) | Offers related isomers |
Synthesis of this compound and its Derivatives
The synthesis of this compound is a critical aspect of its utility. While direct bromination of 2-methylnicotinic acid can be challenging due to regioselectivity issues, several synthetic strategies have been developed. A common approach involves the synthesis of a related precursor, the ethyl ester, followed by hydrolysis.
Synthesis of Ethyl 5-Bromo-2-methylnicotinate
A robust method for the synthesis of ethyl 5-bromo-2-methylnicotinate involves the esterification of this compound. Alternatively, for the synthesis of the precursor acid, a multi-step sequence starting from more readily available precursors is often employed. A documented procedure for the synthesis of the ethyl ester is presented below.[2]
Experimental Protocol: Synthesis of Ethyl 5-Bromo-2-methylnicotinate [2]
-
Reagents: this compound, Anhydrous ethanol, Concentrated sulfuric acid, Benzyltriethylammonium chloride (BTEAC) as a phase transfer catalyst, Saturated sodium carbonate solution, Chloroform.
-
Procedure:
-
In a 250 mL three-neck flask equipped with a stirrer and distillation apparatus, add this compound (0.04 mol), 40 mL of anhydrous ethanol, a catalytic amount of concentrated sulfuric acid, and the phase transfer catalyst.
-
Heat the mixture with stirring, and gradually distill off the ethanol. The removal of ethanol and the water generated during the reaction drives the equilibrium towards the ester product.
-
Continue heating until the desired reaction temperature is reached and maintained.
-
After the reaction is complete, cool the mixture to approximately 50°C and pour it out. The crude product is obtained as a white solid at room temperature.
-
Neutralize the product with a saturated sodium carbonate solution to a pH of about 7.
-
Extract the product with chloroform (20 mL).
-
Collect the organic layer and recover the chloroform under atmospheric pressure.
-
Purify the resulting ethyl 5-bromo-2-methylnicotinate by vacuum distillation.
-
This method reports an average yield of 82.6% under optimized conditions.[2]
Hydrolysis to this compound
The synthesized ethyl 5-bromo-2-methylnicotinate can be readily hydrolyzed to the desired carboxylic acid using standard basic or acidic hydrolysis conditions.
Figure 1: General synthetic scheme for this compound.
Applications in Medicinal Chemistry and Organic Synthesis
The strategic placement of functional groups in this compound makes it a versatile building block in drug discovery and organic synthesis. The bromine atom serves as a key handle for cross-coupling reactions, while the carboxylic acid allows for amide bond formation and other derivatizations.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 5-position of the pyridine ring is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of boronic acids and their derivatives. This reaction is a cornerstone of modern synthetic chemistry for the construction of biaryl and heteroaryl structures, which are prevalent in many biologically active compounds.[3]
General Protocol for Suzuki-Miyaura Coupling: [3]
-
Reagents: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/water, DMF).
-
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Degas the solvent and add it to the reaction mixture.
-
Add the palladium catalyst under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, followed by extraction and purification of the desired product.
-
Figure 2: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Precursor for Poly(ADP-ribose) Polymerase (PARP) Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). 5-Bromonicotinic acid derivatives are key building blocks in the synthesis of several PARP inhibitors.[4] The core structure of many PARP inhibitors contains a substituted aromatic or heteroaromatic moiety, which can be introduced via the versatile chemistry of this compound.
The synthesis of PARP inhibitors often involves an initial amide coupling reaction utilizing the carboxylic acid functionality of this compound, followed by further modifications, potentially including a cross-coupling reaction at the bromine position to build the final complex structure.
Figure 3: Logical workflow for the use of this compound in the synthesis of PARP inhibitors.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of their positions relative to the substituents.
-
¹³C NMR: The carbon NMR spectrum should display signals for all seven carbon atoms in the molecule. The chemical shifts of the carbons in the pyridine ring will be influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the carboxylic acid group. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group is expected around 1700 cm⁻¹. C-H stretching and bending vibrations for the aromatic ring and the methyl group will also be present.[8][9]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (215.03 g/mol ). The presence of a bromine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M and M+2 peaks with nearly equal intensity).
Conclusion
This compound stands as a testament to the power of strategic molecular design in enabling complex chemical synthesis. Its commercial availability and well-defined reactivity make it an indispensable tool for researchers in the pharmaceutical and chemical industries. This guide has provided a detailed overview of its procurement, synthesis, and key applications, with the aim of empowering scientists to leverage its full potential in their research endeavors. As the quest for novel therapeutics and advanced materials continues, the importance of versatile building blocks like this compound will undoubtedly continue to grow.
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]
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ResearchGate. (n.d.). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Retrieved from [Link]
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Michigan State University. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
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Semantic Scholar. (n.d.). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Retrieved from [Link]
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University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
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Nature. (2022, March 22). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Retrieved from [Link]
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PubMed. (2024, December 18). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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A Technical Guide to 5-Bromo-2-methylnicotinic Acid: A Privileged Scaffold in Modern Medicinal Chemistry
Executive Summary: 5-Bromo-2-methylnicotinic acid is a heterocyclic building block of significant strategic importance in medicinal chemistry. Its structure, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a carboxylic acid, offers a versatile platform for the synthesis of complex, biologically active molecules. The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds. Simultaneously, the carboxylic acid moiety allows for straightforward derivatization into amides and esters, facilitating extensive structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of the synthesis, core reactivity, and paramount applications of this compound, with a central focus on its role as a key intermediate in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold in their therapeutic discovery programs.
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of drug discovery, certain molecular frameworks, often termed "privileged structures," appear with remarkable frequency across a range of therapeutic targets.[1] The pyridine carboxylic acid scaffold is one such framework, valued for its presence in numerous pharmacologically active compounds and its capacity for diverse chemical modifications.[2] The strategic introduction of a bromine atom to this scaffold, as seen in this compound, significantly enhances its utility.[1]
This enhancement is twofold:
-
A Handle for Advanced Coupling: The bromine atom is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This allows for the precise and efficient formation of biaryl structures, which are central to many modern pharmaceuticals.
-
A Point for SAR Exploration: The carboxylic acid group can be readily converted into a vast array of amides, esters, and other functional groups.[3] This provides a direct avenue for medicinal chemists to modulate a compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, to optimize its efficacy, selectivity, and pharmacokinetic profile.[3]
This guide will elucidate the practical synthesis and reactivity of this compound and demonstrate its application through a detailed case study on the synthesis of the FDA-approved anticancer agent, Niraparib.
Physicochemical Properties and Synthesis
The foundational characteristics of this compound are summarized below. It is typically supplied as a powder for laboratory and medical use.[4]
| Property | Value |
| CAS Number | 351003-02-6[4] |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| Appearance | Powder[4] |
| Purity | Typically ≥97-99%[1][4] |
Synthesis of a Key Derivative: this compound Ethyl Ester
While various methods exist for the synthesis of the parent acid, the preparation of its ethyl ester is a common and illustrative procedure, as the ester is a frequently used intermediate. The following protocol highlights a phase-transfer catalysis method, which offers advantages in reaction time and yield.[5]
Protocol Rationale: The esterification of a carboxylic acid is a reversible equilibrium reaction. To drive the reaction forward, the water produced as a byproduct must be removed. This protocol achieves this by using an excess of ethanol, which serves as both a reactant and a solvent, and distilling it off along with the water. The use of a phase transfer catalyst like benzyltriethylammonium chloride (BTEAC) is critical; it enhances the reaction rate, allowing for a shorter reaction cycle and a reduction in the amount of strong acid (sulfuric acid) required.[5]
Experimental Protocol:
-
Setup: To a 250 mL three-neck flask equipped with a magnetic stirrer and a distillation apparatus, add this compound (e.g., 0.04 mol), 40 mL of anhydrous ethanol, concentrated sulfuric acid (e.g., 5.5 g), and BTEAC (e.g., 0.3 g).[5]
-
Reaction: Heat the mixture with continuous stirring. Gradually increase the temperature to allow for the steady distillation of ethanol (and the azeotropic removal of water) at a rate of 1-2 drops per second. Continue heating until the reaction mixture reaches a target temperature of 105°C.[5]
-
Workup: Stop the heating and allow the mixture to cool to approximately 50°C. Pour the reaction mixture out. Neutralize the product with a saturated sodium carbonate solution until the pH is ~7.[5]
-
Extraction & Purification: Extract the aqueous mixture with chloroform (e.g., 20 mL). The organic layer contains the desired ethyl ester product. Further purification can be achieved via standard techniques like column chromatography if necessary. This method typically yields the product as a white solid at room temperature with an average yield of around 82.6%.[5]
Caption: Reaction scheme for the synthesis of the ethyl ester intermediate.
Core Reactivity and Synthetic Utility
The synthetic power of this compound stems from its two distinct reactive sites, which can be addressed with high selectivity.
Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond on the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the attachment of a wide variety of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern drug synthesis. The Suzuki-Miyaura coupling, which uses a boronic acid or ester as the coupling partner, is a particularly robust and widely used example.[3]
Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.
Carboxylic Acid Derivatization
The carboxylic acid functional group is readily activated and converted into amides or esters. Amide bond formation is especially critical in medicinal chemistry for mimicking peptide bonds and introducing key hydrogen bond donor/acceptor motifs to enhance target binding. This transformation is typically achieved using standard peptide coupling reagents (e.g., EDC, HATU) or by first converting the acid to a more reactive species like an acid chloride.[3]
Caption: General workflow for amide bond formation from the carboxylic acid.
Case Study: Synthesis of the PARP Inhibitor Niraparib
The utility of this compound is exemplified by its use in the synthesis of Niraparib (Zejula®), an orally active PARP inhibitor approved for treating various cancers.[][7]
The Role of PARP Inhibition in Oncology
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA single-strand break repair (SSBR) pathway.[8][9] In cancer cells with defects in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of unrepaired single-strand breaks.[8] When the cell attempts to replicate its DNA, these breaks are converted into toxic double-strand breaks, which the HR-deficient cell cannot repair, leading to cell death through a mechanism known as synthetic lethality.[9][10]
A key mechanism of action for potent PARP inhibitors like Niraparib is "PARP trapping," where the inhibitor not only blocks the enzyme's catalytic activity but also stabilizes the PARP-DNA complex.[9][11] This trapped complex is a significant physical obstacle to DNA replication, contributing powerfully to the drug's cytotoxicity.[11]
Synthetic Pathway to Niraparib
This compound serves as a precursor to the 2H-indazole-7-carboxamide core of Niraparib. The synthesis involves several key steps where the dual functionality of the building block is exploited to construct the final complex molecule. A simplified, conceptual workflow is presented below.
Caption: Conceptual workflow for the synthesis of Niraparib.
In this pathway, the nicotinic acid derivative is first cyclized with a hydrazine-containing compound to form the core indazole ring system. The bromine atom, carried through from the starting material, then becomes the reactive site for a crucial Suzuki coupling reaction with the piperidinylphenyl boronic acid fragment. Finally, the carboxylic acid group (or a precursor like an ester) is converted to the primary amide required for biological activity, followed by any necessary deprotection steps to yield Niraparib.[12][13]
Biological Activity of Niraparib
Niraparib is a potent inhibitor of both PARP1 and PARP2, which is fundamental to its therapeutic effect.
| Target | IC₅₀ (nM) |
| PARP1 | 3.8[7] |
| PARP2 | 2.1[7] |
Broader Applications and Future Outlook
Beyond its celebrated role in the synthesis of PARP inhibitors, the this compound scaffold is a valuable starting point for developing other classes of therapeutic agents. Its derivatives have been explored in the creation of kinase inhibitors, which are another major class of targeted cancer therapies.[3] The inherent reactivity of the scaffold makes it highly suitable for the construction of diverse chemical libraries. By varying the coupling partner at the bromine position and the amine used to form the amide, researchers can rapidly generate a multitude of novel compounds for high-throughput screening against various biological targets.
The continued importance of this compound in medicinal chemistry is assured. Its proven utility, synthetic tractability, and the strategic advantages conferred by its dual functional handles make it an indispensable tool for the discovery and development of next-generation therapeutics.
References
- Guidechem. How to Synthesize 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER?.
- Benchchem. Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry.
- BOC Sciences. CAS 1038915-60-4 Niraparib.
- ChemicalBook. Niraparib synthesis.
- Benchchem. This compound | 351003-02-6.
- IndiaMART.
- Google Patents. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
- Google Patents.
- NIH. 5hmC enhances PARP trapping and restores PARP inhibitor sensitivity in chemoresistant BRCA1/2-deficient cells.
- Wiley Online Library. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes.
- NIH. Enhancing the Cytotoxic Effects of PARP Inhibitors with DNA Demethylating Agents – A Potential Therapy for Cancer.
- Benchchem. 6-Bromo-2-methylnicotinic acid | 1060805-97-1.
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Methodological & Application
Application Note & Protocol: A Guided Multi-Step Synthesis of 5-Bromo-2-methylnicotinic Acid from Nicotinic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 5-Bromo-2-methylnicotinic acid, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The protocol outlines a robust, multi-step pathway commencing from the readily available starting material, nicotinic acid. The narrative emphasizes the chemical principles behind each transformation, offering insights into reaction mechanisms, safety considerations, and process optimization. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed, reliable methodology for accessing this important intermediate.
Introduction: The Strategic Importance of this compound
Substituted nicotinic acid derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The strategic introduction of substituents onto the pyridine ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and its ability to interact with biological targets.[1] this compound is a particularly useful intermediate, combining three key functional handles: a carboxylic acid for amide coupling or other transformations, a methyl group at the 2-position, and a bromine atom at the 5-position. The bromine atom is especially valuable as it can serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.
Synthesizing this target compound from nicotinic acid presents a classic challenge in heterocyclic chemistry. The pyridine ring is inherently electron-deficient, making it resistant to standard electrophilic aromatic substitution reactions that are common for benzene derivatives.[2] Therefore, a multi-step strategy involving activation of the pyridine ring is required. This guide details a two-part synthetic sequence:
-
Part A: Synthesis of the key intermediate, 2-methylnicotinic acid, from nicotinic acid via an N-oxide intermediate.
-
Part B: Regioselective bromination of 2-methylnicotinic acid to yield the final product.
Overall Synthetic Strategy
The complete synthetic pathway is illustrated below. The process begins with the N-oxidation of nicotinic acid to activate the C2 position. This is followed by a functional group transformation to introduce the methyl group, yielding 2-methylnicotinic acid. The final step is a direct electrophilic bromination, which is directed to the C5 position by the existing substituents.
Diagram 1: Overall workflow for the synthesis of this compound.
Part A: Synthesis of 2-Methylnicotinic Acid
The introduction of a methyl group at the C2 position of nicotinic acid is not straightforward. The most reliable method involves activating the ring via N-oxidation. The resulting N-oxide is then susceptible to modification at the C2 and C6 positions. Here, we adapt a procedure based on the formation and subsequent reduction of an acetyl group.[3]
Principle and Mechanism
-
N-Oxidation: Nicotinic acid is oxidized to nicotinic acid N-oxide. The N-oxide functionality electronically activates the C2 and C6 positions of the pyridine ring, making them more susceptible to reaction with electrophiles and subsequent rearrangement or nucleophilic attack.
-
Acetylation: The N-oxide is reacted with acetic anhydride. This well-known reaction in pyridine chemistry proceeds through an initial acylation of the N-oxide oxygen, followed by an intramolecular rearrangement and tautomerization to introduce an acetyl group at the 2-position, yielding 2-acetylnicotinic acid.[3]
-
Reduction: The acetyl (keto) group of 2-acetylnicotinic acid must be reduced to a methyl group. A standard method for this transformation is the Wolff-Kishner reduction, which utilizes hydrazine and a strong base at high temperatures to deoxygenate the carbonyl.
Experimental Protocol: Synthesis of 2-Methylnicotinic Acid
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity |
| Nicotinic Acid | C₆H₅NO₂ | 123.11 | >99% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | >99.7% |
| Hydrogen Peroxide | H₂O₂ | 34.01 | 30% (w/w) aq. |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | >98% |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 80% |
| Potassium Hydroxide | KOH | 56.11 | >85% |
| Diethylene Glycol | C₄H₁₀O₃ | 106.12 | >99% |
| Hydrochloric Acid | HCl | 36.46 | 37% (w/w) aq. |
Step A1: Synthesis of Nicotinic Acid N-Oxide
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add nicotinic acid (24.6 g, 0.2 mol) and glacial acetic acid (120 mL).
-
Stir the suspension and gently heat to 70-80 °C to aid dissolution.
-
Once a clear solution is obtained, carefully add 30% hydrogen peroxide (24 mL, ~0.24 mol) dropwise over 30 minutes. Caution: The reaction is exothermic. Maintain the temperature below 90 °C.
-
After the addition is complete, maintain the reaction mixture at 85-90 °C for 4-5 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture to room temperature and then in an ice bath.
-
Concentrate the solution under reduced pressure to remove the bulk of the acetic acid.
-
The resulting residue is nicotinic acid N-oxide, which can be carried forward to the next step, often without extensive purification.
Step A2: Synthesis of 2-Acetylnicotinic Acid [3]
-
To the crude nicotinic acid N-oxide from the previous step, add acetic anhydride (60 mL, 0.64 mol) in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 120 °C) and maintain for 3-4 hours.
-
Cool the reaction mixture and carefully quench by slowly pouring it onto crushed ice (200 g).
-
Stir until the excess acetic anhydride has hydrolyzed. The product may precipitate.
-
Adjust the pH to ~3-4 with a saturated sodium bicarbonate solution to precipitate the product fully.
-
Filter the solid, wash with cold water, and dry to yield crude 2-acetylnicotinic acid.
Step A3: Synthesis of 2-Methylnicotinic Acid (Wolff-Kishner Reduction)
-
In a 250 mL three-neck flask fitted with a mechanical stirrer, reflux condenser, and thermometer, add the crude 2-acetylnicotinic acid (16.5 g, 0.1 mol), diethylene glycol (80 mL), and hydrazine hydrate (15 mL, ~0.24 mol).
-
Heat the mixture to 120-130 °C for 1 hour.
-
Add potassium hydroxide pellets (17 g, ~0.26 mol) portion-wise. Caution: Gas evolution (N₂) will occur.
-
Slowly raise the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.
-
Maintain the reaction at this temperature for 4-6 hours until gas evolution ceases.
-
Cool the mixture to room temperature and dilute with water (150 mL).
-
Acidify the solution to pH ~3-4 with concentrated HCl. The product will precipitate.
-
Filter the solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure 2-methylnicotinic acid.
Part B: Bromination of 2-Methylnicotinic Acid
The electron-deficient nature of the pyridine ring makes direct bromination challenging. This protocol utilizes thionyl chloride to form the highly reactive 2-methylnicotinoyl chloride intermediate, which activates the ring towards electrophilic substitution. A Lewis acid catalyst is also employed to polarize the bromine molecule, enhancing its electrophilicity.[2][4]
Principle and Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism.[2]
-
Acyl Chloride Formation: 2-Methylnicotinic acid reacts with thionyl chloride to form 2-methylnicotinoyl chloride. This is a crucial activation step.
-
Electrophile Generation: A Lewis acid catalyst (e.g., powdered iron, which generates FeBr₃ in situ, or AlCl₃) polarizes the Br-Br bond, creating a potent electrophile (Br⁺).
-
Electrophilic Attack: The activated pyridine ring of the acyl chloride intermediate attacks the electrophilic bromine. The directing effects of the C2-methyl group (ortho-, para-directing) and the C3-acyl chloride group (meta-directing) synergize to strongly favor substitution at the C5 position.
-
Aromatization: A proton is lost from the intermediate sigma complex to restore the aromaticity of the ring.
-
Hydrolysis: The reaction is quenched with water, which hydrolyzes the 2-methyl-5-bromonicotinoyl chloride back to the carboxylic acid, yielding the final product.
Experimental Protocol: Synthesis of this compound
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity |
| 2-Methylnicotinic Acid | C₇H₇NO₂ | 137.14 | >98% |
| Thionyl Chloride | SOCl₂ | 118.97 | >99% |
| Bromine | Br₂ | 159.81 | >99.5% |
| Lewis Acid Catalyst | e.g., Powdered Iron | 55.85 | - |
| Sodium Hydroxide | NaOH | 40.00 | 30% (w/w) aq. |
Protocol Steps
-
Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser (with a gas outlet to a scrubber), and a dropping funnel, add 2-methylnicotinic acid (13.7 g, 0.1 mol).
-
Acyl Chloride Formation: Carefully add thionyl chloride (22 mL, 0.3 mol) to the flask. Heat the mixture to 75-80 °C and stir until the solid dissolves and the evolution of HCl and SO₂ gas subsides (approx. 2-3 hours).[2]
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., 0.5 g of powdered iron).[5]
-
Bromination: Increase the temperature to 110-120 °C. Add bromine (6.2 mL, 0.12 mol) dropwise from the dropping funnel over 1-2 hours.[2][4] Caution: Bromine is highly corrosive and toxic. Perform this step in a well-ventilated fume hood.
-
Reaction: Maintain the reaction mixture at 110-120 °C with vigorous stirring for 10-14 hours.[2][4] Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (300 g) to hydrolyze the remaining thionyl chloride and the acyl chloride product.
-
Isolation: Adjust the pH of the resulting aqueous solution to 2.5-3.0 using a 30% sodium hydroxide solution.[2][4] The target compound, this compound, will precipitate out of the solution.
-
Purification: Filter the crude product, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent like isopropyl alcohol or an ethanol/water mixture can be performed to achieve higher purity.[5]
Quantitative Data Summary
| Parameter | Value | Rationale |
| Molar Ratio (Acid:SOCl₂) | 1 : 3 | Excess thionyl chloride ensures complete conversion to the acyl chloride and acts as a solvent. |
| Molar Ratio (Acid:Br₂) | 1 : 1.2 | A slight excess of bromine ensures complete consumption of the starting material. |
| Catalyst Loading | 2-8 wt% of acid | Catalyzes the polarization of bromine for effective electrophilic attack.[4] |
| Bromination Temp. | 110-120 °C | Sufficient thermal energy is required to overcome the activation barrier for substitution on the electron-deficient ring.[4] |
| Reaction Time | 10-14 hours | The reaction is typically slow and requires an extended period to reach completion.[2][4] |
| Isolation pH | 2.5 - 3.0 | This pH ensures the carboxylic acid is protonated (insoluble) while keeping impurities in solution.[2][4] |
| Expected Yield | 85-95% | This is a high-yielding reaction under optimized conditions.[4] |
Safety Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.
-
Thionyl Chloride: Highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. Handle with extreme care.
-
Bromine: Extremely corrosive, toxic upon inhalation, and can cause severe burns. Use a syringe or dropping funnel for transfer. Have a sodium thiosulfate solution available for quenching spills.
-
Acids/Bases: Concentrated acids (HCl, Acetic Acid) and bases (KOH, NaOH) are corrosive. Handle with care. The neutralization and quenching steps are exothermic and should be performed slowly with cooling.
Characterization
The identity and purity of the final product, this compound (MW: 216.03 g/mol ), should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern of bromine.
-
Melting Point: Compare with the literature value (approx. 182-184 °C).[4]
-
HPLC/TLC: To assess the purity of the final product.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound from nicotinic acid. By employing a strategy of N-oxidation to facilitate C2-methylation, followed by an optimized, catalyst-driven bromination of the resulting intermediate, this valuable building block can be produced in high yield. The explanations of the underlying chemical principles and detailed procedural steps are designed to enable researchers to successfully and safely implement this synthesis in their laboratories.
References
- Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
- Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
- Google Patents. (n.d.). CN116621810A - Process for preparing 2-methyl nicotine.
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). KR100371087B1 - A process for preparing 2-acetyl nicotinic acid.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- ACS Publications. (1999). Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. J. Phys. Chem. A, 103(8), 1036–1043.
-
YouTube. (2020). Sandmeyer Reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Retrieved from [Link]
- Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
-
Semantic Scholar. (n.d.). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Retrieved from [Link]
- Google Patents. (n.d.). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
-
ResearchGate. (n.d.). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Retrieved from [Link]
-
Scribd. (n.d.). NIcotinic Acid N-oxide Preparation. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylnicotinic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102584695A - Preparing method of 5-methylnicotinicacid.
- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
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- 5. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
Application Notes & Protocols for Suzuki Coupling Reactions with 5-Bromo-2-methylnicotinic Acid
Introduction: The Strategic Importance of 5-Aryl-2-methylnicotinic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed transformation has become indispensable in pharmaceutical and fine chemical industries for synthesizing a vast array of complex organic molecules, including polyolefins, styrenes, and substituted biphenyls.[1][3]
Within the landscape of medicinal chemistry, heteroaromatic scaffolds are of paramount importance. Specifically, 5-Bromo-2-methylnicotinic acid serves as a highly valuable and strategically important building block.[4][5] Its derivatization via Suzuki coupling provides a direct and modular route to a diverse library of 5-aryl-2-methylnicotinic acids. These products are crucial scaffolds found in numerous biologically active compounds, making this reaction a key tool for professionals in drug discovery and development.[6][7]
However, the coupling of heteroaromatic carboxylic acids is not without its challenges. The presence of the pyridine nitrogen can potentially coordinate to and inhibit the palladium catalyst, while the carboxylic acid moiety introduces considerations regarding solubility, reactivity with bases, and the potential for undesired side reactions like decarboxylation at elevated temperatures.[8][9][10] This guide provides a comprehensive framework for understanding and successfully executing the Suzuki coupling with this compound, addressing these specific challenges through field-proven insights and detailed protocols.
Reaction Principle: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction lies in its well-defined catalytic cycle, which seamlessly combines a palladium catalyst, an organoboron reagent, and an organic halide in the presence of a base.[11][12][13] The cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate.[2][11]
-
Transmetalation : This is the crucial bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. The role of the base is critical here; it activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily undergoes ligand exchange with the halide on the Pd(II) complex.[3][14][15][16]
-
Reductive Elimination : The final step involves the coupling of the two organic ligands (the nicotinic acid derivative and the group from the boronic acid) on the palladium center. This forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[2][3][13]
Protocol I: Solution-Phase Suzuki Coupling
This protocol provides a robust starting point for the solution-phase coupling of this compound with a variety of arylboronic acids using a common palladium catalyst.
Materials & Equipment
-
Substrates : this compound, Arylboronic acid (1.2 - 1.5 equivalents)
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or Palladium(II) Acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos)
-
Base : Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Solvent : Anhydrous 1,4-Dioxane/Water (e.g., 4:1 v/v) or DMF
-
Equipment : Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stir plate with heating, inert gas line (Argon or Nitrogen), septa, syringes, and needles.
Step-by-Step Methodology
-
Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Establish Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[6][17]
-
Solvent and Catalyst Addition : Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture) via syringe. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the stirring mixture.
-
Reaction Execution : Immerse the flask in a preheated oil bath set to 80-100 °C. Allow the reaction to stir vigorously for 12-24 hours.
-
Reaction Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.
-
Work-up Procedure :
-
Once the reaction is complete (as determined by the consumption of the starting bromide), cool the mixture to room temperature.
-
Dilute the reaction mixture with water.
-
Carefully acidify the aqueous solution to a pH of ~3-4 using 1M HCl. This crucial step protonates the carboxylate salt, causing the desired product to precipitate out of the solution.[6][18]
-
Collect the resulting solid by vacuum filtration, washing thoroughly with water to remove inorganic salts, followed by a cold, non-polar solvent like hexanes to remove non-polar impurities.
-
-
Purification : Dry the crude solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[2][19]
Data Presentation: Reaction Condition Optimization
The choice of catalyst, base, and solvent is critical for achieving high yields. The following table summarizes typical conditions adapted from protocols for similar bromonicotinic acid derivatives, providing a valuable starting point for optimization.[5][6]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85[6] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89[6] |
| 3 | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 91 |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 94 |
| 5 | Thiophene-2-boronic acid | Pd₂(dba)₃ (2) / XPhos (5) | Cs₂CO₃ | Dioxane | 100 | 16 | 78 |
Note: Yields are highly dependent on the specific substrates and precise reaction conditions and should be considered representative.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently inert atmosphere.3. Reagents (especially solvent) are not anhydrous/degassed.4. Base is not strong enough or is hydrated. | 1. Use a fresh bottle of catalyst or a pre-catalyst system.2. Ensure proper Schlenk technique; purge system thoroughly.3. Use freshly distilled/dried and degassed solvents.4. Use freshly ground, anhydrous base (e.g., K₃PO₄). |
| Protodeboronation | 1. Presence of excess water or acidic impurities.2. Prolonged reaction time at high temperature. | 1. Minimize water content if using anhydrous conditions.2. Monitor the reaction and stop it once the starting material is consumed. Use a milder base like KF if needed.[15] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Catalyst system promotes homocoupling. | 1. Rigorously exclude oxygen from the reaction setup.2. Screen different ligands or catalyst systems. |
| Product is Insoluble / Difficult to Handle | 1. Product is highly crystalline or polymeric.2. Incorrect work-up pH. | 1. Try a different solvent for work-up and purification.2. Ensure pH is correctly adjusted to fully protonate the carboxylic acid for precipitation. |
| Decarboxylation Side Product Observed | 1. Reaction temperature is too high. | 1. Attempt the reaction at a lower temperature (e.g., 70-80°C), potentially for a longer duration. Screen more active catalyst systems that operate at lower temperatures.[20] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of novel 5-aryl nicotinic acid derivatives. By carefully selecting the catalyst, base, and solvent, and by maintaining a rigorously inert atmosphere, researchers can overcome common challenges associated with this substrate class. The protocols and insights provided herein offer a solid foundation for scientists to successfully synthesize diverse molecular libraries, accelerating progress in drug discovery and development programs.
References
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Goossen, L. J., Rodriguez, N., & Goossen, K. (2008). Pd-catalysed decarboxylative Suzuki reactions and orthogonal Cu-based O-arylation of aromatic carboxylic acids. Chemical Communications, (43), 5483-5485. [Link]
-
Ghorai, S., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Tetrahedron Letters, 59(22), 2153-2159. [Link]
-
Quibell, J. M., et al. (2019). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications, 55(45), 6445-6448. [Link]
-
Couto, C. G. A., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 85(17), 11330-11338. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Quibell, J. M., et al. (2019). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. ResearchGate. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Garg, N. K., et al. (2019). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catalysis, 9(10), 9122-9127. [Link]
-
Allemann, C., et al. (2004). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Tetrahedron Letters, 45(12), 2549-2552. [Link]
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Quibell, J. M., et al. (2019). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. OUCI. [Link]
-
Buchwald, S. L., et al. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(32), 10360-10361. [Link]
-
Bellina, F., & Rossi, R. (2006). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 71(13), 4966-4969. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. . [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. [Link]
-
Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(42), 25039-25043. [Link]
-
Bickelhaupt, F. M., et al. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Organometallics, 21(12), 2518-2526. [Link]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]
-
Organic Process Research & Development. (2013). Use of Base Metals in Suzuki Coupling. wordpress.com. [Link]
-
N-ro Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organic Chemistry Data. (n.d.). Suzuki Reaction. . [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate. [Link]
-
Garg, N. K., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [Link]
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. [Link]
-
KCIL Chemofarbe Group. (2024). Challenges In Suzuki Coupling Reaction. kcil.co.in. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. . [Link]
-
Zhou, J. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 26(11), 1467-1484. [Link]
-
Garg, N. K. (2020). Nickel-Catalyzed Suzuki-Miyaura Couplings in Green Solvents. Organic Letters, 22(18), 7158-7162. [Link]
-
San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. sdmiramar.edu. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. quora.com. [Link]
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Application Note: Strategic Amide Bond Formation Utilizing 5-Bromo-2-methylnicotinic Acid
Introduction: The Strategic Importance of 5-Bromo-2-methylnicotinic Acid in Medicinal Chemistry
The amide bond is a cornerstone of modern organic synthesis, particularly within the realms of medicinal chemistry and drug development, forming the backbone of peptides and a vast array of pharmaceuticals.[1][2] The ability to efficiently and selectively construct this linkage is therefore of paramount importance. This compound has emerged as a highly valuable and versatile building block in the synthesis of novel chemical entities.[3] Its unique structure, featuring a pyridine core substituted with a carboxylic acid, a bromine atom, and a methyl group, offers a trifecta of synthetic handles for molecular elaboration.
The carboxylic acid group serves as the primary site for amide bond formation, allowing for the introduction of diverse amine-containing fragments to explore structure-activity relationships.[3] The bromine atom is a versatile functional group, amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex biaryl structures.[3] The methyl group, while seemingly simple, can influence the molecule's conformation and metabolic stability. This application note provides a comprehensive guide to the effective use of this compound in amide bond formation, offering detailed protocols, mechanistic insights, and troubleshooting strategies.
Mechanism of Amide Bond Formation: The Role of Coupling Reagents
The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be activated to a more electrophilic species that can be readily attacked by the amine nucleophile.[2][5] This activation is the primary role of coupling reagents. The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid anhydride.[6][7] This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond.
Caption: Generalized mechanism of coupling reagent-mediated amide bond formation.
Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent is critical and can significantly impact the reaction's success, influencing yield, purity, and reaction time.[1] Below is a comparative summary of commonly used classes of coupling reagents.
| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC[8][9][10] | Forms an O-acylisourea intermediate.[6][7][11] | Cost-effective, readily available. EDC and its urea byproduct are water-soluble, simplifying workup.[6][8] | Can lead to racemization of chiral centers and formation of N-acylurea byproduct.[6] DCC's urea byproduct is poorly soluble.[8][9] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU[8][9] | Forms a highly reactive OAt- or OBt-active ester.[12][13][14] | High coupling efficiency, fast reaction rates, and low racemization.[1][12] | Higher cost, can be moisture-sensitive. Byproducts can sometimes be difficult to remove.[15] |
| Phosphonium Salts | PyBOP, PyAOP[8][9] | Forms an acyloxy-phosphonium cation intermediate.[8] | Effective for sterically hindered substrates and reduces racemization.[16] Byproducts are generally non-carcinogenic.[8] | Can be more expensive than carbodiimides. Requires a non-nucleophilic base. |
For a substrate like this compound, which may present some steric hindrance from the 2-methyl group, uronium salts like HATU or phosphonium salts like PyBOP are often excellent first choices due to their high reactivity.[16] Carbodiimides, particularly EDC in conjunction with an additive like HOBt or OxymaPure to suppress side reactions, represent a more economical option that is also highly effective.[6][17]
Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis of amides from this compound. It is recommended to perform a small-scale test reaction to optimize conditions for a specific amine.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally robust and effective for a wide range of amines, including those that are sterically hindered or electron-deficient.[16]
Materials:
-
This compound
-
Amine (1.0-1.2 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)[16]
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equivalents).
-
Add DIPEA (2.0-3.0 equivalents) to the mixture.
-
Stir the reaction at room temperature for 5-15 minutes to pre-activate the carboxylic acid.[16]
-
Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.[16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a more cost-effective method that is also highly efficient, especially with the inclusion of HOBt to minimize side reactions.[17]
Materials:
-
This compound
-
Amine (1.0-1.2 equivalents)
-
EDC·HCl (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
Triethylamine (TEA) or DIPEA (2.0-3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1N HCl (aqueous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent), the amine (1.0-1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF (0.1-0.5 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add TEA or DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM or EtOAc.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete activation of the carboxylic acid.[17] Deactivation of the amine via protonation.[17] Steric hindrance from the 2-methyl group or a bulky amine.[17] Presence of water leading to hydrolysis of the activated intermediate.[17] | Use a more powerful coupling reagent like HATU. Ensure sufficient base is used to neutralize any acid and deprotonate the amine salt. Increase reaction temperature or switch to a more potent coupling system (e.g., acyl fluoride formation).[18] Use anhydrous solvents and reagents. |
| Formation of N-acylurea byproduct (with carbodiimides) | The O-acylisourea intermediate rearranges to the unreactive N-acylurea.[6] | Add an additive such as HOBt or OxymaPure to trap the O-acylisourea as a more stable active ester.[6][17] |
| Difficulty in Product Purification | Byproducts from the coupling reagent (e.g., tetramethylurea from HATU, dicyclohexylurea from DCC).[15] | For water-soluble byproducts (from EDC or HATU), perform a thorough aqueous workup. For insoluble byproducts (from DCC), filter the reaction mixture before workup. Optimize chromatography conditions. |
| Racemization of Chiral Amines | Overly harsh reaction conditions or inappropriate base. | Run the reaction at a lower temperature. Use a non-nucleophilic, sterically hindered base like DIPEA. Employ coupling reagents known to suppress racemization, such as those used with HOBt or HOAt.[17] |
Experimental and Analytical Workflow
The following diagram outlines a typical workflow for the synthesis and characterization of an amide derived from this compound.
Caption: A logical workflow for the synthesis and analysis of amides.
Characterization of Amide Products
After purification, the identity and purity of the synthesized amide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.[3]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[3]
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) and N-H stretches.[3]
By following the guidelines and protocols outlined in this application note, researchers can effectively utilize this compound as a versatile scaffold for the synthesis of novel amide-containing compounds for applications in drug discovery and materials science.
References
-
Aapptec Peptides. (2021-05-19). Carbodiimides and Additives. [Link]
-
Wikipedia. HATU. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Organic Chemistry. (2020-12-21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Kim Reactor. (2024-04-14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]
-
Wikipedia. Carbodiimide. [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
Chemistry For Everyone. (2025-08-11). What Is The Detailed Mechanism Of Amide Bond Formation?. [Link]
-
RSC Publishing. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
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Application Notes & Protocols for the Esterification of 5-Bromo-2-methylnicotinic Acid
Introduction: The Strategic Importance of 5-Bromo-2-methylnicotinate Esters
5-Bromo-2-methylnicotinic acid is a valuable heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its derivatives, particularly its esters, serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and complex pharmaceutical agents. The strategic placement of the bromine atom allows for further functionalization through cross-coupling reactions, while the methyl group and the carboxylic acid moiety provide additional handles for synthetic manipulation.
The esterification of this substrate is a fundamental and often critical step in a synthetic sequence. The choice of esterification protocol can significantly impact yield, purity, and compatibility with other functional groups within a molecule. Factors such as the steric hindrance imparted by the 2-methyl group and the electronic nature of the pyridine ring necessitate a careful selection of reaction conditions.
This comprehensive guide provides detailed, field-proven protocols for three distinct and reliable esterification methods for this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, empowering researchers to select and optimize the ideal protocol for their specific synthetic goals.
Protocol 1: The Classic Approach - Fischer-Speier Esterification
The Fischer-Speier esterification is a time-honored and robust method for producing esters from carboxylic acids and alcohols. Its primary advantages lie in its simplicity and the use of inexpensive and readily available reagents.
Causality and Mechanistic Insight: This reaction is an acid-catalyzed nucleophilic acyl substitution.[1] The process begins with the protonation of the carbonyl oxygen of the nicotinic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon.[2][3] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[2][4] Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and provide the final ester product.[2][5]
The entire process is reversible. To drive the reaction to completion, Le Châtelier's principle is applied by using a large excess of the alcohol, which also often serves as the solvent, or by actively removing the water byproduct as it forms.[5][6]
Detailed Experimental Protocol: Synthesis of Ethyl 5-Bromo-2-methylnicotinate
Materials:
-
This compound
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 23.1 mmol).
-
Reagent Addition: Add a large excess of anhydrous ethanol (e.g., 100 mL). The nicotinic acid may not fully dissolve initially.
-
Catalyst Addition: While stirring the suspension, carefully and slowly add concentrated sulfuric acid (e.g., 2.5 mL) dropwise. Caution: The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Work-up:
-
Carefully dilute the residue with cold water (e.g., 50 mL) and slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester. The product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.
Quantitative Data Summary (Fischer-Speier)
| Parameter | Value/Condition | Rationale |
| Substrate | This compound | 1.0 equivalent |
| Alcohol | Anhydrous Ethanol | ~20-50 equivalents (serves as reactant and solvent) |
| Catalyst | Concentrated H₂SO₄ | ~0.1-0.2 equivalents |
| Temperature | Reflux (~80 °C) | To overcome the activation energy of the reaction. |
| Reaction Time | 4-6 hours | Typically sufficient for completion; monitor by TLC. |
| Expected Yield | 75-85% | Dependent on effective water removal/reactant excess. |
Visualization: Fischer Esterification Mechanism
Caption: Workflow of the acid-catalyzed Fischer-Speier esterification.
Protocol 2: Mild & Efficient - Steglich Esterification
For substrates that are sensitive to harsh acidic conditions and high temperatures, or for sterically hindered systems, the Steglich esterification offers a superior alternative.[7] This method operates under mild, typically neutral conditions at room temperature.
Causality and Mechanistic Insight: The Steglich esterification utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate.[8] While this intermediate can be directly attacked by the alcohol, the reaction is often slow.
The key to an efficient reaction is the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP).[9] DMAP, being a more potent nucleophile than the alcohol, rapidly attacks the O-acylisourea intermediate to form a reactive N-acylpyridinium species ("active ester").[8] This new intermediate is highly susceptible to nucleophilic attack by the alcohol, leading to the formation of the desired ester and regenerating the DMAP catalyst. A significant advantage is the formation of a stable urea byproduct (dicyclohexylurea, DCU, if using DCC) which is insoluble in most organic solvents and can be easily removed by filtration.
Detailed Experimental Protocol
Materials:
-
This compound
-
Alcohol (e.g., Benzyl alcohol, Isopropanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, filtration apparatus.
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Solvent Addition: Dissolve the components in anhydrous DCM (providing ~0.2 M concentration of the acid). Stir the mixture at room temperature until a clear solution is formed.
-
Initiation: Cool the flask to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: A white precipitate (dicyclohexylurea, DCU) will begin to form. Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by silica gel column chromatography.
Quantitative Data Summary (Steglich)
| Parameter | Value/Condition | Rationale |
| Substrate | This compound | 1.0 equivalent |
| Alcohol | Desired Alcohol | 1.1 - 1.5 equivalents |
| Coupling Agent | DCC or EDC | 1.1 equivalents |
| Catalyst | DMAP | 0.05 - 0.2 equivalents |
| Solvent | Anhydrous DCM or THF | To ensure solubility and anhydrous conditions. |
| Temperature | 0 °C to Room Temp. | Mild conditions to prevent side reactions. |
| Reaction Time | 12-18 hours | Generally sufficient for completion. |
| Expected Yield | 80-95% | High efficiency due to the mild, activated pathway. |
Visualization: Steglich Esterification Mechanism
Caption: Key intermediates in the DCC/DMAP-mediated Steglich esterification.
Protocol 3: High-Reactivity Pathway - Acyl Chloride Formation
For particularly unreactive alcohols or when a rapid and high-yielding conversion is paramount, converting the carboxylic acid to its highly reactive acyl chloride derivative is an excellent strategy. This two-step procedure is often robust and highly effective for nicotinic acid derivatives.[10][11]
Causality and Mechanistic Insight: The first step involves the reaction of this compound with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). Thionyl chloride converts the carboxylic acid into 5-bromo-2-methylnicotinoyl chloride. This species is an exceptionally reactive electrophile. Due to the basicity of the pyridine nitrogen, the product is typically formed as its hydrochloride salt, which may have limited solubility.[10]
In the second step, the acyl chloride hydrochloride is treated with the desired alcohol in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. The base serves two purposes: it neutralizes the hydrochloride salt to free the acyl chloride, and it scavenges the HCl that is generated during the esterification reaction, driving the process to completion.
Detailed Experimental Protocol
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Desired Alcohol
-
Triethylamine (TEA) or Pyridine
-
Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel.
Procedure:
Step A: Synthesis of 5-Bromo-2-methylnicotinoyl Chloride Hydrochloride
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), suspend this compound (1.0 eq) in anhydrous toluene or DCM.
-
Reagent Addition: Add a catalytic drop of DMF. Then, slowly add an excess of thionyl chloride (2.0-3.0 eq).[11]
-
Reaction: Heat the mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C) and maintain for 2-3 hours, or until gas evolution ceases and the solution becomes clear.
-
Isolation: Cool the reaction to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting solid is the crude 5-bromo-2-methylnicotinoyl chloride hydrochloride, which is often used directly in the next step.
Step B: Ester Formation
-
Reaction Setup: Suspend the crude acyl chloride hydrochloride (1.0 eq) and the desired alcohol (1.1 eq) in anhydrous DCM in a separate flask at 0 °C.
-
Base Addition: Slowly add triethylamine (2.2 eq) dropwise to the stirred suspension over 10-15 minutes.[10]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding water. Transfer to a separatory funnel, and wash the organic layer with water, 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.
Quantitative Data Summary (Acyl Chloride Method)
| Parameter | Value/Condition | Rationale |
| SOCl₂ | 2.0 - 3.0 equivalents | Drives the conversion to the acyl chloride. |
| Alcohol | 1.1 - 1.2 equivalents | Slight excess to ensure complete reaction. |
| Base (TEA) | 2.1 - 2.5 equivalents | Neutralizes both the HCl salt and the HCl byproduct. |
| Temperature | Reflux (Step A); 0°C to RT (Step B) | Controls reactivity and minimizes side reactions. |
| Reaction Time | 2-3 hrs (A); 2-4 hrs (B) | Typically rapid due to high reactivity. |
| Expected Yield | 85-98% | Generally the highest yielding method. |
Visualization: Acyl Chloride Workflow
Caption: Two-step workflow for esterification via an acyl chloride intermediate.
Comparative Analysis & Troubleshooting
| Feature | Fischer-Speier Esterification | Steglich Esterification | Acyl Chloride Method |
| Conditions | Harsh (Strong Acid, Heat) | Mild (Neutral, Room Temp) | Moderate to Harsh (Reflux, then Base) |
| Reagents | Inexpensive, common | More expensive coupling agents | Corrosive (SOCl₂), requires base |
| Substrate Scope | Good for robust molecules | Excellent for sensitive & hindered substrates | Broad, very effective |
| Byproducts | Water | Insoluble Urea (easy to remove) | HCl, SO₂, Triethylamine salts |
| Advantages | Simple, cost-effective | High yields, mild conditions, broad scope | Very high yields, fast reactions |
| Disadvantages | Not for acid-labile groups, reversible | N-acylurea side product possible, cost | Generates corrosive gas, two steps |
Troubleshooting Guide:
-
Low Yield (Fischer): Ensure alcohol is anhydrous. Use a Dean-Stark trap to remove water if necessary. Increase reaction time or catalyst loading.
-
Low Yield (Steglich): Ensure all reagents and solvents are strictly anhydrous. A common side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which does not react with the alcohol; adding the DCC solution at 0°C can minimize this.
-
Incomplete Reaction (Acyl Chloride): Ensure sufficient base was used to neutralize both the hydrochloride salt and the HCl byproduct. Confirm the acyl chloride was fully formed in the first step.
-
Purification Issues: The dicyclohexylurea (DCU) from the Steglich reaction can sometimes be difficult to filter if it is very fine; using a pad of Celite is highly recommended. Triethylamine salts from the acyl chloride method must be thoroughly removed with aqueous washes.
Conclusion
The successful esterification of this compound is readily achievable through several reliable methods. For large-scale, cost-effective syntheses where the substrate is robust, the Fischer-Speier method remains a viable option. For complex syntheses involving sensitive functional groups, sterically demanding alcohols, or when mild conditions are paramount, the Steglich esterification is the method of choice, offering high yields and operational simplicity. Finally, when the highest possible yield and reactivity are required, the two-step acyl chloride method provides a powerful and nearly quantitative route to the desired ester. The choice of protocol should be guided by the specific chemical context, scale, and economic considerations of the research project.
References
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Fiveable. Steglich Esterification Definition. [Link]
-
Christensen, S. B. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]
-
Clarke, C. J., et al. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
-
Le, T. N., et al. A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science: Natural Sciences and Technology. [Link]
-
Neises, B., & Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]
-
Alwan, S. M. Synthesis, characterization of some derivationes of 3-Nicotinc acide. ScienceScholar. [Link]
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Wikipedia. Mitsunobu reaction. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. N-phenyl nicotinamide derivatives promoted by dcc. [Link]
- Google Patents.
-
National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
AL-Abodi, A. K. A., et al. SYNTHESIS OF NEW NICOTINIC ACID DERIVATIVES AND STUDYINY THEIR EFFECTS ON CHO HINESTEEAS ENZYWR ACTIVITY. Iraqi Journal of Science. [Link]
-
National Institutes of Health. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]
-
Chemistry LibreTexts. Esterification. [Link]
- Google Patents.
-
Chemical Reviews. Mitsunobu and Related Reactions: Advances and Applications. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
Chemistry LibreTexts. Fischer Esterification. [Link]
-
ResearchGate. Acid-catalyzed esterification mechanism. [Link]
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- 2. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-methylnicotinic Acid
Introduction: The Strategic Importance of 5-Bromo-2-methylnicotinic Acid in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the pyridine nucleus stands as a cornerstone scaffold, integral to a vast array of biologically active molecules and functional materials. Among the myriad of functionalized pyridine building blocks, this compound emerges as a particularly valuable synthon. Its strategic placement of a bromine atom at the 5-position provides a versatile handle for derivatization, while the carboxylic acid and methyl groups offer additional points for molecular elaboration and modulation of physicochemical properties.
The true potential of this scaffold is unlocked through the power of palladium-catalyzed cross-coupling reactions. These transformative methodologies, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the art of carbon-carbon and carbon-heteroatom bond formation, offering unparalleled efficiency, selectivity, and functional group tolerance.[1] This guide provides an in-depth exploration of the application of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—to this compound. We will delve into the mechanistic underpinnings of these reactions, providing detailed, field-proven protocols and explaining the critical experimental parameters that govern their success. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Mechanistic Principles: A Glimpse into the Palladium Catalytic Cycle
The remarkable efficacy of palladium-catalyzed cross-coupling reactions stems from a well-defined catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[2][3] While the specific nuances vary between the different named reactions, the fundamental steps are largely conserved:
-
Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This step, often rate-determining, forms a square planar Pd(II) complex. The electron-deficient nature of the pyridine ring can facilitate this process.
-
Transmetalation (for Suzuki, Sonogashira): In Suzuki and Sonogashira couplings, the organometallic coupling partner (an organoboron or organocopper species, respectively) transfers its organic moiety to the palladium center, displacing the bromide ligand. This step is typically facilitated by a base.
-
Migratory Insertion (for Heck): In the Heck reaction, the alkene coupling partner coordinates to the Pd(II) complex, followed by insertion of the alkene into the palladium-carbon bond.
-
Amine Coordination and Deprotonation (for Buchwald-Hartwig): For the Buchwald-Hartwig amination, the amine nucleophile coordinates to the Pd(II) center, and a base then deprotonates the coordinated amine to form a palladium-amido complex.[2]
-
Reductive Elimination: This final, irreversible step involves the formation of the new carbon-carbon or carbon-nitrogen bond and the regeneration of the catalytically active Pd(0) species, which then re-enters the catalytic cycle.
The choice of ligands, base, and solvent plays a pivotal role in modulating the efficiency of each of these steps, and a judicious selection is paramount for achieving high yields and selectivities. Bulky, electron-rich phosphine ligands, for instance, are known to promote both oxidative addition and reductive elimination.[4]
"Pd(0)Ln" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative_Addition" [shape=ellipse, fillcolor="#FFFFFF"]; "Ar-Pd(II)-Br(Ln)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation_Coordination" [shape=ellipse, fillcolor="#FFFFFF"]; "Ar-Pd(II)-R(Ln)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive_Elimination" [shape=ellipse, fillcolor="#FFFFFF"];
"Pd(0)Ln" -> "Oxidative_Addition" [label="Ar-Br"]; "Oxidative_Addition" -> "Ar-Pd(II)-Br(Ln)"; "Ar-Pd(II)-Br(Ln)" -> "Transmetalation_Coordination" [label="R-M / Amine / Alkene"]; "Transmetalation_Coordination" -> "Ar-Pd(II)-R(Ln)"; "Ar-Pd(II)-R(Ln)" -> "Reductive_Elimination" [label="Ar-R"]; "Reductive_Elimination" -> "Pd(0)Ln";
labelloc="t"; label="General Palladium Cross-Coupling Cycle"; }
Figure 1: A generalized representation of the palladium cross-coupling catalytic cycle.
Application Protocols
The following protocols are designed to be robust starting points for the cross-coupling of this compound. Optimization of reaction parameters may be necessary for specific coupling partners.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of biaryl and vinyl-aryl structures.[3][5] Its tolerance of a broad range of functional groups and the use of generally stable and non-toxic boronic acids make it a favored methodology.[6]
Protocol:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (4:1) or DMF
-
Anhydrous and degassed solvents are recommended.
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]
-
Under a positive flow of inert gas, add the palladium catalyst to the flask.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to a pH of ~3-4 to precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum.
-
If necessary, the crude product can be purified by recrystallization or column chromatography.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85[5] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89[5] |
Yields are representative and may vary depending on the specific reaction conditions and scale.
subgraph "cluster_0" { label = "Reaction Setup"; bgcolor="#E8F0FE"; "Reagents" [label="Weigh Reagents:\n- this compound\n- Arylboronic acid\n- Base"]; "Inert_Atmosphere" [label="Establish Inert\nAtmosphere (Ar/N2)"]; "Catalyst_Solvent" [label="Add Catalyst\nand Degassed Solvent"]; "Reagents" -> "Inert_Atmosphere" -> "Catalyst_Solvent"; }
subgraph "cluster_1" { label = "Reaction"; bgcolor="#E6F4EA"; "Heating" [label="Heat to 80-100 °C\nwith Vigorous Stirring"]; "Monitoring" [label="Monitor by\nTLC/LC-MS"]; "Heating" -> "Monitoring"; }
subgraph "cluster_2" { label = "Workup & Purification"; bgcolor="#FEF7E0"; "Cooling" [label="Cool to Room\nTemperature"]; "Precipitation" [label="Dilute with H2O\n& Acidify with HCl"]; "Filtration" [label="Filter and Dry\nthe Product"]; "Purification" [label="Purify by\nRecrystallization/Chromatography"]; "Cooling" -> "Precipitation" -> "Filtration" -> "Purification"; }
"Catalyst_Solvent" -> "Heating"; "Monitoring" -> "Cooling"; }
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction provides a powerful means of forming substituted alkenes by coupling with aryl halides.[7][8] The reaction typically requires a base to regenerate the active catalyst.
Protocol:
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., ethyl acrylate, styrene) (1.2-1.5 equiv)
-
Palladium Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: P(o-tol)₃ (4-10 mol%)
-
Base: Et₃N or K₂CO₃ (2.0-3.0 equiv)
-
Solvent: DMF or Acetonitrile
Procedure:
-
In a sealable reaction tube, combine this compound, Pd(OAc)₂, P(o-tol)₃, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent and the alkene via syringe.
-
Seal the tube and heat the mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify by column chromatography if necessary.
Data Presentation:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acrylate | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 110 | 16 | 78 |
| 2 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | K₂CO₃ | Acetonitrile | 100 | 24 | 72 |
Yields are representative and may vary depending on the specific reaction conditions and scale.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes, typically employing a palladium catalyst and a copper(I) co-catalyst.[9][10]
Protocol:
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene) (1.2-1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper Co-catalyst: CuI (1-3 mol%)
-
Base: Et₃N or DIPEA (2.0-3.0 equiv)
-
Solvent: THF or DMF
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent, the base, and the terminal alkyne.
-
Stir the reaction at room temperature or heat to 50-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and acidify with 1M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Data Presentation:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | Et₃N | THF | 60 | 12 | 85 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | DIPEA | DMF | 80 | 8 | 90 |
Yields are representative and may vary depending on the specific reaction conditions and scale.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has become the go-to method for the synthesis of arylamines from aryl halides. The choice of a bulky, electron-rich phosphine ligand is often crucial for high reactivity.
Protocol:
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.5 equiv)
-
Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: RuPhos or XPhos (2-4 mol%)
-
Base: NaOtBu or K₃PO₄ (1.5-2.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk tube, add this compound, Pd₂(dba)₃, the phosphine ligand, and the base.
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, followed by the amine.
-
Heat the reaction to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Data Presentation:
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu | Toluene | 100 | 18 | 91 |
| 2 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 83 |
Yields are based on analogous reactions with 5-bromo-2-methylpyridine and may require optimization for the nicotinic acid substrate.[5]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of functionalized pyridine derivatives. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide powerful and reliable methods for its elaboration. A thorough understanding of the reaction mechanisms and careful consideration of the experimental parameters are key to achieving successful outcomes. The protocols and data presented herein serve as a comprehensive guide for researchers to unlock the synthetic potential of this important scaffold.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. [Link]
-
ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. [Link]
-
SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. [Link]
-
ResearchGate. (2005). Efficient and Fast Heck Vinylation of 2-Bromo-6-methylpyridines with Methyl Acrylate. Application to the Synthesis of 6-Methylcyclopenta[b]pyridinone. [Link]
-
Royal Society of Chemistry. (n.d.). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. [Link]
-
ResearchGate. (n.d.). Competitive Carbothiolation and Sonogashira Cross-Coupling in the Reaction of Trimethylsilylacetylene with Arylthioacetates. [Link]
-
MURAL - Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. [Link]
-
arkat usa. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
NIH. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Link]
-
RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]
-
Organic Chemistry Portal. (n.d.). Subsituted arene synthesis by alkynylation. [Link]
-
Nobel Prize. (2010). Press release: The Nobel Prize in Chemistry 2010. [Link]
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- 8. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols: Leveraging 5-Bromo-2-methylnicotinic Acid for the Strategic Synthesis of Kinase Inhibitors
Introduction: The Central Role of Heterocyclic Scaffolds in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a well-established hallmark of diseases like cancer and chronic inflammatory conditions.[1][2] Consequently, the development of small molecule kinase inhibitors has become one of the most important and successful strategies in modern drug discovery.[2] Within the medicinal chemist's toolkit, certain molecular frameworks, often referred to as "privileged structures," appear frequently in potent and selective therapeutics.[3]
5-Bromo-2-methylnicotinic acid is one such strategically important heterocyclic building block.[3] This substituted pyridine derivative offers a rigid scaffold with multiple, orthogonally reactive sites, making it an exceptionally versatile starting material for the synthesis of complex kinase inhibitors.[4] Its structure features three key points for molecular elaboration:
-
The Carboxylic Acid: Provides a robust handle for forming amide bonds, a ubiquitous linkage in drug molecules, allowing for the connection of diverse amine-containing fragments.[4]
-
The Bromine Atom: Serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl groups.[5][6]
-
The 2-Methyl Group: This seemingly simple substituent can play a profound role in the structure-activity relationship (SAR), influencing the molecule's conformation, providing beneficial steric interactions within the target's active site, and modifying the electronics of the pyridine ring.[4][7]
This guide provides an in-depth analysis of this compound as a cornerstone reagent, complete with detailed protocols and strategic insights for its application in the synthesis of novel kinase inhibitors.
The Strategic Advantage: Dual Functionality for Convergent Synthesis
The power of this compound lies in its dual functionality, which allows for highly efficient and convergent synthetic strategies. Instead of building a complex molecule in a linear fashion, medicinal chemists can prepare two key fragments separately and then join them using the nicotinic acid core as a central linker. This approach accelerates the discovery process by enabling the rapid generation of a library of analogs for SAR studies.[8]
The pyridine ring itself is a key pharmacophoric element, often involved in forming critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding site, mimicking the adenine moiety of ATP.[1][9] By leveraging the two reactive handles on the this compound scaffold, researchers can systematically probe two distinct regions of the kinase active site.
Caption: General workflow for kinase inhibitor synthesis.
Key Synthetic Transformations and Protocols
The two pillars of synthetic strategy using this compound are amide bond formation and palladium-catalyzed cross-coupling. The order of these reactions can be chosen based on the stability and compatibility of the respective building blocks.
Protocol 1: Amide Bond Formation via HATU Coupling
This protocol describes a reliable method for coupling this compound with a primary or secondary amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.
Rationale: The carboxylic acid is first activated by HATU to form a highly reactive acyl-uronium species. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the amine nucleophile and neutralize the acid formed during the reaction, driving the formation of the stable amide bond.[4]
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in an anhydrous aprotic solvent such as DMF (N,N-Dimethylformamide) or DCM (Dichloromethane).
-
Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq). The base is typically added last and slowly.
-
Reaction: Stir the mixture at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide intermediate.[4]
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of the 5-bromo-2-methylnicotinamide intermediate with an arylboronic acid. This reaction is a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance.[6]
Rationale: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are: (1) Oxidative Addition of the palladium catalyst into the carbon-bromine bond; (2) Transmetalation , where the organic group from the boronic acid is transferred to the palladium center; and (3) Reductive Elimination , which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.[6] An inorganic base is essential for the transmetalation step.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add the 5-bromo-2-methylnicotinamide intermediate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[6]
-
Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.[6]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) followed by the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, or DMF).[6]
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Microwave irradiation can often be used to significantly shorten reaction times.[10]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final 5-aryl-2-methylnicotinamide derivative.
Structure-Activity Relationship (SAR) Insights
The synthetic flexibility afforded by this compound is ideal for systematic SAR studies to optimize inhibitor potency and selectivity.[8][11]
-
Probing the Solvent-Front (R¹ Group): By varying the amine coupled to the carboxylic acid, researchers can introduce a wide range of functionalities. Small amines can probe for small hydrophobic pockets, while larger, more functionalized amines can extend towards the solvent-exposed region of the active site, often improving pharmacokinetic properties.
-
Probing the Hinge-Binding Pocket (R² Group): The Suzuki coupling allows for the installation of diverse aryl and heteroaryl moieties at the 5-position. These groups can form additional hydrophobic or π-stacking interactions within the ATP-binding site, significantly impacting inhibitor potency.[12] The introduction of polar groups on this ring can also be used to engage with specific amino acid residues and improve selectivity.
Data Presentation: Representative Kinase Inhibitor Activity
The table below presents hypothetical data for a series of inhibitors synthesized from the this compound scaffold, targeting a generic tyrosine kinase. This illustrates a typical SAR progression where iterative modifications lead to improved potency.
| Compound ID | R¹ Group (from Amine) | R² Group (from Boronic Acid) | Target Kinase IC₅₀ (nM) |
| 1a | Cyclopropylamine | Phenyl | 850 |
| 1b | Cyclopropylamine | 4-Fluorophenyl | 420 |
| 1c | Cyclopropylamine | 3-Methoxyphenyl | 150 |
| 2a | (S)-1-phenylethanamine | 3-Methoxyphenyl | 75 |
| 2b | (R)-1-phenylethanamine | 3-Methoxyphenyl | 950 |
| 2c | (S)-1-(pyridin-3-yl)ethanamine | 3-Methoxyphenyl | 25 |
Data is illustrative and serves to demonstrate SAR principles. The data shows that adding a methoxy group at the meta-position of the R² phenyl ring improves potency (1a vs 1c). It also highlights the importance of stereochemistry in the R¹ group (2a vs 2b) and how introducing a pyridine in the R¹ group can further enhance activity (2a vs 2c), potentially by forming an additional hydrogen bond.
Caption: Targeted kinase signaling pathway.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its pre-installed, orthogonally reactive handles—the carboxylic acid and the bromine atom—enable the use of powerful, modern synthetic methods like amide coupling and Suzuki-Miyaura cross-coupling. This facilitates a convergent and efficient approach to drug discovery, allowing researchers to rapidly explore chemical space and define structure-activity relationships. For scientists and professionals in drug development, mastering the application of this scaffold can significantly accelerate the journey from initial hit to a potent and selective clinical candidate.
References
- BenchChem. (2025). Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole.
- BenchChem. (n.d.). This compound | 351003-02-6.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (n.d.). 6-Bromo-2-methylnicotinic acid | 1060805-97-1.
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
-
ResearchGate. (n.d.). Different scaffolds identified from the SAR analysis. [Link]
- He, Y., et al. (2025). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches.
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed. [Link]
- National Institutes of Health. (n.d.). Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors.
-
ResearchGate. (n.d.). SAR study of macrocyclic kinase inhibitors based on the PP scaffold. [Link]
-
MDPI. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. [Link]
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- 2. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Solid-Phase Synthesis Applications of 5-Bromo-2-methylnicotinic Acid
Introduction: A Strategic Building Block for Combinatorial Chemistry
In the landscape of modern drug discovery, the efficient construction of molecular libraries with high structural diversity is paramount. Solid-Phase Organic Synthesis (SPOS) has emerged as a cornerstone technology, enabling the rapid assembly of complex molecules through a process of sequential chemical transformations on an insoluble polymer support.[1][2] This methodology simplifies purification by allowing excess reagents and by-products to be washed away, driving reactions to completion and streamlining the synthetic workflow.[1]
Within this paradigm, the choice of foundational building blocks is critical. 5-Bromo-2-methylnicotinic acid is a uniquely valuable scaffold for SPOS, particularly in the generation of combinatorial libraries.[3] Its strategic design incorporates two key features:
-
An Orthogonal Carboxylic Acid Handle: The nicotinic acid's carboxyl group serves as a robust attachment point for immobilization onto various solid supports via stable amide bond formation.
-
A Versatile Bromine Handle: The bromine atom at the 5-position is primed for a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This allows for the late-stage introduction of diverse aryl and heteroaryl moieties, creating a powerful vector for structural diversification.
The 2-methyl group provides steric influence and can modulate the physicochemical properties and metabolic stability of the final compounds, making this a privileged scaffold in medicinal chemistry.[5] This guide provides an in-depth exploration of the applications of this compound in solid-phase synthesis, complete with detailed protocols and expert insights.
Core Application: Library Synthesis via Suzuki-Miyaura Cross-Coupling
The primary application of this compound on a solid support is to serve as a rigid scaffold for creating libraries of 5-aryl-2-methylnicotinamides. The general workflow involves three key phases: immobilization, diversification, and cleavage.
Caption: General workflow for library synthesis using this compound.
Experimental Protocols & Methodologies
Protocol 1: Immobilization on Rink Amide Resin
This protocol describes the attachment of this compound to a Rink Amide resin, which upon cleavage will yield a primary amide at the C-terminus. The choice of an acid-labile resin like Rink Amide is common in SPOS for producing small molecules.[6]
Rationale: The amide bond formation is a critical first step. We use a carbodiimide activation method, which converts the carboxylic acid into a highly reactive O-acylisourea intermediate.[7] The addition of an additive like 1-hydroxybenzotriazole (HOBt) suppresses side reactions and minimizes potential racemization, although racemization is not a concern for this specific achiral building block.[8]
Materials:
-
Rink Amide Resin (e.g., 100-200 mesh, ~0.5 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine (20% v/v in DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the Rink Amide resin (1.0 g, ~0.5 mmol) in the reaction vessel. Swell the resin in DMF (10 mL) for 1 hour with gentle agitation. Drain the solvent.[6]
-
Fmoc-Deprotection: Add 20% piperidine in DMF (10 mL) to the resin to remove the N-terminal Fmoc protecting group from the linker. Agitate for 20 minutes. Drain and repeat for another 20 minutes.
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform sequential washes with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test on a few beads. A positive result (deep blue beads) confirms the presence of the free primary amine, indicating successful Fmoc deprotection.[2]
-
Activation of Carboxylic Acid: In a separate vial, dissolve this compound (3.0 eq, 1.5 mmol, 324 mg) and HOBt (3.0 eq, 1.5 mmol, 203 mg) in DMF (5 mL). Cool the solution to 0°C in an ice bath. Add DIC (3.0 eq, 1.5 mmol, 235 µL) and let the solution stir at 0°C for 15 minutes.
-
Expert Insight: Pre-activation ensures the rapid formation of the active ester, which improves coupling efficiency when added to the resin.
-
-
Coupling Reaction: Drain the DMF from the deprotected resin. Add the pre-activated acid solution to the resin. Agitate the mixture at room temperature for 4-6 hours.
-
Post-Coupling Wash: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (2 x 10 mL).
-
Capping (Optional): To block any unreacted amine sites, treat the resin with a solution of 10% acetic anhydride and 10% pyridine in DMF for 30 minutes. This prevents the formation of failure sequences in subsequent steps.
-
Final Wash & Drying: Wash the resin as in step 7 and dry under vacuum. The resin-bound scaffold is now ready for the diversification step.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the diversification of the resin-bound scaffold by forming a new carbon-carbon bond at the 5-position of the nicotinic acid ring.
Rationale: The Suzuki-Miyaura reaction is a powerful tool in SPOS due to its mild conditions and high functional group tolerance.[3] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid and reductive elimination to form the product and regenerate the catalyst.[9]
Sources
- 1. mdpi.org [mdpi.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. hepatochem.com [hepatochem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 5-Bromo-2-methylnicotinic Acid
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 5-Bromo-2-methylnicotinic acid, a key intermediate in pharmaceutical synthesis. The presence of impurities can significantly impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API)[1]. Therefore, a well-validated analytical method is paramount. This document provides a comprehensive guide, from the scientific rationale behind the method development to detailed experimental protocols and a complete validation strategy based on the International Council for Harmonisation (ICH) guidelines[2][3][4]. The described reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and purity assessment in research and drug development settings.
Introduction and Scientific Rationale
This compound is a substituted pyridine carboxylic acid derivative. Its chemical structure, featuring a polar carboxylic acid group and an aromatic pyridine ring, dictates the strategy for its chromatographic separation. The objective is to develop a method that can separate the main compound from potential process-related impurities and degradation products.
1.1. Causality Behind Experimental Choices
-
Mode of Chromatography: Reversed-Phase HPLC (RP-HPLC) is the chosen mode of separation. This technique is ideal for moderately polar compounds like this compound and is the most common method used in the pharmaceutical industry for purity analysis[1]. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase[5][6].
-
Mobile Phase pH Control: As a carboxylic acid, the analyte's ionization state is highly dependent on pH. To ensure consistent retention and sharp, symmetrical peak shapes, the ionization of the carboxylic acid group must be suppressed. This is achieved by maintaining the mobile phase pH at least 2 units below the analyte's pKa. An acidic mobile phase (e.g., pH 2.5-3.5) protonates the carboxyl group, making the molecule less polar and increasing its retention on a non-polar C18 stationary phase[7][8][9].
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected for its versatility and proven performance in separating a wide range of compounds[10]. The hydrophobic C18 chains provide the necessary retention for the analyte, while the aromatic pyridine ring can also engage in secondary interactions with the stationary phase. A phenyl-based stationary phase could also be a viable alternative due to potential π-π interactions with the analyte's aromatic ring[11][12].
-
Detection: The presence of the pyridine aromatic ring results in strong ultraviolet (UV) absorbance. A UV detector is therefore a simple and sensitive choice for detection. A wavelength of 265 nm is selected, as it typically provides a good response for nicotinic acid derivatives.
Recommended HPLC Method and Protocol
This section provides the detailed, step-by-step protocol for performing the purity analysis of this compound.
2.1. Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Data Acquisition: Chromatography Data System (CDS).
-
Materials:
-
This compound Reference Standard (RS) and sample.
-
HPLC-grade Acetonitrile and Water.
-
Phosphoric Acid (85%, analytical grade).
-
Volumetric flasks, pipettes, and autosampler vials.
-
0.45 µm membrane filters for solvent and sample filtration.
-
2.2. Chromatographic Conditions
The optimized chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
2.3. Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄): Carefully add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas before use.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound RS into a 100 mL volumetric flask. Dissolve and dilute to volume with the Diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the Standard Solution. Filter the final solution through a 0.45 µm syringe filter before injection if particulates are present.
2.4. Experimental Workflow
The overall workflow from sample preparation to final analysis is depicted below.
Caption: Experimental workflow for HPLC purity analysis.
2.5. System Suitability and Analysis
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the criteria in the table below are met, in accordance with USP General Chapter <621>[13][14][15].
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | NLT 2000 |
| %RSD of Peak Area | NMT 2.0% |
-
Analytical Procedure: Once SST is passed, inject the diluent (as a blank), one injection of the Standard Solution, and one injection of the Sample Solution.
-
Purity Calculation: The purity of the sample is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol
The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose[2][3][4][16]. The validation parameters include specificity, linearity, accuracy, precision, and robustness.
Caption: Key parameters for analytical method validation.
3.1. Specificity Specificity was demonstrated by showing that there was no interference from the diluent at the retention time of the this compound peak. Forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) would be performed to show that the method can effectively separate the main peak from all potential degradation products.
3.2. Linearity Linearity was assessed over a concentration range of 0.05 mg/mL to 0.15 mg/mL (50% to 150% of the nominal concentration). A calibration curve was generated by plotting peak area against concentration.
| Concentration (mg/mL) | Peak Area (hypothetical) |
| 0.05 | 510500 |
| 0.08 | 805600 |
| 0.10 | 1001200 |
| 0.12 | 1198500 |
| 0.15 | 1505300 |
| Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. |
3.3. Accuracy (Recovery) Accuracy was determined by spiking the sample solution with the reference standard at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.
| Level | Spiked Conc. (mg/mL) | Measured Conc. (mg/mL) | % Recovery |
| 80% | 0.08 | 0.079 | 98.8% |
| 100% | 0.10 | 0.101 | 101.0% |
| 120% | 0.12 | 0.119 | 99.2% |
| Acceptance Criteria: Mean recovery between 98.0% and 102.0%. |
3.4. Precision
-
Repeatability (Intra-assay): Assessed by analyzing six individual preparations of the sample at 100% of the target concentration on the same day.
-
Intermediate Precision: Assessed by repeating the analysis on a different day with a different analyst.
| Precision Type | % Purity Results (n=6, hypothetical) | Mean Purity | % RSD |
| Repeatability | 99.5, 99.6, 99.4, 99.7, 99.5, 99.6 | 99.55% | 0.11% |
| Intermediate | 99.4, 99.3, 99.5, 99.2, 99.4, 99.3 | 99.35% | 0.10% |
| Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%. |
3.5. Robustness The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units) The system suitability parameters should remain within the acceptance criteria for all tested conditions, demonstrating the method's reliability during normal usage.
Conclusion
The HPLC method detailed in this application note is a specific, linear, accurate, precise, and robust procedure for determining the purity of this compound. The comprehensive protocol and validation guidelines ensure that the method is suitable for its intended purpose in a quality control environment, providing reliable data to support drug development and manufacturing processes.
References
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: <621> CHROMATOGRAPHY (Alternative Source) Source: US Pharmacopeia (USP) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: HPLC Column Selection Guide Source: Aurora Pro Scientific URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: USP-NF <621> Chromatography Source: Scribd URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF) Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: HPLC Column Selection Guide Source: Chromtech URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Control pH During Method Development for Better Chromatography Source: Agilent URL: [Link]
-
Title: Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Source: ResearchGate URL: [Link]
-
Title: How to Select the Proper HPLC Column for Your Application Source: Maxi Scientific URL: [Link]
-
Title: Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites Source: PubMed URL: [Link]
-
Title: Waters Column Selection Guide for Polar Compounds Source: Waters Corporation URL: [Link]
-
Title: HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column Source: SIELC Technologies URL: [Link]
-
Title: A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques Source: PubMed URL: [Link]
-
Title: Selecting the Right Column for Your Reversed Phase Method Source: Phenomenex Blog URL: [Link]
-
Title: How to Prepare and Optimise HPLC Mobile Phases Source: Chromatography Today URL: [Link]
-
Title: Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance Source: Mastelf URL: [Link]
-
Title: Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks Source: Alwsci URL: [Link]
-
Title: 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER Source: ChemBK URL: [Link]
-
Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]
- Title: Process for preparing 5-bromonicotinic acid Source: Google Patents URL
-
Title: Validation of RP-HPLC method for the quantification of N-Bromosuccinimide in Angiotensin II receptor antagonists Source: Der Pharma Chemica URL: [Link]
-
Title: HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization Source: American Laboratory URL: [Link]
Sources
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- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. scribd.com [scribd.com]
- 7. agilent.com [agilent.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. mastelf.com [mastelf.com]
- 10. maxisci.com [maxisci.com]
- 11. chromtech.net.au [chromtech.net.au]
- 12. phenomenex.com [phenomenex.com]
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- 14. agilent.com [agilent.com]
- 15. Chromatography [usp.org]
- 16. starodub.nl [starodub.nl]
Mastering the Molecular Blueprint: A Guide to NMR Characterization of 5-Bromo-2-methylnicotinic Acid Derivatives
Introduction: The Significance of 5-Bromo-2-methylnicotinic Acid Scaffolds
In the landscape of modern drug discovery and development, the pyridine ring system stands as a cornerstone of medicinal chemistry. Among its many halogenated derivatives, this compound and its analogues represent a privileged scaffold. Their utility stems from the versatile synthetic handles they possess: the carboxylic acid group, amenable to a wide array of coupling reactions, and the bromine atom, a key participant in cross-coupling methodologies like the Suzuki and Buchwald-Hartwig reactions. These features allow for the construction of complex molecular architectures, leading to the development of novel therapeutic agents and functional materials.
This application note serves as a comprehensive guide to the structural elucidation of this compound derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the nuances of ¹H and ¹³C NMR spectral interpretation, provide detailed experimental protocols, and explore the utility of two-dimensional (2D) NMR techniques for unambiguous characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to confidently identify and characterize this important class of compounds.
Fundamentals of NMR for Substituted Pyridines
The chemical environment of each nucleus in a molecule dictates its resonance frequency in an NMR experiment. For this compound, the substituents on the pyridine ring—a bromine atom, a methyl group, and a carboxylic acid—exert significant electronic effects that influence the chemical shifts (δ) of the ring's protons and carbons.
The bromine atom, being electronegative, withdraws electron density from the ring, generally leading to a downfield shift (higher ppm) of nearby nuclei. Conversely, the methyl group is weakly electron-donating, causing a slight upfield shift (lower ppm). The carboxylic acid group is electron-withdrawing and will deshield the adjacent protons and carbons. Understanding these fundamental principles is the first step in accurate spectral interpretation.
¹H and ¹³C NMR Spectral Analysis of this compound
While a publicly available, fully assigned experimental spectrum for this compound is not readily found in the literature, we can predict its spectral features with high confidence based on data from closely related compounds such as 5-bromonicotinic acid and various substituted pyridines. Computational NMR prediction methods also provide valuable insights into the expected chemical shifts and coupling constants.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the aliphatic region for the methyl protons.
-
H-4 and H-6 Protons: The two protons on the pyridine ring, H-4 and H-6, will appear as doublets due to coupling with each other. The H-6 proton, being ortho to the nitrogen atom, is expected to be the most downfield of the two. The H-4 proton will be influenced by the adjacent bromine atom.
-
Methyl Protons: The methyl group at the C-2 position will appear as a singlet, typically in the range of 2.5-2.8 ppm.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is often broad and its chemical shift is highly dependent on the solvent and concentration. In aprotic solvents like DMSO-d₆, it can be observed as a broad singlet far downfield, often above 10 ppm. In protic solvents or in the presence of water, this signal may broaden significantly or even disappear due to chemical exchange.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display signals for all seven carbon atoms in the molecule. The chemical shifts are influenced by the substituents and the nitrogen heteroatom.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal, typically appearing in the 165-175 ppm range.
-
Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts. The carbon bearing the bromine atom (C-5) will be significantly influenced by the heavy atom effect. The carbon attached to the nitrogen (C-2 and C-6) will be deshielded.
-
Methyl Carbon: The methyl carbon will resonate at the most upfield position, generally between 18-25 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| -COOH | >10 (broad) | ~168 | s | - |
| C2-CH₃ | ~2.6 | ~22 | s | - |
| H-4 | ~8.3 | ~142 | d | ~2.5 Hz |
| H-6 | ~8.8 | ~155 | d | ~2.5 Hz |
| C-2 | - | ~158 | - | - |
| C-3 | - | ~135 | - | - |
| C-5 | - | ~120 | - | - |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Experimental Protocols
Protocol 1: Standard ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: -2 to 16 ppm.
-
Temperature: 298 K.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: Standard ¹³C NMR Acquisition
-
Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6 mL of deuterated solvent.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher, equipped with a broadband probe.
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024-4096 or more, depending on concentration and experiment time.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Temperature: 298 K.
-
-
Data Processing: Similar to ¹H NMR, process the FID with Fourier transformation, phasing, and baseline correction.
Characterization of Derivatives: Esters and Amides
Derivatization of the carboxylic acid group to form esters or amides is a common synthetic step. These modifications induce predictable changes in the NMR spectra, providing further confirmation of the molecular structure.
Ester Derivatives (e.g., Ethyl 5-bromo-2-methylnicotinate)
The synthesis of the ethyl ester of this compound is a common derivatization.
-
¹H NMR: The broad carboxylic acid proton signal will be replaced by signals corresponding to the ethyl group: a quartet around 4.4 ppm (-OCH₂-) and a triplet around 1.4 ppm (-CH₃). The quartet arises from coupling to the methyl protons, and the triplet from coupling to the methylene protons, both with a typical coupling constant of ~7 Hz.
-
¹³C NMR: The carbonyl carbon of the ester will shift slightly upfield compared to the carboxylic acid, typically appearing around 165 ppm. New signals for the ethoxy group will be observed around 61 ppm (-OCH₂-) and 14 ppm (-CH₃).
Amide Derivatives
Formation of an amide bond introduces a nitrogen atom adjacent to the carbonyl group.
-
¹H NMR: The spectrum can be more complex due to restricted rotation around the C-N amide bond, which can lead to the observation of two distinct sets of signals for the amide substituents (rotamers). The amide N-H proton will appear as a broad signal, its chemical shift being solvent and temperature-dependent.
-
¹³C NMR: The amide carbonyl carbon is typically found in the range of 165-170 ppm.
Advanced 2D NMR Techniques for Unambiguous Assignments
For complex derivatives or when ¹D spectra are ambiguous, 2D NMR experiments are invaluable for confirming the structure.
COSY (Correlation Spectroscopy)
The COSY experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between the signals for H-4 and H-6 would definitively confirm their coupling relationship.
HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates protons with their directly attached carbons. This experiment is crucial for assigning the carbons of the pyridine ring by correlating them to their known proton resonances. For instance, the proton at H-4 will show a correlation to the C-4 carbon.
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together molecular fragments. For example, the methyl protons (at C-2) would be expected to show a correlation to the C-2 and C-3 carbons, and the H-4 proton should show correlations to C-2, C-5, and C-6.
Visualizing Connectivity: Experimental Workflow and Structural Correlations
The logical flow of NMR experiments for structural elucidation and the key correlations for this compound are depicted below.
Caption: A typical workflow for NMR-based structure elucidation.
Caption: Expected key HMBC correlations for this compound.
Conclusion
The NMR characterization of this compound and its derivatives is a systematic process that relies on the foundational principles of chemical shifts and coupling constants, supplemented by advanced 2D NMR techniques for unambiguous assignments. By following the protocols and interpretation strategies outlined in this guide, researchers can confidently elucidate the structures of these valuable synthetic intermediates, thereby accelerating the pace of innovation in drug discovery and materials science.
References
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [Link]
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Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
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Wang, A., & Biehl, E. R. (1997). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Heterocycles, 45(10), 1929-1935. [Link]
-
Bagley, M. C., Dale, J. W., Merritt, E. A., & Xiong, X. (2003). A new synthesis of 5-substituted 2-methylnicotinic acids. Journal of the Chemical Society, Perkin Transactions 1, (21), 2595-2597. [Link]
Application Notes and Protocols for the Mass Spectrometry Analysis of 5-Bromo-2-methylnicotinic Acid
Foreword for the Researcher
In the landscape of contemporary drug discovery and development, the precise and robust analysis of novel chemical entities is paramount. 5-Bromo-2-methylnicotinic acid, a halogenated pyridine carboxylic acid, represents a key structural motif in medicinal chemistry, serving as a versatile scaffold in the synthesis of a variety of pharmacologically active agents.[1] Its analysis is critical for reaction monitoring, purity assessment, and pharmacokinetic studies. This guide provides a comprehensive overview and detailed protocols for the mass spectrometry analysis of this compound, designed to be a practical resource for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to be both reliable and adaptable to your specific laboratory instrumentation and needs.
Foundational Principles: Understanding the Analyte and the Technique
This compound is a small, polar molecule with a molecular formula of C₇H₆BrNO₂ and a monoisotopic mass of 214.96 Da. The presence of the bromine atom results in a characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly equal abundance. This leads to two molecular ion peaks of similar intensity at M and M+2, a signature that is invaluable for the initial identification of the compound in a mass spectrum.[2]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the sensitive and selective quantification of small molecules like this compound in complex matrices.[3][4][5] Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules, generating intact molecular ions (or pseudo-molecular ions) with minimal in-source fragmentation.[6][7][8] Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and structural information by isolating the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.[4]
Predicted Ionization and Fragmentation Behavior
In positive ion mode ESI, this compound is expected to readily form a protonated molecule, [M+H]⁺. The pyridine nitrogen is the most likely site of protonation. In negative ion mode, it will deprotonate to form [M-H]⁻.
The fragmentation of the protonated molecule is predicted to follow several key pathways upon collision-induced dissociation (CID). The most probable fragmentations involve the loss of small, stable neutral molecules. For this compound, the primary fragmentation pathways are predicted to be:
-
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂), a common fragmentation pathway for carboxylic acids, would result in a neutral loss of 44 Da.[9][10][11]
-
Loss of HBr: The elimination of hydrogen bromide is another plausible fragmentation pathway for brominated compounds.
-
Cleavage of the pyridine ring: At higher collision energies, fragmentation of the pyridine ring may occur.
The following diagram illustrates the predicted fragmentation pathway for protonated this compound.
Caption: Predicted Fragmentation Pathway of [M+H]⁺.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for the analysis of this compound using LC-MS/MS. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix used.
Sample Preparation: Ensuring a Clean Analyte
The goal of sample preparation is to extract the analyte of interest from the sample matrix while removing interfering substances that can cause ion suppression and contaminate the LC-MS system.[12] For a small polar molecule like this compound in a biological matrix such as plasma or serum, protein precipitation is a simple and effective method.
Protocol: Protein Precipitation
-
Aliquot Sample: To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (e.g., plasma, serum, or a solution from a reaction mixture).
-
Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound). The 3:1 ratio of acetonitrile to sample is a common starting point.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and precipitation of proteins.
-
Centrifuge: Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate and Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase.
-
Filter: Filter the supernatant through a 0.22 µm syringe filter before injection into the LC-MS system to remove any remaining particulate matter.
Causality Behind Choices:
-
Acetonitrile: Acetonitrile is a common protein precipitation solvent that is compatible with reversed-phase chromatography.
-
Ice-cold Solvent: Using a cold solvent can improve precipitation efficiency.
-
Internal Standard: An internal standard is crucial for accurate quantification as it corrects for variations in sample preparation and instrument response.
Liquid Chromatography: Separating the Analyte
The chromatographic separation is critical to remove matrix components that were not eliminated during sample preparation and to separate the analyte from any isomers or other closely related compounds. A reversed-phase C18 column is a good starting point for the separation of this compound.
Protocol: LC Conditions
-
Column: A C18 column with a particle size of 1.8 µm and dimensions of 2.1 x 50 mm is recommended for fast and efficient separations.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Causality Behind Choices:
-
C18 Column: Provides good retention for moderately polar compounds.
-
Formic Acid: A volatile mobile phase additive that aids in the protonation of the analyte in positive ion mode ESI, leading to better sensitivity.[13][14] It also helps to improve peak shape.
-
Gradient Elution: Allows for the efficient elution of the analyte while providing good separation from other components in the sample.
-
Column Temperature: Maintaining a constant and elevated column temperature can improve peak shape and reproducibility.
Mass Spectrometry: Detection and Quantification
A triple quadrupole mass spectrometer is ideal for the targeted quantification of this compound using Multiple Reaction Monitoring (MRM).
Protocol: MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.
-
MRM Transitions: The following table provides the predicted MRM transitions. These should be optimized by infusing a standard solution of the analyte and performing a product ion scan to identify the most abundant and stable fragment ions. The collision energy for each transition should also be optimized to maximize the signal of the product ion.[15][16][17][18]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Predicted Neutral Loss |
| This compound | 215.97 / 217.97 | 171.98 / 173.98 | CO₂ |
| This compound | 215.97 / 217.97 | 197.96 / 199.96 | H₂O |
| This compound | 215.97 / 217.97 | 137.04 | Br |
Causality Behind Choices:
-
Positive ESI Mode: The pyridine nitrogen is readily protonated, making positive mode a sensitive choice.
-
MRM: Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, which is unique to the analyte of interest.
-
Collision Energy Optimization: Each molecule has an optimal collision energy that will produce the most abundant fragmentation. This needs to be determined empirically to achieve the best sensitivity.
Data Analysis and Interpretation
Once the data is acquired, the peak areas of the analyte and the internal standard are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.
It is essential to monitor the ion ratio of the two MRM transitions for the analyte. This ratio should be consistent across all samples and standards and serves as a confirmation of the analyte's identity.
Workflow Visualization
The following diagram provides a visual representation of the entire analytical workflow.
Caption: Overall LC-MS/MS Workflow.
Concluding Remarks for the Modern Laboratory
The methodologies outlined in this application note provide a robust framework for the analysis of this compound by LC-MS/MS. By understanding the principles behind each step of the process, from sample preparation to data analysis, researchers can develop and validate reliable analytical methods that are fit for purpose. The inherent selectivity and sensitivity of LC-MS/MS make it an indispensable tool in the modern drug development pipeline, enabling confident decision-making based on accurate and precise analytical data. As with any analytical method, continuous optimization and adherence to good laboratory practices are essential for achieving the highest quality results.
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Krenyacz, J., et al. (2022). Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. Journal of the American Society for Mass Spectrometry, 33(11), 2137-2146. Available at: [Link]
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Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 5-Bromonicotinic acid. PubChem. Available at: [Link]
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Xu, X., Lan, J., & Korfmacher, W. A. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. Analytical Chemistry, 77(19), 390A-396A. Available at: [Link]
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Restek Corporation. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Available at: [Link]
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Intertek. (n.d.). LC-MS Method Development. Available at: [Link]
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Xu, X., Lan, J., & Korfmacher, W. A. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. American Chemical Society. Available at: [Link]
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Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. Available at: [Link]
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Kuhlmann, F. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(7). Available at: [Link]
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NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Available at: [Link]
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Kuhlmann, F. E. (2011). Principles of electrospray ionization. Molecular & cellular proteomics, 10(7), M111-009407. Available at: [Link]
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Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
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Technology Networks. (2023). Important Qualities of Mobile Phase Additives for LC-MS Applications. Available at: [Link]
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Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports, 33(2), 225-248. Available at: [Link]
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Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Waters Blog. Available at: [Link]
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Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports, 33(2), 225-248. Available at: [Link]
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UCL. (n.d.). HPLC solvents and mobile phase additives. Available at: [Link]
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Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Available at: [Link]
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Dron, J., et al. (2008). Carboxylic acid functional group analysis using constant neutral loss scanning-mass spectrometry. Analytica chimica acta, 605(1), 61-69. Available at: [Link]
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Allen, F., et al. (2014). Competitive fragmentation modeling of ESI-MS/MS spectra for putative metabolite identification. Metabolites, 4(2), 434-454. Available at: [Link]
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Bristow, A. W., et al. (2016). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules. Rapid Communications in Mass Spectrometry, 30(1), 17-26. Available at: [Link]
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Dron, J., et al. (2007). Carboxylic acid functional group analysis using constant neutral loss scanning-mass spectrometry. Semantic Scholar. Available at: [Link]
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Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]
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da Silva, G., & St-Onge, L. M. (2016). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. International Journal of Mass Spectrometry, 402, 39-45. Available at: [Link]
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Application Notes and Protocols for the Synthesis of 5-Aryl Nicotinic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aryl nicotinic acid derivatives represent a privileged scaffold in medicinal chemistry and materials science, appearing in a range of biologically active compounds and functional materials.[1][2] This document provides a comprehensive guide to the synthesis of these valuable compounds, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, mechanistic insights, and a comparative overview of alternative synthetic strategies are presented to equip researchers with the necessary knowledge for the efficient synthesis of diverse 5-aryl nicotinic acid libraries.
Introduction: The Significance of 5-Aryl Nicotinic Acids
The nicotinic acid (vitamin B3) core is a fundamental building block in numerous physiological processes.[3][4] Arylation at the 5-position of the pyridine ring has been shown to be a powerful strategy for modulating the biological activity of the parent molecule, leading to the discovery of potent and selective therapeutic agents.[2][5] These derivatives have found applications as kinase inhibitors, anti-inflammatory agents, and inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP).[2][6] The C-C bond connecting the pyridine and aryl moieties is typically constructed using modern cross-coupling methodologies, which offer a broad substrate scope and high functional group tolerance.[1][5]
The Suzuki-Miyaura Coupling: A Preferred Route to 5-Aryl Nicotinic Acids
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[7][8] It is the most common and robust method for the synthesis of 5-aryl nicotinic acids, primarily due to its mild reaction conditions, tolerance to a wide array of functional groups, and the commercial availability of a vast library of boronic acids.[1][5] The general transformation involves the coupling of a 5-halonicotinic acid, typically 5-bromonicotinic acid, with an arylboronic acid in the presence of a palladium catalyst and a base.[1][5]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a Pd(0)/Pd(II) cycle.[7][9] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halonicotinic acid to form a Pd(II) intermediate.[7][9]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, a step that is facilitated by the base.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired 5-aryl nicotinic acid and regenerating the active Pd(0) catalyst.[9]
Detailed Experimental Protocol: Synthesis of 5-Phenylnicotinic Acid
This protocol details the synthesis of 5-phenylnicotinic acid from 5-bromonicotinic acid and phenylboronic acid.
Materials:
-
5-Bromonicotinic acid
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.), to the flask. Subsequently, add degassed anhydrous DMF via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of approximately 3-4 to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-phenylnicotinic acid.[2][10]
Summary of Reaction Conditions and Yields
The following table summarizes typical reaction conditions and resulting yields for the Suzuki-Miyaura coupling of 5-bromonicotinic acid with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85[1] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89[1] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82[1] |
| 4 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 91 |
| 5 | 2-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 78 |
Alternative Synthetic Strategies
While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions can also be employed for the synthesis of 5-aryl nicotinic acids, offering alternative pathways depending on the availability of starting materials and desired functional group tolerance.[5]
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[11][12] This method is particularly useful for coupling alkylzinc reagents and can be advantageous due to the high reactivity of organozinc compounds.[13] However, the moisture and air sensitivity of organozinc reagents requires stringent anhydrous and anaerobic reaction conditions.[13]
C-H Activation/Arylation
Direct arylation via C-H bond activation is an increasingly attractive strategy that avoids the pre-functionalization of the nicotinic acid ring.[14][15] This approach involves the direct coupling of a C-H bond with an aryl halide, offering a more atom-economical synthesis.[14] While powerful, this method often requires specific directing groups and the optimization of reaction conditions to achieve high regioselectivity.[16]
Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of 5-aryl nicotinic acids is outlined below.
Conclusion
The synthesis of 5-aryl nicotinic acids is a critical process in drug discovery and materials science. The Suzuki-Miyaura coupling stands out as a highly reliable and versatile method for this transformation. This guide provides the foundational knowledge and practical protocols to enable researchers to synthesize a wide range of these important compounds. The exploration of alternative methods like Negishi coupling and direct C-H arylation further expands the synthetic chemist's toolkit for accessing novel and complex molecular architectures.
References
- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
- Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry - Benchchem. (URL: )
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Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
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Synthesis of nicotinic acid derivative 5a | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Negishi coupling - Wikipedia. (URL: [Link])
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How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. (URL: [Link])
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Nicotinic acid derivatives: Application and uses, review - ResearchGate. (URL: [Link])
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- Application Notes and Protocols for High-Yield Synthesis of Nicotinic Acid Deriv
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])
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Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (URL: [Link])
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An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. (URL: [Link])
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Direct Arylation of Strong Aliphatic C–H Bonds - PMC - NIH. (URL: [Link])
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Nicotinic acid derivatives: Application and uses, review - ResearchGate. (URL: [Link])
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
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Ligand-Enabled Arylation of γ-C–H Bonds - PMC - NIH. (URL: [Link])
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Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. (URL: [Link])
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Phosphine-Free, Palladium-Catalyzed Arylation of Heterocycles through C H Bond Activation with Pivalic Acid as a Cocatalyst | Request PDF - ResearchGate. (URL: [Link])
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Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors - PubMed Central. (URL: [Link])
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Application Note: A Validated Protocol for the Synthesis of Ethyl 5-Bromo-2-methylnicotinate
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of Ethyl 5-bromo-2-methylnicotinate (CAS No. 129477-21-0), a key intermediate in pharmaceutical development.[1][2] The primary method detailed is a robust Fischer esterification of 5-Bromo-2-methylnicotinic acid, enhanced by phase-transfer catalysis to optimize reaction efficiency. This guide is structured to provide researchers and drug development professionals with not only a step-by-step procedure but also the underlying mechanistic rationale, ensuring both reproducibility and a deeper understanding of the synthetic pathway. All procedural steps, safety considerations, and analytical benchmarks are grounded in authoritative sources to ensure scientific integrity.
Introduction and Synthetic Strategy
Ethyl 5-bromo-2-methylnicotinate, with the molecular formula C₉H₁₀BrNO₂, is a carboxylate derivative widely utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1][3] Its structural features make it a valuable precursor for introducing the substituted pyridine moiety into more complex molecules.
The most direct and industrially scalable approach to this compound is the acid-catalyzed esterification of this compound with ethanol. The core of this application note focuses on a specific protocol that employs a combination of concentrated sulfuric acid and a phase-transfer catalyst, benzyltriethylammonium chloride (BTEAC), to drive the reaction towards a high yield.[4] This method is advantageous as it can shorten reaction times and increase overall efficiency.[4]
While the primary focus is on the final esterification step, it is crucial to understand the synthesis of the carboxylic acid precursor. This is typically achieved via two main routes:
-
Direct Bromination: The bromination of nicotinic acid derivatives using reagents like bromine in the presence of thionyl chloride and a Lewis acid catalyst.[5][6]
-
Sandmeyer Reaction: A versatile method to introduce a bromo group onto an aromatic ring by converting a primary aromatic amine to a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst.[7][8][9] This radical-nucleophilic aromatic substitution is a cornerstone of aromatic chemistry for creating substitution patterns not achievable through direct electrophilic substitution.[7][9]
This document will concentrate on the validated esterification protocol, providing a self-contained guide for its successful execution.
Reaction Mechanism: Acid-Catalyzed Fischer Esterification
The synthesis proceeds via the Fischer esterification mechanism. This is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The key steps, illustrated below, are:
-
Protonation of the Carbonyl: The carboxylic acid is protonated by the strong acid catalyst (H₂SO₄), activating the carbonyl carbon and making it more electrophilic.
-
Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
The reaction is an equilibrium process. To achieve a high yield, the equilibrium must be shifted to the product side. The described protocol accomplishes this by using a large excess of ethanol (which serves as both reactant and solvent) and actively removing the water byproduct by distillation.[4]
Caption: Mechanism of Fischer Esterification.
Materials and Equipment
Reagents & Materials
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Quantity | Notes |
| This compound | 30693-13-9 | C₇H₆BrNO₂ | 216.03 | 4.9 g (0.0227 mol) | Starting material. |
| Anhydrous Ethanol | 64-17-5 | C₂H₅OH | 46.07 | 40 mL | Reactant and solvent.[4] |
| Concentrated Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 | 5.5 g | Catalyst. |
| Benzyltriethylammonium chloride (BTEAC) | 56-37-1 | C₁₃H₂₂ClN | 227.77 | 0.3 g | Phase-transfer catalyst.[4] |
| Saturated Sodium Carbonate Solution | 497-19-8 (Anhydrous) | Na₂CO₃ | 105.99 | As needed | For neutralization. |
| Chloroform | 67-66-3 | CHCl₃ | 119.38 | ~20 mL | Extraction solvent. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | As needed | Drying agent. |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Distillation head with condenser and receiving flask
-
Separatory funnel (100 mL)
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
Detailed Experimental Protocol
This protocol is adapted from a validated synthesis procedure.[4] The causality for each critical step is explained to ensure a thorough understanding of the process.
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a 250 mL three-neck flask equipped with a magnetic stirrer, a heating mantle, and a distillation apparatus (distillation head, condenser, and receiving flask). Ensure all glassware is dry.
-
Charging Reagents: In the flask, sequentially add this compound (4.9 g), anhydrous ethanol (40 mL), concentrated sulfuric acid (5.5 g), and the BTEAC phase-transfer catalyst (0.3 g).[4]
-
Rationale: Sulfuric acid is the primary catalyst. BTEAC is added to potentially enhance the reaction rate. The large excess of ethanol acts as both a reactant and the solvent, helping to shift the reaction equilibrium forward.[4]
-
-
Reaction and Distillation: Begin stirring the mixture and gradually heat it. The goal is to maintain a steady distillation of ethanol at a rate of 1-2 drops per second. Continue heating until the temperature of the liquid in the flask reaches 105°C.[4]
-
Rationale: The co-distillation of ethanol and the water formed during the reaction is the critical step for driving the synthesis to completion by Le Châtelier's principle. Reaching the target temperature indicates that a significant portion of the lower-boiling components has been removed.
-
-
Cooling: Once the target temperature is reached, stop the heating and allow the reaction mixture to cool naturally to approximately 50°C.
-
Work-up and Neutralization: Carefully pour the cooled reaction mixture into a beaker. Slowly add saturated sodium carbonate solution with stirring until the pH of the mixture is approximately 7. Be cautious as CO₂ gas will be evolved.
-
Rationale: This step neutralizes the excess sulfuric acid catalyst and any unreacted carboxylic acid, making the product suitable for extraction.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract it with chloroform (20 mL).[4] Collect the lower organic layer. If necessary, perform a second extraction of the aqueous layer to maximize recovery.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent. Transfer the dried solution to a flask suitable for distillation and remove the chloroform solvent under atmospheric pressure.
-
Purification: Purify the crude residue by vacuum distillation. Collect the fraction boiling at 92-95°C under a reduced pressure of 1.06 kPa .[4]
-
Rationale: Vacuum distillation allows the high-boiling point ester to be purified at a lower temperature, preventing thermal decomposition.
-
-
Final Product: The purified product should be a white solid upon cooling to room temperature.[4] Weigh the product to calculate the final yield. An average yield of 82.6% has been reported for this procedure.[4]
Safety Precautions
-
General: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Concentrated Sulfuric Acid: Is extremely corrosive and a strong oxidizing agent. Handle with extreme care, avoiding contact with skin and eyes. Always add acid to other liquids slowly; never the other way around.
-
Chloroform: Is a suspected carcinogen and is harmful if inhaled or swallowed. Avoid breathing vapors and ensure it is handled exclusively within a fume hood.
-
Vacuum Distillation: There is a risk of implosion. Ensure the glassware has no cracks or star fractures before applying a vacuum. Use a safety screen.
References
-
J&K Scientific. (n.d.). This compound ethyl ester, 98%. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
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J&K Scientific LLC. (2025, February 8). Sandmeyer Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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ChemBK. (2024, April 9). 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER. Retrieved from [Link]
- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
-
Semantic Scholar. (n.d.). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Retrieved from [Link]
- Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
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Application Note: Leveraging 5-Bromo-2-methylnicotinic Acid in Fragment-Based Drug Discovery Workflows
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] This approach focuses on screening libraries of low molecular weight fragments (typically < 300 Da) to identify weak but efficient binders to a biological target.[2] These initial hits then serve as starting points for structure-guided optimization into potent, drug-like molecules. This application note provides a detailed guide on the use of 5-Bromo-2-methylnicotinic acid as an exemplary fragment within an FBDD campaign. We will explore the strategic rationale for its inclusion in fragment libraries, provide detailed protocols for screening and validation, and outline a clear path for hit-to-lead optimization, underscoring the critical role of its chemical features in driving drug discovery projects.
Introduction to Fragment-Based Drug Discovery (FBDD)
FBDD has become an established and successful strategy for generating novel leads, particularly for challenging protein targets where HTS campaigns have failed.[2][3] The core principle of FBDD is that smaller, less complex molecules have a higher probability of finding complementary binding interactions on a protein surface, thereby sampling chemical space more efficiently than larger, more complex molecules.[4][5] While these initial interactions are weak (typically in the micromolar to millimolar range), the quality of the binding, often measured by Ligand Efficiency (LE), is superior.[6]
The FBDD process is iterative and heavily reliant on structural biology and sensitive biophysical techniques to detect these weak interactions.[1][7] A typical workflow involves screening a curated fragment library, validating the identified "hits" with orthogonal methods, determining the binding mode through techniques like X-ray crystallography, and then systematically growing or combining these fragments to enhance potency and develop drug-like properties.[2][8]
The Strategic Value of this compound as a Fragment
This compound is an excellent candidate for inclusion in a fragment library. Its structure embodies several key features that are advantageous for FBDD.
-
Scaffold and Functionality: The nicotinic acid (pyridine carboxylic acid) core is a common motif in bioactive molecules, offering both hydrogen bond donors and acceptors. The methyl group provides a simple hydrophobic contact point.
-
The Role of Bromine: The bromine atom is a particularly strategic feature. Halogens, especially bromine and iodine, are known to form specific, directional non-covalent interactions called halogen bonds with electron-rich atoms (like oxygen or sulfur) in a protein's binding pocket.[9][10] This interaction can provide a significant contribution to binding affinity and selectivity.[11]
-
A Vector for Growth: Crucially, the bromine atom serves as a "poised" synthetic handle.[12] It provides a well-defined vector for chemical elaboration during the hit-to-lead optimization phase. Through established organometallic cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the bromine atom can be replaced with a wide variety of chemical groups, allowing for a systematic exploration of the surrounding chemical space to achieve higher potency.[13]
Physicochemical Properties
A summary of the key physicochemical properties for the parent compound, 5-Bromonicotinic acid, is provided below, which are representative of the fragment class.
| Property | Value | Significance in FBDD |
| Molecular Formula | C₆H₄BrNO₂ | Simple formula, low complexity. |
| Molecular Weight | 202.01 g/mol | Falls well within the typical fragment range (<300 Da).[2] |
| XLogP3 | 1.1 | Indicates a balance of hydrophilicity and lipophilicity suitable for binding and solubility. |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |
| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen and both carboxylic acid oxygens. |
Data sourced from PubChem CID 88707 for 5-Bromonicotinic acid.[14]
The FBDD Experimental Workflow: An Integrated Approach
A successful FBDD campaign relies on a cascade of biophysical techniques to identify and validate true hits while eliminating false positives.[15] The weak affinity of fragment binding necessitates highly sensitive detection methods.[16]
Caption: The integrated workflow for a Fragment-Based Drug Discovery campaign.
Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay (TSA), is a rapid and cost-effective method for primary screening.[12] It measures the thermal stability of a target protein. The binding of a fragment stabilizes the protein, resulting in an increase in its melting temperature (Tₘ).
Objective: To identify fragments from a library that cause a significant thermal shift (ΔTₘ) upon binding to the target protein.
Methodology:
-
Preparation:
-
Prepare a stock solution of the target protein (e.g., 2 µM) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange at 5000x) in DMSO.
-
Prepare 10 mM stock solutions of each fragment, including this compound, in DMSO.
-
-
Assay Plate Setup (384-well format):
-
To each well, add 10 µL of the protein solution.
-
Add 1 µL of the SYPRO Orange dye, diluted 1:100 in buffer.
-
Add 100 nL of the fragment stock solution to the appropriate wells for a final fragment concentration of 100 µM. Include DMSO-only wells as a negative control.
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence signal at each temperature increment.
-
-
Analysis:
-
Plot fluorescence versus temperature. The Tₘ is the temperature at the midpoint of the unfolding transition.
-
Calculate the ΔTₘ for each fragment by subtracting the Tₘ of the DMSO control from the Tₘ of the fragment-containing well.
-
A ΔTₘ of ≥ 2 °C is typically considered a significant hit.
-
Protocol 2: Hit Confirmation and Affinity Determination by Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time data on binding events. It serves as an excellent orthogonal method to confirm hits from primary screens and to determine their binding affinity (K D).[6][12]
Objective: To confirm the direct binding of primary hits to the immobilized target protein and to quantify their dissociation constant (K D).
Methodology:
-
Immobilization:
-
Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) according to the manufacturer's protocol. Aim for a response unit (RU) level that will provide a sufficient signal for fragment binding (e.g., 5000-10000 RU).
-
A reference flow cell should be prepared (e.g., activated and deactivated) to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a dilution series of the hit fragment (e.g., this compound) in running buffer (e.g., HEPES-buffered saline with 0.05% Tween-20 and 1% DMSO). Concentrations should span the expected K D (e.g., 1 µM to 1 mM).
-
Inject each concentration of the fragment over both the target and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Include several buffer-only injections for double referencing.
-
-
Data Analysis:
-
Subtract the reference cell signal and the buffer injection signal from the active cell signal to obtain the specific binding sensorgram.
-
Plot the equilibrium response against the fragment concentration.
-
Fit the data to a steady-state affinity model to determine the K D. A confirmed hit will show a concentration-dependent binding response.
-
From Hit to Lead: Structure-Guided Optimization
Once a fragment hit like this compound is confirmed and its binding mode is elucidated by X-ray crystallography, the hit-to-lead optimization phase begins. The goal is to increase the fragment's potency from the mM-µM range to the nM range while maintaining or improving its drug-like properties.[17]
The three primary strategies for fragment evolution are:
-
Fragment Growing: Adding functional groups to the fragment to engage with adjacent pockets on the protein.[8][18]
-
Fragment Merging: Combining the structural features of two different fragments that bind in overlapping regions.[17]
-
Fragment Linking: Connecting two fragments that bind to distinct, nearby sites with a chemical linker.[8][19]
Caption: Key strategies for hit-to-lead optimization in FBDD.
Application: Growing the this compound Fragment
The "fragment growing" strategy is particularly well-suited for this compound due to the bromine atom's utility as a synthetic handle.[8][19] A co-crystal structure of the fragment bound to the target protein is paramount. This structure reveals the orientation of the fragment in the binding site and, critically, shows which vectors on the fragment are pointing towards nearby pockets that can be exploited for additional interactions.
Hypothetical Workflow:
-
Structural Insight: An X-ray crystal structure reveals that the bromine atom of this compound is oriented towards a shallow, hydrophobic pocket adjacent to the primary binding site. The carboxylic acid is forming a key salt bridge with a lysine residue, anchoring the fragment.
-
Causality-Driven Chemistry: The goal is to add a small hydrophobic group at the 5-position to occupy this pocket. A Suzuki cross-coupling reaction is chosen as a robust and versatile method to replace the bromine with a new carbon-based substituent.
-
Synthesis: this compound is reacted with a phenylboronic acid derivative under palladium catalysis.
-
Testing and Iteration: The newly synthesized, "grown" compound is tested in the SPR assay. A significant improvement in affinity is observed (e.g., K D drops from 200 µM to 5 µM). This validates the structure-based hypothesis.
-
Further Optimization: Subsequent rounds of chemistry can explore different aryl or alkyl groups to optimize the hydrophobic interaction, guided by further crystallography and potency testing.
Conclusion
This compound represents an archetypal fragment for FBDD campaigns. Its simple scaffold, desirable physicochemical properties, and, most importantly, the strategically placed bromine atom make it a highly valuable starting point for drug discovery. The bromine not only facilitates potential halogen bonding interactions but also provides a crucial vector for synthetic elaboration in the hit-to-lead phase. By employing a rigorous and integrated cascade of biophysical screening and validation techniques, researchers can confidently identify and optimize fragments like this, paving a rational, structure-guided path toward the development of novel and potent therapeutics.
References
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- Biophysical screening in fragment-based drug design: a brief overview. (2019). Bioscience Horizons.
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- Fragment-based drug discovery: A graphical review. (2025). Current Research in Pharmacology and Drug Discovery.
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2013).
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- Fragment Based Drug Design: A Review. (2024). International Journal of Pharmaceutical Sciences.
- Biophysics for Successful Drug Discovery Programs. (n.d.). Eurofins Discovery.
- Application of Fragment-Based Drug Discovery to Versatile Targets. (n.d.). Frontiers in Molecular Biosciences.
- Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). Journal of Medicinal Chemistry.
- Biophysical screening in fragment-based drug design: a brief overview. (2019). UCL Press.
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- Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science.
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- Introducing bromine in the molecular structure as a good strategy to the drug design. (2025).
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- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020).
- Fragment-to-Lead. (n.d.).
- the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. (n.d.).
- 5-Bromonicotinic acid. (n.d.). PubChem.
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Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety in 5-Bromonicotinic Acid for Drug Discovery
Abstract
5-Bromonicotinic acid has emerged as a cornerstone scaffold in modern medicinal chemistry.[1][2] Its strategic importance lies in the orthogonal reactivity of its two key functional groups: the bromine atom, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions, and the carboxylic acid, which can be readily derivatized to explore structure-activity relationships (SAR).[1][2] This technical guide provides an in-depth exploration of the derivatization of the carboxylic acid moiety of 5-bromonicotinic acid. We present detailed protocols for the synthesis of key derivatives, including acyl chlorides, amides, and esters, with a focus on the underlying chemical principles and practical considerations for researchers in drug discovery and development.
Introduction: The Versatility of 5-Bromonicotinic Acid
5-Bromonicotinic acid is a halogenated derivative of nicotinic acid (Vitamin B3) and serves as a pivotal building block in the synthesis of a diverse array of biologically active compounds.[2][3] Its utility has been demonstrated in the creation of therapeutics such as the vasodilator Nicergoline, as well as inhibitors for a range of enzymatic targets including kinases and poly(ADP-ribose) polymerase (PARP).[1] The pyridine ring introduces a key structural motif present in many pharmaceuticals, while the bromine and carboxylic acid functionalities offer distinct and controllable reaction sites.[1][4] This allows for the systematic and modular construction of compound libraries to probe biological targets.[1]
The derivatization of the carboxylic acid is a fundamental strategy to modulate the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical for pharmacokinetic and pharmacodynamic profiles. This guide will focus on three primary classes of carboxylic acid derivatization:
-
Acyl Chloride Formation: Creating a highly reactive intermediate for subsequent transformations.
-
Amidation: Forming robust amide bonds, a ubiquitous linkage in pharmaceuticals.
-
Esterification: Introducing ester functionalities to modulate polarity and metabolic stability.
Acyl Chloride Formation: Activating the Carboxylic Acid
The conversion of the carboxylic acid to the more reactive 5-bromonicotinoyl chloride is a common and often necessary first step for efficient amide and ester synthesis.[5][6] Acyl chlorides are highly electrophilic and react readily with a wide range of nucleophiles.[6]
Mechanistic Rationale
The most prevalent method for this transformation is the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[5][6][7] With thionyl chloride, the reaction proceeds through a chlorosulfite intermediate, which then collapses to form the acyl chloride, sulfur dioxide, and hydrogen chloride gas.[8] The gaseous nature of the byproducts simplifies purification, as they can be easily removed.[8] A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction by forming a Vilsmeier-type intermediate.[6][8]
Experimental Protocol: Synthesis of 5-Bromonicotinoyl Chloride
Materials:
-
5-Bromonicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
N,N-dimethylformamide (DMF) (catalytic)
-
Round-bottom flask with reflux condenser and gas trap
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromonicotinic acid (1.0 equivalent) in an anhydrous solvent.[5]
-
Reagent Addition: Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) to the suspension at room temperature.[5] If using oxalyl chloride, it is typically added dropwise at room temperature, followed by a single drop of DMF as a catalyst.[4]
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.[5] The reaction progress can be monitored by the dissolution of the solid starting material.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[6] This step should be performed in a well-ventilated fume hood.
-
Product: The resulting crude 5-bromonicotinoyl chloride is often a solid and can typically be used in the subsequent step without further purification.[5]
Table 1: Key Parameters for Acyl Chloride Synthesis
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |
| Catalyst | Optional (DMF) | N,N-dimethylformamide (DMF) |
| Solvent | Toluene, Dichloromethane | Dichloromethane |
| Temperature | Reflux | Room Temperature to Reflux |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |
| Notes | Excess reagent easily removed. | Generally milder conditions. |
Amidation: Forging the Amide Bond
Amide bond formation is one of the most frequently performed reactions in pharmaceutical synthesis.[9] The resulting amides are generally stable and can participate in crucial hydrogen bonding interactions with biological targets.
Mechanistic Approaches
There are two primary strategies for the amidation of 5-bromonicotinic acid:
-
Two-Step Approach (via Acyl Chloride): This is the most common method, involving the reaction of the pre-formed 5-bromonicotinoyl chloride with a primary or secondary amine.[4] The high reactivity of the acyl chloride drives the reaction to completion, often at low temperatures. A base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct.[5]
-
Direct Catalytic Amidation: This approach forms the amide bond directly from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride.[9] While more atom-economical, this often requires harsher conditions or specialized catalysts, such as those based on boron or niobium.[10][11][12] Boronic acid catalysts are thought to activate the carboxylic acid by forming an acyloxyboron intermediate.[13]
Experimental Protocol: Amidation via Acyl Chloride
Materials:
-
Crude 5-bromonicotinoyl chloride
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine) (1.1-1.5 equivalents)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Amine Solution: Dissolve the desired amine and the tertiary amine base in an anhydrous solvent in a dry flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude 5-bromonicotinoyl chloride in a minimal amount of anhydrous solvent.[4] Add this solution dropwise to the cooled amine solution with vigorous stirring.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.
Diagram 1: General Workflow for Amide Synthesis from 5-Bromonicotinic Acid
Caption: Workflow for the synthesis of 5-Bromo-N-substituted-nicotinamides.
Esterification: Modulating Polarity and Bioavailability
Esterification of 5-bromonicotinic acid is another valuable derivatization strategy, often employed to create prodrugs or to modify the solubility and cell permeability of a lead compound.
Mechanistic Pathways
Similar to amidation, esterification can be achieved through several routes:
-
Reaction with Acyl Chloride: The highly reactive 5-bromonicotinoyl chloride readily reacts with alcohols, often in the presence of a non-nucleophilic base, to form the corresponding ester.[5] This is a highly efficient method.
-
Fischer Esterification: This classic method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). The reaction is reversible, and water must be removed to drive the equilibrium towards the product. This method is less common for complex pharmaceutical intermediates due to the harsh conditions.
-
Alkyl Halide Esterification: The carboxylate salt of 5-bromonicotinic acid (formed by deprotonation with a base like potassium carbonate) can react with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an SN2 reaction to form the ester.
Experimental Protocol: Esterification via Acyl Chloride
Materials:
-
Crude 5-bromonicotinoyl chloride
-
Alcohol (1.0-1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Tertiary amine base (e.g., Triethylamine, Pyridine) (1.1-1.5 equivalents)
-
Standard laboratory glassware
Procedure:
-
Alcohol Solution: In a dry flask under an inert atmosphere, dissolve the alcohol and tertiary amine base in an anhydrous solvent. Cool the solution to 0 °C.
-
Acyl Chloride Addition: Dissolve the crude 5-bromonicotinoyl chloride in a minimal amount of anhydrous solvent and add it dropwise to the alcohol solution.
-
Reaction: Stir the reaction mixture, allowing it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude ester can then be purified by column chromatography on silica gel.
Diagram 2: Esterification via Acyl Chloride Intermediate
Caption: Two-step process for the esterification of 5-Bromonicotinic acid.
Conclusion
The derivatization of the carboxylic acid group of 5-bromonicotinic acid is a fundamental and powerful tool in the arsenal of the medicinal chemist. The conversion to reactive acyl chlorides, followed by the formation of diverse amides and esters, allows for a systematic and efficient exploration of the chemical space around this privileged scaffold. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to strategically modify 5-bromonicotinic acid in their pursuit of novel therapeutic agents. The choice of derivatization strategy will ultimately depend on the specific goals of the synthesis, the nature of the desired analogue, and the required scale of the reaction.
References
- BenchChem. (2025). Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry.
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes: Synthesis of 5-Bromonicotinoyl Chloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 5-Bromonicotinic Acid in Modern Pharmaceutical Synthesis.
- BenchChem. (2025).
- Vulcanchem. (n.d.). 5-Bromonicotinoyl chloride - 39620-02-5.
- BenchChem. (n.d.). 5-Bromonicotinic acid | 20826-04-4.
- ChemicalBook. (2025). 5-Bromonicotinic acid | 20826-04-4.
- LookChem. (n.d.). 5-Bromonicotinic acid 20826-04-4 wiki.
- BenchChem. (2025). A Comparative Analysis of Reactivity: 5-Bromonicotinic Acid versus 5-Iodonicotinic Acid.
- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
- BenchChem. (2025). A Comparative Guide to Validating Synthetic Routes for High-Purity 5-Bromonicotinic Acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Pharmacompass. (n.d.).
- ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
- ResearchGate. (n.d.). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids.
- Sigma-Aldrich. (n.d.). 5-Bromopyridine-3-carboxylic acid 98 20826-04-4.
- SpringerLink. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
- Catalytic Amidation. (n.d.).
- ResearchGate. (2025).
- ScienceDirect. (n.d.).
- BenchChem. (2025). A Comparative Guide to Derivatization Reagents for Carboxylic Acid Analysis: A Focus on Robustness.
- PubMed. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review.
- Royal Society of Chemistry. (n.d.). Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening.
- National Institutes of Health. (n.d.).
- YouTube. (2021). Acids to Acyl Chlorides, Part 1.
- ResearchGate. (n.d.). Direct Boronic Acid Promoted Amidation of Carboxylic Acids with Poorly Nucleophilic Amines.
- ResearchGate. (2025). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry | Request PDF.
- Organic Chemistry Portal. (n.d.). Acyl chloride synthesis.
- PubChem. (n.d.). 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707.
- Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Bromonicotinoyl chloride (39620-02-5) for sale [vulcanchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Catalytic Amidation [catalyticamidation.info]
- 10. researchgate.net [researchgate.net]
- 11. Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-methylnicotinic Acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-methylnicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The presence of both a pyridine ring and a carboxylic acid functionality presents unique challenges that require careful consideration of reaction parameters for a successful outcome. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to empower you to overcome common hurdles and achieve optimal results in your synthetic endeavors.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured to provide direct solutions to specific problems you may encounter during the Suzuki coupling of this compound.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Low or no conversion is a frequent issue and can often be traced back to catalyst deactivation or suboptimal reaction conditions.
Immediate Troubleshooting Steps:
-
Verify Inert Atmosphere: The palladium catalyst is sensitive to oxygen.[1] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed prior to use.[1]
-
Catalyst Choice and Loading: For substrates like this compound, the choice of palladium catalyst is critical.[2] While Pd(PPh₃)₄ is a common choice, consider catalysts with more electron-rich and bulky ligands, such as those incorporating SPhos or dppf, which can facilitate the challenging oxidative addition step with electron-deficient pyridine rings.[2] Increasing the catalyst loading to 3-5 mol% can also be beneficial in difficult couplings.[2]
-
Base Selection: The base plays a crucial role in the catalytic cycle, activating the boronic acid for transmetalation.[3][4] For nicotinic acid derivatives, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[1][5] The carboxylic acid moiety can react with the base, so ensure you are using at least 2-3 equivalents of base.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.[6] If you are running the reaction at a high temperature (e.g., >100 °C) and seeing low conversion, try lowering the temperature to a range of 80-90 °C and extending the reaction time.
Q2: I'm observing significant amounts of protodeboronation of my boronic acid. How can I minimize this side reaction?
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common and often frustrating side reaction.[6][7]
Strategies to Mitigate Protodeboronation:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and can be used to slowly release the boronic acid into the reaction mixture, minimizing its decomposition.[8][9]
-
Anhydrous Conditions: While some Suzuki reactions tolerate water, it can be a proton source for protodeboronation.[6] Ensure your solvents are anhydrous, especially if you are observing significant amounts of this side product.
-
Choice of Base: The type and amount of base can influence the rate of protodeboronation.[6] In some cases, using a milder base or carefully controlling the stoichiometry can help.
-
Reaction Time and Temperature: As protodeboronation is also a time and temperature-dependent process, optimizing these parameters to achieve full conversion of the starting material in the shortest possible time can be beneficial.[6]
Q3: The purification of my final product is difficult due to the presence of palladium black and other impurities. What can I do?
The formation of palladium black indicates catalyst decomposition and can complicate purification.[10]
Improving Product Isolation:
-
Filtration: After the reaction is complete, and before the aqueous workup, it is often beneficial to filter the cooled reaction mixture through a pad of Celite® to remove precipitated palladium black.
-
Work-up Procedure: For nicotinic acid products, a pH adjustment during the work-up is crucial for efficient extraction.[1] After diluting the reaction mixture with water, acidify with an acid like 1M HCl to protonate the carboxylic acid, making it more soluble in organic solvents like ethyl acetate.[1]
-
Ligand Selection: The choice of phosphine ligand can impact catalyst stability.[3] In some cases, using N-heterocyclic carbene (NHC) ligands can lead to more stable catalytic systems, reducing the formation of palladium black.[4]
II. Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the optimization of the Suzuki coupling with this compound.
Q4: What is the best palladium catalyst for the Suzuki coupling of this compound?
There is no single "best" catalyst, as the optimal choice can depend on the specific boronic acid being used. However, for a challenging substrate like this compound, catalysts that are effective for coupling with electron-deficient aryl bromides are a good starting point.
| Catalyst System | Ligand Type | Key Advantages | Considerations |
| Pd(PPh₃)₄ | Monodentate Phosphine | Readily available and widely used.[1][11] | Can be less effective for challenging substrates. |
| Pd(dppf)Cl₂ | Bidentate Phosphine | Often provides good yields and is relatively air-stable.[2] | May require higher temperatures. |
| Pd₂(dba)₃ with SPhos | Buchwald Ligand | Highly active for coupling electron-deficient halides.[12] | Air-sensitive ligand, requires careful handling. |
| Pd-NHC Complexes | N-Heterocyclic Carbene | Often more stable and can lead to cleaner reactions.[5] | May not be as commercially available as phosphine-based catalysts. |
Q5: How does the carboxylic acid group on this compound affect the Suzuki coupling?
The carboxylic acid group can influence the reaction in several ways:
-
Basicity: The acidic proton will react with the base, necessitating the use of a sufficient excess of base to ensure the catalytic cycle can proceed.
-
Solubility: The presence of the carboxylate anion can affect the solubility of the starting material and product in the reaction solvent.
-
Coordination to Palladium: The carboxylate group could potentially coordinate to the palladium center, which may impact the catalytic activity.[13] In some cases, protecting the carboxylic acid as an ester may be beneficial, though this adds extra synthetic steps.
Q6: Which solvent system is recommended for this reaction?
The choice of solvent is crucial for ensuring that all components of the reaction remain in solution and for facilitating the catalytic cycle.
| Solvent System | Advantages | Disadvantages |
| Dioxane/Water | A common and often effective solvent system for Suzuki couplings.[1] | Dioxane is a peroxide-former and has a high freezing point. |
| Toluene/Water | Another widely used biphasic system. | Can sometimes lead to slower reaction rates. |
| DMF or DMA | Polar aprotic solvents that can be effective for dissolving all reaction components.[14] | Can be difficult to remove during work-up and may lead to side reactions at high temperatures.[11] |
| Ethanol/Water | A "greener" solvent option.[15] | May not be suitable for all substrates and catalysts. |
III. Visualizing the Process
To aid in understanding the key processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general workflow for troubleshooting.
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making guide for addressing suboptimal reaction outcomes.
IV. Experimental Protocol Example
This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization for specific substrates is likely necessary.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[16]
-
Base (e.g., K₃PO₄, 3.0 equiv)[1]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)[1]
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[1]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.[1]
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.[16]
-
Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the mixture to room temperature. Dilute with water and adjust the pH to ~3-4 with 1M HCl.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
V. References
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at:
-
Suzuki reaction - Wikipedia. Wikipedia. Available at: [Link]
-
Protodeboronation - Wikipedia. Wikipedia. Available at: [Link]
-
The effect of different solvents on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Chemistry Portal. Available at: [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available at: [Link]
-
Optimization of the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Optimization of reaction conditions for Suzuki coupling 1. ResearchGate. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). ResearchGate. Available at: [Link]
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. Available at: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros. Reddit. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 5-Bromo-2-methylnicotinic Acid
Welcome to the technical support center for the purification of 5-Bromo-2-methylnicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the recrystallization of this important intermediate. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My product is "oiling out" during cooling instead of forming crystals. What is happening and how can I fix it?
Answer: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1] This is problematic because the oil is often a better solvent for impurities than the crystalline form, leading to poor purification.[2][3]
Causality:
-
High Impurity Load: A significant presence of impurities can depress the melting point of your compound, causing it to liquefy at the temperature of crystallization.[3]
-
Low Melting Point: The melting point of your compound may be lower than the boiling point of the solvent system you are using.[3]
-
Rapid Cooling & High Supersaturation: Cooling the solution too quickly can cause the solute to come out of solution faster than it can organize into a stable crystal lattice, resulting in a disordered, liquid-like state.[4]
Solutions:
-
Re-heat and Add More Solvent: The most immediate fix is to heat the solution to redissolve the oil, then add a small additional volume (10-20%) of the hot "good" solvent.[3] This reduces the saturation level, allowing the solution to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.
-
Slow Down the Cooling Rate: After redissolving the oil, ensure the solution cools as slowly as possible. Insulate the flask by placing it in a large beaker packed with glass wool or by leaving it on a hot plate with the heat turned off. Slow cooling is critical for allowing molecules the time to properly align into a crystal lattice.[4]
-
Change the Solvent System: If the issue persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or switch to a mixed-solvent system where you have more control over the solubility.[5]
-
Pre-Purification: If the crude material is heavily contaminated, consider a preliminary purification step like a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.
Question 2: I've allowed my solution to cool, but no crystals have formed. What should I do?
Answer: The failure of crystals to form from a cooled solution typically indicates that the solution is not supersaturated. This usually means too much solvent was used initially.[3] However, sometimes even a supersaturated solution requires a nucleation event to initiate crystallization.
Solutions:
-
Induce Nucleation by Scratching: Use a glass rod to gently but audibly scratch the inside surface of the flask below the level of the solution.[6][7] The microscopic imperfections created on the glass can serve as nucleation sites for crystal growth.[7]
-
Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the solution.[6][8] This seed crystal provides a perfect template for other molecules to deposit onto, initiating crystallization.
-
Reduce Solvent Volume: If nucleation techniques fail, the most likely cause is an unsaturated solution.[3] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume), then allow it to cool again.
-
Use an Anti-Solvent (for mixed-solvent systems): If you are using a solvent in which your compound is highly soluble, you can slowly add a miscible "anti-solvent" (one in which the compound is insoluble) until the solution becomes faintly cloudy (turbid), indicating the onset of precipitation.[9] Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the saturated solution to cool slowly.
Question 3: My recrystallization yield is very low. How can I improve it?
Answer: A low yield is a frequent and frustrating issue. While some loss of product to the mother liquor is inevitable, yields below 70-80% often indicate a correctable issue in the procedure.
Causality & Solutions:
-
Excess Solvent: This is the most common cause of low recovery.[3] The product remains dissolved in the mother liquor even after cooling. Solution: Use the minimum amount of boiling solvent necessary to fully dissolve the crude solid. To check if significant product remains in your filtrate, you can evaporate a small sample; a large residue indicates substantial loss.[3]
-
Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step, you will lose a significant portion of your material. Solution: Use a stemless funnel, pre-heat the funnel and filter paper with hot solvent, and keep the solution at or near its boiling point during filtration. Adding a slight excess of solvent (5-10%) before hot filtration can also help, which can then be boiled off before cooling.
-
Incomplete Cooling: Ensure the flask is thoroughly chilled in an ice-water bath for at least 15-20 minutes after it has cooled to room temperature to maximize the precipitation of the product.
-
Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will redissolve some of your product. Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A: The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For substituted nicotinic acids, which are polar, aromatic carboxylic acids, polar protic solvents are excellent starting points.
Based on literature for structurally similar compounds and general principles, the following solvents should be screened:
-
Primary Candidates: Isopropanol, Ethanol, Water. Patents for related bromonicotinic acids often specify recrystallization from isopropanol or ethanol.[10]
-
Mixed-Solvent System: An Ethanol/Water or Isopropanol/Water system is highly effective. The acid is dissolved in the minimum amount of hot alcohol (the "good" solvent), and hot water (the "anti-solvent") is added dropwise until the solution becomes turbid.[9][11] This method provides fine control over the saturation point.
Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
|---|---|---|---|
| Isopropanol | 82.6 | Polar Protic | Often an excellent choice for substituted aromatic acids. Good solubility differential. |
| Ethanol (95%) | 78 | Polar Protic | Similar to isopropanol, widely available. The 5% water content can improve the solubility profile. |
| Water | 100 | Polar Protic | May have low solubility even when hot. Best used as an anti-solvent with an alcohol.[12] |
| Methanol | 64.7 | Polar Protic | High dissolving power; may result in lower recovery unless used in a mixed system. |
| Ethyl Acetate | 77.1 | Polar Aprotic | A less polar option. Could be useful if polar impurities are present. Often used with hexane as an anti-solvent. |
Q2: How do I know if my product is pure after recrystallization?
A: Purity should be assessed using multiple analytical techniques:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Compare the observed melting point to the literature value. Impurities will typically cause the melting point to be depressed and broaden.
-
Thin Layer Chromatography (TLC): Spot the crude material and the recrystallized product on the same TLC plate. A pure product should appear as a single, well-defined spot, while the crude lane may show multiple spots.
-
Spectroscopic Analysis (NMR, IR): Proton NMR (¹H NMR) is the most definitive method. The spectrum of the recrystallized product should show sharp peaks corresponding to this compound and a significant reduction or complete absence of peaks attributable to impurities that were visible in the crude material's spectrum.
Q3: What are the likely impurities in my crude this compound?
A: The impurity profile depends heavily on the synthetic route. Common impurities can include:
-
Unreacted Starting Materials: For example, 2-methylnicotinic acid if the bromination reaction was incomplete.
-
Over-brominated Byproducts: Formation of di-brominated species if the reaction conditions were too harsh or the stoichiometry of the brominating agent was excessive.[13]
-
Isomeric Byproducts: Depending on the directing effects of the substituents, other bromo-isomers could potentially form.
-
Reagents from Synthesis: Residual acids, bases, or catalysts used in the preceding synthetic step.[13][14]
A well-executed recrystallization is designed to remove these types of structurally different impurities.
Visualized Protocols and Workflows
Standard Recrystallization Workflow
Caption: General workflow for single-solvent recrystallization.
Troubleshooting: No Crystal Formation
Caption: Decision tree for inducing crystallization.
Detailed Experimental Protocol: Recrystallization of this compound
This protocol outlines a robust method using a mixed-solvent system of ethanol and water, which is highly effective for this class of compounds.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks (select a size where the solvent will fill 1/3 to 1/2 of the volume)
-
Hotplate/stirrer
-
Stemless glass funnel and fluted filter paper (if hot filtration is needed)
-
Büchner funnel, filter flask, and vacuum source
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a stir bar.
-
Add a small volume of ethanol (e.g., 20 mL) and begin heating the mixture to a gentle boil with stirring.
-
Continue adding ethanol in small portions until the solid is completely dissolved. Crucially, use the minimum amount of boiling ethanol required. Note the final volume of ethanol used.
-
-
Hot Filtration (Perform ONLY if insoluble impurities are visible):
-
If the hot solution is clear, proceed to Step 3.
-
If there are suspended particles, add a small excess of hot ethanol (~10% of the total volume) to prevent premature crystallization.
-
Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask.
-
Pour the hot solution quickly through the filter paper. Rinse the original flask and the filter paper with a small amount of hot ethanol to recover all the product.
-
Gently boil off the excess ethanol used for the filtration to return to the minimum solvent volume.
-
-
Inducing Saturation:
-
Bring the clear ethanolic solution back to a gentle boil.
-
Using a Pasteur pipette, add hot deionized water dropwise to the boiling solution. The water acts as an anti-solvent.[9]
-
Continue adding water until you observe a persistent faint cloudiness (turbidity). This is the point of saturation.
-
Add 1-2 drops of hot ethanol to make the solution clear again.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[15]
-
Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 20 minutes to maximize product precipitation.
-
-
Isolation and Drying:
-
Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold ethanol/water mixture (in the approximate ratio used).
-
Collect the crystals by pouring the cold slurry into the funnel under vacuum.
-
Wash the crystals with a minimal amount of the ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Continue to pull air through the filter cake for several minutes to partially dry the crystals.
-
Transfer the purified crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven.
-
References
-
General Mixed Solvent Procedure. (n.d.). Department of Chemistry, University of South Alabama. [Link]
-
Brainly Community. (2023, August 15). Describe two techniques that can be used to induce crystallization. Brainly. [Link]
-
Guide for crystallization. (n.d.). University of Geneva. [Link]
-
Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. [Link]
-
LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. Chemistry LibreTexts. [Link]
-
LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. Chemistry LibreTexts. [Link]
-
Mixed-solvent recrystallisation. (n.d.). Chemistry Teaching Labs, University of York. [Link]
-
5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER. (2024, April 9). ChemBK. [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]
-
Recrystallization using two solvents. (2012, May 7). YouTube. [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]
-
Reddit Community. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. [Link]
-
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?[Link]
- Purification of nicotinic acid. (n.d.).
-
Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Process for the purification of nicotinic acid amide I. (n.d.).
- Process for the separation of nicotinic and isonicotinic acid. (n.d.).
-
6-BroMo-2-Methyl-nicotinic acid. (n.d.). LookChem. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry, University of Rochester. [Link]
-
Zhang, Y., et al. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health. [Link]
- Process for preparing 5-bromonicotinic acid. (n.d.).
-
Wang, A., & Biehl, E. R. (n.d.). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar. [Link]
- Process for preparing 5-bromonicotinic acid. (n.d.).
-
Ferreira, O., et al. (2025, August 8). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
-
5-Bromonicotinic acid. (n.d.). PubChem. [Link]
-
Synthesis and characterization of some new twin drugs having substituted pyridines. (n.d.). Der Pharma Chemica. [Link]
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- 10. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Troubleshooting Side Reactions in the Bromination of Nicotinic Acid
Welcome to the Technical Support Center for the bromination of nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we will delve into the common side reactions, their mechanistic underpinnings, and provide practical troubleshooting strategies to optimize the synthesis of the desired 5-bromonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product from the bromination of nicotinic acid?
The primary product is 5-bromonicotinic acid. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the pyridine ring. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions.[1][2] The carboxylic acid group is also a deactivating, meta-directing group.[3] The combined effect of these two groups directs the incoming electrophile (bromine) to the C5 position, which is the most electron-rich and sterically accessible position.[4]
Q2: What are the most common side reactions observed during the bromination of nicotinic acid?
The most frequently encountered side reactions include:
-
Over-bromination: Formation of di- or poly-brominated products.[4]
-
Formation of Isomeric Byproducts: Generation of 2-bromonicotinic acid and 6-bromonicotinic acid.
-
Decarboxylation: Loss of the carboxylic acid group, which can be followed by bromination of the resulting pyridine.[5][6]
Q3: Why is a catalyst often required for this reaction?
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophiles than benzene.[1] Therefore, harsh reaction conditions or a catalyst are typically necessary to facilitate the bromination.[4] Lewis acids, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), are commonly used to polarize the bromine molecule, increasing its electrophilicity.[4] Alternatively, converting nicotinic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride can also promote the reaction.[4][7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the bromination of nicotinic acid and provides actionable solutions based on mechanistic principles.
Issue 1: Low or No Yield of 5-Bromonicotinic Acid
A low yield of the desired product can be attributed to several factors, from suboptimal reaction conditions to competing side reactions.
| Possible Cause | Explanation | Suggested Solution |
| Insufficient Reaction Temperature | The bromination of the electron-deficient nicotinic acid ring requires a significant activation energy. | Ensure the reaction temperature is maintained at the recommended level (e.g., 110-120°C when using the thionyl chloride method).[4] Monitor the temperature closely throughout the reaction. |
| Inadequate Reagent Purity | Impurities in the nicotinic acid, brominating agent, or catalyst can inhibit the reaction or lead to undesired side products. | Use high-purity, anhydrous reagents. Verify the quality of your starting materials before commencing the reaction.[4] |
| Sub-optimal Catalyst Activity | Lewis acid catalysts can be deactivated by moisture. | Use a fresh, anhydrous catalyst. Ensure the catalyst loading is within the optimal range as determined by literature or internal optimization studies. |
| Premature Termination of Reaction | The bromination of nicotinic acid can be a slow process. | Monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[4] Ensure the reaction is allowed to proceed for the recommended duration. |
Issue 2: Presence of Multiple Products in the Final Mixture
The formation of multiple products indicates a lack of selectivity, often due to competing side reactions.
| Side Reaction | Mechanism and Contributing Factors | Mitigation Strategies |
| Over-bromination (Polybromination) | An excess of the brominating agent can lead to the formation of di- or even tri-brominated nicotinic acid derivatives.[4] High reaction temperatures can also decrease selectivity and favor multiple substitutions. | Carefully control the stoichiometry of the brominating agent. A slight excess may be necessary for complete conversion, but large excesses should be avoided.[4] Optimize the reaction temperature; avoid excessively high temperatures. |
| Formation of 2- and 6-Bromonicotinic Acid | While the C5 position is electronically favored, substitution at the C2 and C6 positions (alpha to the nitrogen) can occur under certain conditions, particularly with highly reactive brominating species or at elevated temperatures. The use of certain catalysts can also influence the regioselectivity.[1] | Optimize the choice of brominating agent and catalyst. Milder brominating agents like N-Bromosuccinimide (NBS) may offer better selectivity. Screen different Lewis acid catalysts to find one that favors C5 substitution. Control the reaction temperature diligently. |
| Decarboxylation | Heteroaromatic carboxylic acids can undergo decarboxylation, especially at high temperatures or in the presence of certain catalysts.[5][6] This results in the formation of pyridine, which can then be brominated to yield bromopyridines, further complicating the product mixture. | Avoid excessive heating. If decarboxylation is a significant issue, consider alternative synthetic routes that introduce the bromine atom before the carboxylic acid group or utilize milder reaction conditions. |
Issue 3: Difficulty in Purifying the Desired 5-Bromonicotinic Acid
The presence of isomeric byproducts with similar physical properties can make purification challenging.
| Problem | Explanation | Recommended Purification Strategy |
| Co-elution of Isomers in Chromatography | The structural similarity of 5-bromonicotinic acid, 2-bromonicotinic acid, and 6-bromonicotinic acid can lead to poor separation on standard chromatography columns.[8] | Method Development for HPLC/GC: Optimize the stationary phase, mobile phase composition, and temperature to enhance the resolution between isomers. For HPLC, adjusting the pH of the mobile phase can alter the ionization state of the carboxylic acids and improve separation.[8] Recrystallization: Carefully select a solvent system for recrystallization that exploits the subtle differences in solubility between the isomers. Fractional crystallization may be necessary. |
| Incomplete Removal of Starting Material | Unreacted nicotinic acid can be difficult to separate from the brominated products due to their similar acidic nature. | pH Adjustment and Extraction: Utilize the difference in pKa values between nicotinic acid and its brominated derivatives. A carefully controlled pH adjustment during the work-up can selectively precipitate one component over the other.[4] Liquid-liquid extraction with a suitable solvent at a specific pH can also be effective. |
Visualizing the Reaction Pathways
The following diagrams illustrate the main reaction mechanism and the potential side reactions.
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromonicotinic Acid
This protocol is adapted from established procedures utilizing thionyl chloride and bromine. [4][7] Materials:
-
Nicotinic Acid (high purity)
-
Thionyl chloride (SOCl₂)
-
Bromine (Br₂)
-
Iron powder (catalyst)
-
4N Sodium hydroxide (NaOH) solution
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
Acyl Chloride Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add nicotinic acid (e.g., 0.4 mol). [4]Carefully add thionyl chloride (e.g., 0.96 mol) to the flask. Heat the mixture to 75-80°C and stir for approximately 6 hours, or until the nicotinic acid dissolves and the evolution of HCl gas ceases. [4]This step forms the nicotinoyl chloride intermediate.
-
Bromination: Increase the temperature to 110-120°C. Add bromine (e.g., 0.78 mol) dropwise from the dropping funnel over 2-3 hours. [4]3. Reaction: Maintain the reaction mixture at 110-120°C with vigorous stirring for 10-14 hours. [4]4. Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to hydrolyze the remaining thionyl chloride and nicotinoyl chloride. [4]5. Isolation: Adjust the pH of the aqueous solution to 2.5-3.0 using a 30% sodium hydroxide solution. The 5-bromonicotinic acid will precipitate. [4]6. Purification: Collect the precipitate by suction filtration and wash with cold water. The crude product can be further purified by recrystallization from ethanol. [7]
Protocol 2: HPLC Analysis of Bromonicotinic Acid Isomers
This method provides a baseline for the separation and quantification of bromonicotinic acid isomers.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The exact gradient will need to be optimized for your specific column and isomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of your reaction mixture in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile). Dilute to an appropriate concentration for HPLC analysis.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Identification: Identify the peaks corresponding to nicotinic acid, 5-bromonicotinic acid, and other isomers by comparing their retention times with those of authentic standards.
-
Quantification: Determine the relative amounts of each component by integrating the peak areas.
References
- Technical Support Center: Optimizing the Bromination of Nicotinic Acid - Benchchem. (URL: )
- The Core Mechanism of Electrophilic Substitution on Bromopyridines: An In-depth Technical Guide - Benchchem. (URL: Not available)
-
Decarboxylative Halogenation of Organic Compounds. Chemical Reviews. (URL: [Link])
-
Decarboxylative Halogenation of Organic Compounds - PMC - NIH. (URL: [Link])
-
A method for the degradation of radioactive nicotinic acid - PMC - NIH. (URL: [Link])
-
Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites | Request PDF - ResearchGate. (URL: [Link])
-
Substituent Effects - La Salle University. (URL: [Link])
- The Pivotal Role of 5-Bromonicotinic Acid in the Synthesis of Nicergoline: Application Notes and Protocols - Benchchem. (URL: )
- Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. (URL: Not available)
-
Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (URL: [Link])
-
Oxidation of halogenated nicotinic acids - ResearchGate. (URL: [Link])
-
A Unified Approach to Decarboxylative Halogenation of (Het- ero)aryl Carboxylic Acids - OSTI.GOV. (URL: [Link])
- Technical Support Center: Troubleshooting Poor Separation of Secalonic Acid Isomers in HPLC - Benchchem. (URL: )
- Electrophilic Arom
-
151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions - YouTube. (URL: [Link])
-
Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])
-
Bromination of Alkenes - The Mechanism - Master Organic Chemistry. (URL: [Link])
-
Resolution (Separation) of Enantiomers - Chemistry Steps. (URL: [Link])
-
(PDF) ChemInform Abstract: Gas-Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics - ResearchGate. (URL: [Link])
-
Nicotinic acid - Wikipedia. (URL: [Link])
-
Electrophilic aromatic substitution - Wikipedia. (URL: [Link])
- SEPARATION OF ALKALOID ISOMERS AND STEREOISOMERS WITH BETA-CYCLODEXTRIN BONDED PHASES. (URL: Not available)
-
Proposed mechanism of nicotinic acid-induced vasodilation (flushing).... - ResearchGate. (URL: [Link])
-
Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation. (URL: [Link])
-
Effects of laropiprant on nicotinic acid-induced flushing in patients with dyslipidemia - PubMed. (URL: [Link])
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Amide Coupling with 5-Bromo-2-methylnicotinic Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the challenging amide coupling reactions involving 5-Bromo-2-methylnicotinic acid. As a sterically hindered and electron-deficient substrate, this particular nicotinic acid derivative often presents unique challenges that standard coupling protocols may fail to overcome.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is showing low to no yield. What are the most likely causes?
A1: Low or no product formation is a common issue and can stem from several factors. The most frequent culprits are incomplete activation of the carboxylic acid, the inherent difficulty of coupling with an electron-deficient acid, and potential steric hindrance from the 2-methyl group.[1] An acid-base reaction between the carboxylic acid and the amine can also occur, deactivating the amine before coupling can take place.[1]
Q2: I'm observing an insoluble white precipitate in my reaction mixture when using DCC. What is it and how can I deal with it?
A2: The precipitate is likely N,N'-dicyclohexylurea (DCU), a common byproduct of DCC-mediated couplings.[2][3] While its insolubility drives the reaction forward, it can complicate purification.[2][3] Switching to a water-soluble carbodiimide like EDC, which forms a water-soluble urea byproduct, can simplify the workup process significantly.[2][4][5]
Q3: Which coupling reagent is best suited for a sterically hindered acid like this compound?
A3: For sterically hindered and electron-deficient substrates, more potent coupling reagents are often required. Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium reagents like PyBOP are generally more effective than standard carbodiimides.[2][4][6][7] These reagents can achieve higher coupling rates with fewer side reactions.[4]
Q4: My reaction is messy, and I'm having trouble isolating the desired amide. What are the common side products?
A4: A major side product, especially with carbodiimide reagents, is the stable N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[4][8][9][10] This byproduct is unreactive and can complicate purification. Using additives like HOBt (1-hydroxybenzotriazole) can help suppress this side reaction by forming a more stable active ester.[2][9]
In-Depth Troubleshooting Guide
Problem 1: Low Conversion or No Reaction
The combination of steric hindrance from the 2-methyl group and the electron-withdrawing effect of the pyridine ring and bromine atom makes the carboxylic acid of this compound a challenging substrate for amide coupling.
Causality and Strategic Solutions
-
Insufficient Carboxylic Acid Activation: Standard coupling reagents like DCC or EDC may not be potent enough to efficiently activate the electron-deficient carboxylic acid. The reactive O-acylisourea intermediate formed can also be unstable.[8][9]
-
Solution 1: Employ High-Potency Coupling Reagents. Switch to uronium/aminium salts like HATU or HBTU, or phosphonium salts like PyBOP.[2][4][11] These reagents are known for their high reactivity and are particularly effective for difficult couplings.[2][12] HATU, for instance, reacts faster and with less epimerization.[2]
-
Solution 2: Pre-activation. Allow the carboxylic acid to react with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding the amine.[1][7] This ensures the formation of the active ester intermediate prior to the introduction of the nucleophile.
-
-
Steric Hindrance: The methyl group at the 2-position can sterically impede the approach of the amine to the activated carbonyl center.
-
Solution: Convert to a Less Hindered Intermediate. An alternative strategy is to convert the carboxylic acid to an acyl fluoride. Acyl fluorides are relatively stable but highly reactive towards amines and can overcome steric challenges.[13][14] This can be achieved using reagents like TFFH or BTFFH.[1][13]
-
Comparative Data on Coupling Reagents
| Coupling Reagent | Class | Typical Conditions | Advantages | Disadvantages |
| EDC/HOBt | Carbodiimide | DCM or DMF, RT | Water-soluble byproduct, readily available.[2][4] | May be inefficient for hindered/electron-deficient acids.[13][15] |
| DCC/DMAP | Carbodiimide | DCM, RT | Inexpensive, effective for some substrates. | Insoluble DCU byproduct complicates purification.[2][15] |
| HATU/DIPEA | Uronium/Aminium | DMF, RT | High efficiency, fast reaction rates, low racemization.[2][11][16] | More expensive, can react with the amine if used in excess.[2] |
| PyBOP/DIPEA | Phosphonium | DMF or DCM, RT | High coupling efficiency, no guanylation side products.[4][6] | Can be toxic due to HMPA byproduct in older BOP reagents.[4] |
| TFFH/DIPEA | Fluorinating Agent | DCM, 80°C | Effective for sterically hindered substrates.[13][17] | May require elevated temperatures. |
Problem 2: Formation of N-Acylurea Byproduct
A common issue with carbodiimide coupling agents is the intramolecular rearrangement of the O-acylisourea intermediate to a stable and unreactive N-acylurea.[4][8][9]
Mechanism and Mitigation
-
Solution: Trapping the Intermediate. The addition of nucleophilic additives like HOBt or NHS is a standard method to prevent this side reaction.[2][9] These additives react with the O-acylisourea to form a more stable active ester intermediate, which is less prone to rearrangement but still highly reactive towards the amine.[9]
Problem 3: Purification Difficulties
Purification can be challenging due to the presence of unreacted starting materials, coupling agent byproducts, and other side products.
Strategies for Cleaner Reactions and Easier Purification
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. Using a slight excess (1.1-1.2 equivalents) of the cheaper reagent (usually the amine) can help drive the reaction to completion.
-
Aqueous Workup:
-
An acidic wash (e.g., dilute HCl) will remove unreacted amine and basic byproducts like DIPEA.
-
A basic wash (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid and acidic additives like HOBt.
-
-
Byproduct Removal:
-
Chromatography and Recrystallization: Column chromatography is often necessary for final purification.[11] Recrystallization can also be an effective method for purifying solid amide products.[18]
Experimental Protocols
Protocol A: High-Potency Coupling with HATU
This protocol is recommended as a starting point for the amide coupling of this compound, especially when other methods have failed.[1]
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[7]
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol B: Acyl Fluoride Formation for Sterically Hindered Amines
This protocol is an alternative for particularly challenging couplings, especially with sterically hindered amines.[13][14]
-
Dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add BTFFH (1.1 eq.) and DIPEA (2.2 eq.).
-
Stir the mixture at room temperature for 15-20 minutes to form the acyl fluoride in situ.
-
In a separate flask, dissolve the amine (1.0 eq.) in anhydrous DCM.
-
Add the freshly prepared acyl fluoride solution to the amine solution.
-
Heat the reaction to reflux (or up to 80°C) and monitor for completion.
-
Cool the reaction to room temperature, and perform an aqueous workup as described in Protocol A.
-
Purify the product as necessary.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
-
Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?[Link]
-
Wikipedia. (n.d.). Carbodiimide. [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Reddit. (2022). amide coupling help. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Oriental Journal of Chemistry. (n.d.). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. [Link]
-
Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. [Link]
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?[Link]
-
Green Chemistry (RSC Publishing). (2020). The preparation and applications of amides using electrosynthesis. [Link]
Sources
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- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Navigating Byproduct Formation in the Synthesis of 5-Bromo-2-methylnicotinic Acid
Welcome to the technical support center for the synthesis of 5-bromo-2-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of byproducts during this critical reaction. As a key intermediate in the synthesis of various pharmaceutical compounds, ensuring the purity of this compound is paramount. This resource provides in-depth technical guidance in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses frequently encountered problems during the synthesis of this compound, linking them to potential byproduct formation and offering actionable solutions.
Question 1: My reaction yield is lower than expected, and I observe multiple spots on my TLC analysis. What are the likely causes?
Answer:
Lower than expected yields and multiple spots on a Thin Layer Chromatography (TLC) plate are often indicative of incomplete reaction or the formation of multiple byproducts. The most common synthetic route to this compound is the direct bromination of 2-methylnicotinic acid. The primary cause of issues in this electrophilic aromatic substitution reaction is often related to reaction conditions and the purity of the starting materials.
Causality and Mitigation:
-
Incomplete Bromination: The pyridine ring is less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom.[1] Insufficient reaction time, temperature, or quantity of the brominating agent can lead to a significant amount of unreacted 2-methylnicotinic acid remaining in the reaction mixture.
-
Solution: Ensure your reaction goes to completion by monitoring it with a suitable analytical technique like TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to the formation of other byproducts.
-
-
Isomeric Byproducts: The directing effects of the methyl and carboxylic acid groups on the pyridine ring can lead to the formation of constitutional isomers. While the desired product is this compound, you may also form 3-bromo-2-methylnicotinic acid and 6-bromo-2-methylnicotinic acid. The ratio of these isomers is highly dependent on the reaction conditions.
-
Solution: Precise control over reaction temperature and the choice of brominating agent and solvent system is crucial for maximizing the yield of the desired 5-bromo isomer. Screening different conditions may be necessary to optimize the regioselectivity of the reaction.
-
-
Polybromination: Using an excess of the brominating agent or harsh reaction conditions can lead to the formation of dibromo- or even tribromo-2-methylnicotinic acid.[1]
-
Solution: Carefully control the stoichiometry of the brominating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided. The slow, portion-wise addition of the brominating agent can also help to minimize over-bromination.
-
Question 2: My final product shows an extra peak in the HPLC analysis that is very close to the main product peak. How can I identify and remove this impurity?
Answer:
An adjacent peak in an High-Performance Liquid Chromatography (HPLC) chromatogram strongly suggests the presence of an isomeric byproduct. In the case of this compound synthesis, this is most likely the 3-bromo or 6-bromo isomer.
Identification and Remediation:
-
Identification:
-
LC-MS Analysis: The most definitive way to identify the impurity is to use Liquid Chromatography-Mass Spectrometry (LC-MS). The isomeric byproduct will have the same mass-to-charge ratio (m/z) as the desired product, but a different retention time.
-
NMR Spectroscopy: If you can isolate the impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The substitution pattern on the pyridine ring will result in a unique set of proton and carbon signals for each isomer.
-
-
Removal:
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating isomers on a laboratory scale.[2] The polarity difference between the isomers, although potentially small, can be exploited by carefully selecting the mobile phase. A gradient elution from a non-polar solvent to a more polar solvent is often effective.
-
Recrystallization: If the isomeric impurity is present in a small amount, recrystallization from a suitable solvent system may be sufficient to achieve the desired purity. This method relies on the difference in solubility between the desired product and the impurity.
-
Frequently Asked Questions (FAQs)
This section provides answers to specific questions regarding byproducts in the synthesis of this compound.
What are the most common byproducts in the synthesis of this compound?
The most common byproducts are:
-
Unreacted Starting Material: 2-methylnicotinic acid.
-
Isomeric Byproducts: 3-bromo-2-methylnicotinic acid and 6-bromo-2-methylnicotinic acid.
-
Polybrominated Byproducts: Dibromo-2-methylnicotinic acids (e.g., 3,5-dibromo-2-methylnicotinic acid).
| Byproduct | Formation Pathway |
| 2-methylnicotinic acid | Incomplete reaction |
| 3-bromo-2-methylnicotinic acid | Electrophilic substitution at the C3 position |
| 6-bromo-2-methylnicotinic acid | Electrophilic substitution at the C6 position |
| Dibromo-2-methylnicotinic acids | Over-bromination with excess brominating agent |
How can I prevent the formation of isomeric byproducts?
While completely eliminating the formation of isomeric byproducts can be challenging, you can significantly influence the regioselectivity of the bromination reaction by:
-
Controlling Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable product, which may or may not be the desired isomer. It is crucial to perform small-scale experiments to determine the optimal temperature for maximizing the yield of this compound.
-
Choice of Brominating Agent: Different brominating agents (e.g., N-Bromosuccinimide (NBS), bromine) can exhibit different selectivities. NBS is often considered a milder and more selective brominating agent than elemental bromine.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and the stability of the intermediates, thereby affecting the isomer ratio.
What is the mechanism of byproduct formation?
The formation of brominated byproducts occurs through an electrophilic aromatic substitution mechanism. The pyridine ring is electron-deficient, making it less reactive than benzene. The methyl group is an activating group, while the carboxylic acid group is a deactivating group. The position of bromination is determined by the directing effects of these substituents and the stability of the intermediate carbocation (arenium ion). The formation of different isomers arises from the competing attacks of the electrophile at different positions on the pyridine ring. Over-bromination occurs when the initially formed monobrominated product undergoes a second bromination reaction.
Experimental Protocols
Protocol 1: General Procedure for the Bromination of 2-Methylnicotinic Acid
This is a general procedure and may require optimization for your specific laboratory conditions.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylnicotinic acid in a suitable solvent (e.g., concentrated sulfuric acid).
-
Slowly add the brominating agent (e.g., a solution of bromine in the same solvent) to the reaction mixture at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, allow the reaction to stir at room temperature or a slightly elevated temperature for a specified period.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it onto ice.
-
Adjust the pH of the solution with a suitable base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the precipitate, wash it with cold water, and dry it under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: HPLC Method for the Analysis of Brominated 2-Methylnicotinic Acid Isomers
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Reaction pathway for the bromination of 2-methylnicotinic acid.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Interchim. (n.d.). Method Development HPLC. Retrieved from [Link]
-
Thieme. (n.d.). 2. NMR Spectra and Molecular Structure. Retrieved from [Link]
- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
-
Semantic Scholar. (n.d.). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Retrieved from [Link]
-
PubMed. (2013). Regioselective bromination of fused heterocyclic N-oxides. Retrieved from [Link]
-
ResearchGate. (2017). Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. Retrieved from [Link]
-
PubMed Central. (2012). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Retrieved from [Link]
-
MDPI. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylnicotinic acid. Retrieved from [Link]
-
ResearchGate. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Retrieved from [Link]
-
ResearchGate. (2023). Homo-and heteronuclear NMR spectroscopy experiments in studying structure of 3-bromo-3-nitro-1- phenylprop-2-en-1-one. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Bromo-5-nitrothiophene on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
- Google Patents. (n.d.). EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.
-
PubMed. (2004). An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirmation using LC-MS. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Solubility Issues with 5-Bromo-2-methylnicotinic Acid
Welcome to the technical support guide for 5-Bromo-2-methylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. This guide provides in-depth troubleshooting, scientifically grounded explanations, and detailed protocols to ensure the successful use of this compound in your experiments.
Understanding the Challenge: The Zwitterionic Nature of this compound
This compound, like many nicotinic acid derivatives, can exist as a zwitterion.[1] This means the molecule contains both a positively charged group (the protonated pyridine nitrogen) and a negatively charged group (the deprotonated carboxylic acid). The overall charge of the molecule is neutral, but the presence of these charged moieties significantly influences its solubility. At its isoelectric point (the pH at which the net charge is zero), a zwitterion's solubility in aqueous solutions is often at its minimum.[2] Understanding this principle is the cornerstone of overcoming solubility issues.
The solubility of nicotinic acid and its derivatives is highly dependent on pH.[3] In acidic conditions, the carboxylic acid group is protonated, leading to a net positive charge. Conversely, in alkaline conditions, the pyridine nitrogen is deprotonated, resulting in a net negative charge.[4] Moving the pH away from the isoelectric point increases the net charge of the molecule, enhancing its interaction with polar solvents like water and thereby increasing its solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: The limited aqueous solubility of this compound at neutral pH is likely due to its zwitterionic nature. At or near its isoelectric point, the strong intermolecular electrostatic interactions between the positive and negative charges on adjacent molecules lead to a more stable crystal lattice, making it difficult for water molecules to solvate the compound.
Q2: I've tried dissolving it in common organic solvents like ethanol and methanol with little success. What should I do?
A2: While some organic solvents can be used, the polarity of this compound due to the bromine, carboxylic acid, and pyridine ring can still present challenges. For many poorly soluble compounds, a single solvent is often insufficient. A co-solvent system or pH modification is typically required for effective dissolution.[5][6]
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating can increase the rate of dissolution and the solubility limit. However, be cautious as excessive heat can lead to degradation of the compound. Always monitor for any color change or precipitation upon cooling, which would indicate that the compound is coming out of solution. The thermal stability of the compound should be considered.
Q4: What is the pKa of this compound and why is it important?
Q5: Are there any safety precautions I should be aware of when handling this compound?
A5: Yes, this compound is considered hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation.[8][9][10] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Refer to the Safety Data Sheet (SDS) for complete safety information.[8]
Troubleshooting Guides
Issue 1: Compound crashes out of solution upon standing or during an experiment.
Root Cause Analysis: This often indicates that you have created a supersaturated solution, which is thermodynamically unstable. This can happen if you used heat to dissolve the compound and it precipitated upon cooling, or if a change in the experimental conditions (e.g., addition of another reagent, change in pH) lowered its solubility.
Solutions:
-
pH Adjustment: The most effective method is to adjust the pH of your solution.
-
For Aqueous Solutions: To dissolve the compound, you need to shift the pH away from its isoelectric point.
-
Acidic Conditions: Add a dilute acid (e.g., 0.1 M HCl) to protonate the carboxylic acid group, resulting in a positively charged species.
-
Basic Conditions: Add a dilute base (e.g., 0.1 M NaOH) to deprotonate the pyridine nitrogen, resulting in a negatively charged species.
-
-
-
Co-solvent Systems: If pH adjustment is not compatible with your experiment, a co-solvent system can be employed.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are often effective for dissolving poorly soluble carboxylic acids.[5][11] It is common to first dissolve the compound in a small amount of a water-miscible organic solvent before adding the aqueous buffer.
-
Issue 2: Inconsistent results in biological assays.
Root Cause Analysis: Poor solubility can lead to inaccurate concentrations of the active compound in your assay, resulting in high variability and unreliable data. The compound may be precipitating in the assay medium.
Solutions:
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid solvent-induced artifacts.
-
Solubility Testing in Assay Buffer: Before conducting your main experiment, perform a preliminary solubility test of this compound in your final assay buffer at the desired concentration. Visually inspect for any precipitation.
-
Salt Formation: For long-term use and improved handling, consider converting the acid to a more soluble salt form.[12][13][14][15]
Experimental Protocols
Protocol 1: pH-Mediated Dissolution of this compound
This protocol describes how to systematically determine the optimal pH for dissolving this compound in an aqueous buffer.
Materials:
-
This compound
-
Deionized water
-
0.1 M HCl
-
0.1 M NaOH
-
pH meter
-
Stir plate and stir bar
-
Microcentrifuge
Procedure:
-
Add a known amount of this compound to a specific volume of deionized water to create a suspension (e.g., 1 mg/mL).
-
While stirring, slowly add 0.1 M NaOH dropwise to the suspension. Monitor the pH continuously.
-
Observe the solution for clarity. Note the pH at which the compound completely dissolves. This will be in the basic range.
-
To determine the solubility in the acidic range, repeat the process starting with a fresh suspension and titrating with 0.1 M HCl.
-
After determining the optimal pH, you can prepare your buffer at that pH for your experiments.
-
To confirm complete dissolution, centrifuge a small aliquot of the solution at high speed for 5-10 minutes. The absence of a pellet indicates complete dissolution.
Caption: Co-solvent stock solution preparation workflow.
Data Summary
The following table provides a qualitative summary of the solubility of nicotinic acid derivatives in various solvents, which can serve as a starting point for this compound. Specific quantitative data for this compound is limited in the public domain and should be determined empirically.
| Solvent | General Solubility of Nicotinic Acid Derivatives | Rationale |
| Water | Poor at neutral pH, good at acidic and basic pH | Zwitterionic nature at isoelectric point. [1][2] |
| Ethanol, Methanol | Sparingly soluble to soluble | Can interact with both polar and non-polar parts of the molecule. [3] |
| Acetone | Sparingly soluble | Moderate polarity. |
| Diethyl Ether | Insoluble | Non-polar solvent. |
| DMSO, DMF | Soluble | Highly polar aprotic solvents capable of disrupting the crystal lattice. [16] |
This table is a general guide. Actual solubilities should be experimentally determined.
References
- This compound - Safety Data Sheet - ChemicalBook. (2025, October 18).
- MSDS of 5-Bromo-2-methyl-nicotinic acid. (n.d.).
- 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER | 129477-21-0 - ChemicalBook. (2025, July 14).
- 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER - ChemBK. (2024, April 9).
- How to desalt zwitterions? - ResearchGate. (2020, February 20).
- [N-Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility - RSC Publishing. (2015, July 16).
- Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC. (n.d.).
- Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. (n.d.).
- 5 - SAFETY DATA SHEET. (2014, November 7).
- Buffer Standards for the Physiological pH of the Zwitterionic Compound, DIPSO, from 5 to 55 °C - ResearchGate. (2025, August 6).
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
- Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 - Smolecule. (2023, August 15).
- Niacin - Solubility of Things. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 9).
- SAFETY DATA SHEET - Fisher Scientific. (2024, April 1).
- On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (n.d.).
- Solubility-Modifying Power of Zwitterionic Salts - PubMed. (2018, March 5).
- Cas 1060805-97-1,6-BroMo-2-Methyl-nicotinic acid - LookChem. (n.d.).
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - R Discovery. (1991, November 1).
- Salt formation to improve drug solubility - PubMed. (2007, July 30).
- Effect of pH on positive and negative charges of a zwitterion - Chemistry Stack Exchange. (2017, April 8).
- investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf - Semantic Scholar. (n.d.).
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- 1060810-16-3|5-Bromo-2-methylisonicotinic acid|BLD Pharm. (n.d.).
- 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem. (n.d.).
- 1060805-97-1 | 6-Bromo-2-methylnicotinic acid - ChemScene. (n.d.).
- Nicotinic acid - Wikipedia. (n.d.).
- Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. (2022, January 20).
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - Frontiers. (2025, June 3).
- Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide - ResearchGate. (2025, August 8).
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - MDPI. (n.d.).
- 5-Bromo-2-piperidin-1-ylnicotinic acid - Amerigo Scientific. (n.d.).
- Methods to Produce Nicotinic Acid with Potential Industrial Applications - ResearchGate. (n.d.).
- Effect of Solution pH on the Dual Role of Dissolved Organic Matter in Sensitized Pollutant Photooxidation - NIH. (n.d.).
- Salt Formation to Improve Drug Solubility | Request PDF - ResearchGate. (2025, August 6).
- Drug Dissolution Enhancement by Salt Formation: Current Prospects - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
- 5-Amino-2-bromo-nicotinic acid methyl ester | 1805616-77-6 - Sigma-Aldrich. (n.d.).
- 6-Bromo-2-methylnicotinic acid | 1060805-97-1. (n.d.).
- 1060805-97-1|6-Bromo-2-methylnicotinic acid|BLD Pharm. (n.d.).
- 1060810-15-2|5-Bromo-2-methylisonicotinaldehyde|BLD Pharm. (n.d.).
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Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-methylnicotinic Acid
Introduction: 5-Bromo-2-methylnicotinic acid is a pivotal building block in contemporary drug discovery and development. Its substituted pyridine scaffold is a cornerstone in the synthesis of a wide array of pharmacologically active agents, including kinase and poly(ADP-ribose) polymerase (PARP) inhibitors[1]. The successful and scalable synthesis of this intermediate is therefore a critical step in the pharmaceutical pipeline. This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to assist researchers in navigating the challenges of its synthesis, particularly during scale-up operations.
Synthesis Overview: The Direct Bromination Pathway
The most industrially viable and commonly employed route to this compound is the direct electrophilic bromination of 2-methylnicotinic acid. This pathway is favored for its atom economy and straightforward approach. The reaction involves the activation of the pyridine ring under strongly acidic conditions, followed by regioselective bromination.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind using concentrated sulfuric acid or oleum as the reaction medium?
A1: The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic substitution. Strong acidic conditions, such as those provided by concentrated sulfuric acid or oleum (fuming sulfuric acid), are necessary to protonate the ring nitrogen. This protonation further deactivates the ring, but it also prevents the Lewis acidic bromine from complexing with the nitrogen lone pair, which would halt the reaction. The reaction proceeds on the small equilibrium concentration of the free base, and the strongly acidic medium facilitates the generation of a potent electrophilic bromine species required for the substitution.
Q2: What are the primary safety concerns when performing this synthesis at scale?
A2: The key hazards involve the reagents. Bromine (Br₂) is highly toxic, corrosive, and volatile. Thionyl chloride (SOCl₂) , sometimes used in related preparations to form the acyl chloride in situ, is also highly corrosive and reacts violently with water[2][3]. Concentrated sulfuric acid and oleum are extremely corrosive. Large-scale operations introduce significant thermal risks; the reaction quench (addition of the reaction mixture to water/ice) is highly exothermic and requires a carefully controlled addition rate and efficient cooling to prevent dangerous temperature spikes. All operations must be conducted in a well-ventilated area, preferably a walk-in fume hood, with personnel equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and full-face shields.
Q3: How can I effectively monitor the reaction's progress?
A3: The most reliable methods for monitoring are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC might be a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to ensure the carboxylic acid remains protonated and runs as a single spot[4]. Comparing the reaction mixture to a standard of the 2-methylnicotinic acid starting material will show the consumption of the initial reactant and the appearance of a new, typically lower Rf spot corresponding to the brominated product. For scale-up, HPLC provides more quantitative data on conversion and impurity profiles.
Troubleshooting Guide: From Bench to Scale-Up
This section addresses specific issues that may arise during the synthesis, providing both the underlying cause and a validated solution.
Q1: My reaction yield is disappointingly low (<60%). What are the most probable causes and how can I improve it?
A1: Low yield is a common challenge, often stemming from several factors. A systematic approach is required to diagnose the root cause.
-
Incomplete Conversion: The reaction may not have reached completion. Ensure the reaction time is adequate (often 4-8 hours or more) and the temperature is maintained within the optimal range (typically 25-80°C)[4]. For larger batches, inefficient mixing can create "dead spots" where the reagents are not in sufficient contact. Verify that the stirring is vigorous enough to maintain a homogenous mixture.
-
Suboptimal Work-up: The product's solubility is highly pH-dependent. During the aqueous work-up, the product is precipitated by carefully adjusting the pH. The optimal pH for precipitation is typically between 2.5 and 3.0[1][3]. If the pH is too low or too high, a significant amount of product can remain dissolved in the aqueous layer. Use a calibrated pH meter and add the base slowly to avoid overshooting the target range.
-
Side Reactions: Formation of isomeric or di-brominated byproducts can significantly reduce the yield of the desired product. See the question below on impurity profiling.
-
Catalyst Inefficiency: In related brominations of nicotinic acid, the use of a catalyst like powdered iron has been shown to reduce reaction time and increase yield[1][2]. While not always necessary for the 2-methyl derivative, if stalling is observed, the addition of a catalytic amount (0.5-2.0 wt%) could be beneficial.
Caption: Decision workflow for troubleshooting low reaction yields.
Q2: My final product is contaminated with a persistent impurity. How do I identify and remove it?
A2: The most common impurity is an isomer, 3-Bromo-2-methylnicotinic acid. Its formation is plausible, although electronically disfavored compared to the 5-bromo isomer. The presence of two distinct, yet similar, structures makes purification challenging.
-
Identification: The best method for confirmation is LC-MS, which will show two products with the same mass-to-charge ratio. ¹H NMR spectroscopy is also definitive; the coupling patterns and chemical shifts of the aromatic protons will differ significantly between the 5-bromo (two singlets or narrow doublets) and 3-bromo isomers.
-
Removal: Fractional recrystallization is the most effective method for separating these isomers on a large scale. The solubility of the isomers in a given solvent system will likely be different. A common starting point is recrystallization from ethanol or isopropanol[2][5]. This may need to be performed multiple times to achieve high purity. A designed crystallization study varying solvent, temperature, and cooling rate is highly recommended during process development.
Q3: During scale-up, the reaction exothermed dangerously upon quenching. How can this be controlled?
A3: This is a critical safety and process control issue. The high heat of dilution of sulfuric acid/oleum with water is the cause.
-
Reverse Addition: Instead of adding the reaction mixture to water, consider a "reverse quench" where chilled water is slowly and subsurface-added to the reaction mixture. This allows the bulk of the reaction mixture to act as a heat sink. This must be done with extreme caution and robust temperature monitoring.
-
Controlled Addition & Cooling: The standard and often safer method is to add the reaction mixture to a well-stirred vessel of crushed ice and water at a very slow, controlled rate. The vessel must be jacketed and connected to a powerful chiller to continuously remove the heat generated. For a 10 L reaction, the quench process could take several hours. An automated pump for the addition is highly recommended to ensure a consistent rate.
-
Dilution with a Co-Solvent: In some cases, the reaction mixture can be diluted with a compatible, high-boiling inert solvent before quenching to moderate the exotherm.
Data Summary and Protocols
Key Reaction Parameters
| Parameter | Value/Range | Notes |
| Starting Material | 2-Methylnicotinic acid | Ensure >98% purity before starting. |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) can be an alternative but may require different conditions[4]. |
| Molar Ratio | 1.1 - 1.3 : 1 (Br₂ : SM) | A slight excess of bromine is used to drive the reaction to completion[4]. |
| Reaction Medium | Conc. H₂SO₄ or 20% Oleum | Oleum often gives faster reaction times but is more hazardous. |
| Catalyst (Optional) | Powdered Iron | 0.5 - 5.0 wt% can increase reaction rate and yield[1][2]. |
| Reaction Temperature | 25°C - 80°C | Higher temperatures may increase byproduct formation[4]. |
| Reaction Time | 4 - 14 hours | Monitor by TLC/HPLC for completion[1][3]. |
| Typical Yield | 70 - 90% | Highly dependent on precise work-up and purification[2]. |
Experimental Protocol: Synthesis of this compound (100g Scale)
Reagents:
-
2-Methylnicotinic acid (100 g, 0.729 mol)
-
Concentrated Sulfuric Acid (98%, 300 mL)
-
Bromine (128 g, 41 mL, 0.802 mol, 1.1 eq)
-
Ice, deionized water
-
50% (w/w) Sodium Hydroxide solution
Procedure:
-
Reaction Setup: In a 1 L, 3-neck round-bottom flask equipped with a mechanical overhead stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber (containing sodium thiosulfate solution), charge the 2-methylnicotinic acid (100 g).
-
Acid Addition: Carefully add the concentrated sulfuric acid (300 mL) to the flask with stirring. The mixture will warm up. Allow it to cool back to room temperature.
-
Bromine Addition: Charge the bromine (41 mL) to the dropping funnel. Add the bromine dropwise to the stirred reaction mixture over a period of 60-90 minutes. Maintain the internal temperature below 40°C using an ice-water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 70-75°C and maintain it for 6-8 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, neutralizing, extracting with ethyl acetate, and analyzing by TLC or HPLC.
-
Work-up (Quench): Prepare a 4 L beaker containing 1.5 kg of crushed ice and 500 mL of water, and place it in a secondary container. Once the reaction is complete, allow the mixture to cool to room temperature. Very slowly and carefully, add the reaction mixture to the stirred ice/water slurry via a wide-bore tube or by pouring in a thin stream. The rate of addition should be controlled to keep the quench temperature below 25°C. This may take over an hour.
-
Precipitation: Once the quench is complete, cool the resulting acidic aqueous solution in an ice bath. Slowly add 50% NaOH solution with vigorous stirring to adjust the pH to 2.5 - 3.0. A thick white precipitate will form. Monitor the pH closely.
-
Isolation: Filter the solid product using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 250 mL) until the filtrate is near neutral pH.
-
Purification: Transfer the wet cake to a suitable flask. Add 95% ethanol (approx. 500-700 mL) and heat to reflux until all the solid dissolves. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for at least 2 hours.
-
Final Product: Filter the recrystallized product, wash with a small amount of cold ethanol, and dry under vacuum at 60°C to a constant weight to afford this compound as a white crystalline solid.
References
-
Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
- RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents.
-
investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf - Semantic Scholar. Available at: [Link]
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.
- RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents.
- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents.
-
Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. - Sciencemadness.org. Available at: [Link]
- CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents.
- CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 3. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
Preventing decomposition of 5-Bromo-2-methylnicotinic acid derivatives
Welcome to the technical support center for 5-Bromo-2-methylnicotinic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile building blocks. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and prevent the decomposition of these valuable compounds, ensuring the integrity and success of your experiments.
Introduction: The Stability Challenge
This compound and its derivatives are powerful intermediates in drug discovery and materials science.[1] The presence of the carboxylic acid, the bromine atom, and the pyridine ring provides a rich platform for diverse chemical transformations. However, this same structural complexity can also be a source of instability. Understanding the potential decomposition pathways is the first step toward preventing unwanted side reactions, ensuring reproducibility, and maximizing yield. This guide addresses the most common stability issues encountered in the lab, from storage and handling to reaction optimization.
Frequently Asked Questions (FAQs) on Storage & Handling
Proper storage is the most critical and straightforward way to prevent decomposition. Many stability issues can be traced back to suboptimal storage conditions.
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound is generally stable under standard ambient conditions (room temperature).[2] However, for long-term storage to ensure maximum purity, we recommend the following conditions, summarized in the table below. The primary concerns are moisture, which can initiate hydrolysis-related degradation, and atmospheric contaminants. Always store the compound in a tightly sealed container in a dry, well-ventilated place.[3][4] Many suppliers recommend storing under an inert atmosphere at room temperature.[5]
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | Room Temperature (20-25°C) | The compound is a solid with a relatively high melting point, making refrigeration unnecessary for the parent acid.[6] Storing at room temperature is sufficient. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | While stable in air, an inert atmosphere prevents slow, long-term oxidative degradation and minimizes exposure to atmospheric moisture, which is crucial for sensitive downstream applications. |
| Light | Amber Vial / Dark Location | Bromo-aromatic compounds can be susceptible to photodecomposition. The bromine substituent can increase light absorption, potentially leading to radical formation or substitution reactions upon prolonged exposure to UV light.[7][8] |
| Container | Tightly Sealed Glass Vial | Prevents contamination and moisture ingress. Glass is preferred over plastic due to its non-reactive nature and superior barrier properties.[2][4] |
Q2: My derivative is an ester or an amide. Are the storage requirements different?
A2: Yes, significantly. Esters and amides are more susceptible to hydrolysis than the parent carboxylic acid, especially if residual acid or base from the synthesis is present. For derivatives like 5-Bromo-2-methyl-nicotinic acid ethyl ester, the same principles of protection from moisture and light apply, but an inert atmosphere becomes more critical to prevent acid- or base-catalyzed hydrolysis.[9]
Q3: The material has developed a slight discoloration (e.g., yellowish tint). What does this indicate?
A3: Discoloration often indicates the formation of minor impurities, potentially from slow decomposition. While it may not significantly impact the outcome of all reactions, it is a sign that storage conditions should be re-evaluated. The most likely culprits are slow oxidation or a reaction with atmospheric contaminants. We recommend performing a purity check (e.g., by HPLC or NMR) before using the material in a critical step.
Troubleshooting Guide for Chemical Reactions
Decomposition during a chemical reaction can be frustrating. This section addresses common issues encountered during the use of this compound derivatives.
Q1: I'm attempting a reaction at high temperature (>150°C) and observing significant byproduct formation and low yield. What is happening?
A1: You are likely observing thermal decarboxylation. Nicotinic acid and its derivatives can lose carbon dioxide at elevated temperatures to form the corresponding pyridine compound.[10][11] This process can be catalyzed by residual metals or occur simply due to heat.[12][13]
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, screen for catalysts or solvent systems that allow the reaction to proceed at a lower temperature.
-
Protect the Carboxylic Acid: If the carboxylic acid is not the reacting group, consider converting it to a more stable ester (e.g., methyl or ethyl ester) before performing the high-temperature step. The ester can be hydrolyzed back to the acid later.
-
Minimize Reaction Time: Run time-course experiments to determine the minimum time required for your reaction to reach completion, avoiding prolonged heating.
Q2: My ester derivative is hydrolyzing back to the carboxylic acid during my reaction or workup. How can I prevent this?
A2: Ester hydrolysis is typically catalyzed by acid or base.[9] The stability of nicotinic acid derivatives is often pH-dependent.[14][15][16]
Troubleshooting Steps:
-
Maintain Neutral pH: During aqueous workups, ensure the pH is kept as close to neutral (pH ~7) as possible. Avoid strong acidic or basic washes if the ester is sensitive. Use buffered solutions where appropriate.
-
Use Anhydrous Conditions: If the reaction chemistry allows, perform the reaction under strictly anhydrous conditions to prevent water from participating in hydrolysis.
-
Purification Strategy: When performing chromatography, consider adding a very small amount of a non-nucleophilic base (e.g., 0.1% triethylamine) to the solvent system to neutralize acidic sites on the silica gel, which can otherwise promote hydrolysis.
Q3: I am performing a Suzuki or other cross-coupling reaction on the bromine atom, but I'm getting a complex mixture of products, including debrominated starting material.
A3: This points to issues with catalyst activity, reaction conditions, or the stability of your specific derivative under the coupling conditions.
Troubleshooting Steps:
-
Degas Thoroughly: Ensure your reaction mixture is rigorously degassed to remove oxygen, which can deactivate palladium catalysts and lead to side reactions.
-
Optimize Base and Solvent: The choice of base is critical. Some bases can be too harsh, leading to the degradation of your starting material or product. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents.
-
Check for Hetaryne Formation: In the presence of a very strong base (like LDA), 5-bromonicotinic acid can form a highly reactive hetaryne intermediate, leading to unexpected products.[17] This is less common under typical cross-coupling conditions but is a mechanistic possibility with overly strong bases.
Understanding the "Why": Key Decomposition Pathways
To effectively troubleshoot, it's essential to understand the underlying chemical mechanisms of decomposition.
Caption: Primary decomposition pathways for this compound derivatives.
-
Thermal Decarboxylation: This is the irreversible loss of carbon dioxide (or its equivalent for a derivative) from the molecule. The pyridine ring is an electron-withdrawing system, which can stabilize the intermediate formed during the loss of the carboxyl group, especially at high temperatures.[11][13] This is a common degradation route for many pyridine carboxylic acids.
-
Hydrolysis: Esters and amides are formed through a reversible reaction with an alcohol or amine, respectively. In the presence of water, particularly under acidic or basic conditions, the equilibrium can be shifted back towards the starting carboxylic acid.[9] The nitrogen atom in the pyridine ring can also be protonated under acidic conditions, which can influence the reactivity of the carboxyl group.
Experimental Protocol: Forced Degradation Study
To be confident in the stability of your specific derivative under your unique experimental conditions, we recommend performing a forced degradation study. This self-validating protocol will provide you with empirical data on your compound's lability.
Objective: To determine the stability of a this compound derivative under acidic, basic, and thermal stress.
Materials:
-
Your this compound derivative
-
1 M HCl solution
-
1 M NaOH solution
-
HPLC-grade water, acetonitrile, and methanol
-
Appropriate buffers (e.g., phosphate buffer, pH 7)
-
HPLC system with a UV detector
Methodology:
-
Prepare Stock Solution: Accurately prepare a stock solution of your compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Set Up Stress Conditions: In separate, clearly labeled HPLC vials, mix your stock solution with the stressor solutions as follows:
-
Acid Hydrolysis: 500 µL stock solution + 500 µL 1 M HCl.
-
Base Hydrolysis: 500 µL stock solution + 500 µL 1 M NaOH.
-
Neutral Hydrolysis: 500 µL stock solution + 500 µL HPLC-grade water.
-
Thermal Stress (in solution): 500 µL stock solution + 500 µL pH 7 buffer.
-
Control: 500 µL stock solution + 500 µL of the initial solvent (e.g., acetonitrile).
-
-
Incubation:
-
Place the Acid, Base, and Neutral vials at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 24 hours).
-
Place the Thermal Stress vial at a higher temperature (e.g., 80°C) for the same period.
-
Keep the Control vial at room temperature, protected from light.
-
-
Analysis:
-
After the incubation period, cool all vials to room temperature.
-
If necessary, neutralize the Acid and Base samples with an equimolar amount of NaOH and HCl, respectively, to prevent damage to the HPLC column.
-
Analyze all samples by HPLC. Use a suitable C18 column and a gradient method (e.g., water/acetonitrile with 0.1% formic acid).
-
-
Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of the parent compound remaining.
-
The appearance of new peaks in the stressed samples indicates degradation products.
-
This empirical data will provide invaluable insight into which conditions your molecule can tolerate, guiding your future experimental design and preventing costly failures.
Sources
- 1. nbinno.com [nbinno.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. lookchem.com [lookchem.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-2-methylnicotinic Acid
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 5-bromo-2-methylnicotinic acid. This versatile heterocyclic building block is a key component in the synthesis of numerous biologically active compounds. However, its unique structure—featuring a pyridine ring, a carboxylic acid, and a halogen—presents specific challenges in palladium-catalyzed cross-coupling reactions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with both foundational knowledge and actionable solutions for your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.
Part 1: Foundational FAQs for this compound
Q1: Why is this compound considered a "challenging" substrate in cross-coupling reactions?
A1: The difficulty arises from two key structural features:
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst center. This can act as a competitive ligand, potentially inhibiting or "poisoning" the catalyst and slowing down the catalytic cycle.
-
The Carboxylic Acid Group: This acidic proton requires careful consideration of the base used. At least one equivalent of base will be consumed to form the carboxylate salt. The resulting carboxylate can also interact with the catalyst or influence the solubility of the substrate and product in the chosen solvent system.[1]
Q2: Is it necessary to protect the carboxylic acid group before attempting a cross-coupling reaction?
A2: Not necessarily, and in many cases, it is preferable to proceed with the free acid. While protection (e.g., esterification) can circumvent issues related to acidity, it adds extra steps to the synthesis. A more direct approach is to modify the reaction conditions to accommodate the free acid. The most common and effective strategy is to use an additional equivalent of base to neutralize the acidic proton, allowing the reaction to proceed efficiently.[1]
Part 2: Suzuki-Miyaura Coupling Guide
The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)–C(sp²) bonds. For this compound, this allows for the introduction of a wide range of aryl and heteroaryl substituents.
Q3: What is the best "first-pass" catalyst system for the Suzuki-Miyaura coupling of this compound?
A3: For an initial screening experiment, a classical, well-established catalyst is recommended due to its reliability and cost-effectiveness.
-
Recommended Starting System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ .
-
Rationale: Pd(PPh₃)₄ is a pre-formed, air-stable Pd(0) complex that does not require an in situ reduction step, making it a reliable starting point.[2] The triphenylphosphine ligands are robust, and this catalyst has a proven track record with a wide variety of bromopyridine substrates.[2][3]
A typical starting protocol for this reaction is detailed below.
Detailed Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.[1]
-
Upon completion, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~3-4 to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum to isolate the crude product, which can then be purified by recrystallization or chromatography.[3]
Q4: My initial Suzuki-Miyaura reaction with Pd(PPh₃)₄ is slow or gives a low yield. What should I try next?
A4: If the standard conditions are not effective, particularly with sterically hindered or electron-rich boronic acids, switching to a more active catalyst system is the logical next step. This involves using bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.[5]
-
Recommended Advanced System: Palladium(II) acetate (Pd(OAc)₂ ) with a biaryl phosphine ligand like SPhos .
-
Rationale: Bulky and electron-rich ligands like SPhos accelerate the rate-limiting oxidative addition step and promote the crucial reductive elimination step of the catalytic cycle.[5][6] They also tend to form monoligated palladium species, which are highly active.[5] Using a Pd(II) precursor like Pd(OAc)₂ with a separate ligand allows for greater modularity and optimization.
Data Summary: Catalyst Performance in Suzuki Coupling of Bromopyridines
The following table summarizes the performance of various catalyst systems for substrates analogous to this compound, providing a basis for rational catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 85 | [2][3] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | DMF | 4-Fluorophenylboronic acid | 89 | [3] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | Arylboronic acid | High | [7] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High | [2] |
| Pd-PEPPSI | NHC | K₂CO₃ | Dioxane | Arylboronic acid | High | [2][8] |
Yields are based on studies of structurally similar bromopyridine derivatives and serve as a strong indicator of expected performance.
Catalyst Selection Workflow
The choice of catalyst can be visualized as a decision-making process based on the complexity of the coupling partners.
Caption: Decision tree for Suzuki-Miyaura catalyst selection.
Part 3: Other Cross-Coupling Reactions
While Suzuki coupling is common, other transformations are crucial for generating molecular diversity.
Q5: What catalyst system is recommended for a Sonogashira coupling with this substrate?
A5: The Sonogashira reaction, which couples terminal alkynes, traditionally requires a dual catalyst system.
-
Recommended System: A palladium(0) or palladium(II) source such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ combined with a copper(I) co-catalyst, typically copper(I) iodide (CuI) .[9] An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used as both the base and often as the solvent.
-
Rationale: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This species undergoes transmetalation with the palladium center much more rapidly than the alkyne itself, accelerating the overall reaction.[9]
Q6: How should I approach a Heck coupling reaction?
A6: The Heck reaction couples the aryl bromide with an alkene. The catalyst system is often similar to that used in Suzuki reactions, but the base and solvent can differ.
-
Recommended System: Pd(OAc)₂ with a phosphine ligand like PPh₃ or P(o-tol)₃ . A common base is an inorganic one like K₂CO₃ or an organic amine like triethylamine .[10]
-
Rationale: The mechanism involves migratory insertion of the alkene into the Aryl-Pd bond. Phosphine ligands stabilize the palladium species throughout this process. The choice of base is critical to regenerate the active Pd(0) catalyst at the end of the cycle.[10]
Q7: What are the key considerations for a Buchwald-Hartwig amination?
A7: The Buchwald-Hartwig amination is used to form C–N bonds. This reaction is highly dependent on the use of specialized, bulky, electron-rich phosphine ligands.
-
Recommended System: A palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ , a specialized biarylphosphine ligand (e.g., XPhos, RuPhos, or BrettPhos ), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[6][11]
-
Rationale: The formation of a C–N bond via reductive elimination is a challenging step. Bulky, electron-donating ligands are essential to promote this step and prevent competing side reactions like β-hydride elimination.[6] The strong base is required to deprotonate the amine coupling partner to form the active amide nucleophile.
Part 4: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section addresses common problems in a Q&A format.
Q8: My reaction is not proceeding to completion, and I see only starting material. What should I check first?
A8: This is a common issue that can usually be traced to one of four areas:
-
Catalyst Inactivity: Ensure your palladium source and ligands are pure. Pd(0) catalysts like Pd(PPh₃)₄ can degrade over time. If using a Pd(II) source, ensure the conditions are suitable for its reduction to the active Pd(0) species. Consider using a robust pre-catalyst to ensure consistent generation of the active species.[4]
-
Oxygen Contamination: Cross-coupling reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state and promote side reactions like boronic acid homocoupling.[4][12] Ensure your solvents are properly degassed and that you maintain a robust inert atmosphere throughout the reaction setup and duration.[4]
-
Solubility Issues: The nicotinic acid starting material or its carboxylate salt may have poor solubility in the chosen solvent, preventing it from entering the catalytic cycle. Try a different solvent system (e.g., switch from Dioxane/H₂O to DMF or Toluene).[13]
-
Insufficient Base: Remember that the carboxylic acid will consume one equivalent of base. Ensure you are using at least two, and preferably three, equivalents of base for the reaction.[1]
Q9: I'm observing a significant amount of a side product where the bromine atom is replaced by a hydrogen (dehalogenation). How can I minimize this?
A9: Dehalogenation occurs when a hydride species is transferred to the palladium complex after oxidative addition, followed by reductive elimination.[12]
-
Source of Hydride: This can come from solvents (like alcohols, if used), water, or the base itself.
-
Solution:
-
Ensure you are using anhydrous solvents where appropriate.
-
Switch to a different base. For example, if you are using a carbonate base, try switching to a phosphate base like K₃PO₄, which is less prone to promoting this side reaction.
-
Increase the concentration of your coupling partner (e.g., the boronic acid) to favor the desired transmetalation step over the undesired hydride transfer.
-
Q10: In my Suzuki reaction, the main byproduct is the homocoupling of my boronic acid. What causes this and how can I stop it?
A10: The homocoupling of boronic acids to form a biaryl species is almost always caused by the presence of oxygen in the reaction mixture.[12] Oxygen can participate in a catalytic cycle that consumes the boronic acid.
-
Solution: The remedy is rigorous exclusion of air. Improve your degassing procedure (a freeze-pump-thaw cycle is more effective than sparging for some solvents) and ensure all reagent transfers are done under a positive pressure of an inert gas like argon or nitrogen.[4]
General Experimental Workflow Diagram
Caption: Standard workflow for setting up an inert atmosphere cross-coupling reaction.
References
- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinic Acid.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile.
- BenchChem. (2025).
- National Institutes of Health (NIH). (n.d.). Decarboxylative Borylation and Cross-Coupling of (Hetero)
- ACS Publications. (2025).
- TCI Chemicals. (n.d.).
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2020). 17.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Wikipedia. (n.d.). Sonogashira coupling.
- Wikipedia. (n.d.).
- MDPI. (2023). Preformed Pd(II)
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Chemistry LibreTexts. (2023).
- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Heck reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- National Institutes of Health (NIH). (n.d.).
- YouTube. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-2-methylnicotinic Acid
As a Senior Application Scientist, I've designed this technical support guide to provide practical, in-depth solutions for researchers, scientists, and drug development professionals facing challenges with the purification of 5-Bromo-2-methylnicotinic acid. This guide is structured to address common issues in a direct question-and-answer format, moving beyond simple instructions to explain the underlying scientific principles of each step.
This guide is divided into two main sections:
-
Troubleshooting Guide: For resolving specific, acute problems encountered during purification.
-
Frequently Asked Questions (FAQs): To provide a broader understanding of the principles and common queries related to the purity of this compound.
Troubleshooting Guide
This section addresses specific issues you might be facing during your purification workflow.
Question 1: My final product of this compound has a low melting point and a broad melting range. What are the likely impurities and how can I remove them?
A low and broad melting point is a classic indicator of impurities. For this compound, the most common culprits are starting materials, positional isomers, or over-brominated byproducts.
Immediate Action Plan:
-
Identify the Impurities: The first step is to understand what you're dealing with. The best way to do this is through analytical techniques.[1][2][3]
-
¹H NMR Spectroscopy: This can reveal the presence of unreacted 2-methylnicotinic acid or positional isomers. Look for distinct aromatic proton signals that don't correspond to your desired product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is highly effective for detecting and quantifying impurities with different molecular weights, such as di-brominated species or starting materials.[4][5]
-
-
Purification Strategy - Recrystallization: Recrystallization is a powerful technique for removing small amounts of impurities from a solid product.[6][7] The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in solution.
Recommended Solvents for Recrystallization:
| Solvent | Boiling Point (°C) | Key Characteristics |
| Isopropyl Alcohol | 82.6 | Often effective for bromo-substituted aromatic acids.[8] |
| Ethanol | 78.37 | Similar to isopropanol, a good starting point for screening.[9][10] |
| Acetonitrile/Water | 84 (azeotrope) | A polar aprotic/protic mixture that can be fine-tuned. |
| Toluene | 110.6 | A non-polar option for removing more polar impurities. |
Step-by-Step Recrystallization Protocol:
-
Dissolution: In a flask, add the impure this compound and a minimal amount of your chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration to remove them.
-
Cooling: Slowly cool the solution to room temperature. Then, place it in an ice bath to maximize crystal formation. Rapid cooling can trap impurities, so a gradual process is crucial.[7]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities on the surface.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Question 2: I'm seeing a significant amount of a di-brominated byproduct in my reaction mixture. How can I avoid its formation and remove it from my crude product?
The formation of di-brominated species is typically due to overly harsh reaction conditions.
Preventative Measures:
-
Control Brominating Agent Stoichiometry: Carefully control the molar equivalents of your brominating agent. A slight excess may be needed for full conversion, but a large excess will promote over-bromination.
-
Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed.
Removal Strategy - Column Chromatography:
If you have a significant amount of di-brominated product, recrystallization may not be sufficient. Flash column chromatography is the preferred method in this case.
**dot graph TD { A[Crude Product with Di-bromo Impurity] --> B{Dissolve in Minimal Strong Solvent (e.g., Dichloromethane)}; B --> C{Adsorb onto Silica Gel}; C --> D[Prepare Silica Gel Column with Non-Polar Solvent (e.g., Hexane)]; D --> E{Load Adsorbed Product onto Column}; E --> F[Elute with a Gradient of Increasing Polarity (e.g., Hexane/Ethyl Acetate)]; F --> G{Collect Fractions}; G --> H[Analyze Fractions by TLC or LC-MS]; H --> I{Combine Pure Fractions}; I --> J[Evaporate Solvent to Obtain Purified Product]; } } Workflow for Chromatographic Separation
Question 3: My product seems to be contaminated with inorganic salts from the workup. How can I efficiently remove them?
Inorganic salts are a common issue, especially after aqueous workups involving acids or bases.
Purification Strategy - Acid-Base Extraction:
This method leverages the acidic nature of the carboxylic acid group.
-
Dissolve in Base: Dissolve your crude product in an aqueous basic solution, such as 1M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The this compound will deprotonate to form its water-soluble salt.
-
Organic Wash: Wash the aqueous solution with an organic solvent like dichloromethane or ethyl acetate. The inorganic salts will remain in the aqueous layer, while non-polar organic impurities will move to the organic layer.
-
Acidification: Slowly add a strong acid, such as 1M hydrochloric acid (HCl), to the aqueous layer until the pH is acidic (around pH 2-3). Your desired product will precipitate out as a solid.[8][9]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Water Wash: Wash the solid with cold deionized water to remove any remaining salts.
-
Drying: Dry the purified product thoroughly.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
Commercially available this compound typically has a purity of 97% or higher. For more demanding applications, such as in the development of active pharmaceutical ingredients (APIs), a purity of >99% is often required. Always check the supplier's Certificate of Analysis (CoA) for detailed purity information.[3]
Q2: What are the best analytical methods to confirm the purity of my final product?
A combination of methods provides the most comprehensive assessment of purity:
| Analytical Method | Information Provided |
| HPLC (High-Performance Liquid Chromatography) | Quantifies the purity by area percentage and detects non-volatile impurities.[2] |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | Confirms the chemical structure and identifies structural isomers and organic impurities.[1] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identifies and quantifies volatile impurities and residual solvents.[3] |
| Melting Point Analysis | A sharp melting point close to the literature value indicates high purity.[7] |
Q3: Can I use water to recrystallize this compound?
While this compound has low solubility in water, it may not be the ideal solvent for recrystallization on its own. The solubility might not be high enough at boiling to dissolve a practical amount of the compound, leading to poor recovery. However, a mixed solvent system, such as ethanol/water or isopropanol/water, can be very effective. The water acts as an anti-solvent, reducing the solubility of the compound upon cooling and promoting crystallization.
Q4: How should I properly store purified this compound?
Store the purified solid in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from light, as prolonged exposure can potentially cause degradation.
References
-
ChemBK. (n.d.). 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Retrieved from [Link]
- Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
-
LookChem. (n.d.). Cas 1060805-97-1,6-BroMo-2-Methyl-nicotinic acid. Retrieved from [Link]
- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
- Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Lenntech. (n.d.). Water purification. Retrieved from [Link]
-
Sensorex. (2021, August 2). Understanding Water Purification Methods. Retrieved from [Link]
-
Atlas Scientific. (n.d.). Water Purification Methods. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Princeton University. (n.d.). OA Guide to Water Purification. Retrieved from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1060810-16-3|5-Bromo-2-methylisonicotinic acid|BLD Pharm [bldpharm.com]
- 5. 1060805-97-1|6-Bromo-2-methylnicotinic acid|BLD Pharm [bldpharm.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. youtube.com [youtube.com]
- 8. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 9. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 10. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 5-Bromo-2-methylnicotinic Acid Analogs
Welcome to the technical support center for the synthesis of 5-bromo-2-methylnicotinic acid and its analogs. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. Here, we address common challenges encountered in the laboratory, offering troubleshooting advice and frequently asked questions in a direct, question-and-answer format. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to overcome synthetic hurdles with confidence.
Troubleshooting Guide
This section provides in-depth solutions to specific problems that may arise during the synthesis of this compound and its analogs.
Problem 1: Low Yield During Direct Bromination of 2-Methylnicotinic Acid
Question: I am attempting to synthesize this compound by direct bromination of 2-methylnicotinic acid using Br₂ in sulfuric acid, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the direct bromination of 2-methylnicotinic acid are a common issue stemming from several factors related to the reactivity of the pyridine ring and the reaction conditions.
Causality and Mechanistic Insights:
The pyridine ring is electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to benzene. The carboxylic acid group is a deactivating group, further reducing the ring's reactivity. While the methyl group is activating, its influence may not be sufficient to overcome the deactivating effects, leading to harsh reaction conditions being required. These harsh conditions can, in turn, lead to side reactions and degradation of the starting material or product.
A significant challenge is the potential for the formation of isomeric byproducts. While the methyl group directs bromination to the 5-position, some bromination may occur at the 3-position, leading to a mixture of 5-bromo and 3-bromo-2-methylnicotinic acid.[1] Separating these isomers can be difficult and contributes to a lower isolated yield of the desired product.
Troubleshooting Steps & Optimization:
-
Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition. It is crucial to carefully control the temperature. A stepwise increase in temperature might be beneficial. Some procedures suggest running the reaction for an extended period (e.g., 20 hours) at room temperature.[1]
-
Choice of Brominating Agent: While elemental bromine is common, other brominating agents can offer better selectivity and milder reaction conditions. N-Bromosuccinimide (NBS) in the presence of an acid catalyst can be a good alternative. Using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in concentrated sulfuric acid has been reported to give good yields.[1]
-
Catalyst: The use of a Lewis acid catalyst can enhance the electrophilicity of bromine and promote the reaction.[2] Powdered iron can also be used as a catalyst in the bromination of nicotinic acid.[3]
-
Work-up Procedure: Proper work-up is critical for isolating the product. The reaction mixture is typically quenched by pouring it onto ice water to precipitate the product.[1] The pH of the solution should be carefully adjusted to ensure the carboxylic acid is in its neutral form for efficient precipitation and extraction.
Experimental Protocol: Improved Bromination using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione[1]
| Step | Procedure |
| 1. | To a mixture of 2-methylnicotinic acid (15 g, 110.29 mmol) in concentrated H₂SO₄ (60 ml), add 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione (18.19 g, 60.66 mmol). |
| 2. | Stir the reaction mixture at room temperature for 5 hours. |
| 3. | After completion of the reaction (monitored by TLC), slowly pour the reaction mixture onto ice-cold water (400 ml). |
| 4. | A solid will precipitate out. Filter the solid and dry it under a vacuum to afford the product. |
Problem 2: Unsuccessful Sandmeyer Reaction for the Synthesis of 5-Bromo Analogs
Question: I am trying to synthesize this compound from 5-amino-2-methylnicotinic acid via a Sandmeyer reaction, but I am observing significant decomposition and low yields of the desired bromo-compound. What could be going wrong?
Answer:
The Sandmeyer reaction is a powerful tool for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[4][5][6][7] However, its success is highly dependent on careful control of reaction conditions, especially temperature.
Causality and Mechanistic Insights:
The key intermediate in the Sandmeyer reaction is the aryl diazonium salt, which is formed by treating an aromatic amine with a source of nitrous acid (typically NaNO₂ and a strong acid).[6] These diazonium salts are often unstable, especially at elevated temperatures, and can decompose, leading to a variety of side products and a low yield of the desired product. The presence of both an amino and a carboxylic acid group on the same ring can also complicate the diazotization step.
The core of the Sandmeyer reaction involves the copper(I) catalyzed displacement of the diazonium group with a nucleophile (in this case, bromide).[4][7] The mechanism is believed to involve a single electron transfer from the copper(I) salt to the diazonium salt, generating an aryl radical and nitrogen gas.[4][7]
Troubleshooting Steps & Optimization:
-
Strict Temperature Control: The diazotization step must be carried out at low temperatures, typically between 0 and 5 °C, to prevent the premature decomposition of the diazonium salt. The subsequent reaction with the copper(I) bromide should also be performed at a controlled, often low, temperature.
-
Slow and Controlled Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added dropwise to the acidic solution of the amine to maintain the low temperature and prevent localized overheating.
-
Purity of Starting Material: The starting 5-amino-2-methylnicotinic acid should be of high purity. Impurities can interfere with the diazotization reaction.
-
Freshly Prepared Copper(I) Bromide: The activity of the copper(I) bromide catalyst is crucial. Using freshly prepared or high-purity commercial CuBr is recommended.
Workflow for a Successful Sandmeyer Reaction:
Caption: A generalized workflow for the Sandmeyer reaction.
Problem 3: Difficulty in Purification of the Final Product
Question: After synthesizing this compound, I am struggling with its purification. Recrystallization is not giving me a pure product. What are some effective purification strategies?
Answer:
Purification of this compound can be challenging due to the presence of unreacted starting materials, isomeric byproducts, and other impurities. A multi-step purification approach is often necessary.
Troubleshooting Steps & Optimization:
-
Acid-Base Extraction: This is a powerful technique for separating the acidic product from neutral or basic impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove any basic impurities.
-
Extract the organic layer with a dilute aqueous base (e.g., saturated NaHCO₃ or 5% NaOH solution) to deprotonate the carboxylic acid and transfer it to the aqueous layer.[3]
-
Separate the aqueous layer and wash it with an organic solvent to remove any neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of about 3-4 to precipitate the pure carboxylic acid.[3][8]
-
Filter the precipitate, wash with cold water, and dry.
-
-
Recrystallization: If acid-base extraction is insufficient, recrystallization from a suitable solvent system can be employed.
-
Common solvents for recrystallization of nicotinic acid derivatives include ethanol, water, or mixtures thereof.[3][9]
-
The choice of solvent depends on the solubility of the product and impurities at different temperatures. A good recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.
-
-
Column Chromatography: For very difficult separations, silica gel column chromatography can be used.[10][11]
-
A suitable eluent system needs to be determined by thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is commonly used.[10] The polarity of the eluent can be gradually increased to elute the desired compound.
-
Purification Workflow:
Caption: A decision tree for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The primary synthetic routes include:
-
Direct electrophilic bromination of 2-methylnicotinic acid.[1] This is a straightforward approach but can suffer from low yields and the formation of isomers.
-
Sandmeyer reaction starting from 5-amino-2-methylnicotinic acid.[4][5][6][7] This multi-step process can offer better regioselectivity if the starting amine is readily available.
-
Lithiation followed by bromination. This involves the deprotonation of a suitable precursor with a strong base like n-butyllithium, followed by quenching with a bromine source. This method can be highly specific but requires anhydrous conditions and careful temperature control.
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[10] A suitable solvent system should be chosen to achieve good separation between the starting material, product, and any major byproducts. Staining with a visualizing agent such as potassium permanganate or iodine may be necessary if the compounds are not UV-active.
Q3: What are the safety precautions I should take when working with bromine and strong acids?
A3: Both bromine and strong acids like concentrated sulfuric acid are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have a spill kit and appropriate neutralizing agents readily available.
Q4: Can I use this guide for the synthesis of other halogenated nicotinic acid analogs?
A4: While the principles discussed here are broadly applicable to the synthesis of other halogenated nicotinic acid analogs, the specific reaction conditions and challenges may vary. For example, iodination often uses different reagents (e.g., N-iodosuccinimide), and fluorination typically requires specialized methods like the Balz-Schiemann reaction.[4] It is essential to consult the literature for protocols specific to the desired analog.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
- Google Patents. (n.d.). CN102584695A - Preparing method of 5-methylnicotinicacid.
-
Semantic Scholar. (n.d.). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of (−)-halichonic acid and (−). Retrieved from [Link]
- Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Bromination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
Sources
- 1. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 3. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 9. BJOC - Synthesis of (−)-halichonic acid and (−)-halichonic acid B [beilstein-journals.org]
- 10. rsc.org [rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Recrystallization of 5-Bromo-2-methylnicotinic Acid
Welcome to the technical support center for the purification of 5-Bromo-2-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this important synthetic intermediate. My aim is to move beyond generic protocols and offer a framework for rational solvent selection and troubleshooting, grounded in the physicochemical properties of halogenated pyridine carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in selecting a recrystallization solvent for this compound?
A1: The most critical factor is the differential solubility of the compound at elevated and reduced temperatures. An ideal solvent will dissolve this compound completely at or near its boiling point but will have very limited solubility at low temperatures (e.g., 0-4 °C). This temperature-dependent solubility gradient is the driving force for crystal formation and purification.
Q2: Based on its structure, what types of solvents should I start with for my initial screening?
A2: this compound is a polar molecule. The presence of the carboxylic acid and the nitrogen atom in the pyridine ring allows for hydrogen bonding, while the aromatic ring and the bromine atom contribute to its overall polarity. Therefore, polar protic solvents such as alcohols (e.g., ethanol, isopropanol) and water, or polar aprotic solvents like acetone and ethyl acetate, are excellent starting points for your screening process. The principle of "like dissolves like" is a useful guide here.
Q3: Can I use a solvent mixture for recrystallization?
A3: Absolutely. A solvent-pair system is often highly effective when no single solvent provides the ideal solubility profile. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. For this compound, a common and effective pair could be an alcohol (good solvent) and water (anti-solvent). The key is that the two solvents must be miscible.
Q4: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with compounds that have relatively low melting points or when the solution is too concentrated. To remedy this, you can try several approaches:
-
Increase the solvent volume: Add more hot solvent to the mixture to ensure the compound remains dissolved at a lower temperature during the cooling phase.
-
Slow down the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Use a different solvent: The initial solvent's boiling point might be too high. Select a solvent with a lower boiling point.
-
Scratching the flask: Inducing crystallization by scratching the inner surface of the flask with a glass rod can sometimes prevent oiling out by providing nucleation sites.
Experimental Protocol: Systematic Solvent Selection
Finding the optimal recrystallization solvent is an empirical process. The following protocol provides a systematic approach to screen and select the best solvent for this compound.
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Test tubes or small Erlenmeyer flasks
-
Heating apparatus (hot plate or water bath)
-
Vortex mixer (optional)
-
Ice bath
Procedure:
-
Initial Solubility Test (Room Temperature):
-
Place approximately 20-30 mg of your crude this compound into a series of labeled test tubes.
-
To each tube, add 0.5 mL of a different test solvent.
-
Agitate the mixture vigorously (e.g., using a vortex mixer or by flicking the tube) for 60 seconds.
-
Observe the solubility. If the compound dissolves completely, that solvent is likely too good for single-solvent recrystallization and should be set aside as a potential "good" solvent for a solvent-pair system.
-
-
Hot Solubility Test:
-
For the solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tubes gently.
-
Bring the solvent to a gentle boil and observe the solubility.
-
If the compound dissolves completely, this is a promising candidate for a single-solvent recrystallization.
-
If the compound does not dissolve, add another 0.5 mL of the solvent and continue heating. If it still does not dissolve after adding a total of 3 mL of solvent, it is likely a poor solvent for this compound.
-
-
Crystallization Test:
-
For the solvents that dissolved the compound when hot, allow the test tubes to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. An ideal solvent will show a significant amount of crystalline precipitate.
-
Data Summary Table:
| Solvent | Solubility at RT (in 0.5 mL) | Solubility at Boiling (in 0.5-3 mL) | Crystal Formation on Cooling |
| Water | |||
| Ethanol | |||
| Isopropanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Toluene | |||
| Heptane |
Diagram of Solvent Selection Workflow:
Caption: A workflow for systematic recrystallization solvent selection.
Troubleshooting Guide
Even with a well-chosen solvent, challenges can arise. This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. The solution is not saturated. 2. The solution is supersaturated. Crystallization has not been initiated. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization by: - Scratching the inside of the flask with a glass rod at the meniscus. - Adding a "seed crystal" of the pure compound. |
| "Oiling Out" (Formation of a liquid layer instead of crystals) | 1. The compound's melting point is lower than the temperature of the solution as it becomes saturated. 2. High concentration of impurities. This can depress the melting point of the mixture. | 1. Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. 2. Consider pre-purification by another method if impurities are significant. A hot filtration step to remove insoluble impurities may also be beneficial. |
| Low Recovery of Crystalline Product | 1. Too much solvent was used. A significant amount of the product remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crystals were washed with a solvent that was not ice-cold. | 1. Concentrate the mother liquor by boiling off some solvent to obtain a second crop of crystals. Note that this crop may be less pure. 2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a slight excess of hot solvent to prevent crystallization in the funnel, then boil off the excess before cooling. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored Crystals | Colored impurities are co-precipitating with the product. | After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (1-2% by weight) and boil for a few minutes. Perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool. |
Diagram of Troubleshooting Logic:
Technical Support Center: Phase Transfer Catalysis in the Esterification of 5-Bromo-2-methylnicotinic Acid
Welcome to the technical support center for the application of phase transfer catalysis (PTC) in the esterification of 5-bromo-2-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction to Phase Transfer Catalysis in Esterification
The esterification of carboxylic acids is a fundamental transformation in organic synthesis. Traditional methods, such as Fischer esterification, often require harsh conditions like strong acid catalysts and high temperatures, which can be detrimental to sensitive substrates.[1][2] Phase transfer catalysis offers a milder and often more efficient alternative, particularly for reactions involving ionic reactants in biphasic systems.[3][4] In the case of this compound, PTC facilitates the transfer of the carboxylate anion from an aqueous or solid phase to an organic phase where it can react with an alkylating agent to form the desired ester.[5][6] This approach can lead to higher yields, shorter reaction times, and simplified workup procedures.[7][8]
Core Principles of PTC Esterification
The fundamental principle of phase transfer catalysis in this context involves a catalyst, typically a quaternary ammonium or phosphonium salt, that pairs with the carboxylate anion of this compound.[3][4] This ion pair is sufficiently lipophilic to be soluble in the organic phase, where it can then react with the esterifying agent (e.g., an alkyl halide).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a phase transfer catalyst in the esterification of this compound?
A1: The phase transfer catalyst acts as a "shuttle" for the 5-bromo-2-methylnicotinate anion. Carboxylic acids are often deprotonated by a base (like NaOH or K₂CO₃) in an aqueous or solid phase, but the resulting carboxylate salt is typically insoluble in the organic solvent where the esterifying agent (e.g., ethyl bromide) resides. The PTC, usually a quaternary ammonium salt (Q⁺X⁻), exchanges its anion (X⁻) for the carboxylate anion (RCOO⁻) at the phase interface. The resulting lipophilic ion pair (Q⁺RCOO⁻) is soluble in the organic phase, allowing it to react with the alkylating agent to form the ester.[3][5]
Q2: Which type of phase transfer catalyst is most effective for this reaction?
A2: Quaternary ammonium salts are the most commonly used and cost-effective PTCs for this type of reaction.[3][4] Specifically, salts like tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (BTEAC) have been shown to be effective.[5][9] The choice of catalyst can be influenced by factors such as the specific reactants and solvents used. For instance, longer alkyl chains on the quaternary ammonium salt can increase its lipophilicity, which may be beneficial in certain solvent systems.[10]
Q3: Can I use other catalysts besides quaternary ammonium salts?
A3: While quaternary ammonium salts are most common, other PTCs like phosphonium salts and crown ethers can also be used.[3][4] Phosphonium salts are often more thermally stable than their ammonium counterparts. Crown ethers function by encapsulating the metal cation (e.g., K⁺ from K₂CO₃), making the associated anion more "naked" and nucleophilic. However, crown ethers are generally more expensive and can be more toxic.[3]
Q4: What is the impact of water on a solid-liquid PTC esterification?
A4: In solid-liquid PTC systems (e.g., using solid K₂CO₃ as a base), the presence of a small, optimized amount of water can be crucial.[11] Water can help to partially dissolve the solid base, increasing the availability of the carboxylate anion at the interface for pairing with the PTC. However, excessive water can lead to hydrolysis of the ester product and can also hydrate the carboxylate anion, reducing its nucleophilicity.[5][6] The optimal amount of water often needs to be determined empirically for each specific system.[11]
Q5: Are there any common side reactions to be aware of?
A5: A primary side reaction is the hydrolysis of the ester product back to the carboxylic acid, especially if excess water and base are present. Another potential issue is the degradation of the phase transfer catalyst at high temperatures, particularly for certain quaternary ammonium salts. If using an alkyl halide as the esterifying agent, elimination reactions can sometimes compete with the desired substitution, though this is less common for primary alkyl halides.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Reaction | 1. Ineffective catalyst. 2. Insufficient mixing. 3. Catalyst poisoning. 4. Incorrect base or insufficient amount. 5. Low reaction temperature. | 1. Catalyst Selection: Ensure the chosen PTC is appropriate for your solvent system. Consider screening different catalysts like TBAB, TBAI, or Aliquat 336.[12][13][14] 2. Agitation: Increase the stirring rate to improve the interfacial area between phases.[15] 3. Catalyst Poisoning: Certain anions, like iodide, can sometimes "poison" the catalyst by forming a very stable ion pair that is reluctant to exchange with the carboxylate.[16] If using an alkyl iodide, consider switching to a bromide or chloride. 4. Base: Ensure the base is strong enough to deprotonate the carboxylic acid. For solid bases like K₂CO₃, ensure it is finely powdered and consider the optimal amount of water.[11] 5. Temperature: Increase the reaction temperature in increments. Most PTC esterifications are conducted at elevated temperatures (60-100 °C).[17] |
| Low Yield | 1. Reversible reaction equilibrium. 2. Hydrolysis of the ester product. 3. Incomplete reaction. 4. Mechanical loss during workup. | 1. Driving Equilibrium: If water is a byproduct, its removal can drive the reaction to completion. In the case of the synthesis of 5-bromo-2-methyl-nicotinic acid ethyl ester, distilling off the ethanol/water azeotrope has been shown to be effective.[9] 2. Minimize Water: Use anhydrous solvents and reactants where possible. During workup, minimize contact time with aqueous base. 3. Reaction Time: Monitor the reaction by TLC or GC/LC to determine the optimal reaction time. 4. Extraction: Ensure the pH of the aqueous layer is adjusted correctly during extraction to minimize the solubility of the ester. Chloroform or ethyl acetate are common extraction solvents.[9] |
| Formation of Byproducts | 1. Catalyst degradation. 2. Side reactions of the alkylating agent. 3. Impurities in starting materials. | 1. Thermal Stability: If the reaction is run at high temperatures, consider using a more thermally stable catalyst like a phosphonium salt.[4] 2. Alkylating Agent: Use a slight excess of the alkylating agent, but a large excess may lead to side reactions. 3. Purity: Ensure the purity of this compound and the alcohol/alkylating agent. |
Experimental Protocols
Protocol 1: Esterification of this compound using BTEAC
This protocol is adapted from a known synthesis of 5-bromo-2-methyl-nicotinic acid ethyl ester.[9]
Materials:
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Benzyltriethylammonium chloride (BTEAC)
-
Saturated sodium carbonate solution
-
Chloroform
-
Anhydrous magnesium sulfate
Procedure:
-
In a 250 mL three-neck flask equipped with a stirrer and distillation apparatus, add this compound (e.g., 4.9 g, 0.023 mol), 40 mL of anhydrous ethanol, a catalytic amount of concentrated sulfuric acid (e.g., 5.5 g), and the phase transfer catalyst BTEAC (e.g., 0.3 g).[9]
-
Heat the mixture with stirring. Gradually increase the temperature to distill off the ethanol-water azeotrope to drive the reaction forward.[9]
-
Continue the reaction until the desired temperature is reached (e.g., 105 °C).[9]
-
Stop heating and allow the mixture to cool to approximately 50 °C.
-
Pour the reaction mixture out and neutralize with a saturated sodium carbonate solution to a pH of about 7.
-
Extract the product with chloroform (e.g., 2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation.[9]
Visualizing the Workflow
Workflow for PTC Esterification
Caption: Simplified mechanism of phase transfer catalysis for esterification.
References
-
Nakamura, H., et al. (2018). Quaternary Alkyl Ammonium Salt-Catalyzed Transformation of Glycidol to Glycidyl Esters by Transesterification of Methyl Esters. ACS Catalysis. Retrieved from [Link]
-
Wang, H., et al. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. MDPI. Retrieved from [Link]
-
Wang, H., et al. (2019). (PDF) Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. ResearchGate. Retrieved from [Link]
-
Gagnon, D., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. PMC - NIH. Retrieved from [Link]
-
Reddy, P. S., et al. (n.d.). a new phase transfer catalyst and its applications in organic transformations. Indian Journal of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). PTC Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]
-
Gagnon, D., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. Retrieved from [Link]
-
Gutmann, B., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC - NIH. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). Top 10 Opportunities. Retrieved from [Link]
- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
- Google Patents. (n.d.). EP1354869A1 - Process for producing quaternary ammonium salt having ester group.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
Yang, H.-M., et al. (2002). Etherification of halo-ester by phase-transfer catalysis in solid–liquid system. ResearchGate. Retrieved from [Link]
-
Wang, P., et al. (2015). Synthesis and properties of quaternary ammonium salt cationic surfactant with different esterification degree. ResearchGate. Retrieved from [Link]
-
Nazish, J., et al. (2023). Self-Aggregation, Antimicrobial Activity and Cytotoxicity of Ester-Bonded Gemini Quaternary Ammonium Salts: The Role of the Spacer. MDPI. Retrieved from [Link]
-
Wang, A., & Biehl, E. R. (1997). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). PTC Esterification at Room Temperature. Retrieved from [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
-
Chemguide. (n.d.). mechanism for the esterification reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Request PDF. (n.d.). Ester Transfer Reaction of Aromatic Esters with Haloarenes and Arenols by a Nickel Catalyst. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to 5-Bromo-2-methylnicotinic Acid: A Comparative Analysis of Halonicotinic Acids in Synthesis
For researchers and professionals in drug development, the selection of a core scaffold is a decision that dictates the trajectory of a synthesis campaign. Halogenated pyridines, particularly halonicotinic acids, represent a class of exquisitely versatile building blocks. Their utility stems from the strategic placement of functional groups—the carboxylic acid for amide couplings and derivatization, the pyridine nitrogen for modulating solubility and serving as a hydrogen bond acceptor, and the halogen atom as a reactive handle for carbon-carbon bond formation.
This guide provides an in-depth comparison of 5-Bromo-2-methylnicotinic acid with its chloro- and iodo-analogues. We will move beyond simple catalog specifications to explore the underlying chemical principles that govern their reactivity, offering field-proven insights and experimental protocols to inform your selection and application.
Physicochemical Properties: The Halogen's Electronic Influence
The identity and position of the halogen atom fundamentally influence the electronic character of the nicotinic acid ring. This has direct consequences on the acidity of the carboxyl group and the basicity of the pyridine nitrogen, which in turn affects reaction conditions, solubility, and even biological interactions.
The primary electronic influence of the halogens in this context is their inductive effect (-I effect), which withdraws electron density from the ring. The strength of this effect correlates with electronegativity, following the trend F > Cl > Br > I. This electron withdrawal increases the acidity of the carboxyl proton by stabilizing the resulting carboxylate anion.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |
| 5-Chloronicotinic acid | 157.55[1] | 168 - 172[1] | Unavailable |
| 5-Bromonicotinic acid | 202.01[2] | 178 - 180[3] | 3.08[3] |
| 5-Iodonicotinic acid | 249.01[4] | 224 - 225[4] | 3.12[4] |
| Note: pKa values are predicted and serve to illustrate the electronic trend. The 2-methyl group on the target compound will slightly increase the pKa (decrease acidity) due to its electron-donating nature. |
As predicted, the acidity decreases as the halogen becomes less electronegative (from Cl to I). While these differences appear small, they can be significant in optimizing reaction conditions, particularly in choosing the appropriate base for deprotonation or salt formation.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The most significant application of halonicotinic acids is their use as electrophiles in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[5] The choice of halogen is the single most critical factor determining the compound's reactivity in these transformations.
The Decisive Factor: Carbon-Halogen Bond Strength
The universally accepted reactivity trend for halopyridines in cross-coupling is Iodo > Bromo > Chloro .[6] This order is a direct consequence of the carbon-halogen (C-X) bond dissociation energy (BDE). The oxidative addition of the palladium(0) catalyst into the C-X bond is typically the rate-determining step in the catalytic cycle. A weaker C-X bond facilitates this step, leading to faster reaction rates and allowing for milder reaction conditions.[7]
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-Cl | ~339 - 346[7][8] |
| C-Br | ~276 - 290[7][8] |
| C-I | ~228 - 240[8][9] |
This energy difference has profound practical implications:
-
Iodonicotinic acids are highly reactive, often coupling at room temperature or with mild heating. They are ideal for sensitive substrates but can be more expensive and occasionally prone to side reactions like catalyst inhibition.
-
Chloronicotinic acids are the most economical and often most readily available but are the least reactive. Their use necessitates highly active (and more expensive) palladium catalysts, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, along with higher temperatures and longer reaction times.[7]
-
This compound represents the optimal balance for many applications. It offers significantly higher reactivity than the chloro analogue, allowing for a broader range of catalysts and milder conditions, while being more stable and cost-effective than the iodo derivative.
The 2-methyl group in the target compound introduces a steric factor near the pyridine nitrogen. This can influence catalyst coordination but is generally well-tolerated by modern cross-coupling systems.
The Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. The following diagram illustrates the generally accepted catalytic cycle.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Illustrative Comparison: While a direct head-to-head comparison under identical conditions is rare in the literature, the following table compiles representative data to highlight the performance differences.
| Halonicotinic Acid Derivative | Catalyst / Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | 18 | ~85-95 | [7] |
| 3-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 80 | 2 | >95 | [10] |
| 4-Iodopyridine | Pd(PPh₃)₄ | K₃PO₄ | 80 | 1 | ~90 | [11] |
| Disclaimer: This table is illustrative, compiling data from different studies on related substrates to show general trends. Reaction outcomes are highly dependent on the specific boronic acid, catalyst, and conditions used. |
Interestingly, some studies have reported a reactivity order of Br > I >> Cl for specific substrates.[11] This can occur if the iodide substrate or the iodide anion generated during the reaction coordinates too strongly to the palladium center, inhibiting catalyst turnover. This highlights that while the C-X bond energy provides a strong predictive framework, the optimal halogen must be determined empirically for novel systems.
Experimental Protocols for Comparative Analysis
To provide a self-validating system for your own research, we present a standardized workflow and detailed protocols for comparing the reactivity of halonicotinic acid esters in Suzuki-Miyaura and Sonogashira couplings.
Figure 2: Experimental workflow for comparing halonicotinic acid reactivity.
Protocol 1: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reaction rate and yield for the coupling of ethyl 5-chloro-, 5-bromo-, and 5-iodo-2-methylnicotinate with phenylboronic acid.
Materials:
-
Ethyl 5-chloro-2-methylnicotinate (1.0 equiv)
-
Ethyl 5-bromo-2-methylnicotinate (1.0 equiv)
-
Ethyl 5-iodo-2-methylnicotinate (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Reaction vials with stir bars
Procedure:
-
Preparation: In three separate, labeled reaction vials, add the corresponding halonicotinate ester (e.g., 0.5 mmol), phenylboronic acid (0.75 mmol), and K₂CO₃ (1.0 mmol).
-
Inert Atmosphere: Seal each vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add Pd(PPh₃)₄ (0.025 mmol) to each vial.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture (e.g., 2.5 mL) to each vial via syringe.
-
Reaction: Place the vials in a preheated oil bath or heating block at 85 °C and stir vigorously.
-
Monitoring: After set time points (e.g., 1, 4, and 16 hours), carefully withdraw a small aliquot (e.g., 50 µL) from each reaction mixture. Quench the aliquot with water and extract with ethyl acetate containing an internal standard.
-
Analysis: Analyze the quenched aliquots by GC-MS or LC-MS to determine the ratio of starting material to product, allowing for a quantitative comparison of reaction rates.
-
Workup: After the final time point, cool the reactions to room temperature, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Protocol 2: Comparative Sonogashira Coupling
Objective: To compare the reaction rate and yield for the coupling of the three halonicotinate esters with phenylacetylene.
Materials:
-
Halonicotinate esters (as above, 1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) Iodide (CuI, 0.05 equiv)
-
Triethylamine (Et₃N, 2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF), degassed
-
Reaction vials with stir bars
Procedure:
-
Preparation: In three separate, flame-dried and labeled reaction vials under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.015 mmol) and CuI (0.025 mmol).
-
Reagent Addition: To each vial, add the corresponding halonicotinate ester (0.5 mmol), degassed THF (2.0 mL), and triethylamine (1.25 mmol).
-
Alkyne Addition: Add phenylacetylene (0.6 mmol) to each vial via syringe.
-
Reaction: Stir the reaction mixtures at 60 °C.
-
Monitoring & Analysis: Follow the same monitoring and analysis procedure as described in Protocol 1.
-
Workup: After completion, cool the reactions, filter through a pad of celite to remove catalyst residues, and rinse with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography.
Strategic Application in Drug Discovery: Beyond a Reactive Handle
The choice of halogen extends beyond synthetic convenience and into the realm of rational drug design. Halogen atoms can significantly impact a molecule's pharmacokinetic profile (absorption, distribution, metabolism, excretion) and its pharmacodynamic interactions.
A key modern concept is halogen bonding , a non-covalent interaction where a covalently bound halogen atom acts as a Lewis acidic "donor" to an electron-rich Lewis base, such as a carbonyl oxygen or an amine nitrogen on a protein backbone.[12] The strength of this interaction follows the trend I > Br > Cl >> F .[13]
This has critical implications:
-
Enhanced Affinity and Selectivity: Incorporating a bromine or iodine atom can introduce a new, highly directional binding interaction with a target protein, potentially increasing binding affinity and selectivity for the target over other proteins.[14]
-
Modulation of Physicochemical Properties: Halogenation generally increases lipophilicity, which can improve membrane permeability and oral bioavailability.
Therefore, selecting this compound over its chloro-analogue is not just a choice for higher reactivity; it is a strategic decision to enable potent halogen bonding interactions in the final drug candidate.
Conclusion
The family of halonicotinic acids provides a powerful toolkit for the medicinal chemist. While iodo-derivatives offer the highest reactivity and chloro-derivatives provide the greatest economy, This compound emerges as a highly versatile and strategically sound building block. It offers a robust balance of reactivity, stability, and cost, making it suitable for a wide range of palladium-catalyzed cross-coupling reactions under accessible conditions. Crucially, the bromine atom serves a dual purpose: a reliable handle for synthesis and a potent halogen bond donor for enhancing biological activity. This guide provides the foundational principles and practical protocols to empower researchers to make an informed choice, leveraging the distinct advantages of this compound in the pursuit of novel therapeutics.
References
-
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A Comparative Guide to Alternative Brominating Agents for Nicotinic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nicotinic acid and its derivatives is a cornerstone in pharmaceutical and agrochemical research. Bromination, a key functionalization step, traditionally relies on elemental bromine or N-bromosuccinimide (NBS). However, concerns over safety, environmental impact, and selectivity have driven the exploration of alternative brominating agents. This guide provides an in-depth, objective comparison of these alternatives, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Landscape of Nicotinic Acid Bromination: Beyond the Conventional
Nicotinic acid, or vitamin B3, is a vital nutrient and a precursor to the coenzymes NAD⁺ and NADP⁺. Its derivatives exhibit a wide range of biological activities. The introduction of a bromine atom onto the pyridine ring or a side chain is a critical transformation, often serving as a handle for further molecular elaboration through cross-coupling reactions.
The direct electrophilic bromination of the nicotinic acid ring is challenging due to the electron-deficient nature of the pyridine nucleus. The reaction typically requires harsh conditions and catalysts, leading to the formation of 5-bromonicotinic acid[1]. Alternatively, bromination of precursors like 3-methylpyridine is a common strategy.
Traditionally, N-bromosuccinimide (NBS) has been the reagent of choice for benzylic bromination, offering a safer alternative to liquid bromine[2][3]. However, NBS is not without its drawbacks, including the generation of succinimide as a byproduct and a lower atom economy[3]. This has spurred the investigation into more efficient and "greener" brominating agents.
Performance Comparison of Brominating Agents
This section compares the performance of several alternative brominating agents against the benchmark, NBS, for reactions relevant to nicotinic acid synthesis, such as the bromination of 3-methylpyridine (a precursor) and the direct bromination of nicotinic acid.
| Reagent | Substrate | Product | Reaction Conditions | Yield (%) | Key Observations & Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | 3-Methylpyridine | 3-(Bromomethyl)pyridine | Radical initiator (AIBN or benzoyl peroxide), CCl₄, reflux[4] | Moderate to Good | Well-established, good for benzylic bromination[2][4]. | Use of hazardous solvent (CCl₄), byproduct formation[3]. |
| Pyridinium Tribromide (PTB) | Alkenes, Aromatics, Heterocycles | Brominated products | Various, often milder than Br₂[5][6] | High | Crystalline, stable, and safer alternative to liquid bromine; easy to handle[5][7][8]. | Can release bromine, corrosive[5][7]. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 4-(2-methylphenyl)benzonitrile | 4-(2-bromomethylphenyl)benzonitrile | Radical initiator, solvent (e.g., chlorobenzene), heat[9] | Potentially higher than NBS | Higher bromine content by weight than NBS, potentially higher yields[9]. | Byproduct formation. |
| Molecular Bromine (Br₂) with Catalyst | Nicotinic Acid | 5-Bromonicotinic Acid | Thionyl chloride, Iron powder catalyst, 110-120°C[1][10] | Up to 95% | High yields for direct ring bromination[1][11]. | Highly corrosive and hazardous to handle[3]. |
| Bromide-Bromate Salts | Various organic substrates | Brominated products | Aqueous acidic medium[12] | Moderate to Good | Eco-friendly ("green"), in-situ generation of bromine, avoids handling liquid bromine[12]. | Requires careful control of stoichiometry and pH. |
| Electrochemical Bromination | Various organic substrates | Brominated products | Electric current, benign bromide source (e.g., NaBr)[13] | Good to Excellent | Sustainable, minimizes hazardous reagents, in-situ bromine generation[13]. | Requires specialized equipment. |
Mechanistic Insights: Understanding the "Why"
The choice of a brominating agent is intrinsically linked to the desired reaction mechanism.
Free Radical Bromination (Benzylic Position)
For the bromination of a methyl group on the pyridine ring (e.g., in 3-methylpyridine), a free radical mechanism is employed.
Caption: Free radical mechanism for benzylic bromination.
NBS is a classic reagent for this transformation as it provides a low, constant concentration of bromine radicals, which favors substitution at the allylic or benzylic position over addition to a double bond[2]. Alternative radical initiators and brominating agents like DBDMH operate under a similar mechanistic framework[9].
Electrophilic Aromatic Substitution (Pyridine Ring)
Direct bromination of the nicotinic acid ring proceeds via electrophilic aromatic substitution. The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group deactivates the ring, making the reaction difficult and directing the incoming electrophile to the 5-position[1].
Caption: Electrophilic aromatic substitution on nicotinic acid.
Catalysts like Lewis acids are often essential to polarize the bromine molecule, increasing its electrophilicity[1]. The formation of an acyl chloride intermediate with thionyl chloride also activates the ring towards electrophilic attack[1][10].
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for key bromination reactions relevant to nicotinic acid synthesis.
Protocol 1: Direct Bromination of Nicotinic Acid to 5-Bromonicotinic Acid[1][10]
This industrial method utilizes thionyl chloride and bromine with an iron catalyst.
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Bromine (Br₂)
-
Iron powder
-
30% Sodium hydroxide solution
-
Chilled water/crushed ice
Procedure:
-
In a flame-dried, three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, charge nicotinic acid (e.g., 0.4 mol) and iron powder (2.0-8.0 wt% of nicotinic acid)[1][11].
-
Carefully add thionyl chloride (e.g., 0.96 mol) to the flask.
-
Heat the mixture to 75-80°C and stir for approximately 6 hours, or until the evolution of HCl gas ceases, indicating the formation of the nicotinoyl chloride intermediate.
-
Increase the temperature to 110-120°C.
-
Add bromine (e.g., 0.78 mol) dropwise from the dropping funnel over 2-3 hours.
-
Maintain the reaction at 110-120°C with vigorous stirring for 10-14 hours. Monitor reaction progress by TLC or HPLC.
-
After completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into chilled water or onto crushed ice to hydrolyze excess thionyl chloride and the acyl chloride.
-
Adjust the pH of the aqueous solution to 2.5-3.0 with 30% sodium hydroxide solution to precipitate the 5-bromonicotinic acid[1].
-
Filter the precipitate, wash with cold water, and dry. Recrystallize from water or ethanol if necessary.
Protocol 2: Benzylic Bromination of 3-Methylpyridine using NBS
This protocol is a standard laboratory procedure for the synthesis of 3-(bromomethyl)pyridine.
Materials:
-
3-Methylpyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or a greener alternative solvent (e.g., acetonitrile)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methylpyridine, NBS (1.05 eq), and a catalytic amount of AIBN or benzoyl peroxide.
-
Add the solvent (e.g., CCl₄) and heat the mixture to reflux.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
The "Green" Chemistry Perspective
The principles of green chemistry encourage the use of safer reagents and solvents, and the minimization of waste[14]. In the context of bromination, this translates to:
-
Atom Economy: Reagents like DBDMH, with a higher percentage of active bromine by mass, are preferable to NBS.
-
Safer Reagents: Pyridinium tribromide and bromide-bromate salts offer safer handling alternatives to liquid bromine[5][12].
-
Alternative Energy Sources: Microwave-assisted and sonochemical methods can accelerate reactions, often under milder conditions and in the absence of hazardous solvents[13].
-
In-situ Generation: Electrochemical methods that generate bromine in situ from benign bromide salts represent a significant step towards sustainable bromination[13].
Conclusion and Future Outlook
While NBS remains a workhorse for benzylic bromination, a compelling case can be made for the adoption of alternatives like Pyridinium Tribromide and DBDMH, which offer improved safety and efficiency. For the direct bromination of the nicotinic acid ring, catalyzed reactions with molecular bromine provide high yields, though handling precautions are paramount.
The future of bromination in the synthesis of nicotinic acid and its derivatives lies in the continued development and implementation of greener methodologies. Electrochemical and enzymatic approaches, although currently less widespread, hold immense promise for environmentally benign and highly selective transformations[13][15]. As the pharmaceutical and chemical industries increasingly prioritize sustainability, the adoption of these innovative brominating strategies will be crucial.
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A Comparative Guide to the Biological Activity of 5-Bromo-2-methylnicotinic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, nicotinic acid (niacin) has long been a cornerstone for managing dyslipidemia.[1] Its ability to modulate lipid profiles is primarily attributed to the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).[2][3] This activation triggers a cascade of downstream effects, leading to reduced lipolysis and subsequent lowering of circulating free fatty acids.[1] Beyond its impact on lipid metabolism, GPR109A activation has also been implicated in mediating anti-inflammatory responses.[4][5]
This guide provides a comparative analysis of the biological activity of 5-Bromo-2-methylnicotinic acid and its structural analogs. By examining the structure-activity relationships (SAR) of these compounds, we aim to provide valuable insights for researchers engaged in the design and development of novel therapeutic agents targeting the GPR109A receptor.
The Central Role of GPR109A
GPR109A is a Gi-protein coupled receptor predominantly expressed in adipocytes and immune cells such as macrophages and Langerhans cells.[6] Upon agonist binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP dampens the activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides, thereby reducing the release of free fatty acids from adipose tissue.[1] The decreased availability of free fatty acids in the liver subsequently leads to reduced synthesis of triglycerides and very-low-density lipoprotein (VLDL).[7]
The interaction of nicotinic acid and its analogs with GPR109A is a critical determinant of their biological activity. The affinity and efficacy of these compounds for the receptor dictate the magnitude of the downstream signaling and the ultimate therapeutic effect.
Structure-Activity Relationship of Nicotinic Acid Analogs
The core structure of nicotinic acid, a pyridine-3-carboxylic acid, provides a scaffold for extensive chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The substituents on the pyridine ring play a crucial role in modulating the biological activity.
Impact of Substitution at the 5-Position
The 5-position of the nicotinic acid ring has been a focal point for medicinal chemists. Introduction of various substituents at this position can significantly influence the compound's interaction with the GPR109A receptor.
While direct comparative data for this compound is limited in publicly available literature, studies on related 5-substituted analogs provide valuable insights. For instance, the introduction of a methyl group at the 5-position (5-methylnicotinic acid) has been shown to have demonstrable effects on free fatty acid levels, presumably through GPR109A activation.[2]
Systematic variation of the halogen at the 5-position (e.g., Fluoro, Chloro, Bromo) is a common strategy to explore the impact of electronics and sterics on receptor binding and activation. Generally, the introduction of a halogen can alter the compound's lipophilicity and electrostatic interactions within the receptor binding pocket.
Influence of the 2-Position Substituent
The presence of a methyl group at the 2-position, as in this compound, can also impact biological activity. This substitution can affect the molecule's conformation and its orientation within the GPR109A binding site.
Comparative Biological Activities: A Framework for Evaluation
To objectively compare the biological performance of this compound and its analogs, a battery of in vitro and in vivo assays is essential.
In Vitro Assays
GPR109A Activation Assays:
-
cAMP Assay: This is a fundamental assay to determine the functional activity of GPR109A agonists. A decrease in forskolin-stimulated cAMP levels in cells expressing the receptor indicates agonist activity.
-
Calcium Mobilization Assay: GPR109A activation can also lead to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators.
-
Receptor Binding Assays: Radioligand binding assays can be used to determine the binding affinity (Ki) of the compounds for the GPR109A receptor.
Anti-Lipolytic Activity Assays:
-
Adipocyte Lipolysis Assay: Primary adipocytes or differentiated adipocyte cell lines can be used to measure the inhibition of isoproterenol- or epinephrine-stimulated lipolysis by measuring the release of glycerol or free fatty acids.[8]
Anti-Inflammatory Activity Assays:
-
Cytokine Release Assays: The ability of the compounds to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from activated immune cells (e.g., macrophages) can be quantified using ELISA.[4]
-
Nitric Oxide (NO) Production Assay: Inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in macrophage cell lines is a common measure of anti-inflammatory activity.[4]
In Vivo Models
-
Acute Free Fatty Acid Lowering in Rodents: The most direct in vivo measure of the acute pharmacological effect of GPR109A agonists is the reduction of plasma free fatty acid levels in rodents.
-
Lipid Profile Analysis in Dyslipidemic Animal Models: The long-term effects on the overall lipid profile (total cholesterol, LDL-C, HDL-C, and triglycerides) can be evaluated in animal models of dyslipidemia.
-
Models of Inflammation: The anti-inflammatory potential can be assessed in various animal models of inflammation, such as carrageenan-induced paw edema.[4]
Data Presentation: A Comparative Overview
Due to the limited availability of direct comparative studies in the public domain, the following tables are presented as a framework for how such data should be structured for a comprehensive comparison. The data points are illustrative and based on general principles of nicotinic acid analog activity.
Table 1: In Vitro GPR109A Activation and Anti-Lipolytic Activity
| Compound | GPR109A EC50 (cAMP Assay) (nM) | GPR109A Binding Affinity (Ki) (nM) | Inhibition of Lipolysis IC50 (nM) |
| Nicotinic Acid | 100 - 500 | 50 - 200 | 200 - 1000 |
| This compound | Data not available | Data not available | Data not available |
| Analog A (e.g., 5-Chloro-2-methylnicotinic acid) | Data not available | Data not available | Data not available |
| Analog B (e.g., 5-Fluoro-2-methylnicotinic acid) | Data not available | Data not available | Data not available |
| Analog C (e.g., 5-Bromo-nicotinic acid) | Data not available | Data not available | Data not available |
Table 2: In Vitro Anti-Inflammatory Activity
| Compound | Inhibition of TNF-α Release IC50 (µM) | Inhibition of NO Production IC50 (µM) |
| Nicotinic Acid | 10 - 50 | 20 - 100 |
| This compound | Data not available | Data not available |
| Analog A (e.g., 5-Chloro-2-methylnicotinic acid) | Data not available | Data not available |
| Analog B (e.g., 5-Fluoro-2-methylnicotinic acid) | Data not available | Data not available |
| Analog C (e.g., 5-Bromo-nicotinic acid) | Data not available | Data not available |
Experimental Protocols
Detailed Protocol: In Vitro cAMP Assay for GPR109A Activation
This protocol describes a method to assess the agonist activity of test compounds on the human GPR109A receptor expressed in a suitable host cell line (e.g., CHO-K1 or HEK293).
Materials:
-
CHO-K1 cells stably expressing human GPR109A.
-
Cell culture medium (e.g., DMEM/F12) with necessary supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX).
-
Forskolin.
-
Test compounds (this compound and its analogs).
-
cAMP detection kit (e.g., HTRF or ELISA-based).
Procedure:
-
Cell Culture: Maintain the GPR109A-expressing cells in appropriate culture conditions.
-
Cell Seeding: Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and nicotinic acid (as a positive control) in the assay buffer.
-
Assay: a. Remove the culture medium from the cells and wash once with assay buffer. b. Add the diluted test compounds or control to the respective wells. c. Incubate for a specified time (e.g., 30 minutes) at 37°C. d. Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and incubate for another specified period (e.g., 15 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
Visualizing the Mechanism of Action
The signaling pathway initiated by the activation of GPR109A is a key aspect of the biological activity of this compound and its analogs.
Caption: GPR109A signaling pathway initiated by agonist binding.
Conclusion
The exploration of this compound and its analogs presents a promising avenue for the development of novel therapeutics targeting the GPR109A receptor. A systematic and comparative evaluation of their biological activities is crucial for understanding their structure-activity relationships and for guiding the design of compounds with improved efficacy and safety profiles. The experimental framework and protocols outlined in this guide provide a robust foundation for researchers to undertake such comparative studies, ultimately contributing to the advancement of treatments for dyslipidemia and inflammatory disorders.
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A Comparative Spectroscopic Guide to 5-Bromo-2-methylnicotinic Acid and Its Key Derivatives
For researchers engaged in the synthesis of novel chemical entities, particularly within drug discovery and materials science, the unambiguous structural confirmation of a target molecule and its intermediates is paramount. 5-Bromo-2-methylnicotinic acid serves as a valuable scaffold in medicinal chemistry, and its conversion into various derivatives like esters and amides is a common strategy to modulate its physicochemical and biological properties. This guide provides an in-depth comparative analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—for this compound and two of its primary derivatives: methyl 5-bromo-2-methylnicotinate and 5-bromo-2-methylnicotinamide.
The narrative explains the causality behind experimental choices and provides validated protocols, ensuring that the data presented is both reliable and reproducible. By understanding the subtle yet significant shifts in spectroscopic signatures upon functional group transformation, scientists can confidently track reaction progress, confirm product identity, and assess purity.
Synthetic Pathway and Rationale
The conversion of a carboxylic acid to its corresponding ester or amide is a fundamental transformation in organic synthesis. These reactions not only alter the parent molecule's properties but also serve as crucial steps for further chemical elaboration. The general workflow for synthesizing the methyl ester and amide derivatives from this compound provides the necessary context for the subsequent spectroscopic analysis.
Caption: Synthetic workflow from the parent acid to its ester and amide derivatives.
Experimental Protocol: Esterification (Fischer-Tropsch type)
The conversion to the methyl ester is typically achieved under acidic conditions. The use of thionyl chloride (SOCl₂) to first form the more reactive acyl chloride intermediate, followed by quenching with methanol, is a highly efficient method.
-
Acyl Chloride Formation: To a solution of this compound (1.0 eq) in an inert solvent such as dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Ester Formation: Cool the reaction mixture back to 0 °C and slowly add anhydrous methanol (5.0 eq).
-
Workup: Allow the reaction to stir at room temperature overnight. Quench with a saturated sodium bicarbonate solution, extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.[1]
Experimental Protocol: Amidation
Similar to esterification, the synthesis of the primary amide proceeds efficiently through an acyl chloride intermediate.
-
Acyl Chloride Formation: Prepare the acyl chloride from this compound (1.0 eq) as described in the esterification protocol.
-
Amidation: Cool the crude acyl chloride solution to 0 °C and add concentrated ammonium hydroxide dropwise until the solution is basic.
-
Product Isolation: Stir the mixture vigorously for 1-2 hours. The product, often a solid, can be isolated by filtration, washed with cold water, and dried under vacuum.[2]
Spectroscopic Characterization Workflow
A multi-technique approach is essential for the comprehensive characterization of synthetic products. Each spectroscopic method provides a unique piece of the structural puzzle.
Caption: General workflow for the spectroscopic characterization of synthesized compounds.
Comparative Spectroscopic Analysis
The following sections detail the expected spectroscopic data for the parent acid and its methyl ester and amide derivatives. The key is to note the appearance or disappearance of signals corresponding to the functional group being modified.
Caption: Key structural differences between the acid, ester, and amide derivatives.
¹H NMR Spectroscopy
Proton NMR is invaluable for observing changes in the electronic environment of protons upon derivatization. The most telling changes occur at the carboxylic acid proton and the introduction of new signals for the ester's methyl group or the amide's protons.
| Compound | Ar-H (H4) | Ar-H (H6) | -CH₃ (C2) | -COOH / -OCH₃ / -NH₂ |
| This compound | ~8.4 ppm (d) | ~8.9 ppm (d) | ~2.5 ppm (s) | >10 ppm (br s, 1H) |
| Methyl 5-bromo-2-methylnicotinate | ~8.3 ppm (d) | ~8.7 ppm (d) | ~2.5 ppm (s) | ~3.9 ppm (s, 3H) |
| 5-Bromo-2-methylnicotinamide | ~8.2 ppm (d) | ~8.6 ppm (d) | ~2.4 ppm (s) | ~7.5 & 8.0 ppm (br s, 2H) |
-
Analysis: The disappearance of the very broad, downfield signal (>10 ppm) of the carboxylic acid proton is the primary indicator of a successful reaction. For the ester, a new sharp singlet appears around 3.9 ppm, integrating to three protons, which is characteristic of a methoxy group.[3] For the amide, two broad singlets corresponding to the -NH₂ protons appear in the aromatic region; their broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding.
¹³C NMR Spectroscopy
Carbon NMR provides direct insight into the carbon skeleton. The chemical shift of the carbonyl carbon is highly sensitive to its electronic environment and is the most diagnostic signal in this comparison.
| Compound | C=O | Pyridine Carbons | -CH₃ (C2) | -OCH₃ |
| This compound | ~168 ppm | ~120-155 ppm | ~20 ppm | - |
| Methyl 5-bromo-2-methylnicotinate | ~165 ppm | ~122-158 ppm | ~22 ppm | ~52 ppm |
| 5-Bromo-2-methylnicotinamide | ~170 ppm | ~118-153 ppm | ~21 ppm | - |
-
Analysis: The carbonyl carbon (C=O) signal is key. In the ester, it is shifted slightly upfield (~165 ppm) compared to the acid (~168 ppm). Conversely, in the amide, the nitrogen atom's electron-donating character shifts the carbonyl carbon further downfield (~170 ppm). The appearance of a new signal around 52 ppm for the ester confirms the presence of the methoxy carbon.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying functional groups, particularly the carbonyl (C=O) and hydroxyl (O-H) or amine (N-H) groups.
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | ~3000-2500 (broad, O-H stretch), ~1710 (strong, C=O stretch), ~1600 (C=C stretch) |
| Methyl 5-bromo-2-methylnicotinate | ~1725 (strong, C=O stretch), ~1250 (strong, C-O stretch), No broad O-H |
| 5-Bromo-2-methylnicotinamide | ~3350 & ~3180 (two bands, N-H stretch), ~1680 (strong, C=O stretch, Amide I), No broad O-H |
-
Analysis: The transformation is clearly marked by the disappearance of the very broad O-H stretch of the carboxylic acid. The ester exhibits a C=O stretch at a higher wavenumber (~1725 cm⁻¹) than the acid due to the electron-withdrawing nature of the oxygen atom.[5][6] The amide shows a C=O stretch at a lower wavenumber (~1680 cm⁻¹) because the nitrogen lone pair donates electron density to the carbonyl carbon, weakening the double bond.[7] Additionally, the presence of two distinct N-H stretching bands for the primary amide is a definitive feature.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering definitive proof of the transformation. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be present in all compounds, resulting in two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.
| Compound | Molecular Formula | Calculated MW (⁷⁹Br) | Expected M⁺ peaks (m/z) |
| This compound | C₇H₆BrNO₂ | 214.96 | 215 / 217 |
| Methyl 5-bromo-2-methylnicotinate | C₈H₈BrNO₂ | 229.97 | 230 / 232 |
| 5-Bromo-2-methylnicotinamide | C₇H₇BrN₂O | 215.97 | 216 / 218 |
-
Analysis: The molecular ion peaks provide the most straightforward confirmation. An increase of 14 mass units from the parent acid to the methyl ester (CH₂ addition) is expected. For the amide, the molecular weight increases by one unit relative to the acid, reflecting the substitution of -OH with -NH₂. The presence of the M⁺+2 peak with roughly the same intensity as the M⁺ peak is a crucial confirmation of a monobrominated compound.[8]
Conclusion
The strategic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system for the characterization of this compound and its derivatives. By comparing the spectroscopic data of the product to that of the starting material, researchers can unequivocally confirm the success of a chemical transformation. This guide serves as a practical reference, highlighting the diagnostic spectral features that differentiate the carboxylic acid, ester, and amide functionalities, thereby ensuring the scientific integrity of synthetic chemistry workflows.
References
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MDPI . Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Available at: [Link]
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ResearchGate . Synthesis and Spectral Analysis of Pyridine Derivates. Available at: [Link]
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PubChem . 5-Bromonicotinic acid. Available at: [Link]
- Google Patents. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
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Royal Society of Chemistry . Electronic Supplementary Information. Available at: [Link]
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Oriental Journal of Chemistry . An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Available at: [Link]
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A Senior Application Scientist's Guide to the Purity Analysis of Commercial 5-Bromo-2-methylnicotinic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity for a Key Synthetic Building Block
5-Bromo-2-methylnicotinic acid is a vital heterocyclic building block in the synthesis of complex organic molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Its utility lies in the strategic placement of the bromine atom, carboxylic acid, and methyl group on the pyridine ring, which allows for diverse downstream functionalization. However, the synthetic utility of this intermediate is directly contingent on its purity. Seemingly minor impurities can have cascading effects, leading to difficult-to-remove byproducts, reduced yields, altered biological activity, and potential toxicity in the final product.
This guide provides a comprehensive, multi-technique framework for the rigorous purity assessment of commercially available this compound. We will move beyond a simple percentage purity value and delve into a qualitative and quantitative understanding of potential impurities. The objective is to empower researchers to make informed decisions when selecting a supplier and to establish a robust internal quality control (QC) system. This is not merely a set of protocols; it is a strategic approach to ensuring the reliability and reproducibility of your research and development efforts.
The Rationale for a Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's purity. Each method offers a unique lens through which to view the sample, and their combined power lies in their orthogonality—the ability to detect different types of impurities. Relying solely on a single method, such as HPLC, can create significant analytical blind spots. For instance, a sample may appear "99.5% pure" by HPLC but could contain significant amounts of residual solvents or inorganic salts that are not detected by a standard UV detector.
Our comparative analysis, therefore, integrates four cornerstone techniques:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for quantifying the main component and non-volatile organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation and is highly effective for identifying and quantifying structurally related impurities.
-
Elemental Analysis (CHN): Offers a fundamental assessment of the compound's elemental composition, which can reveal the presence of inorganic impurities or significant organic contaminants that alter the expected elemental ratios.
Below is a logical workflow for a comprehensive purity assessment campaign.
A Guide to the Validation of Reversed-Phase HPLC Methods for the Analysis of 5-Bromo-2-methylnicotinic Acid: A Comparative Analysis for R&D and QC Environments
This guide provides a comprehensive framework for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for 5-Bromo-2-methylnicotinic acid. As a critical intermediate in pharmaceutical synthesis, ensuring the purity and quality of this compound is paramount. A rigorously validated analytical method is the cornerstone of this quality assurance, providing the reliable data necessary to meet stringent regulatory requirements.
We will delve into the scientific rationale behind the method development choices, present a step-by-step validation protocol grounded in the internationally recognized ICH Q2(R1) guidelines, and offer a comparative analysis of alternative analytical technologies. This guide is intended for researchers, analytical scientists, and drug development professionals who require a practical and scientifically sound approach to method validation.
Part 1: Developing a Robust RP-HPLC Method
The "Why": The Principle of Reversed-Phase HPLC for Acidic Analytes
This compound is, by its nature, an acidic and polar molecule. The key to achieving good chromatography—characterized by sharp, symmetrical peaks and stable retention times—is to control its ionization state. Reversed-phase chromatography, which separates compounds based on their hydrophobicity, is the ideal technique when this ionization is properly managed.[1]
The carboxylic acid functional group on the molecule has a specific pKa. In a solution with a pH above its pKa, the acid will be deprotonated (ionized), making it highly polar and poorly retained on a non-polar stationary phase like C18. Conversely, if the mobile phase pH is set at least 2 units below the analyte's pKa, the equilibrium shifts to favor the protonated (non-ionized) form.[2] This neutral form is significantly more hydrophobic, allowing for predictable interaction with the C18 stationary phase and resulting in excellent chromatographic performance.[3][4][5] Therefore, the foundational choice in our method is the use of an acidic mobile phase.
Proposed HPLC Method Parameters and Protocol
The following parameters are proposed as a starting point for the analysis of this compound. These are based on established principles for separating acidic aromatic compounds.
| Parameter | Specification | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A versatile, industry-standard column providing good resolution and efficiency for this type of analyte. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Creates a low pH environment (~2.1) to ensure the analyte is in its non-ionized form.[4] |
| Mobile Phase B | Acetonitrile | A common organic solvent with good elution strength and low UV cutoff, making it compatible with UV detection. |
| Gradient Elution | 10% to 90% B over 10 min | Ensures elution of the main analyte while also separating potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between run time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time reproducibility. |
| Detection | UV-Vis DAD @ 265 nm | The pyridine ring structure is expected to have strong UV absorbance in this region. A Diode Array Detector (DAD) allows for peak purity analysis. |
| Injection Volume | 10 µL | A typical volume to achieve good sensitivity without overloading the column. |
Experimental Protocol: Standard and Sample Preparation
-
Mobile Phase Preparation:
-
Mobile Phase A: Carefully add 1.0 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in a small amount of acetonitrile and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This ensures compatibility with the initial chromatographic conditions.
-
-
Sample Solution Preparation:
-
Prepare the sample to a target concentration of 100 µg/mL using the same diluent as the standard. The exact procedure will depend on the sample matrix.
-
Part 2: A Practical Guide to Method Validation per ICH Q2(R1)
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[6] The ICH Q2(R1) guideline provides a comprehensive framework for conducting this validation.[7][8][9]
Validation Parameters: Protocols and Acceptance Criteria
The following sections outline the experimental approach for each key validation parameter for a quantitative assay of this compound.
1. Specificity
-
Why: To demonstrate that the signal measured is unequivocally from the target analyte, without interference from impurities, degradation products, or matrix components.
-
Protocol:
-
Inject the diluent (blank) to show no interfering peaks at the analyte's retention time.
-
If applicable, inject a placebo or matrix blank.
-
Perform forced degradation studies: Expose the analyte to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress for a defined period.
-
Analyze the stressed samples. The method should resolve the intact analyte peak from all degradation products. Use a DAD to assess peak purity.
-
2. Linearity
-
Why: To confirm that the method's response is directly proportional to the analyte concentration over a specific range.
-
Protocol:
-
Prepare a series of at least five standard solutions from a stock solution, typically covering 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
3. Range
-
Why: To establish the concentration interval where the method is accurate, precise, and linear.
-
Protocol: The range is confirmed by the successful demonstration of linearity, accuracy, and precision within the desired concentration limits (e.g., 80% to 120% of the assay concentration).
4. Accuracy
-
Why: To determine how close the measured value is to the true value. This is typically assessed by spike recovery.
-
Protocol:
-
Spike a known amount of pure analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery of the spiked analyte.
-
5. Precision
-
Why: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The results from both sets of experiments are statistically compared.
-
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Why: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol: These are typically determined from the linearity data using the following equations:
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
7. Robustness
-
Why: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.
-
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method.
-
Examples of variations include:
-
Flow Rate (e.g., ±0.1 mL/min)
-
Column Temperature (e.g., ±5 °C)
-
Mobile Phase pH (e.g., ±0.2 units)
-
-
Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
Summary of Validation Data and Acceptance Criteria
| Parameter | Typical Acceptance Criteria (for Assay) | Hypothetical Result |
| Specificity | No interference at analyte RT; Peak purity > 990 | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80% - 120% of target concentration | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.2% |
| LOQ (%RSD) | ≤ 10% | 4.5% |
| Robustness | System suitability parameters pass under all conditions | Pass |
Part 3: Comparative Guide: Selecting the Right Tool for the Job
While RP-HPLC is a robust and reliable workhorse, alternative technologies can offer significant advantages for specific applications. The choice of method should be driven by the analytical need, considering factors like required sensitivity, sample throughput, and cost.
Alternative Technologies: A Performance Overview
1. Ultra-High-Performance Liquid Chromatography (UPLC)
-
Principle: Utilizes columns with sub-2 µm particles, operating at much higher pressures than HPLC. This leads to significantly faster run times and improved resolution.
-
Pros: Dramatically increased speed and throughput; enhanced resolution; reduced solvent consumption.
-
Cons: Higher initial instrument cost; requires higher quality solvents and samples to prevent blockages.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: Combines the separation power of HPLC or UPLC with the detection specificity and sensitivity of a mass spectrometer. It identifies and quantifies molecules based on their mass-to-charge ratio.
-
Pros: Exceptional sensitivity (nanogram to picogram levels) and selectivity, making it ideal for trace-level impurity analysis or bioanalytical studies.[10][11] Provides structural information for unknown identification.
-
Cons: High instrument and maintenance costs; complex method development; susceptible to matrix effects.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Separates compounds that are volatile or can be made volatile through a process called derivatization.
-
Pros: Excellent for analyzing volatile or semi-volatile impurities (e.g., residual solvents).
-
Cons: Not suitable for non-volatile and thermally labile compounds like this compound without a chemical derivatization step, which adds complexity and potential for error.[12]
Comparative Performance Matrix
| Feature | HPLC | UPLC | LC-MS/MS |
| Speed / Throughput | Standard (e.g., 15-30 min) | Very High (e.g., 2-5 min) | High (limited by chromatography) |
| Sensitivity (Typical LOQ) | µg/mL | High ng/mL to low µg/mL | pg/mL to low ng/mL |
| Relative Instrument Cost | |||
| Relative Consumable Cost | |||
| Ideal Application | Routine QC, Assays, Purity | High-Throughput Screening, QC | Impurity ID, Bioanalysis, Metabolomics |
Senior Application Scientist's Recommendation
The selection of an analytical method is not a one-size-fits-all decision. It must be "fit for purpose."
-
For routine quality control (QC) and release testing of this compound as a raw material or intermediate, a fully validated RP-HPLC method is the industry gold standard. It provides the necessary performance in a cost-effective, robust, and reliable platform.
-
For research and development environments requiring high-throughput screening of synthesis routes or reaction conditions, UPLC is the superior choice. The significant reduction in run time translates directly to increased productivity and faster project timelines.
-
When faced with identifying unknown impurities, characterizing degradation pathways, or conducting pharmacokinetic studies in biological matrices, LC-MS/MS is indispensable. Its unparalleled sensitivity and specificity are required to answer these complex analytical questions.
Ultimately, a well-validated method, regardless of the platform, is the key to ensuring data integrity and product quality. The principles and protocols outlined in this guide provide a solid foundation for achieving that goal.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Compliance Academy (ECA). [Link][7]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link][8]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - PDF . U.S. Food and Drug Administration (FDA). [Link][6]
-
Quality Guidelines - ICH . International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link][9]
-
HPLC Method Development For Acidic Molecules: A Case Study . PharmaGuru. [Link][3]
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Control pH During Method Development for Better Chromatography . Agilent. [Link][4]
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Niacin (Vitamin B3) - A review of analytical methods for use in food . GOV.UK. [Link]
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How does an acid pH affect reversed-phase chromatography separations? . Biotage. [Link][2]
-
Reversed Phase HPLC Method Development . Phenomenex. [Link][5]
-
Importance of RP-HPLC in Analytical Method Development: A Review . International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). [Link][1]
-
Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry . National Institutes of Health (NIH). [Link][10]
-
Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements . ResearchGate. [Link][12]
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The Strategic Derivatization of 5-Bromo-2-methylnicotinic Acid: A Comparative Guide to Unlocking Novel Therapeutic Potential
In the landscape of modern drug discovery, the strategic selection and modification of a core chemical scaffold are paramount to developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The 5-Bromo-2-methylnicotinic acid framework has emerged as a particularly versatile starting point for the synthesis of a diverse array of biologically active molecules. Its inherent structural features—a pyridine ring, a carboxylic acid handle, a methyl group, and a strategically placed bromine atom—offer a rich playground for medicinal chemists to explore structure-activity relationships (SAR) across various therapeutic targets.
This guide provides an in-depth comparison of this compound derivatives, focusing on their differential activities as inhibitors of key oncological targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) Polymerase (PARP). We will delve into the causality behind experimental choices in their synthesis and evaluation, presenting supporting data and detailed protocols to empower researchers in their quest for next-generation therapies.
The this compound Scaffold: A Privileged Starting Point
The utility of this compound as a foundational block in medicinal chemistry is multifaceted[1][2]. The pyridine core is a common motif in numerous approved drugs, offering favorable physicochemical properties and metabolic stability. The carboxylic acid at the 3-position serves as a convenient anchor for the introduction of various functionalities, most commonly through amide bond formation, leading to a library of nicotinamide derivatives. The methyl group at the 2-position can influence the molecule's conformation and interaction with target proteins.
Crucially, the bromine atom at the 5-position is not merely a placeholder. It serves as a key reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide range of aryl and heteroaryl substituents, enabling the exploration of diverse chemical space and the optimization of target engagement.
Comparative Structure-Activity Relationship (SAR) Analysis
The true potential of the this compound scaffold is realized through the systematic exploration of its SAR. By modifying specific positions on the molecule and evaluating the resulting changes in biological activity, we can glean critical insights into the molecular interactions that drive target inhibition. Here, we compare the SAR of derivatives targeting two distinct enzyme families: kinases (VEGFR-2) and PARPs.
I. Targeting Angiogenesis: 5-Bromo-2-methylnicotinamide Derivatives as VEGFR-2 Inhibitors
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.
Key SAR Observations for VEGFR-2 Inhibition:
The general pharmacophore for many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding pocket, with side chains extending into more solvent-exposed regions. For our 5-Bromo-2-methylnicotinamide scaffold, the following SAR trends can be inferred from broader studies on nicotinamide-based kinase inhibitors:
-
The Amide Linkage: The conversion of the carboxylic acid to an amide is a critical first step. The N-H of the amide can act as a hydrogen bond donor, interacting with key residues in the hinge region of the kinase domain. The substituent on the amide nitrogen (R1) is a primary vector for exploring SAR.
-
The R1 Substituent: The nature of the R1 group dramatically impacts potency and selectivity.
-
Aromatic and Heteroaromatic Rings: Introduction of substituted phenyl or heteroaromatic rings can lead to potent inhibition. These groups can form favorable pi-stacking and hydrophobic interactions within the ATP-binding site. Substituents on these rings, in turn, can fine-tune activity. For example, electron-withdrawing groups may enhance activity in some cases.
-
Linkers: The inclusion of a flexible or rigid linker between the amide nitrogen and a terminal aromatic group can optimize the vector of the R1 group, allowing it to access deeper pockets within the enzyme.
-
-
The 5-Position (Bromo Substituent): While the bromine atom itself can participate in halogen bonding, its primary role in SAR exploration is as a synthetic handle. Replacing the bromine with various aryl groups via Suzuki coupling can significantly boost potency by accessing adjacent hydrophobic pockets.
Illustrative Comparison of Hypothetical VEGFR-2 Inhibitors:
| Compound | R1 Substituent | 5-Position Substituent | VEGFR-2 IC50 (nM) | Rationale for Design |
| 1a | -H | -Br | >10,000 | Parent amide, baseline activity. |
| 1b | -Phenyl | -Br | 500 | Introduction of a simple aromatic ring to probe for hydrophobic interactions. |
| 1c | -4-Chlorophenyl | -Br | 150 | Addition of an electron-withdrawing group to potentially enhance binding. |
| 1d | -4-Chlorophenyl | -Phenyl | 25 | Suzuki coupling at the 5-position to occupy an adjacent hydrophobic pocket. |
Disclaimer: The IC50 values in the table are hypothetical and for illustrative purposes to demonstrate SAR principles.
II. Exploiting DNA Damage Repair Pathways: 5-Bromo-2-methylnicotinamide Derivatives as PARP Inhibitors
PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.
Key SAR Observations for PARP Inhibition:
The pharmacophore for PARP inhibitors typically mimics the nicotinamide portion of the NAD+ substrate. The 5-Bromo-2-methylnicotinamide scaffold is therefore an excellent starting point.
-
The Nicotinamide Core: The pyridine ring and the amide group are essential for binding to the nicotinamide-binding pocket of PARP. The amide carbonyl and the pyridine nitrogen often form key hydrogen bonds with the enzyme.
-
The 5-Position Substituent: Unlike in kinase inhibition where this position often targets adjacent pockets, in PARP inhibitors, bulky substituents introduced at the 5-position via Suzuki coupling can be crucial for achieving high potency. These groups can extend towards the solvent-exposed region and make additional interactions. A common strategy is the introduction of a phenyl ring, which can be further functionalized.
-
The Amide Substituent (R1): While derivatization at the amide is less common for PARP inhibitors compared to kinase inhibitors, smaller alkyl or cyclic groups can be tolerated and may fine-tune solubility and pharmacokinetic properties. Larger substituents are often detrimental as they can clash with the protein.
Illustrative Comparison of Hypothetical PARP Inhibitors:
| Compound | R1 Substituent | 5-Position Substituent | PARP-1 IC50 (nM) | Rationale for Design |
| 2a | -H | -Br | 800 | Parent amide, modest activity due to nicotinamide mimicry. |
| 2b | -H | -Phenyl | 50 | Suzuki coupling introduces a key interaction moiety. |
| 2c | -H | -4-Fluorophenyl | 15 | Addition of fluorine can improve metabolic stability and binding affinity through polar interactions. |
| 2d | -Methyl | -4-Fluorophenyl | 100 | Small alkyl substitution on the amide is tolerated but may slightly reduce potency. |
Disclaimer: The IC50 values in the table are hypothetical and for illustrative purposes to demonstrate SAR principles.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and robust experimental protocols are essential.
Synthesis of 5-Bromo-2-methylnicotinamide Derivatives (General Procedure)
This protocol outlines a two-step synthesis of the target amide derivatives.
Step 1: Synthesis of 5-Bromo-2-methylnicotinoyl Chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the crude 5-Bromo-2-methylnicotinoyl chloride in anhydrous DCM (10 mL/mmol).
-
To this solution, add the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired 5-Bromo-2-methylnicotinamide derivative.
In Vitro VEGFR-2 Kinase Assay
This luminescence-based assay measures the amount of ATP remaining after the kinase reaction; a lower signal indicates higher kinase activity.
-
Prepare Reagents:
-
1x Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Recombinant human VEGFR-2 kinase domain.
-
Poly(Glu,Tyr) 4:1 substrate.
-
ATP at a concentration near the Km for VEGFR-2.
-
Serial dilutions of the test inhibitor in 1x Kinase Buffer with a constant final DMSO concentration.
-
-
Kinase Reaction:
-
In a 96-well white plate, add 5 µL of the test inhibitor dilution or vehicle control.
-
Add 10 µL of a solution containing the VEGFR-2 enzyme and substrate in 1x Kinase Buffer.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction and measure the remaining ATP by adding 25 µL of a commercial luminescence-based kinase activity detection reagent (e.g., Kinase-Glo®).
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
In Vitro PARP-1 Inhibition Assay
This is a fluorometric assay that measures the consumption of NAD+, the substrate for PARP-1[3].
-
Prepare Reagents:
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).
-
Recombinant human PARP-1 enzyme.
-
Activated DNA (e.g., sheared salmon sperm DNA).
-
β-Nicotinamide adenine dinucleotide (NAD+).
-
Serial dilutions of the test inhibitor.
-
-
Assay Setup:
-
In a 384-well black plate, add 5 µL of the test inhibitor dilutions or vehicle control.
-
Add 10 µL of a pre-mixed solution of PARP-1 enzyme and activated DNA.
-
Incubate at room temperature for 15 minutes.
-
-
Reaction and Detection:
-
Initiate the reaction by adding 10 µL of NAD+ solution.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Stop the reaction and develop the fluorescent signal using a commercial NAD+ detection kit (which typically involves an enzymatic cycling reaction to generate a fluorescent product).
-
Read the fluorescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the reduction in NAD+ consumption for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway Context
Understanding the signaling pathways in which these targets operate is crucial for appreciating the downstream consequences of their inhibition.
Conclusion
The this compound scaffold represents a fertile ground for the development of novel therapeutic agents. Its synthetic tractability allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective inhibitors for diverse targets such as VEGFR-2 and PARP. By understanding the nuanced SAR for each target class and employing robust, validated experimental protocols, researchers can effectively leverage this privileged scaffold to design and develop the next generation of targeted therapies. This guide serves as a foundational resource, providing both the strategic framework and the practical details necessary to embark on this endeavor.
References
-
Lorven Therapeutics Private Limited. (n.d.). 5 Bromo 2 Methyl Nicotinic Acid. IndiaMART. [Link]
-
PubChem. (2025). 5-Bromonicotinic acid. National Library of Medicine. [Link]
Sources
Comparison of different catalysts for Suzuki coupling of 5-Bromo-2-methylnicotinic acid
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] For researchers and professionals in drug development, the synthesis of 5-aryl-2-methylnicotinic acids from 5-bromo-2-methylnicotinic acid is a critical transformation, as these scaffolds are prevalent in a multitude of biologically active compounds.[2][3] The success of this coupling reaction is profoundly influenced by the choice of the palladium catalyst system, which includes the palladium precursor and, crucially, the associated phosphine ligand.[1]
This guide offers an in-depth comparison of various catalyst systems for the Suzuki coupling of this compound. We will delve into the mechanistic rationale behind catalyst selection and provide experimental data to support the objective comparison of their performance.
The Critical Role of the Catalyst in Suzuki Coupling
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The palladium catalyst, typically in its Pd(0) oxidation state, initiates the cycle by undergoing oxidative addition with the aryl halide (this compound). This is often the rate-determining step.[4] The choice of phosphine ligand is paramount as its steric and electronic properties directly impact the rates of both oxidative addition and reductive elimination.[1] Bulky, electron-rich phosphine ligands are known to accelerate these steps, leading to more efficient catalytic turnover.[1][5]
Comparative Performance of Catalyst Systems
The selection of an optimal catalyst system depends on a variety of factors including the reactivity of the coupling partners, desired reaction conditions (e.g., temperature, reaction time), and cost. Below is a comparative analysis of commonly employed catalyst systems for the Suzuki coupling of aryl bromides, with a focus on their applicability to this compound.
Traditional vs. Modern Catalyst Systems
Traditional Catalysts: For many years, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been a workhorse catalyst for Suzuki couplings.[2][6] It is relatively inexpensive and effective for a range of substrates. However, it can require higher catalyst loadings and elevated temperatures, particularly for less reactive aryl bromides.
Modern Catalysts: The development of bulky and electron-rich phosphine ligands, such as those from the Buchwald and Herrmann groups, has revolutionized Suzuki coupling.[5][7] These ligands, when combined with a palladium precursor like palladium(II) acetate (Pd(OAc)₂), form highly active catalysts in situ. These systems often allow for lower catalyst loadings, shorter reaction times, and can even facilitate reactions at room temperature.[5][7]
Data-Driven Comparison
The following table summarizes the performance of different catalyst systems in the Suzuki coupling of aryl bromides, providing a basis for selecting a suitable catalyst for this compound. The data is compiled from literature sources detailing similar transformations.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | DMF | 80 | 24 | ~85[2] | Readily available, cost-effective |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | RT - 100 | 2 - 24 | >90 (expected)[1][5] | High activity, low catalyst loading, broad scope |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene | RT - 100 | 2 - 24 | >90 (expected)[1] | Excellent for hindered substrates |
| Pd-PEPPSI-IPr | IPr (NHC) | K₂CO₃ | Toluene/H₂O | 80 - 100 | 1 - 4 | High | Air and moisture stable precatalyst |
Note: Yields are representative and can vary based on the specific arylboronic acid used and optimization of reaction conditions.
The Influence of Ligands, Bases, and Solvents
Ligands:
-
Triphenylphosphine (PPh₃): A classic ligand, moderately bulky and electron-donating.
-
Buchwald Ligands (SPhos, XPhos): These are bulky, electron-rich biaryl phosphine ligands that significantly enhance catalytic activity, enabling the coupling of challenging substrates.[1][5] SPhos, for instance, has demonstrated exceptional reaction rates and stability.[5]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr are strong sigma donors and form very stable palladium complexes, leading to highly active and robust catalysts.[8]
Bases: The base plays a crucial role in the transmetalation step by activating the boronic acid.[8] Common bases include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).[5] The choice of base can influence the reaction rate and yield.[9][10]
Solvents: A variety of solvents can be used, with toluene, dioxane, and dimethylformamide (DMF) being common choices.[2][9] Often, a mixture with water is employed to aid in the dissolution of the base.[9]
Mechanistic Insight: The Suzuki Coupling Catalytic Cycle
To better understand the role of the catalyst, it is helpful to visualize the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Procedure
This protocol provides a general method for the Suzuki coupling of this compound using a modern catalyst system.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Toluene (degassed)
-
Water (degassed)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 5-aryl-2-methylnicotinic acid.[2]
Conclusion and Recommendations
The choice of catalyst for the Suzuki coupling of this compound is a critical determinant of reaction efficiency. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos with a Pd(OAc)₂ precursor offer significant advantages in terms of reactivity, catalyst loading, and reaction conditions. For particularly challenging substrates or when high throughput is desired, considering a robust precatalyst system like a Pd-PEPPSI complex may be beneficial. The provided experimental protocol serves as a starting point, and optimization of the base, solvent, and temperature may be necessary to achieve the best results for a specific arylboronic acid coupling partner.
References
- Biffis, A., et al. (2018). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of Organic Chemistry.
- Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews.
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem.
- Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- Tokyo Chemical Industry.
- Request PDF. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
- ScienceDirect. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- RSC Publishing. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening.
- BenchChem. (2025).
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a.
- Request PDF. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a.
- BenchChem. (2025).
- ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction....
- Organic Chemistry Portal. Suzuki Coupling.
- YouTube. (2020). Suzuki cross-coupling reaction.
- BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions....
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5-Bromo-2-methylnicotinic Acid: Yields, Purity, and Practical Considerations
Introduction
5-Bromo-2-methylnicotinic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures. The strategic placement of the bromine atom, the carboxylic acid, and the methyl group on the pyridine ring offers multiple points for functionalization, making it a versatile intermediate for drug discovery and the development of novel materials. The efficiency of its synthesis is therefore a critical factor for researchers. This guide provides an in-depth comparison of the most common synthetic routes to this compound, with a focus on yield, purity, and the practical advantages and disadvantages of each approach. The discussion is supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be principally approached through three distinct pathways:
-
Direct Electrophilic Bromination of 2-methylnicotinic acid.
-
A Two-Step Route involving Esterification followed by Hydrolysis .
-
The Sandmeyer Reaction starting from 5-amino-2-methylnicotinic acid.
Each of these routes presents a unique set of challenges and benefits, which will be explored in detail.
Route 1: Direct Electrophilic Bromination of 2-Methylnicotinic Acid
Direct bromination of the pyridine ring is often the most straightforward approach. However, the electron-deficient nature of the pyridine ring can make electrophilic substitution challenging, often requiring harsh reaction conditions.
Mechanism and Rationale
The electrophilic aromatic substitution mechanism for the bromination of pyridinic compounds requires the activation of bromine to generate a potent electrophile.[1] The electron-withdrawing carboxylic acid group deactivates the ring, while the methyl group is a weak activator. The reaction is typically catalyzed by a Lewis acid or performed in a strongly acidic medium to enhance the electrophilicity of the brominating agent.
Experimental Protocol: Bromination using N-Bromosuccinimide (NBS) in Sulfuric Acid
A common and effective method for the direct bromination of activated aromatic rings involves the use of N-Bromosuccinimide (NBS) in a strong acid.
Step-by-step procedure:
-
To a stirred solution of 2-methylnicotinic acid (1.0 eq) in concentrated sulfuric acid, add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 5 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is filtered, washed with cold water, and dried under vacuum to afford the crude product.
-
Recrystallization from a suitable solvent, such as ethanol, can be performed to yield pure this compound.
An analogous procedure for the bromination of 2-methylbenzoic acid using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in sulfuric acid has been reported to yield the 5-bromo isomer in 88% yield.[2]
Advantages and Disadvantages
-
Advantages: This is a one-step reaction, making it atom-economical and potentially time-efficient.
-
Disadvantages: The use of concentrated sulfuric acid requires careful handling. The reaction may suffer from regioselectivity issues, potentially forming other brominated isomers that can be difficult to separate. The harsh conditions might not be suitable for substrates with sensitive functional groups.
Route 2: Synthesis via Esterification and Hydrolysis
This two-step approach involves the initial protection of the carboxylic acid as an ester, followed by bromination and subsequent hydrolysis to yield the desired product. A variation of this involves the synthesis of the corresponding ethyl ester and its subsequent hydrolysis. A high-yielding synthesis of 5-Bromo-2-methyl-nicotinic acid ethyl ester has been reported.[3]
Workflow Diagram
Sources
A Senior Application Scientist's Guide to 5-Bromo-2-methylnicotinic Acid vs. 6-Bromo-2-methylnicotinic Acid in Synthesis
For researchers and professionals in drug development, the selection of the correct starting material is a critical decision that dictates the feasibility, efficiency, and outcome of a synthetic campaign. The brominated 2-methylnicotinic acid scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for constructing complex molecular architectures. However, the seemingly subtle difference in the position of the bromine atom—from position 5 to position 6—fundamentally alters the molecule's electronic properties, reactivity, and synthetic utility.
This guide provides an in-depth comparison of 5-Bromo-2-methylnicotinic acid and 6-Bromo-2-methylnicotinic acid, moving beyond a simple catalog of properties to explain the underlying chemical principles that govern their behavior. We will explore their synthetic accessibility, comparative reactivity in key transformations, and provide practical, data-driven insights to inform your selection process.
Synthesis and Regiochemical Control: Acquiring the Isomers
The primary route to both target isomers is the direct electrophilic bromination of the common precursor, 2-methylnicotinic acid. The challenge lies in controlling the regioselectivity of this reaction, as the pyridine ring's electronics and the directing effects of the existing substituents (the activating methyl group and the deactivating carboxylic acid) come into play.
Synthesis of this compound: The synthesis of the 5-bromo isomer typically involves electrophilic bromination under conditions that favor substitution at the position meta to the deactivating carboxylic acid and para to the activating methyl group.
Synthesis of 6-Bromo-2-methylnicotinic Acid: Achieving substitution at the 6-position is often more challenging via direct bromination of 2-methylnicotinic acid due to the strong directing effects of the existing groups. Multi-step synthetic routes, potentially starting from a pre-functionalized pyridine, may be necessary to achieve high purity and yield.[1] For instance, strategies can involve starting with a halogenated pyridine and performing a series of controlled functional group transformations.[1]
The choice of brominating agent is critical. While liquid bromine in the presence of a strong acid like sulfuric acid is effective, N-bromosuccinimide (NBS) is often preferred for its easier handling and milder reaction conditions, which can help minimize the formation of byproducts.[2]
Caption: Synthetic access to 5-bromo and 6-bromo isomers from a common precursor.
Comparative Reactivity: The Decisive Role of the Bromine Position
The synthetic utility of these isomers diverges significantly based on the bromine's location. This difference is rooted in the electronic landscape of the pyridine ring, where the electron-withdrawing nitrogen atom exerts a powerful influence.
The C6 position is ortho to the ring nitrogen, making this position highly electron-deficient. In contrast, the C5 position is meta to the nitrogen and experiences a much weaker electronic pull. This fundamental electronic disparity is the primary determinant of their reactivity profiles.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are workhorse transformations for functionalizing aryl halides.[3][4][5] The first and rate-limiting step in these reactions is typically the oxidative addition of the palladium catalyst to the carbon-bromine bond.
-
6-Bromo-2-methylnicotinic Acid: The C6-Br bond is significantly activated towards oxidative addition. The proximity to the electron-withdrawing nitrogen polarizes the C-Br bond, making the carbon atom more electrophilic and susceptible to attack by the Pd(0) catalyst. This generally leads to faster reaction kinetics and allows for coupling under milder conditions compared to the 5-bromo isomer.[6]
-
This compound: The C5-Br bond is less activated. While still reactive, it often requires more forcing conditions (higher temperatures, stronger bases, or more electron-rich ligands) to achieve comparable yields and reaction times.[3][5]
Nucleophilic Aromatic Substitution (SNAr)
The difference in reactivity is most pronounced in SNAr reactions. This pathway is highly dependent on the presence of a strong electron-withdrawing group positioned ortho or para to the leaving group (in this case, bromide).
-
6-Bromo-2-methylnicotinic Acid: This isomer is an excellent substrate for SNAr. The pyridine nitrogen acts as a powerful activating group, stabilizing the negative charge of the Meisenheimer complex intermediate. This allows for the displacement of the bromide by a wide range of nucleophiles (e.g., amines, alkoxides, thiols) to readily form C-N, C-O, and C-S bonds.
-
This compound: This isomer is generally unreactive in SNAr reactions. The nitrogen atom is meta to the bromine, providing no stabilization for the intermediate. Consequently, attempting SNAr on this substrate is typically not a viable synthetic strategy.
Caption: Reactivity profiles of the C5-Br vs. C6-Br bond in key synthetic transformations.
Data Summary: Reactivity Comparison
| Feature | This compound | 6-Bromo-2-methylnicotinic Acid | Rationale |
| Bromine Position | C5 (meta to N) | C6 (ortho to N) | Positional Isomerism |
| Pd Cross-Coupling | Moderate Reactivity: Requires more forcing conditions (higher temp, stronger base/ligand).[5] | High Reactivity: Faster kinetics under milder conditions.[6] | C6 is activated by the adjacent electron-withdrawing nitrogen, facilitating oxidative addition. |
| SNAr Reactivity | Inert/Unreactive: Not a viable substrate. | Highly Reactive: Excellent substrate for displacement with various nucleophiles. | The nitrogen at C1 stabilizes the negative charge of the Meisenheimer intermediate. |
| Primary Utility | Scaffold for C-C, C-N, C-O bond formation exclusively via cross-coupling.[3] | Versatile intermediate for both cross-coupling and SNAr reactions. | Offers two distinct and powerful methods for functionalization. |
Applications in Drug Discovery
The choice between these two isomers directly impacts the accessible chemical space for drug discovery programs.
-
This compound and its parent, 5-bromonicotinic acid, are crucial building blocks for synthesizing a range of therapeutic agents, including Poly(ADP-ribose) Polymerase (PARP) inhibitors and kinase inhibitors.[7] Its utility lies in its ability to act as a stable handle for introducing diversity via metal-catalyzed cross-coupling reactions.[7]
-
6-Bromo-2-methylnicotinic acid provides access to molecular scaffolds that are difficult to synthesize otherwise. The ability to perform SNAr allows for the late-stage introduction of amines and other polar groups, which is highly valuable for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[8] For example, derivatives have been investigated for their potential antiproliferative activity.[9] The bromine atom can also serve as a halogen bond donor, potentially enhancing binding affinity to biological targets.[1]
Experimental Protocols
The following protocols are representative examples and should be considered starting points. Optimization may be required based on the specific substrate and desired product.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a typical procedure for coupling an arylboronic acid to the 5-bromo isomer.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₃PO₄ (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90-100 °C and stir under nitrogen. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of 6-Bromo-2-methylnicotinic Acid
This protocol outlines the displacement of the 6-bromo substituent with a primary amine.
Reagents & Equipment:
-
6-Bromo-2-methylnicotinic acid (1.0 eq)
-
Primary amine (e.g., benzylamine) (2.5 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Sealed reaction vial, magnetic stirrer
Procedure:
-
To a sealed reaction vial, add 6-Bromo-2-methylnicotinic acid and DMSO.
-
Add the primary amine and DIPEA to the solution.
-
Seal the vial tightly and heat the reaction mixture to 120-140 °C.
-
Stir vigorously until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature. Carefully pour the mixture into ice water, which may precipitate the product.
-
If a precipitate forms, filter, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate. Purify the residue as necessary.
Conclusion and Strategic Recommendations
The choice between this compound and 6-Bromo-2-methylnicotinic acid is not arbitrary but a strategic decision based on the desired synthetic outcome.
-
Choose this compound when:
-
Your synthetic plan relies exclusively on metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).
-
You require a robust scaffold where the bromine serves as a stable handle for late-stage diversification without the possibility of SNAr side reactions.
-
-
Choose 6-Bromo-2-methylnicotini c acid when:
-
Your synthetic route can benefit from high reactivity in palladium-catalyzed cross-coupling, potentially allowing for milder conditions.
-
Your target molecule requires the introduction of a nucleophile (amine, alcohol, thiol) directly onto the pyridine ring via SNAr, a transformation impossible at the C5 position.
-
You need a versatile building block that offers two orthogonal and powerful methods for subsequent functionalization.
-
By understanding the fundamental electronic differences that govern the reactivity of these two valuable isomers, researchers can make more informed decisions, streamline synthetic routes, and accelerate the drug discovery and development process.
References
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PubChem. 5-Bromonicotinic acid. Available from: [Link]
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Semantic Scholar. Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Available from: [Link]
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J&K Scientific. This compound ethyl ester, 98%. Available from: [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
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ResearchGate. (PDF) Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Available from: [Link]
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PubChem. 6-Methylnicotinic acid. Available from: [Link]
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MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
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MDPI. Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. Available from: [Link]
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PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available from: [Link]
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National Institutes of Health. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Available from: [Link]
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PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]
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A Comparative Guide to the Efficacy of Multi-Kinase Inhibitors Targeting the CLK, DYRK, DRAK1, and Haspin Families
Introduction: The Therapeutic Promise of Targeting Key Regulatory Kinases
In the intricate landscape of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous pathologies, most notably cancer and neurodegenerative disorders. This has positioned kinase inhibitors at the forefront of modern drug discovery. This guide provides a comparative analysis of the efficacy of a potent multi-kinase inhibitor, herein referred to as Compound 16b, against a panel of therapeutically relevant kinases: Cdc2-like kinases (CLKs), dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), death-associated protein kinase-related apoptosis-inducing kinase 1 (DRAK1), and Haspin.
While the initial focus of this investigation was on inhibitors directly derived from the versatile 5-Bromo-2-methylnicotinic acid scaffold, a potent inhibitor with a 5-hydroxybenzothiophene hydrazide core, Compound 16b, emerged from our literature review, presenting a compelling case study in multi-kinase inhibition. The principles of heterocyclic chemistry, exemplified by scaffolds like brominated nicotinic acids, are central to the design of such inhibitors, leveraging functionalities that allow for precise interactions within the ATP-binding pocket of kinases.[1] We will compare the efficacy of Compound 16b with other established inhibitors, providing a framework for researchers to select and evaluate compounds for their specific research applications.
Featured Multi-Kinase Inhibitor: Compound 16b
Compound 16b, a 5-hydroxybenzothiophene hydrazide derivative, has demonstrated potent inhibitory activity across a panel of kinases from the CLK, DYRK, DRAK, and Haspin families. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), highlights its potential as a broad-spectrum inhibitor for studying signaling pathways governed by these kinases.
Comparative Efficacy Analysis
To contextualize the efficacy of Compound 16b, we compare its inhibitory profile with several other well-characterized kinase inhibitors: TG-003, Cirtuvivint (SM08502), Rogocekib (CTX-712), and CX-6258. This comparative analysis is crucial for understanding the selectivity and potential applications of each compound.
| Kinase Target | Compound 16b | TG-003 | Cirtuvivint (SM08502) | Rogocekib (CTX-712) | CX-6258 |
| CLK1 | 163 nM | 20 nM[2] | 8 nM[3] | 0.69 nM[4] | - |
| CLK2 | - | 200 nM[2] | 2 nM[3] | 0.46 nM[4] | - |
| CLK3 | - | >10,000 nM[2] | 22 nM[3] | 3.4 nM[4] | - |
| CLK4 | 11 nM | 15 nM[2] | 1 nM[3] | 8.1 nM[4] | - |
| DRAK1 | 87 nM | - | - | - | - |
| Haspin | 125.7 nM | - | - | - | High Affinity[5] |
| DYRK1A | 353.3 nM | - | 2-13 nM[3] | 1.1 nM[4] | - |
| DYRK1B | 284 nM | - | 2-13 nM[3] | 1.3 nM[4] | - |
| (Data for Compound 16b sourced from a study on 5-hydroxybenzothiophene derivatives.[6] Hyphens (-) indicate that data was not readily available in the reviewed literature.) |
Expert Commentary on Comparative Efficacy:
The data reveals distinct inhibitory profiles. Compound 16b demonstrates broad-spectrum activity with notable potency against CLK4. TG-003 shows a preference for CLK1 and CLK4 over CLK2 and is largely inactive against CLK3.[2] Cirtuvivint and Rogocekib are highly potent pan-CLK and DYRK inhibitors, with Rogocekib exhibiting sub-nanomolar IC50 values against CLK1/2 and DYRK1A/B.[3][4] CX-6258 is primarily recognized as a potent Haspin inhibitor.[5] The choice of inhibitor will therefore depend on the desired selectivity profile for a given experimental system. For instance, while Compound 16b could serve as a tool to investigate the combined inhibition of this specific set of kinases, Rogocekib would be more appropriate for potent pan-CLK/DYRK inhibition.
Overview of Targeted Kinase Signaling Pathways
Understanding the biological context of these kinases is paramount to interpreting the effects of their inhibition.
CLK4 Signaling Pathway
Cdc2-like kinase 4 (CLK4) is a dual-specificity kinase that plays a critical role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[7] This process is essential for gene expression, and its dysregulation is implicated in various cancers.[7][8] CLK4 has also been shown to be involved in signaling pathways such as the TGF-β pathway, influencing cancer cell invasion and proliferation.[5][9]
Caption: CLK4 regulates pre-mRNA splicing and is linked to the TGF-β pathway.
DYRK1A Signaling Pathway
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a key player in neurodevelopment and is implicated in Down syndrome and Alzheimer's disease.[10][11][12][13] It autophosphorylates on a tyrosine residue for activation and then phosphorylates various substrates on serine/threonine residues, influencing cell proliferation, differentiation, and apoptosis.[14]
Caption: DYRK1A signaling impacts neurodegenerative pathways and apoptosis.
DRAK1 Signaling Pathway
Death-associated protein kinase-related apoptosis-inducing kinase 1 (DRAK1) is a serine/threonine kinase involved in the regulation of apoptosis.[15][16] It can be induced by the RNase L pathway and promotes apoptosis through the activation of the JNK signaling cascade and by modulating the TGF-β pathway.[15][17][18][19]
Caption: DRAK1 promotes apoptosis via JNK and inhibits TGF-β signaling.
Haspin Kinase in Mitosis
Haspin is an atypical serine/threonine kinase that plays a crucial role in mitosis. Its primary known function is to phosphorylate histone H3 at threonine 3 (H3T3ph).[20][21][22] This phosphorylation event creates a binding site for the chromosomal passenger complex (CPC), ensuring its correct localization to the centromere, which is essential for proper chromosome alignment and segregation.[14]
Caption: Haspin kinase regulates mitotic chromosome alignment.
Experimental Protocols: Ensuring Data Integrity
The trustworthiness of any comparative guide rests on the robustness of the underlying experimental data. The determination of IC50 values is a cornerstone of kinase inhibitor characterization. Below is a detailed protocol for an in vitro luminescence-based kinase assay, a widely accepted method for quantifying inhibitor potency.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the IC50 value of a test compound against a specific kinase by measuring the amount of ADP produced in the kinase reaction.
I. Materials:
-
Kinase of interest (e.g., CLK4)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., Compound 16b)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
II. Experimental Workflow:
Caption: Workflow for IC50 determination using a luminescence-based kinase assay.
III. Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations to be tested.
-
Plate Setup: Add 50 nL of each concentration of the serially diluted compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without kinase as a background control.
-
Kinase Addition: Add 5 µL of a solution containing the kinase in kinase assay buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP in kinase assay buffer. The final ATP concentration should ideally be at or near its Km for the specific kinase.
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The duration may need optimization depending on the specific kinase's activity.
-
ADP Detection - Step 1: Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate for 40 minutes at room temperature.
-
ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubation: Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Subtract the background luminescence, normalize the data to the DMSO controls, and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic regression model to determine the IC50 value.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the efficacy of multi-kinase inhibitors targeting the CLK, DYRK, DRAK1, and Haspin families. The 5-hydroxybenzothiophene hydrazide derivative, Compound 16b, serves as a valuable exemplar of a multi-targeted agent, exhibiting potent inhibition across these kinase families. The comparison with more selective or potent inhibitors like Rogocekib and Cirtuvivint underscores the importance of understanding the specific inhibitory profile of a compound in the context of its intended biological application.
The provided signaling pathways and detailed experimental protocol offer researchers the necessary tools to further investigate these kinases and the efficacy of novel inhibitors. As our understanding of the intricate roles of these kinases in disease progresses, the development of both highly selective and rationally designed multi-targeted inhibitors will continue to be a critical endeavor in the pursuit of novel therapeutics.
References
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Dai, J., Sultan, S., Taylor, S. S., & Higgins, J. M. (2005). The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment. Genes & Development, 19(4), 472-488. [Link]
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Mukherjee, N., et al. (2019). RNase L Induces Expression of A Novel Serine/Threonine Protein Kinase, DRAK1, to Promote Apoptosis. MDPI. [Link]
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Higgins, J. M. (2010). Haspin: a newly discovered regulator of mitotic chromosome behavior. ResearchGate. [Link]
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Kawakita, Y., et al. (2025). Discovery of Rogocekib (CTX-712): A Potent and Selective CLK Inhibitor for Cancer Treatment. ACS Medicinal Chemistry Letters. [Link]
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Higgins, J. M. (2010). Haspin: a newly discovered regulator of mitotic chromosome behavior. PMC. [Link]
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Higgins, J. M. (2009). Haspin: a newly discovered regulator of mitotic chromosome behavior. PubMed. [Link]
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Higgins, J. (n.d.). Function of the chromosomal kinase haspin in mitosis. Grantome. [Link]
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Wegiel, J., et al. (2011). The role of DYRK1A in neurodegenerative diseases. PMC. [Link]
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Wegiel, J., et al. (2011). The role of DYRK1A in neurodegenerative diseases. PubMed. [Link]
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Duchon, A., & Herault, Y. (2016). Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome. MDPI. [Link]
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Mukherjee, N., et al. (2019). RNase L Induces Expression of A Novel Serine/Threonine Protein Kinase, DRAK1, to Promote Apoptosis. PubMed. [Link]
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Kim, J. Y., et al. (2014). Cytoplasmic DRAK1 overexpressed in head and neck cancers inhibits TGF-β1 tumor suppressor activity by binding to Smad3 to interrupt its complex formation with Smad4. ResearchGate. [Link]
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Kim, H. R., et al. (2022). Targeting CLK4 inhibits the metastasis and progression of breast cancer by inactivating TGF-β pathway. PubMed. [Link]
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Lee, S. H., et al. (2020). Destablilization of TRAF6 by DRAK1 Suppresses Tumor Growth and Metastasis in Cervical Cancer Cells. PubMed. [Link]
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Lee, S. H., et al. (2020). Destablilization of TRAF6 by DRAK1 Suppresses Tumor Growth and Metastasis in Cervical Cancer Cells. AACR Journals. [Link]
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Soussi, A., et al. (2018). DYRK1A Protein, A Promising Therapeutic Target to Improve Cognitive Deficits in Down Syndrome. MDPI. [Link]
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Patsnap Synapse. (2024). What are CLK4 inhibitors and how do they work?. Patsnap.com. [Link]
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Ananthapadmanabhan, J., et al. (2024). DYRK1A in the physiology and pathology of the neuron-astrocyte axis. Frontiers. [Link]
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Kawakita, Y., et al. (2025). Discovery of Rogocekib (CTX-712): A Potent and Selective CLK Inhibitor for Cancer Treatment. PubMed. [Link]
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Chordia Therapeutics. (2025). Publication of Research on the Discovery of CLK Inhibitor Rogocekib. chordiatherapeutics.com. [Link]
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Kim, H. R., et al. (2022). Targeting CLK4 inhibits the metastasis and progression of breast cancer by inactivating TGF-β pathway. TalkMED AI Paper-PubMed. [Link]
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Bong, A., et al. (2021). TG003 suppresses kinase activity of CK1 family members in vitro. ResearchGate. [Link]
-
Tam, B. Y., et al. (2020). Characterization of SM08502, a small-molecule CLK inhibitor of Wnt... ResearchGate. [Link]
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Ota, Y., et al. (2025). Phase I Study of Rogocekib in Patients with Relapsed or Refractory Hematologic Malignancies. Blood Advances. [Link]
-
Liu, X., et al. (2022). Methionine oxidation of CLK4 promotes the metabolic switch and redox homeostasis in esophageal carcinoma via inhibiting MITF selective autophagy. PMC. [Link]
-
Scheidereit, C., et al. (2023). CLK2 and CLK4 are regulators of DNA damage-induced NF-κB targeted by novel small molecule inhibitors. PubMed. [Link]
-
National Center for Biotechnology Information. (2010). Figure 1, Dendrogram representation of the selectivity profile for kinase binding by TG003 (1) and 2 within a panel of 402 kinases. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Husain, A., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. [Link]
-
Nowak, M., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]
-
Chen, L. S., et al. (2011). Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. ACS Medicinal Chemistry Letters. [Link]
-
El-Damasy, D. A., et al. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]
-
Biosplice Therapeutics. (2022). Biosplice Therapeutics Announced New Clinical Data for Cirtuvivint (SM08502) at the European Society for Medical Oncology Meeting. biosplice.com. [Link]
-
Carlson, C. (n.d.). A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Format. discoverx.com. [Link]
-
Yusof, M. S. M., et al. (2014). Synthesis, Characterization, X-ray Structure and Biological Activities of C-5-Bromo-2-hydroxyphenylcalix[4]-2-methylresorcinarene. MDPI. [Link]
-
Chen, L. S., et al. (2011). Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. pubs.acs.org. [Link]
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Ali, A., et al. (2015). Synthesis, spectroscopic properties and biological activity of new mono organotin(IV) complexes with 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone. ResearchGate. [Link]
-
Kim, H. N., et al. (2014). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. RSC Publishing. [Link]
-
Fathimoghadam, F., et al. (2021). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]
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A Technical Guide to 5-Bromo-2-methylnicotinic Acid: Benchmarking Performance Against Key Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Substituted nicotinic acids, in particular, serve as versatile scaffolds in a vast array of pharmaceuticals. Among these, 5-Bromo-2-methylnicotinic acid has emerged as a key intermediate, prized for its predictable reactivity in forming crucial carbon-carbon and carbon-nitrogen bonds. This guide provides an in-depth technical comparison of this compound against its primary alternatives, offering experimental data and field-proven insights to inform your synthetic strategy.
Introduction: The Strategic Importance of Halogenated Nicotinic Acids
Halogenated pyridine derivatives are foundational to drug discovery, offering a reactive handle for diversification through cross-coupling chemistry. The position and nature of the halogen atom on the pyridine ring profoundly influence the molecule's reactivity, physicochemical properties, and ultimately, the biological activity of its downstream products. This compound (CAS No: 351003-02-6) offers a unique combination of a reactive bromine atom at the 5-position, a directing methyl group at the 2-position, and a carboxylic acid at the 3-position, making it a highly sought-after intermediate.
This guide will focus on benchmarking this compound against two key classes of alternatives:
-
The Chloro-analog: 5-Chloro-2-methylnicotinic acid.
-
Positional Isomers: Specifically, 6-Bromo-2-methylnicotinic acid.
The comparison will be centered on their performance in two of the most pivotal transformations in modern drug synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Benchmarking in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds. The reactivity of the aryl halide is a critical parameter for the success of this reaction, with the general trend being I > Br > OTf > Cl.
Theoretical Reactivity Considerations
The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing carboxylic acid, activates the C-Br bond towards oxidative addition to the palladium catalyst, the often rate-determining step in the catalytic cycle.[1] The methyl group at the 2-position can exert a modest electronic and steric influence on the reaction.
When comparing this compound with its 5-chloro counterpart, the C-Br bond is inherently more reactive than the C-Cl bond due to its lower bond dissociation energy. This generally translates to milder reaction conditions, lower catalyst loadings, and faster reaction times for the bromo-derivative.
The positional isomer, 6-bromo-2-methylnicotinic acid, introduces the bromine atom at a position electronically distinct from the 5-position. The proximity to the nitrogen atom can influence the rate of oxidative addition.
Comparative Data Summary: Suzuki-Miyaura Coupling
| Intermediate | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| This compound | High | Pd(PPh₃)₄ or Pd(dppf)Cl₂, various bases (K₂CO₃, K₃PO₄), 80-100 °C | Good to Excellent |
| 5-Chloro-2-methylnicotinic acid | Moderate | Requires more active catalysts (e.g., with Buchwald ligands), stronger bases, and potentially higher temperatures. | Moderate to Good |
| 6-Bromo-2-methylnicotinic acid | High | Similar conditions to the 5-bromo isomer, though subtle differences in reactivity may be observed due to electronic effects. | Good to Excellent |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Halonicotinic Acid Derivatives
This protocol provides a general framework for comparing the reactivity of this compound and its chloro-analog.
Materials:
-
5-Halo-2-methylnicotinic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 10 mL)
Procedure:
-
To a dried Schlenk flask, add the 5-halo-2-methylnicotinic acid, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 90 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
Experimental workflow for Suzuki-Miyaura coupling.
Benchmarking in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals. The efficiency of this reaction is also highly dependent on the nature of the aryl halide.
Theoretical Reactivity Considerations
Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step. The C-Br bond of this compound is more readily cleaved than the C-Cl bond of its chloro-analog, generally leading to higher reactivity.[2] The choice of ligand is critical in Buchwald-Hartwig aminations, with bulky, electron-rich phosphine ligands often required, especially for less reactive aryl chlorides.[2]
For the positional isomer, 6-bromo-2-methylnicotinic acid, the bromine at the 2-position relative to the nitrogen can lead to differences in reactivity compared to the 5-bromo isomer due to potential chelation effects with the palladium catalyst.
Comparative Data Summary: Buchwald-Hartwig Amination
| Intermediate | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| This compound | High | Pd₂(dba)₃ with a suitable ligand (e.g., Xantphos, BINAP), strong base (e.g., NaOtBu, K₃PO₄), 80-110 °C. | Good to Excellent |
| 5-Chloro-2-methylnicotinic acid | Moderate | Often requires more specialized and bulky ligands (e.g., Buchwald ligands) and potentially higher temperatures to achieve good conversion. | Moderate to Good |
| 6-Bromo-2-methylnicotinic acid | High | Similar conditions to the 5-bromo isomer. The position of the bromine may influence the optimal choice of ligand. | Good to Excellent |
Experimental Protocol: Buchwald-Hartwig Amination of 5-Halonicotinic Acid Derivatives
This protocol provides a general procedure for comparing the performance of this compound and its alternatives in C-N bond formation.
Materials:
-
5-Halo-2-methylnicotinic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the 5-halo-2-methylnicotinic acid, base, palladium precatalyst, and ligand to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental workflow for Buchwald-Hartwig amination.
Synthesis, Availability, and Cost-Effectiveness
The choice of a synthetic intermediate is not solely based on its reactivity but also on its accessibility and cost.
Synthesis of this compound and Alternatives
-
This compound: The synthesis of the parent 5-bromonicotinic acid often involves the direct bromination of nicotinic acid.[3] Subsequent methylation can be achieved through various methods. A common industrial route for related compounds involves the oxidation of the corresponding lutidine. For instance, 3,5-lutidine can be oxidized to 5-methylnicotinic acid.[4]
-
5-Chloro-2-methylnicotinic Acid: The synthesis of the chloro-analog typically involves similar strategies, substituting chlorinating agents for brominating agents. The starting materials for chloro-derivatives are often less expensive than their bromo counterparts.
-
6-Bromo-2-methylnicotinic Acid: The synthesis of this isomer requires different starting materials or synthetic strategies to achieve the desired regiochemistry. One reported method starts from 2-amino-4-methylpyridine.[5]
Commercial Availability and Cost
Generally, chloro-derivatives are more cost-effective than bromo-derivatives due to the lower cost of chlorine and chlorinating agents. A survey of bulk chemical suppliers indicates that 5-chloro-2-methylnicotinic acid is often available at a lower price point than this compound. Positional isomers like 6-bromo-2-methylnicotinic acid may have variable availability and cost depending on the complexity of their synthesis.
Conclusion and Recommendations
This compound stands as a highly reliable and reactive intermediate for the synthesis of complex molecules in drug discovery. Its superior performance in key cross-coupling reactions, particularly when compared to its chloro-analog, often justifies its potentially higher cost, especially in the early stages of research and development where reaction efficiency and predictability are paramount.
Key Takeaways:
-
For High Reactivity and Predictability: this compound is the preferred choice for Suzuki-Miyaura and Buchwald-Hartwig reactions, especially when milder conditions are desired.
-
For Cost-Sensitive, Large-Scale Synthesis: 5-Chloro-2-methylnicotinic acid presents a viable, more economical alternative, provided that the reaction conditions are optimized with more active catalytic systems.
-
For Exploring Isomeric Scaffolds: 6-Bromo-2-methylnicotinic acid offers a different substitution pattern that can be valuable for structure-activity relationship (SAR) studies, with comparable reactivity to the 5-bromo isomer.
The selection of the optimal synthetic intermediate will always be a balance of reactivity, cost, and the specific requirements of the synthetic target. This guide provides the foundational data and experimental frameworks to make an informed decision, empowering researchers to streamline their synthetic efforts and accelerate the drug discovery process.
References
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]
-
Suzuki Cross-coupling Reaction procedure - Rose-Hulman. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. Available at: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available at: [Link]
-
(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Available at: [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF - ResearchGate. Available at: [Link]
-
This compound ethyl ester, 98% | 129477-21-0 - J&K Scientific. Available at: [Link]
- RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents.
-
Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes - Chemical Science (RSC Publishing). Available at: [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available at: [Link]
- CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents.
-
A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling of Primary and Secondary Aliphatic Alcohols - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | ACS Central Science. Available at: [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. Available at: [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Available at: [Link]
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A Researcher's Guide to Confirming the Structure of 5-Bromo-2-methylnicotinic Acid Reaction Products: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, 5-Bromo-2-methylnicotinic acid stands as a versatile scaffold. Its pyridine core, adorned with a carboxylic acid, a methyl group, and a reactive bromine atom, offers multiple avenues for synthetic diversification. However, the synthesis of novel derivatives is only the first step; unambiguous confirmation of the resulting molecular architecture is paramount for advancing a compound through the development pipeline. This guide provides a comparative analysis of analytical strategies for confirming the structures of two distinct reaction products derived from this compound: an amide and a bi-aryl compound formed via Suzuki-Miyaura cross-coupling.
The Chemist's Crossroads: Navigating Reaction Pathways
The reactivity of this compound is dictated by its functional groups. The carboxylic acid readily undergoes reactions such as esterification and amidation, while the bromine atom is a prime candidate for transition metal-catalyzed cross-coupling reactions.[1] This guide will focus on two illustrative transformations:
-
Amide Formation: A reaction targeting the carboxylic acid moiety.
-
Suzuki-Miyaura Cross-Coupling: A reaction targeting the carbon-bromine bond.
The choice of reaction pathway fundamentally alters the molecule's properties and, consequently, the analytical approach required for structural confirmation.
Figure 1: Reaction pathways of this compound.
A Tale of Two Products: A Comparative Spectroscopic Analysis
Unambiguous structure determination relies on a confluence of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][3][4] Each technique provides a unique piece of the structural puzzle.
Product 1: 5-Bromo-2-methylnicotinamide
The formation of an amide bond from the carboxylic acid introduces a new set of characteristic spectral signatures.
Expected Spectroscopic Data:
| Technique | Starting Material (Carboxylic Acid) | Product (Amide) | Rationale for Change |
| ¹H NMR | Broad singlet ~13 ppm (COOH) | Two broad singlets ~7.5-8.5 ppm (NH₂) | The acidic proton of the carboxylic acid is replaced by the two protons of the primary amide. |
| ¹³C NMR | ~165-170 ppm (C=O) | ~168-173 ppm (C=O) | The chemical shift of the carbonyl carbon is subtly influenced by the change from a hydroxyl to a nitrogen substituent. |
| IR | Broad O-H stretch ~2500-3300 cm⁻¹, C=O stretch ~1700 cm⁻¹ | N-H stretches (two bands) ~3100-3500 cm⁻¹, C=O stretch (Amide I) ~1650 cm⁻¹ | Disappearance of the broad O-H stretch and appearance of characteristic N-H stretches are definitive indicators of amide formation. The amide carbonyl stretch appears at a lower wavenumber due to resonance.[4][5] |
| MS | Molecular ion peak, fragmentation | Molecular ion peak, characteristic acylium ion (R-CO⁺) fragment.[6] | The mass of the molecular ion will increase corresponding to the addition of the amine minus water. |
Product 2: 5-Aryl-2-methylnicotinic Acid
The Suzuki-Miyaura coupling replaces the bromine atom with an aryl group, leading to significant changes in the aromatic region of the NMR spectra and a substantial increase in molecular weight.
Expected Spectroscopic Data:
| Technique | Starting Material | Product (Bi-aryl) | Rationale for Change |
| ¹H NMR | Two aromatic protons on the pyridine ring | Additional aromatic protons from the new aryl group, with potential for complex coupling patterns. | The introduction of the new aryl ring adds a new set of signals in the aromatic region (typically ~7-8 ppm). |
| ¹³C NMR | Aromatic carbons of the pyridine ring | Additional aromatic carbon signals from the new aryl group. The carbon previously bonded to bromine will show a significant upfield shift. | The number of signals in the aromatic region will increase, corresponding to the carbons of the newly introduced aryl ring. |
| IR | C-Br stretch (typically in the fingerprint region) | Disappearance of the C-Br stretch, new bands corresponding to the aryl group's C-H and C=C stretches. | While less definitive than NMR, changes in the fingerprint region can be observed. |
| MS | Isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity) | Disappearance of the bromine isotopic pattern. A new molecular ion peak corresponding to the substitution of bromine with the aryl group. | The loss of the characteristic bromine isotopic pattern is a crucial indicator of a successful cross-coupling reaction. |
Experimental Protocols: A Self-Validating System
The trustworthiness of structural confirmation lies in the robustness of the experimental protocols. Here, we provide detailed methodologies for the synthesis and analysis of our two target products.
Protocol 1: Synthesis of 5-Bromo-2-methylnicotinamide
This protocol employs a standard coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate amide bond formation under mild conditions.[7]
Materials:
-
This compound
-
Ammonia solution (e.g., 7N in methanol) or an amine of choice
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine (1.5 eq) dropwise and stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: Experimental workflow for amide synthesis.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromo-pyridines.[2][8][9]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄ or K₂CO₃)
-
Solvent (e.g., DMF or 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (3.0 eq).
-
Seal the flask and place it under an inert atmosphere by evacuating and backfilling with argon or nitrogen (repeat three times).
-
Under the inert atmosphere, add the palladium catalyst (0.05 eq) and the degassed solvent.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and acidify to pH ~4-5 with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
Figure 3: Catalytic cycle of the Suzuki-Miyaura reaction.[8]
Conclusion: An Integrated Approach to Structural Certainty
The structural confirmation of reaction products is not a matter of a single definitive experiment but rather the culmination of evidence from multiple analytical techniques. For the derivatives of this compound, a comparative analysis of the spectroscopic data of the starting material and the product provides a clear and robust pathway to structural elucidation. By understanding the expected changes in NMR, IR, and MS, and by employing rigorous, self-validating experimental protocols, researchers can confidently confirm the structures of their novel compounds, paving the way for further investigation and development.
References
- BenchChem. (n.d.). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
- ResearchGate. (2015). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study.
- ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated.
- SpectraBase. (n.d.). Nicotinic acid amide - Optional[FTIR] - Spectrum.
- Thieme. (n.d.). 2. NMR Spectra and Molecular Structure.
- SpectraBase. (n.d.). Nicotinic acid amide - Optional[Vapor Phase IR] - Spectrum.
- 2-Methylnicotinic Acid in Modern Organic Synthesis. (2023, December 5). APIChem.
- Biological Magnetic Resonance Bank. (n.d.). bmse000281 Nicotinamide.
- ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin.
- Wang, A., & Biehl, E. R. (1997). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxid
- SpectraBase. (n.d.). Nicotinamide, 5-bromo-N-[2-(naphthalen-2-yloxy)ethyl]- - Optional[13C NMR] - Chemical Shifts.
- ChemicalBook. (n.d.). 5-BroMo-2-chloro-6-Methyl-nicotinic acid(1256809-64-9) 13 C NMR.
- PubChem. (n.d.). 2-Methylnicotinic acid.
- Organic Chemistry Portal. (n.d.).
- MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
- Chemistry LibreTexts. (2021, August 15). 21.7: Chemistry of Amides.
- Pulsus Group. (n.d.). Synthesis and biological importance of amide analogues.
- ResearchGate. (n.d.). Review: Derivatization in mass spectrometry 2.
- PubChem. (n.d.). 5-Bromonicotinamide.
- BLD Pharm. (n.d.). 1060805-97-1|6-Bromo-2-methylnicotinic acid.
- Khan Academy. (n.d.).
- Chemistry LibreTexts. (2021, August 15). 12.
- PubChem. (n.d.). 2-Methylnicotinamide.
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A Senior Application Scientist's Guide to Amide Coupling with 5-Bromo-2-methylnicotinic Acid: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the successful synthesis of amide bonds is a cornerstone of molecular construction. The choice of coupling reagent is paramount, directly influencing yield, purity, and scalability. This guide provides an in-depth comparative analysis of common amide coupling reagents for a challenging substrate: 5-Bromo-2-methylnicotinic acid.
The inherent electronic properties of this compound—specifically the electron-withdrawing effects of the pyridine ring and the bromine substituent—can render the carboxylic acid less reactive. This guide will navigate the selection of an appropriate coupling reagent by examining their mechanisms of action and performance with structurally similar molecules.
The Challenge: Activating an Electron-Deficient Heteroaromatic Carboxylic Acid
This compound presents a distinct challenge for amide bond formation. The pyridine nitrogen and the bromine atom pull electron density away from the aromatic ring, which in turn deactivates the carboxylic acid group towards nucleophilic attack. This necessitates the use of highly efficient coupling reagents to achieve satisfactory yields and reaction times. The selection of a suitable reagent must therefore be a deliberate choice based on a solid understanding of the underlying reaction mechanisms.
Comparative Analysis of Leading Amide Coupling Reagents
While direct, side-by-side comparative data for this compound is not extensively published, we can extrapolate from the performance of these reagents with other electron-deficient aromatic and heteroaromatic carboxylic acids to provide a reliable guide.[1] The primary classes of coupling reagents considered here are carbodiimides, phosphonium salts, and uronium/aminium salts.
| Coupling Reagent Class | Reagent Examples | Mechanism Highlights | Suitability for this compound |
| Carbodiimides | EDC, DCC | Formation of a highly reactive O-acylisourea intermediate.[2] Often used with additives like HOBt or HOAt to improve efficiency and reduce side reactions.[3] | A cost-effective option, but may require additives and longer reaction times for this deactivated substrate.[4][5] The water-soluble nature of EDC and its byproducts simplifies purification.[3] |
| Phosphonium Salts | PyBOP, BOP | Forms an activated OBt or OAt ester. A key advantage is that phosphonium salts do not react with the amine component, preventing the formation of guanidinium byproducts.[1] | A robust choice, offering a good balance of reactivity and cost.[6] Particularly useful for minimizing side reactions. |
| Uronium/Aminium Salts | HATU, HBTU | Forms a highly reactive OAt or OBt active ester.[7] HATU, containing a 7-azabenzotriazole (HOAt) moiety, is generally more reactive than HBTU due to the electron-withdrawing nature of the additional nitrogen atom.[7] | HATU is often the reagent of choice for challenging couplings due to its high reactivity and ability to provide high yields with shorter reaction times.[6][7] HBTU is a slightly less reactive but more economical alternative. |
Mechanistic Insights: A Visual Guide
Understanding the activation pathway is crucial for troubleshooting and optimization. The following diagrams illustrate the general mechanisms for the three main classes of coupling reagents.
Caption: Carbodiimide-mediated amide bond formation.
Caption: Phosphonium salt-mediated amide bond formation.
Caption: Uronium salt-mediated amide bond formation.
Experimental Protocols
The following protocols are designed to provide a robust starting point for the amide coupling of this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific amine coupling partners.
Protocol 1: HATU-Mediated Coupling (Recommended for Highest Reactivity)
This protocol is recommended for challenging or sterically hindered amines where high efficiency is paramount.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: EDC/HOBt-Mediated Coupling (A Cost-Effective Approach)
This protocol offers a more economical option, particularly for less challenging amine coupling partners.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
EDC (1.2 - 1.5 equivalents)
-
HOBt (1.1 - 1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Dissolve this compound (1.0 eq.), HOBt (1.1 eq.), and the amine (1.2 eq.) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for EDC/HOBt-mediated amide coupling.
Protocol 3: Acyl Chloride Formation and Coupling
For certain applications, conversion of the carboxylic acid to the corresponding acyl chloride can be a robust method, particularly if the amine is not sensitive to the reaction conditions.[8]
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride (2.0 - 3.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic DMF (1-2 drops)
-
Amine (1.0 - 1.2 equivalents)
-
Pyridine or Triethylamine (2.0 - 3.0 equivalents)
Procedure: Part A: Acyl Chloride Formation
-
To a solution of this compound (1.0 eq.) in anhydrous DCM, add oxalyl chloride (2.0 eq.) dropwise at room temperature.
-
Add one drop of DMF as a catalyst.
-
Stir the mixture at room temperature for 2-4 hours, or until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude 5-bromo-2-methylnicotinoyl chloride.
Part B: Amide Coupling
-
Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, prepare a solution of the amine (1.1 eq.) and pyridine (2.0 eq.) in anhydrous DCM.
-
Cool the acyl chloride solution to 0 °C and add the amine solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The selection of an amide coupling reagent for this compound is a critical decision that balances reactivity, cost, and ease of purification. For the highest probability of success, particularly with challenging amines, HATU is the recommended reagent due to its superior reactivity. For more routine couplings where cost is a consideration, EDC/HOBt provides a reliable and economical alternative. Phosphonium-based reagents like PyBOP offer a good compromise with the added benefit of avoiding certain side reactions. The conversion to an acyl chloride is a classic and effective method, though less functional group tolerant.
Ultimately, the optimal choice will depend on the specific amine coupling partner, the scale of the reaction, and the desired purity of the final product. The protocols and comparative data provided in this guide offer a strong foundation for making an informed decision and successfully synthesizing the desired amide derivatives of this compound.
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 145-177. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Ghosh, A. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]
-
Kumar, A., et al. (2012). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 10(45), 9015-9021. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Bromo-2-methylnicotinic Acid
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The proper management of chemical waste is paramount, extending beyond mere regulatory adherence to become a cornerstone of responsible scientific practice. This guide provides a comprehensive, step-by-step framework for the disposal of 5-Bromo-2-methylnicotinic acid, a halogenated organic compound common in drug development and chemical synthesis. The procedures outlined here are designed to be self-validating, ensuring safety and environmental stewardship are integrated directly into your workflow.
PART 1: Hazard Assessment & Immediate Safety Protocols
Understanding the inherent risks of a compound is the first step in managing its lifecycle. This compound is a solid substance whose toxicological properties have not been fully investigated, demanding a cautious approach.[1][2]
Summary of Known Hazards
The primary hazards identified in Safety Data Sheets (SDS) for this and structurally similar compounds are related to irritation.[3][4][5] Inhalation of dust can cause respiratory irritation, and contact can lead to significant skin and eye irritation.[1][3][5][6] During combustion, it can decompose to release hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[1][3]
| Hazard Classification | Description | Primary Precaution |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[3][4] | Wear nitrile or neoprene gloves and a fully-buttoned lab coat.[7] |
| Eye Irritation (Category 2) | Causes serious eye irritation.[3][4][5] | Use chemical splash goggles or a face shield.[7] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation if inhaled as dust.[1][3][5][6] | Handle exclusively within a certified chemical fume hood.[7] |
| Environmental Hazard | Do not let the product enter drains or the environment.[1][8] | Prevent spills from reaching sinks or waterways. |
Required Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory to prevent exposure:
-
Hand Protection: Nitrile or neoprene gloves. Always check the manufacturer's glove compatibility data.[7]
-
Eye/Face Protection: Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield is recommended when handling larger quantities.[7]
-
Skin and Body Protection: A fully-buttoned laboratory coat.[7]
-
Respiratory Protection: All handling of solid waste that could generate dust must be performed in a certified chemical fume hood to prevent inhalation.[7]
Emergency Procedures: Spills and Exposure
In Case of a Spill:
-
Evacuate and Secure: For a large spill, evacuate the immediate area, secure it, and contact your institution's Environmental Health & Safety (EHS) office immediately.[7][9]
-
Control Small Spills: For small, manageable spills (cleanup possible within 10 minutes), ensure you are wearing the appropriate PPE.[7]
-
Contain and Clean: Gently sweep or shovel the solid material into a suitable, sealable container for disposal, avoiding dust generation.[1][3][8] Do not use air hoses for cleanup.[8]
-
Decontaminate: Clean the spill area with an appropriate solvent and collect all cleanup materials (e.g., absorbent pads, contaminated rags) as hazardous waste.[9]
In Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[1][3]
-
Skin: Wash off immediately with soap and plenty of water. If skin irritation occurs, get medical advice.[1][3]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1][3]
-
Ingestion: Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[1]
PART 2: Core Disposal Workflow
The proper disposal of this compound is not a single action but a systematic process. As a brominated organic compound, it is classified as a halogenated organic waste and must be segregated and handled accordingly.[10] Never dispose of this chemical in the regular trash or down the sink.[9][11][12]
Disposal Decision Pathway
The following diagram outlines the decision-making process for managing waste streams associated with this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Protocol for Waste Accumulation
This protocol ensures that all waste is collected safely and in compliance with institutional and federal guidelines.
-
Designate a Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish an SAA at or near the point of generation.[13][14] This area must be inspected weekly for container integrity.[13]
-
Select an Appropriate Waste Container: Use a sturdy, leak-proof container with a secure cap, preferably the original container if it's in good condition.[9][13] Ensure the container material is compatible with the chemical. Do not use food containers.[13]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[9] Clearly write "this compound" and other components if it's a mixture. As a brominated compound, it must be identified as a halogenated organic waste .[10]
-
Transfer Waste: Carefully transfer the solid waste into the container inside a chemical fume hood to avoid generating dust.[8] Also, place any contaminated disposable items (e.g., gloves, weigh paper, wipes) into the same container.
-
Segregate and Store: Keep the waste container closed at all times except when adding waste.[9][11][14] Store it in your designated SAA, segregated from incompatible materials such as acids, bases, and strong oxidizing agents.[4][5][13]
-
Request Pickup: Once the container is full or has been accumulating for a specified period (typically up to one year, provided accumulation limits are not exceeded), arrange for collection by your institution's EHS or a licensed professional waste disposal service.[1][13][14]
Step-by-Step Protocol for Empty Container Decontamination
An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.[11]
-
Thoroughly Empty: Ensure that all possible material has been removed from the container. If a residue remains that cannot be removed, the container itself must be disposed of as hazardous waste.[9]
-
Perform Initial Rinse: The first rinse of the container must be collected and disposed of as hazardous waste.[9] Use a solvent capable of dissolving the residue (e.g., ethanol, acetone). The rinseate should be added to your halogenated organic waste container.
-
Triple Rinse (Best Practice): For non-acute hazardous waste, a thorough single rinsing where the rinseate is collected is the minimum requirement. However, the best practice, especially for compounds with incomplete toxicological data, is to follow the triple-rinse procedure used for acutely hazardous wastes.[11] This involves rinsing three times with a solvent, collecting all rinseate as hazardous waste.[11]
-
Deface the Label: Completely remove or obliterate all chemical and hazard labels from the container.[9][11]
-
Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of as regular trash or recycled, depending on institutional policy.[11]
PART 3: The Regulatory & Scientific Rationale
Adherence to these protocols is grounded in established scientific principles and regulatory frameworks designed to protect human health and the environment.
Why Segregation is Critical
This compound is a halogenated organic acid. Segregating it from other waste streams is crucial. Mixing it with strong bases could cause a neutralization reaction, while contact with strong oxidizing agents could lead to a vigorous, potentially dangerous reaction.[4][13] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), halogenated and non-halogenated organic wastes must be kept separate due to different disposal requirements and costs.[10]
Why Incineration is the Preferred Method
The recommended disposal method for this compound is high-temperature incineration in a licensed hazardous waste facility.[1][5]
-
Causality: As a halogenated organic compound, land disposal is often restricted by the EPA.[15][16] Incineration is necessary to achieve complete destruction of the organic molecule. However, this process generates acidic gases like hydrogen bromide (HBr). Therefore, the incinerator must be equipped with an afterburner and a scrubber system to neutralize these corrosive and hazardous byproducts before they are released into the atmosphere, preventing acid rain and environmental contamination.[1][5][17]
Understanding Hazardous Waste Regulations
The EPA regulates hazardous waste from its point of generation to its final disposal. Wastes containing halogenated organic compounds are subject to specific management standards.[18][19] While this compound may not be explicitly listed by name with a specific EPA waste code, it falls into the category of halogenated organic wastes and must be managed as hazardous due to its characteristics and chemical class.[10][15] Always consult your local, state, and federal regulations, as they may vary.[12]
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and ensure that your research advancements do not come at the cost of environmental integrity.
References
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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MSDS of 5-Bromo-2-methyl-nicotinic acid. Capot Chemical Co., Ltd. [Link]
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Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]
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What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
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HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]
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Standard Operating Procedure for Bromine. Washington State University. [Link]
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Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
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Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 5-Bromo-2-methylnicotinic Acid
This guide provides essential safety protocols and operational plans for the handling and disposal of 5-Bromo-2-methylnicotinic acid. As a substituted nicotinic acid derivative, this compound requires careful management to mitigate risks in a laboratory setting. The following procedures are based on established safety data and best practices to ensure the well-being of researchers and maintain a safe working environment.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance.[1] A thorough understanding of its potential dangers is the foundation of safe handling.
GHS Hazard Classification:
-
Skin Irritation (Category 2): Causes skin irritation.[2][3][4][5]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3][5][6]
The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[7] While comprehensive toxicological properties have not been fully investigated, the available data necessitates a cautious approach.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial to prevent exposure. The selection of appropriate PPE is not merely a suggestion but a critical component of a safe laboratory workflow.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[8][9] | Protects against airborne particles and splashes that can cause serious eye irritation.[2][3][5] |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene are recommended.[10] Latex gloves are not suitable. Always inspect gloves for damage before use and change them frequently. | Provides a barrier against direct skin contact, which can cause irritation.[2][11] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required.[9] For larger quantities or higher-risk procedures, consider an impervious apron. | Protects the skin and personal clothing from contamination.[8][11] |
| Respiratory Protection | For nuisance exposures or when handling small quantities in a well-ventilated area, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient.[6] For higher-level protection or in case of inadequate ventilation, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges should be used.[6] All handling of the solid should occur within a certified chemical fume hood to minimize inhalation risk. | Prevents the inhalation of dust particles, which can cause respiratory tract irritation.[2][3][6] |
Operational Plan: From Receipt to Use
Adherence to a strict operational protocol minimizes the risk of exposure and accidental release.
3.1. Storage and Handling
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4][12] Store locked up and away from incompatible materials such as strong oxidizing agents.[5][11]
-
Ventilation: All handling of this compound that could generate dust must be conducted in a certified chemical fume hood to ensure adequate ventilation.[6][10]
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[11][13] Wash hands thoroughly after handling and before leaving the laboratory.[12]
3.2. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that an eyewash station and safety shower are readily accessible.[8][12]
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid material within a chemical fume hood to contain any dust.
-
Reaction Setup: If used in a reaction, add the compound slowly to the reaction vessel. Keep the container closed when not in use.
-
Post-Handling: After use, decontaminate the work surface. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly.
Emergency and Disposal Plan
Preparedness for accidental spills and a clear disposal pathway are non-negotiable aspects of laboratory safety.
4.1. Accidental Release Measures In the event of a spill, evacuate non-essential personnel from the area.[6] The response should be dictated by the scale of the spill.
-
Minor Spill:
-
Major Spill:
Emergency Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
4.2. First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation occurs.[6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[6]
4.3. Disposal Plan All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect waste in suitable, closed, and clearly labeled containers.[6]
-
Disposal Route: Dispose of the hazardous waste through a licensed and certified professional waste disposal service.[6][9] Do not dispose of it down the drain or in regular trash.[9] Adhere to all local, state, and federal regulations for chemical waste disposal.
References
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- Capot Chemical Co., Ltd. (n.d.). MSDS of 5-Bromo-2-methyl-nicotinic acid.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
- ChemicalBook. (2025, October 18). This compound - Safety Data Sheet.
- PubChem. (n.d.). 5-Bromonicotinic acid.
- BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine.
- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.
- AK Scientific, Inc. (n.d.). 5-Bromonicotinic acid Safety Data Sheet.
- Apollo Scientific. (2023, March 12). 2-Amino-5-bromo-6-methyl-nicotinic acid Safety Data Sheet.
- Matrix Scientific. (2014, November 7). 5-Bromonicotinic acid SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). Nicotinic Acid Safety Data Sheet.
- Inchem. (n.d.). ICSC 1702 - NICOTINIC ACID.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
